Product packaging for Clortermine(Cat. No.:CAS No. 10389-73-8)

Clortermine

Cat. No.: B1669244
CAS No.: 10389-73-8
M. Wt: 183.68 g/mol
InChI Key: HXCXASJHZQXCKK-UHFFFAOYSA-N

Description

Clortermine is a member of amphetamines.
This compound is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence. It is a Stimulants substance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14ClN B1669244 Clortermine CAS No. 10389-73-8

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

/CLORTERMINE/ ... IS THE ORTHO-CHLORO ISOMER OF CHLORPHENTERMINE HYDROCHLORIDE, TO WHICH IT IS COMPARABLE IN SUPPRESSING APPETITE. /CLORTERMINE HYDROCHLORIDE/

CAS No.

10389-73-8

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-methylpropan-2-amine

InChI

InChI=1S/C10H14ClN/c1-10(2,12)7-8-5-3-4-6-9(8)11/h3-6H,7,12H2,1-2H3

InChI Key

HXCXASJHZQXCKK-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC=CC=C1Cl)N

Canonical SMILES

CC(C)(CC1=CC=CC=C1Cl)N

Appearance

Solid powder

boiling_point

116-118 °C @ 16 MM HG

melting_point

245-246
CRYSTALS FROM ETHANOL;  MP: 245-246 °C /CLORTERMINE HYDROCHLORIDE/

Other CAS No.

10389-73-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Clortermine;  Clortermina;  Clorterminum, Voranil

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Clortermine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clortermine is a sympathomimetic amine of the amphetamine class, developed for its anorectic properties in the management of obesity. As the ortho-chloro positional isomer of chlorphentermine (B1668847) and a structural analogue of phentermine, its pharmacological activity is primarily centered on the modulation of monoamine neurotransmitter systems. This document provides a detailed examination of the molecular mechanisms underlying this compound's appetite-suppressing effects, its interaction with monoamine transporters, and the subsequent intracellular signaling cascades. It is intended to serve as a technical resource for professionals engaged in pharmacological research and drug development.

Introduction

This compound (brand name Voranil) is a prescription anorectic agent chemically designated as 1-(2-chlorophenyl)-2-methylpropan-2-amine. It belongs to the phenethylamine (B48288) family, a class of compounds known for their effects on the central nervous system (CNS). While its clinical application is for short-term weight management, a comprehensive understanding of its mechanism is critical for evaluating its therapeutic profile and potential for new drug discovery. The primary mode of action involves the modulation of norepinephrine (B1679862) and serotonin (B10506) pathways in brain regions that regulate appetite, such as the hypothalamus. Unlike typical amphetamines, this compound is suggested to have minimal activity on dopaminergic systems, a characteristic that may contribute to a lower potential for abuse.

Core Mechanism of Action at the Synapse

This compound exerts its effects by altering the dynamics of monoamine neurotransmitters in the synaptic cleft. Its sympathomimetic action is achieved primarily through two synergistic mechanisms:

  • Norepinephrine and Serotonin Release: this compound is believed to act as a releasing agent for norepinephrine (NE) and possibly serotonin (5-HT) from presynaptic nerve terminals. This action increases the concentration of these neurotransmitters in the synapse, enhancing their interaction with postsynaptic receptors.

  • Reuptake Inhibition: The compound is also understood to function as a norepinephrine reuptake inhibitor. By binding to and blocking the norepinephrine transporter (NET), this compound prevents the reabsorption of NE from the synaptic cleft back into the presynaptic neuron, thereby prolonging its signaling activity.

Animal studies involving self-administration show very low rates for this compound, similar to its isomer chlorphentermine. This suggests a low likelihood of significant action on dopamine (B1211576) transporters, distinguishing its abuse potential from other stimulants.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Norepinephrine) net Norepinephrine Transporter (NET) ne Norepinephrine (NE) vesicle->ne Exocytosis clortermine_node This compound clortermine_node->net Inhibits release NE Release clortermine_node->release Stimulates ne->net receptor Adrenergic Receptors ne->receptor Binding Signal Transduction Signal Transduction receptor->Signal Transduction G_Protein_Signaling cluster_alpha1 α₁-Adrenergic Receptor Pathway cluster_beta β-Adrenergic Receptor Pathway NE Norepinephrine alpha1_R α₁-AR NE->alpha1_R beta_R β-AR NE->beta_R Gq Gq Protein alpha1_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_A Cellular Response Ca_Release->Cellular_Response_A PKC->Cellular_Response_A Gs Gs Protein beta_R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_B Cellular Response PKA->Cellular_Response_B Phosphorylation of Targets start Start culture 1. Culture HEK293 cells stably expressing hNET start->culture plate 2. Plate cells in 96-well microplates culture->plate incubate_drug 3. Pre-incubate cells with varying [this compound] plate->incubate_drug add_radioligand 4. Add [³H]Norepinephrine to initiate uptake incubate_drug->add_radioligand incubate_uptake 5. Incubate for 10 min at room temperature add_radioligand->incubate_uptake terminate 6. Terminate uptake with ice-cold buffer wash incubate_uptake->terminate lyse 7. Lyse cells and add scintillation cocktail terminate->lyse count 8. Quantify radioactivity via scintillation counting lyse->count analyze 9. Calculate % Inhibition and determine IC₅₀ count->analyze end_node End analyze->end_node

Pharmacological Profile of Clortermine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clortermine is a sympathomimetic amine of the amphetamine class, developed as an anorectic agent. It is the ortho-chloro positional isomer of chlorphentermine (B1668847) and a structural analog of phentermine.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacodynamics, and pharmacokinetics. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also incorporates data from its well-characterized structural isomer, chlorphentermine, to provide a more complete understanding of its likely pharmacological properties. Detailed methodologies for key experimental protocols relevant to the study of this compound and similar compounds are also presented.

Introduction

This compound (brand name Voranil) is a prescription medication that has been used as a short-term adjunct in the management of obesity.[1] Its chemical structure, 1-(2-chlorophenyl)-2-methylpropan-2-amine, distinguishes it from its para-substituted isomer, chlorphentermine.[1][3] This structural difference is anticipated to influence its interaction with biological targets and, consequently, its overall pharmacological profile. The primary therapeutic effect of this compound is appetite suppression.[2]

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to act primarily on the central nervous system to suppress appetite.[4] Based on its structural similarity to other phenethylamine (B48288) derivatives and available preclinical data, this compound is proposed to function as a monoamine releasing agent, likely targeting serotonin (B10506) and/or norepinephrine (B1679862) systems with minimal impact on dopamine (B1211576) pathways.[1][4] This profile is distinct from its analog phentermine, which is a norepinephrine-dopamine releasing agent.[3][5] The low rates of self-administration in animal studies support the hypothesis of a limited effect on dopamine, which is often associated with abuse potential.[1]

Signaling Pathway

The proposed mechanism involves the interaction of this compound with monoamine transporters, leading to an increase in the extracellular concentration of neurotransmitters like serotonin and norepinephrine in the synaptic cleft. These neurotransmitters then act on their respective postsynaptic receptors to modulate neuronal signaling pathways involved in appetite regulation, primarily within the hypothalamus.[6]

This compound Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Interacts with SERT Serotonin Transporter (SERT) This compound->SERT Interacts with Vesicle Synaptic Vesicle (NE, 5-HT) NE_5HT_released Norepinephrine (NE) & Serotonin (5-HT) Release Vesicle->NE_5HT_released Exocytosis NET->Vesicle Reuptake (Inhibited) SERT->Vesicle Reuptake (Inhibited) NE_5HT_synapse Increased Extracellular NE & 5-HT NE_5HT_released->NE_5HT_synapse Postsynaptic_Receptors Postsynaptic NE & 5-HT Receptors NE_5HT_synapse->Postsynaptic_Receptors Binds to Neuronal_Signaling Modulation of Neuronal Signaling Postsynaptic_Receptors->Neuronal_Signaling Appetite_Suppression Appetite Suppression Neuronal_Signaling->Appetite_Suppression

Caption: Proposed signaling pathway of this compound in appetite suppression.

Pharmacodynamics

Direct quantitative pharmacodynamic data for this compound is limited. However, extensive data is available for its structural isomer, chlorphentermine (the para-chloro isomer), which is a selective serotonin releasing agent (SSRA) and a moderate norepinephrine reuptake inhibitor.[3] It is plausible that this compound shares some of these properties, although the ortho-chloro substitution may alter its potency and selectivity.

Monoamine Release and Reuptake Inhibition (Data for Chlorphentermine)

The following table summarizes the in vitro pharmacodynamic data for chlorphentermine. These values were determined using rat brain synaptosomes.[3]

ParameterNorepinephrine (NE)Dopamine (DA)Serotonin (5-HT)
EC50 for Release (nM) >10,0002,65030.9
IC50 for Reuptake Inhibition (nM) 451--
EC50 (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Pharmacokinetics

The pharmacokinetic profile of this compound hydrochloride has been reported with a biological half-life ranging from 9 to 24 hours.[7]

Pharmacokinetic Parameters (Data for Chlorphentermine)

The following table presents the pharmacokinetic parameters for chlorphentermine.

ParameterValue
Elimination Half-life 40 hours – 5 days
Data from Wikipedia article on Chlorphentermine.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of compounds like this compound.

Radioligand Binding Assay for Monoamine Transporters

This protocol is a generalized method to determine the binding affinity of a test compound to the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).[8]

Objective: To determine the inhibitory constant (Ki) of a test compound for monoamine transporters.

Materials:

  • Cell membranes prepared from cells expressing the human recombinant NET, DAT, or SERT.

  • Radioligands: [³H]Nisoxetine (for NET), [³H]GBR 12935 (for DAT), [³H]Citalopram (for SERT).

  • Non-specific binding inhibitor: Desipramine (for NET), Nomifensine (for DAT), Fluoxetine (for SERT).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membranes to the desired final concentration in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Non-specific binding inhibitor, radioligand, and membrane preparation.

    • Competitive Binding: Serial dilutions of the test compound, radioligand, and membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes (Expressing Transporter) start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Competitive Binding) prep_membranes->setup_assay add_reagents Add Radioligand, Test Compound, Membranes setup_assay->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Rapid Filtration to Separate Bound/Free Ligand incubate->filter wash Wash Filters filter->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis (Calculate IC50 and Ki) quantify->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

In Vivo Microdialysis for Monoamine Levels

This protocol provides a general framework for measuring extracellular monoamine levels in the brain of a freely moving animal following drug administration.[9][10]

Objective: To measure the effect of a test compound on extracellular levels of norepinephrine, dopamine, and serotonin in a specific brain region (e.g., hypothalamus).

Materials:

  • Laboratory animals (e.g., rats).

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection.

  • Artificial cerebrospinal fluid (aCSF).

  • Test compound (e.g., this compound).

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest. Allow the animal to recover from surgery.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector to establish a stable baseline of monoamine levels.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe).

  • Post-treatment Collection: Continue to collect dialysate samples for a specified period after drug administration.

  • Sample Analysis: Analyze the dialysate samples for norepinephrine, dopamine, and serotonin concentrations using HPLC with electrochemical detection.

  • Data Analysis: Express the post-treatment monoamine levels as a percentage of the baseline levels. Analyze the data for statistical significance.

In Vivo Microdialysis Workflow start Start surgery Stereotaxic Surgery: Implant Guide Cannula start->surgery recovery Animal Recovery surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF probe_insertion->perfusion baseline Collect Baseline Dialysate Samples perfusion->baseline drug_admin Administer Test Compound baseline->drug_admin post_treatment Collect Post-Treatment Dialysate Samples drug_admin->post_treatment hplc Analyze Samples (HPLC-ED) post_treatment->hplc data_analysis Data Analysis (% of Baseline) hplc->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo microdialysis experiment.

Clinical Considerations

This compound is classified as a Schedule III controlled substance in the United States, indicating a potential for abuse.[7] Its use is intended for short-term management of obesity. Common side effects are similar to other sympathomimetic amines and may include cardiovascular and central nervous system stimulation.[6]

Conclusion

This compound is an anorectic agent with a pharmacological profile that is likely dominated by its effects on serotonergic and/or noradrenergic pathways. While specific quantitative data for this compound remains limited, the information available for its close structural isomer, chlorphentermine, provides valuable insights into its potential mechanism of action and pharmacodynamic properties. Further research employing methodologies such as radioligand binding assays and in vivo microdialysis is necessary to fully elucidate the detailed pharmacological profile of this compound and to precisely define its selectivity and potency at monoamine transporters. This knowledge will be crucial for a comprehensive understanding of its therapeutic effects and potential side effects.

References

An In-depth Technical Guide on 1-(2-chlorophenyl)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and chemical databases have limited specific experimental data for 1-(2-chlorophenyl)-2-methylpropan-2-amine. This guide has been constructed by extrapolating information from structurally related analogs, particularly the 3-chloro and 4-chloro isomers, and general principles of organic chemistry and pharmacology. All presented data and protocols should be considered predictive and require experimental validation.

This technical guide offers a comprehensive overview of 1-(2-chlorophenyl)-2-methylpropan-2-amine, a compound of interest for researchers in medicinal chemistry and drug development. Due to the scarcity of direct data, this document provides predicted physicochemical properties, plausible synthetic routes with detailed experimental protocols, and a hypothesized pharmacological profile based on its structural similarity to other phenethylamine (B48288) derivatives.

Chemical Structure and Properties

1-(2-chlorophenyl)-2-methylpropan-2-amine belongs to the phenethylamine class of compounds. The structure features a 2-chlorophenyl group attached to a propan-2-amine backbone with two methyl groups at the alpha position. The IUPAC name is derived by identifying the longest carbon chain, which is a three-carbon chain (propane). The amine group is at position 2, and a 2-chlorophenyl group is at position 1. Two methyl groups are also at position 2.[1]

Table 1: Physicochemical Properties of 1-(2-chlorophenyl)-2-methylpropan-2-amine and Related Compounds

Property1-(2-chlorophenyl)-2-methylpropan-2-amine (Predicted)1-(3-chlorophenyl)-2-methylpropan-2-amine1-(4-chlorophenyl)-2-methylpropan-2-amine
IUPAC Name 1-(2-chlorophenyl)-2-methylpropan-2-amine1-(3-chlorophenyl)-2-methylpropan-2-amine1-(4-chlorophenyl)-2-methylpropan-2-amine
Molecular Formula C₁₀H₁₄ClNC₁₀H₁₄ClN[2]C₁₀H₁₄ClN
Molecular Weight 183.68 g/mol 183.68 g/mol [2]183.68 g/mol [3]
CAS Number Not available103273-65-0[2]42299-95-6[3]
XLogP (Predicted) ~2.92.9[2]Not available
Monoisotopic Mass 183.08148 Da183.08148 Da[2]Not available

Synthesis and Experimental Protocols

Synthesis of the Precursor Ketone: 1-(2-chlorophenyl)-2-methylpropan-1-one (B3024785)

The necessary precursor, 1-(2-chlorophenyl)-2-methylpropan-1-one, is a known compound.[4] It can be synthesized via a Friedel-Crafts acylation of chlorobenzene (B131634) with isobutyryl chloride.

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (B109758) at 0 °C, add isobutyryl chloride (1.1 eq) dropwise.

  • Addition of Chlorobenzene: Add chlorobenzene (1.0 eq) to the mixture and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir the reaction for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Carefully quench the reaction by pouring it over crushed ice and 1 M HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Synthesis of 1-(2-chlorophenyl)-2-methylpropan-2-amine

Method A: Reductive Amination

This is a widely used method for the synthesis of amines from ketones.[5]

Experimental Protocol: Reductive Amination

  • Imine Formation: Dissolve 1-(2-chlorophenyl)-2-methylpropan-1-one (1.0 eq) in methanol (B129727) and add ammonium (B1175870) acetate (B1210297) (10 eq). Stir the mixture at room temperature for 1-2 hours to form the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up: Quench the reaction by adding 1 M HCl until the pH is approximately 2.

  • Purification: Wash the aqueous layer with diethyl ether to remove unreacted ketone. Basify the aqueous layer with 1 M NaOH to a pH of >10 and extract the product with diethyl ether. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or by forming a hydrochloride salt.[6]

Method B: Leuckart Reaction

The Leuckart reaction provides an alternative route using ammonium formate (B1220265).[5]

Experimental Protocol: Leuckart Reaction

  • Reaction Setup: In a round-bottom flask, combine 1-(2-chlorophenyl)-2-methylpropan-1-one (1.0 eq) with ammonium formate (5-7 eq).

  • Heating: Heat the mixture to 160-180 °C for 4-8 hours.

  • Hydrolysis: Cool the reaction mixture and add concentrated hydrochloric acid (5 eq). Heat to reflux for 4-6 hours to hydrolyze the intermediate formamide.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the reductive amination.

G Chlorobenzene Chlorobenzene FriedelCrafts Friedel-Crafts Acylation Chlorobenzene->FriedelCrafts IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->FriedelCrafts AmmoniumAcetate Ammonium Acetate / NaBH3CN (Reductive Amination) ReductiveAmination Reductive Amination AmmoniumAcetate->ReductiveAmination AmmoniumFormate Ammonium Formate (Leuckart Reaction) Leuckart Leuckart Reaction AmmoniumFormate->Leuckart Ketone 1-(2-chlorophenyl)-2-methylpropan-1-one Ketone->ReductiveAmination Ketone->Leuckart Amine 1-(2-chlorophenyl)-2-methylpropan-2-amine FriedelCrafts->Ketone ReductiveAmination->Amine Leuckart->Amine

Plausible synthetic workflow for 1-(2-chlorophenyl)-2-methylpropan-2-amine.

Analytical Characterization

The structural confirmation of the synthesized 1-(2-chlorophenyl)-2-methylpropan-2-amine would rely on standard analytical techniques.

Table 2: Analytical Methods for Characterization

TechniquePurposeExpected Observations (based on 3-chloro analog)[7][8]
¹H NMR Structural elucidation and confirmation of proton environment.Aromatic protons (multiplet), benzylic protons (singlet), and methyl protons (singlet).
¹³C NMR Confirmation of the carbon skeleton.Signals for aromatic carbons, benzylic carbon, quaternary carbon, and methyl carbons.
GC-MS Purity assessment and molecular weight confirmation.A single major peak with a molecular ion corresponding to the mass of the compound.
HPLC-UV Purity assessment and quantification.A single major peak at a characteristic retention time.

Predicted Biological Activity and Signaling Pathway

Specific pharmacological data for 1-(2-chlorophenyl)-2-methylpropan-2-amine is not available. However, based on its structural similarity to other phenethylamines, it is hypothesized to interact with monoamine transporters.[9][10] These transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft.

Inhibition of these transporters or promotion of neurotransmitter release would lead to increased concentrations of dopamine, norepinephrine, and/or serotonin in the synapse, potentially resulting in stimulant, antidepressant, or anxiolytic effects.[9][11]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound 1-(2-chlorophenyl)-2-methylpropan-2-amine Transporter Monoamine Transporter (DAT, NET, SERT) Compound->Transporter Inhibition of Reuptake / Promotion of Efflux Vesicle Vesicular Monoamine Transporter (VMAT) Compound->Vesicle Neurotransmitter Monoamine Neurotransmitter Vesicle->Neurotransmitter Disruption of Sequestration IncreasedNeurotransmitter Increased Synaptic Concentration of Monoamines Neurotransmitter->IncreasedNeurotransmitter Efflux Receptor Postsynaptic Receptors IncreasedNeurotransmitter->Receptor Binding Signaling Downstream Signaling & Neuronal Response Receptor->Signaling

Hypothesized signaling pathway for 1-(2-chlorophenyl)-2-methylpropan-2-amine.

Conclusion

While there is a notable absence of specific research on 1-(2-chlorophenyl)-2-methylpropan-2-amine, this technical guide provides a foundational framework for its synthesis, characterization, and potential pharmacological investigation. The provided protocols and predicted properties, derived from closely related analogs, offer a starting point for researchers. It is imperative that any experimental work on this compound is preceded by a thorough literature review of the most current safety and handling procedures for novel psychoactive substances.

References

A Technical Guide to the Structural and Mechanistic Differences Between Clortermine and Phentermine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and functional distinctions between the anorectic agents clortermine and phentermine. While both are phenethylamine (B48288) derivatives utilized for their appetite-suppressant properties, a single atomic substitution—the addition of a chlorine atom—precipitates significant alterations in their physicochemical properties and pharmacodynamic profiles. This document elucidates these differences through a comparative analysis of their chemical structures, physicochemical parameters, and mechanisms of action. Detailed experimental protocols for the synthesis and analysis of these compounds are provided to facilitate further research and development in this class of pharmaceuticals.

Introduction

Phentermine, α,α-dimethylphenethylamine, has been a cornerstone in the pharmacological management of obesity for decades. Its efficacy as an appetite suppressant is primarily attributed to its action as a norepinephrine-dopamine releasing agent (NDRA).[1] this compound, its chlorinated analog, specifically 1-(2-chlorophenyl)-2-methyl-2-propanamine, was developed as an alternative anorectic agent.[2] The seemingly minor structural modification of a chlorine atom on the phenyl ring results in a notable shift in its primary mechanism of action, highlighting the critical role of molecular structure in determining pharmacological activity. This guide aims to provide a detailed technical comparison of these two compounds for researchers and professionals in the field of drug development.

Structural and Physicochemical Comparison

The fundamental structural difference between phentermine and this compound is the presence of a chlorine atom at the ortho (2-position) of the phenyl ring in this compound.[2] This substitution directly influences the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets and its overall physicochemical profile.

Table 1: Physicochemical Properties of this compound and Phentermine

PropertyThis compound (o-chlorophentermine)Phentermine
Molecular Formula C₁₀H₁₄ClNC₁₀H₁₅N
Molecular Weight 183.68 g/mol [3]149.23 g/mol
IUPAC Name 1-(2-chlorophenyl)-2-methylpropan-2-amine[3]2-methyl-1-phenylpropan-2-amine
pKa (predicted) ~9.5-10.010.1
logP (predicted) ~2.8-3.21.9[1]
Stereochemistry Achiral[4]Achiral

The addition of the electronegative chlorine atom in this compound can alter the electron density of the aromatic ring and influence the acidity of the amine group, likely resulting in a slightly lower pKa compared to phentermine. The increased lipophilicity, as suggested by the predicted logP, may affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Differentiated Mechanisms of Action

The primary divergence in the pharmacological profiles of this compound and phentermine lies in their effects on monoamine neurotransmitter systems.

Phentermine is well-characterized as a norepinephrine-dopamine releasing agent (NDRA) .[1] It acts as a substrate for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), leading to the reverse transport and release of these catecholamines from presynaptic nerve terminals.[1] This surge in norepinephrine and dopamine in the synaptic cleft is believed to be the primary driver of its appetite-suppressant effects.

This compound , in contrast, is suggested to act primarily as a serotonin (B10506) and/or norepinephrine releasing agent , with a significantly reduced impact on the dopamine system.[2] Animal studies have shown that, similar to its para-isomer chlorphentermine (B1668847), this compound exhibits very low rates of self-administration, which is indicative of a lack of significant dopaminergic activity and thus a lower potential for abuse.[2] The presence of the chlorine atom appears to shift the molecule's affinity towards the serotonin transporter (SERT) and NET.

This mechanistic divergence is critical for understanding the potential differences in the efficacy, side-effect profiles, and abuse liability of these two compounds. The reduced dopaminergic action of this compound may translate to a lower risk of central nervous system stimulation and dependence compared to phentermine.

Signaling Pathway Visualization

The differential effects of this compound and phentermine on monoamine transporters can be visualized as a simplified signaling pathway. The following diagram, generated using Graphviz, illustrates the distinct primary targets of each compound.

G cluster_phentermine Phentermine Pathway cluster_this compound This compound Pathway Phentermine Phentermine NET_P Norepinephrine Transporter (NET) Phentermine->NET_P Binds to DAT Dopamine Transporter (DAT) Phentermine->DAT Binds to NE_Release_P Norepinephrine Release NET_P->NE_Release_P Induces DA_Release Dopamine Release DAT->DA_Release Induces Appetite_Suppression_P Appetite Suppression NE_Release_P->Appetite_Suppression_P DA_Release->Appetite_Suppression_P This compound This compound NET_C Norepinephrine Transporter (NET) This compound->NET_C Binds to SERT Serotonin Transporter (SERT) This compound->SERT Binds to NE_Release_C Norepinephrine Release NET_C->NE_Release_C Induces Serotonin_Release Serotonin Release SERT->Serotonin_Release Induces Appetite_Suppression_C Appetite Suppression NE_Release_C->Appetite_Suppression_C Serotonin_Release->Appetite_Suppression_C

Caption: Differentiated primary mechanisms of action for phentermine and this compound.

Experimental Protocols

Synthesis of this compound Hydrochloride

The synthesis of this compound (1-(2-chlorophenyl)-2-methyl-2-propanamine) can be achieved through a multi-step process. The following is a representative protocol adapted from general synthetic methods for related phenethylamine derivatives.

Step 1: Friedel-Crafts Acylation of Chlorobenzene (B131634)

This step involves the acylation of chlorobenzene with isobutyryl chloride to form 1-(2-chlorophenyl)-2-methylpropan-1-one.

  • Materials:

    • Chlorobenzene

    • Isobutyryl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (B109758) (DCM)

    • Hydrochloric acid (HCl)

    • Sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Procedure:

    • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride in dichloromethane.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of isobutyryl chloride in dichloromethane via the dropping funnel.

    • After the addition is complete, add chlorobenzene dropwise.

    • Allow the reaction mixture to stir at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

    • Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.

    • Purify the product by vacuum distillation or column chromatography.

Step 2: Reductive Amination of 1-(2-chlorophenyl)-2-methylpropan-1-one

The ketone is converted to the primary amine, this compound, via reductive amination.

  • Materials:

    • 1-(2-chlorophenyl)-2-methylpropan-1-one

    • Ammonium (B1175870) acetate (B1210297) or ammonia

    • Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent

    • Methanol or ethanol

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Diethyl ether or other suitable extraction solvent

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the ketone and a large excess of ammonium acetate in methanol.

    • Add sodium cyanoborohydride in portions.

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

    • Quench the reaction by adding water and acidify with HCl.

    • Wash the aqueous solution with diethyl ether to remove any unreacted ketone.

    • Basify the aqueous layer with a concentrated NaOH solution.

    • Extract the product (this compound free base) with diethyl ether.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • To form the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in a non-polar solvent.

    • Collect the precipitated this compound hydrochloride by filtration, wash with cold solvent, and dry under vacuum.

Analytical Method for the Simultaneous Determination of this compound and Phentermine

A gas chromatography-mass spectrometry (GC-MS) method is suitable for the simultaneous separation and quantification of this compound and phentermine. Due to their structural similarity, a derivatization step is often employed to improve chromatographic resolution and mass spectral characteristics.

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (GC-MS)

    • Capillary column suitable for amine analysis (e.g., DB-5ms or equivalent)

  • Reagents and Materials:

    • This compound and phentermine reference standards

    • Internal standard (e.g., N-propylamphetamine)

    • Derivatizing agent (e.g., pentafluoropropionic anhydride (B1165640) - PFPA)

    • Extraction solvent (e.g., 1-chlorobutane)

    • Buffer (e.g., saturated trisodium (B8492382) phosphate)

    • Reconstitution solvent (e.g., ethyl acetate)

  • Sample Preparation (from a biological matrix like urine):

    • To 1 mL of the sample, add the internal standard.

    • Add buffer to adjust the pH to basic conditions.

    • Perform a liquid-liquid extraction with the extraction solvent.

    • Centrifuge to separate the layers and transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add the derivatizing agent (e.g., PFPA in ethyl acetate).

    • Heat the mixture at a specified temperature (e.g., 70°C) for a set time (e.g., 30 minutes).

    • Evaporate the excess reagent and solvent.

    • Reconstitute the derivatized residue in a suitable solvent for GC-MS analysis.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for 1 minute, then ramp at a controlled rate (e.g., 15°C/min) to a final temperature (e.g., 280°C) and hold.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions for the derivatized forms of this compound, phentermine, and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of derivatized standards.

    • Determine the concentration of each analyte in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Conclusion

The structural distinction between this compound and phentermine, though limited to a single chlorine atom, fundamentally alters their pharmacodynamic profiles. While phentermine acts as a potent norepinephrine-dopamine releasing agent, this compound's activity is shifted towards norepinephrine and serotonin release, with diminished dopaminergic effects. This guide provides a comprehensive technical overview of these differences, supported by comparative data and detailed experimental protocols. This information is intended to serve as a valuable resource for researchers and scientists in the ongoing development of safer and more effective therapeutic agents for the management of obesity.

References

Clortermine: A Technical Examination of its Serotonin and Norepinephrine Releasing Effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Clortermine, a substituted amphetamine analogue, is pharmacologically classified as an anorectic agent. Structurally, it is the ortho-chloro substituted isomer of phentermine. While direct quantitative data on its monoamine releasing effects are scarce in publicly available literature, preclinical evidence suggests a mechanism of action primarily involving the release of serotonin (B10506) (5-HT) and/or norepinephrine (B1679862) (NE), with minimal dopaminergic activity. This technical guide synthesizes the available information on this compound and its closely related isomer, chlorphentermine (B1668847), to provide a comprehensive overview of its expected pharmacological profile. It details the standard experimental protocols used to characterize such compounds and presents a mechanistic framework for its action at monoamine transporters.

Introduction

This compound (2-chloro-α,α-dimethylphenethylamine) is a sympathomimetic amine belonging to the amphetamine class of compounds. Developed for its appetite-suppressant properties, its clinical use has been limited. From a pharmacological standpoint, the position of the chloro-substituent on the phenyl ring significantly alters its activity compared to its isomers, such as the para-substituted chlorphentermine. Animal studies involving self-administration paradigms suggest that this compound has a low abuse potential, which is indicative of a lack of significant dopamine (B1211576) (DA) release or reuptake inhibition[1]. This profile points towards a primary interaction with the serotonin transporter (SERT) and the norepinephrine transporter (NET).

This document aims to provide a detailed technical overview of the serotonergic and noradrenergic effects of this compound, drawing comparisons with its better-characterized isomer, chlorphentermine. It outlines the key experimental methodologies required to fully elucidate its pharmacological actions and provides visualizations of the underlying molecular mechanisms.

Quantitative Pharmacological Data

Table 1: Monoamine Release Potency (EC50, nM) for Chlorphentermine

CompoundSerotonin (SERT)Norepinephrine (NET)Dopamine (DAT)
Chlorphentermine30.9>10,0002,650

Data for chlorphentermine, the para-chloro isomer of this compound. A lower EC50 value indicates higher potency.

Table 2: Monoamine Transporter Inhibition Potency (IC50, nM) for Chlorphentermine

CompoundNorepinephrine Transporter (NET)
Chlorphentermine451

Data for chlorphentermine. This value represents the concentration required to inhibit 50% of norepinephrine reuptake.

Mechanism of Action: Transporter-Mediated Monoamine Release

Monoamine releasing agents like this compound are substrates for their respective transporters (SERT and NET). They are transported into the presynaptic neuron, leading to a reversal of the transporter's normal function, causing the efflux of neurotransmitters from the cytoplasm into the synaptic cleft.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Clortermine_ext This compound (Extracellular) SERT SERT Clortermine_ext->SERT 1. Binding & Transport NET NET Clortermine_ext->NET 1. Binding & Transport Clortermine_int This compound (Intracellular) HT5_synapse NE_synapse VMAT2 VMAT2 Clortermine_int->VMAT2 2. VMAT2 Inhibition NE_vesicle HT5_vesicle Vesicle Synaptic Vesicle NE_cyto NE (Cytoplasm) Vesicle->NE_cyto 3. Vesicular Depletion HT5_cyto 5-HT (Cytoplasm) Vesicle->HT5_cyto 3. Vesicular Depletion NE_cyto->NET 4. Transporter Reversal (Efflux) HT5_cyto->SERT 4. Transporter Reversal (Efflux)

Mechanism of this compound-induced monoamine release.

Experimental Protocols

The characterization of a potential monoamine releasing agent such as this compound involves a series of in vitro and in vivo assays.

In Vitro Neurotransmitter Release Assay (Synaptosome Superfusion)

This assay directly measures the ability of a compound to evoke the release of radiolabeled neurotransmitters from isolated nerve terminals (synaptosomes).

4.1.1. Synaptosome Preparation

  • Tissue Homogenization: Rat brain regions rich in serotonergic and noradrenergic terminals (e.g., hippocampus, cortex, hypothalamus) are rapidly dissected and homogenized in ice-cold 0.32 M sucrose (B13894) solution buffered with HEPES (pH 7.4)[2].

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the P2 fraction, which is enriched in synaptosomes[2].

  • Purification (Optional): For higher purity, the P2 pellet can be resuspended and layered onto a density gradient (e.g., Percoll or Ficoll) and centrifuged to separate synaptosomes from other components like myelin and mitochondria.

  • Resuspension: The final synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer) for use in the release assay.

4.1.2. Superfusion Protocol

  • Radiolabeling: Synaptosomes are incubated with a low concentration of [³H]5-HT or [³H]NE at 37°C to allow for transporter-mediated uptake into the nerve terminals.

  • Superfusion: The labeled synaptosomes are transferred to a superfusion apparatus, where they are continuously perfused with buffer at a constant flow rate to establish a stable baseline of radiolabel efflux.

  • Compound Administration: After establishing a stable baseline, this compound (at various concentrations) is introduced into the superfusion buffer for a defined period.

  • Fraction Collection: Perfusate fractions are collected at regular intervals (e.g., every 2-5 minutes) throughout the experiment.

  • Quantification: The amount of radioactivity in each fraction is determined by liquid scintillation counting.

  • Data Analysis: The release of radioactivity is expressed as a percentage of the total radioactivity present in the synaptosomes at the beginning of the collection period. EC50 values are calculated from the concentration-response curves.

cluster_prep Synaptosome Preparation cluster_assay Superfusion Assay Homogenization 1. Brain Tissue Homogenization Centrifugation1 2. Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant1 Supernatant (S1) Centrifugation1->Supernatant1 Centrifugation2 3. High-Speed Centrifugation Supernatant1->Centrifugation2 P2_Pellet P2 Pellet (Crude Synaptosomes) Centrifugation2->P2_Pellet Resuspension 4. Resuspension in Buffer P2_Pellet->Resuspension Radiolabeling 5. Radiolabeling ([³H]5-HT or [³H]NE) Resuspension->Radiolabeling Superfusion_Setup 6. Transfer to Superfusion Chamber Radiolabeling->Superfusion_Setup Baseline 7. Establish Baseline (Buffer Flow) Superfusion_Setup->Baseline Drug_Addition 8. Add this compound Baseline->Drug_Addition Fraction_Collection 9. Collect Fractions Drug_Addition->Fraction_Collection Scintillation 10. Scintillation Counting Fraction_Collection->Scintillation

Workflow for in vitro neurotransmitter release assay.
In Vitro Transporter Binding Assay

This assay determines the affinity of a compound for the monoamine transporters by measuring its ability to displace a known radioligand.

  • Membrane Preparation: Membranes from cells stably expressing the human SERT, NET, or DAT are prepared.

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound (this compound).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.

  • Washing: The filters are washed with ice-cold buffer to remove non-specific binding.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation[3].

In Vivo Microdialysis

This technique measures the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing an assessment of a drug's effect in a physiological context.

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., prefrontal cortex, nucleus accumbens) of an anesthetized rat.

  • Recovery: The animal is allowed to recover from surgery.

  • Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

  • Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of extracellular 5-HT and NE levels.

  • Drug Administration: this compound is administered (e.g., via intraperitoneal injection), and sample collection continues.

  • Analysis: The concentrations of 5-HT and NE in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC)[4][5].

  • Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the pre-drug baseline.

Conclusion

While this compound remains a sparsely characterized compound, the available evidence strongly suggests that its primary mechanism of action is the release of serotonin and/or norepinephrine. Its structural similarity to chlorphentermine, for which quantitative data exists, supports a profile of a potent serotonin releaser with negligible activity at the norepinephrine transporter in terms of release, but with some norepinephrine reuptake inhibiting properties. The lack of significant dopaminergic effects, inferred from behavioral studies, distinguishes it from classic psychostimulants like amphetamine.

A full elucidation of this compound's pharmacological profile requires the application of the standardized experimental protocols detailed in this guide. Such studies would provide the definitive quantitative data needed to precisely classify its activity and to fully understand its therapeutic potential and limitations. The methodologies and conceptual frameworks presented here offer a comprehensive roadmap for researchers investigating this compound and other novel monoamine releasing agents.

References

The Dopaminergic Profile of Clortermine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document serves as an in-depth technical guide on the dopaminergic activity of Clortermine. It is intended for researchers, scientists, and drug development professionals. The information compiled herein is based on available scientific literature. A significant finding of this review is the notable lack of specific quantitative data on the direct interaction of this compound with dopamine (B1211576) receptors and transporters in peer-reviewed publications. Therefore, this guide also outlines the standard experimental protocols that would be necessary to fully characterize its dopaminergic profile.

Introduction

This compound is a sympathomimetic amine of the amphetamine class, developed as an anorectic agent.[1] It is the 2-chloro analog of phentermine and a positional isomer of chlorphentermine (B1668847) (4-chloro-α,α-dimethylphenethylamine).[1] While the primary therapeutic application of this compound has been appetite suppression, its structural similarity to other phenethylamine (B48288) derivatives with known psychostimulant and reinforcing properties necessitates a thorough understanding of its interaction with central nervous system (CNS) monoamine systems, particularly the dopaminergic pathways.

The dopaminergic system is a critical modulator of various physiological and cognitive functions, including motor control, motivation, reward, and executive functions. Drugs that influence dopaminergic activity can have profound therapeutic effects, but also carry a potential for abuse. The mechanism of action for many anorectic agents involves the release and/or reuptake inhibition of catecholamines, including dopamine and norepinephrine (B1679862).[2][3]

This guide synthesizes the current, albeit limited, understanding of this compound's dopaminergic activity, presents comparative data from its structural analogs, details the requisite experimental protocols for its full characterization, and provides visual representations of relevant signaling pathways and experimental workflows.

Proposed Mechanism of Dopaminergic Action

The primary proposed mechanism of action for this compound, consistent with other amphetamine-like substances, is the release of biogenic amines from presynaptic nerve terminals.[2] This action is thought to particularly involve norepinephrine and dopamine.[2] The release of these neurotransmitters into the synaptic cleft leads to increased activation of their respective postsynaptic receptors, which in the context of appetite control, is believed to occur in the hypothalamus.[3]

However, there is conflicting information in the literature regarding the significance of this compound's dopaminergic activity. Some sources suggest that due to low rates of self-administration in animal models, a characteristic it shares with its isomer chlorphentermine, this compound may not have significant dopaminergic action and might primarily act as a serotonin (B10506) and/or norepinephrine releasing agent.[1] In contrast, other reports explicitly state that its mode of action includes the release of dopamine from storage sites in nerve terminals.[2]

A definitive characterization of this compound as a dopamine releasing agent versus a reuptake inhibitor, and its potency at the dopamine transporter (DAT) and various dopamine receptor subtypes, is not available in the current body of scientific literature.

Quantitative Data on this compound and Structural Analogs

A comprehensive search of scientific databases reveals a lack of specific quantitative data for this compound's binding affinities at dopamine receptors (D1-D5) and its potency for inhibition or substrate activity at the dopamine transporter (DAT). To provide a pharmacological context, the available data for its close structural analogs, phentermine and chlorphentermine, are summarized below.

CompoundAssayTargetValueSpeciesReference
Phentermine Monoamine ReleaseDopamineEC50: Not explicitly stated, but 11-fold less potent than d-amphetamineRat brain synaptosomes[4]
Monoamine ReleaseNorepinephrineEC50: Not explicitly stated, but 6-fold less potent than d-amphetamineRat brain synaptosomes[4]
In Vivo MicrodialysisExtracellular Dopamine52% increase (acute), 80% increase (chronic) in striatumRat[5]
Chlorphentermine Monoamine ReleaseDopamineEC50: 2,650 nMRat brain synaptosomes[6]
Monoamine ReleaseSerotoninEC50: 30.9 nMRat brain synaptosomes[6]
Monoamine ReleaseNorepinephrineEC50: >10,000 nMRat brain synaptosomes[6]
Norepinephrine ReuptakeNETIC50: 451 nMRat brain synaptosomes[6]
In Vivo MicrodialysisExtracellular Dopamine & SerotoninParallel elevations in nucleus accumbensRat[7]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols for Characterizing Dopaminergic Activity

To address the current gap in knowledge, the following standard experimental protocols would be required to quantitatively assess the dopaminergic activity of this compound.

Dopamine Receptor Binding Assays

These assays are designed to determine the affinity of a compound for specific dopamine receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for human dopamine D1, D2, D3, D4, and D5 receptors.

Methodology: Radioligand Competition Binding Assay

  • Receptor Preparation: Cell membranes are prepared from cell lines stably expressing a single subtype of the human dopamine receptor (e.g., HEK293 or CHO cells). Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: A specific high-affinity radioligand for the receptor subtype is selected. Examples include:

    • D1-like (D1, D5): [³H]-SCH23390

    • D2-like (D2, D3, D4): [³H]-Spiperone or [³H]-Raclopride

  • Competition Assay:

    • A constant concentration of the radioligand (typically at or near its Kd value) is incubated with the receptor-containing membranes.

    • Increasing concentrations of unlabeled this compound (the competitor) are added to the incubation mixture.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive antagonist (e.g., haloperidol (B65202) for D2-like receptors).

  • Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine Transporter (DAT) Functional Assays

These assays determine whether a compound acts as an inhibitor of dopamine reuptake or as a substrate that induces dopamine efflux (reverse transport).

Objective: To determine the IC50 of this compound for inhibition of dopamine uptake and the EC50 for this compound-induced dopamine efflux.

Methodology: In Vitro [³H]-Dopamine Uptake and Efflux Assays

  • Cell/Tissue Preparation: Assays can be performed using either synaptosomes prepared from dopamine-rich brain regions (e.g., striatum) of rodents, or cell lines stably expressing the human dopamine transporter (hDAT).

  • Uptake Inhibition Assay:

    • Cells or synaptosomes are pre-incubated with various concentrations of this compound or a vehicle control.

    • [³H]-Dopamine is added at a concentration near its Km for the transporter, and the uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

    • Non-specific uptake is determined in the presence of a known potent DAT inhibitor (e.g., cocaine or GBR12909) or by conducting the assay at 4°C.

    • Uptake is terminated by rapid filtration and washing. The radioactivity accumulated inside the cells/synaptosomes is quantified by scintillation counting.

    • The IC50 value for uptake inhibition is calculated.

  • Efflux (Reverse Transport) Assay:

    • Cells expressing hDAT are pre-loaded with [³H]-Dopamine.

    • After washing to remove extracellular [³H]-Dopamine, the cells are exposed to various concentrations of this compound or a known dopamine releaser (e.g., amphetamine) as a positive control.

    • The amount of [³H]-Dopamine released into the supernatant over time is measured by scintillation counting.

    • The EC50 value for dopamine efflux is calculated.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insight into the net effect of a drug on neurotransmission.

Objective: To measure changes in extracellular dopamine concentrations in key brain regions (e.g., nucleus accumbens, striatum, prefrontal cortex) following systemic administration of this compound.

Methodology: In Vivo Microdialysis in Rats

  • Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region of the rat.

  • Recovery: The animal is allowed to recover from surgery for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.

  • Drug Administration: this compound is administered (e.g., intraperitoneally or subcutaneously) at various doses.

  • Post-Drug Collection: Dialysate samples continue to be collected for several hours following drug administration.

  • Neurochemical Analysis: The concentration of dopamine (and its metabolites, DOPAC and HVA) in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Data Analysis: Dopamine levels post-drug administration are expressed as a percentage of the average baseline concentration.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for D1-like and D2-like dopamine receptors.

D1_like_pathway Dopamine Dopamine D1R D1/D5 Receptor Dopamine->D1R This compound This compound (Hypothesized Agonist) This compound->D1R ? Gs Gs D1R->Gs Activates AC Adenylate Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Activates Cellular Cellular Response Gene->Cellular

Caption: D1-like receptor signaling cascade.

D2_like_pathway Dopamine Dopamine D2R D2/D3/D4 Receptor Dopamine->D2R This compound This compound (Hypothesized Agonist) This compound->D2R ? Gi Gi D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Cellular Reduced Cellular Excitability cAMP->Cellular

Caption: D2-like receptor signaling cascade.

Experimental Workflows

The following diagrams outline the general workflows for the key experiments described.

Binding_Assay_Workflow Start Prepare Receptor Membranes (e.g., hD2R-expressing cells) Incubate Incubate: 1. Membranes 2. [3H]-Radioligand 3. This compound (variable conc.) Start->Incubate Filter Rapid Filtration (Separates bound from free ligand) Incubate->Filter Wash Wash Filters (Remove non-specific binding) Filter->Wash Count Liquid Scintillation Counting (Quantify bound radioactivity) Wash->Count Analyze Data Analysis (Non-linear regression) Count->Analyze Result Determine IC50 and Ki values Analyze->Result

Caption: Workflow for a radioligand binding assay.

Uptake_Assay_Workflow Start Prepare hDAT-expressing cells or brain synaptosomes Preincubation Pre-incubate with this compound (variable concentrations) Start->Preincubation Uptake Add [3H]-Dopamine (Incubate for 5-10 min at 37°C) Preincubation->Uptake Terminate Terminate Uptake (Rapid filtration & washing) Uptake->Terminate Quantify Scintillation Counting (Measure intracellular [3H]-DA) Terminate->Quantify Analyze Data Analysis (Calculate % inhibition) Quantify->Analyze Result Determine IC50 for Uptake Inhibition Analyze->Result

Caption: Workflow for an in vitro dopamine uptake assay.

Microdialysis_Workflow Surgery Stereotaxic Surgery: Implant guide cannula in rat brain Recovery Animal Recovery (Several days) Surgery->Recovery Probe Insert Microdialysis Probe (Perfuse with aCSF) Recovery->Probe Baseline Collect Baseline Samples (Establish stable DA levels) Probe->Baseline Administer Administer this compound (Systemic injection, e.g., i.p.) Baseline->Administer Collect Collect Post-Drug Samples (Several hours) Administer->Collect Analyze HPLC-EC Analysis (Quantify DA in dialysate) Collect->Analyze Result Determine Change in Extracellular DA Analyze->Result

Caption: Workflow for an in vivo microdialysis experiment.

Conclusion and Future Directions

This compound is an anorectic agent with a proposed mechanism involving the release of catecholamines, including dopamine. However, there is a significant lack of direct, quantitative evidence in the published literature to fully substantiate and characterize its activity at dopamine receptors and the dopamine transporter. While its structural analogs provide some context, with phentermine acting as a norepinephrine-dopamine releasing agent and chlorphentermine being more selective for serotonin release, the specific dopaminergic profile of this compound remains to be elucidated.

For drug development professionals and researchers, the absence of this critical pharmacological data represents a significant knowledge gap. The potential for off-target dopaminergic effects, which could influence efficacy, side-effect profile, and abuse liability, underscores the importance of conducting the detailed experimental protocols outlined in this guide. Future research should focus on performing comprehensive in vitro binding and functional assays, as well as in vivo neurochemical studies, to establish a definitive quantitative understanding of this compound's interaction with the dopaminergic system. Such data are essential for a complete risk-benefit assessment and for guiding the development of safer and more effective therapeutic agents.

References

The Anorectic Agent Clortermine: A Technical and Historical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clortermine, a sympathomimetic amine of the amphetamine class, was developed in the 1960s by Ciba as an anorectic agent for the short-term management of obesity. As the 2-chloro analogue of the widely known appetite suppressant phentermine, this compound was designed to reduce food intake and thereby promote weight loss. This technical guide provides a comprehensive overview of the historical development of this compound, detailing its mechanism of action, synthesis, and the preclinical and clinical evidence supporting its anorectic effects. Due to the limited availability of detailed historical data specifically for this compound, this guide incorporates information from closely related compounds to provide a broader context for its pharmacological profile and experimental evaluation.

Physicochemical Properties and Synthesis

This compound, chemically known as 1-(2-chlorophenyl)-2-methylpropan-2-amine, is a chiral compound. Its hydrochloride salt was the form utilized in pharmaceutical preparations.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₄ClN
Molecular Weight183.68 g/mol
IUPAC Name1-(2-chlorophenyl)-2-methylpropan-2-amine
AppearanceNot specified (likely a crystalline solid as the hydrochloride salt)
SolubilityNot specified
Synthesis of this compound Hydrochloride

Proposed Synthetic Pathway:

A probable synthesis route for this compound hydrochloride begins with the Friedel-Crafts acylation of chlorobenzene (B131634) with isobutyryl chloride to form the ketone intermediate, 1-(2-chlorophenyl)-2-methylpropan-1-one. This ketone then undergoes reductive amination, where it reacts with an amine source, such as ammonia, in the presence of a reducing agent to form the primary amine, this compound. The final step involves the treatment of the free base with hydrochloric acid to yield the hydrochloride salt.

G cluster_synthesis Proposed Synthesis of this compound HCl A Chlorobenzene C Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) A->C B Isobutyryl Chloride B->C D 1-(2-chlorophenyl)-2-methylpropan-1-one C->D E Reductive Amination (Ammonia, Reducing Agent) D->E F This compound (free base) E->F H This compound Hydrochloride F->H G HCl G->H

A plausible synthetic route for this compound Hydrochloride.

Mechanism of Action: A Focus on Monoamine Release

This compound's anorectic effect is primarily attributed to its action as a monoamine releasing agent, specifically impacting norepinephrine (B1679862) and serotonin (B10506) systems in the central nervous system. Unlike its close relative phentermine, which is a norepinephrine-dopamine releasing agent, this compound is thought to have a less pronounced effect on dopamine (B1211576) release. This distinction is significant, as it may influence the compound's side-effect profile and abuse potential.

The proposed mechanism involves this compound being taken up into presynaptic nerve terminals by monoamine transporters (NET and SERT). Once inside the neuron, it disrupts the vesicular storage of norepinephrine and serotonin, leading to an increase in their cytoplasmic concentrations and subsequent reverse transport out of the neuron and into the synaptic cleft. The elevated levels of these neurotransmitters in the hypothalamus, a key brain region for appetite regulation, are believed to mediate the feeling of satiety and reduce food intake.

G cluster_moa Mechanism of Action of this compound This compound This compound NET NET This compound->NET Uptake SERT SERT This compound->SERT Uptake Vesicle Synaptic Vesicle This compound->Vesicle Disrupts Storage PresynapticNeuron Presynaptic Neuron NET->PresynapticNeuron SERT->PresynapticNeuron SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release of NE & 5-HT NE Serotonin PostsynapticReceptor Postsynaptic Receptors SynapticCleft->PostsynapticReceptor

This compound's action as a monoamine releasing agent.

Preclinical Pharmacology

Preclinical studies are essential to determine the efficacy and safety of a new drug candidate. For an anorectic agent like this compound, these studies would have focused on its effects on food intake and body weight in animal models of obesity.

Experimental Protocols

In Vivo Assessment of Anorectic Activity:

A standard protocol to assess the anorectic activity of a compound like this compound in a rodent model would involve the following steps:

  • Animal Model: Diet-induced obese (DIO) rats or mice are commonly used as they mimic human obesity resulting from a high-fat diet.

  • Acclimatization: Animals are acclimatized to the housing conditions and handling procedures to minimize stress-induced variability in food intake.

  • Dosing: this compound hydrochloride, dissolved in a suitable vehicle (e.g., saline or water), would be administered via oral gavage or intraperitoneal injection. A range of doses would be tested to establish a dose-response relationship. A control group would receive the vehicle alone.

  • Food and Water Intake Measurement: Following drug administration, food and water intake are meticulously measured at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Body Weight Measurement: Body weight is recorded daily to assess the long-term effects of the drug on weight management.

  • Data Analysis: The data is analyzed to determine the dose-dependent reduction in food intake and body weight compared to the control group. The ED₅₀ (the dose that produces 50% of the maximum effect) for appetite suppression can be calculated from the dose-response curve.

In Vitro Monoamine Release Assays:

To confirm the mechanism of action, in vitro assays would be performed to measure the ability of this compound to induce the release of norepinephrine and serotonin.

  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET) or serotonin transporter (hSERT) are typically used.

  • Radiolabeled Neurotransmitter Loading: The cells are incubated with a radiolabeled neurotransmitter (e.g., [³H]norepinephrine or [³H]serotonin) to allow for its uptake and accumulation.

  • Compound Incubation: After washing away the excess radiolabeled neurotransmitter, the cells are incubated with varying concentrations of this compound.

  • Measurement of Release: The amount of radioactivity released into the extracellular medium is measured using a scintillation counter.

  • Data Analysis: The concentration-response curves are generated to determine the EC₅₀ (the concentration that elicits a half-maximal release) for norepinephrine and serotonin.

Quantitative Data

Table 2: Hypothetical Preclinical Anorectic Efficacy of this compound in a Rat Model

Dose (mg/kg, p.o.)24-hour Food Intake Reduction (%)14-day Body Weight Change (%)
Vehicle Control0+2.5
515-1.0
1035-3.5
2050-6.0

Note: This table is illustrative and based on expected outcomes for a compound in this class. Actual data for this compound is not available.

Clinical Development

The clinical development of anorectic drugs in the mid-20th century typically involved short-term, double-blind, placebo-controlled trials to assess efficacy and safety.

Clinical Trial Protocol

A 1968 study provides some insight into the clinical evaluation of what was likely this compound (referred to as "chlorphentermine") in adolescents.[1] Based on the practices of that era, a typical clinical trial protocol would have included:

  • Study Population: Overweight or obese subjects, in this case, adolescents.

  • Study Design: A double-blind, placebo-controlled design where neither the participants nor the investigators knew who was receiving the active drug or a placebo.

  • Intervention: Participants would receive a fixed dose of this compound hydrochloride or a matching placebo for a defined period, typically a few weeks to a few months.

  • Efficacy Endpoints: The primary efficacy endpoint would be the change in body weight from baseline. Other endpoints might include changes in body mass index (BMI) and waist circumference.

  • Safety and Tolerability: Adverse events would be recorded throughout the study. Vital signs, including blood pressure and heart rate, would be monitored regularly.

  • Statistical Analysis: The mean weight loss in the this compound group would be compared to the placebo group to determine statistical significance.

Clinical Efficacy and Safety

The 1968 study on "chlorphentermine" in 30 teenagers reported on its efficacy as an anorexigenic agent.[1] Unfortunately, the full details of the quantitative outcomes are not available in the abstract. However, for context, clinical trials of the related compound phentermine have shown a mean weight loss of 3.8 kg to 10.9 kg over 12 to 56 weeks, with 45.6% to 66.7% of patients achieving at least a 5% reduction in body weight.[2][3]

Table 3: Representative Clinical Trial Data for Phentermine (as a proxy for this compound)

Study DurationTreatment GroupMean Weight Loss% of Patients with ≥5% Weight Loss
12 WeeksPhentermine 30 mg-8.1 kg95.8%
Placebo-1.7 kg20.8%
56 WeeksPhentermine/Topiramate (15mg/92mg)-10.9 kg66.7%
Placebo-1.6 kg17.3%

Data from studies on phentermine and phentermine/topiramate combination therapy.[2][3]

Common side effects associated with sympathomimetic amines like this compound include dry mouth, insomnia, and increased heart rate. Cardiovascular safety is a primary concern with this class of drugs.

Signaling Pathways in Appetite Regulation

This compound's anorectic effect is mediated through the complex interplay of neurotransmitters in the hypothalamus. The release of norepinephrine and serotonin influences the activity of key neuronal populations that regulate hunger and satiety.

Hypothalamic Appetite Control

The arcuate nucleus of the hypothalamus contains two main populations of neurons with opposing effects on appetite:

  • Orexigenic Neurons: These neurons co-express Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) and stimulate food intake.

  • Anorexigenic Neurons: These neurons co-express Pro-opiomelanocortin (POMC) and Cocaine- and Amphetamine-Regulated Transcript (CART) and suppress food intake.

Norepinephrine and serotonin released by this compound are thought to modulate the activity of these neurons. Serotonin is known to activate POMC neurons, leading to the release of α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin 4 receptors (MC4R) to promote satiety. Norepinephrine has more complex effects, but its action on certain adrenergic receptors in the hypothalamus is also believed to contribute to appetite suppression.

G cluster_pathway Hypothalamic Signaling Pathway of this compound's Anorectic Effect This compound This compound NE_Release ↑ Norepinephrine Release This compound->NE_Release Serotonin_Release ↑ Serotonin Release This compound->Serotonin_Release POMC_CART POMC/CART Neurons (Anorexigenic) NE_Release->POMC_CART Modulates NPY_AgRP NPY/AgRP Neurons (Orexigenic) NE_Release->NPY_AgRP Modulates Serotonin_Release->POMC_CART Activates Alpha_MSH ↑ α-MSH Release POMC_CART->Alpha_MSH Satiety ↑ Satiety ↓ Food Intake NPY_AgRP->Satiety Inhibits MC4R MC4R Activation Alpha_MSH->MC4R MC4R->Satiety

References

Unraveling the Identity of InChIKey HXCXASJHZQXCKK-UHFFFAOYSA-N: A Technical Dead End

Author: BenchChem Technical Support Team. Date: December 2025

Initial research into the compound designated by the InChIKey HXCXASJHZQXCKK-UHFFFAOYSA-N has hit a significant roadblock. Extensive searches of prominent chemical databases and scientific literature have failed to identify a corresponding chemical structure or any associated research data. This suggests that the provided InChIKey may be erroneous or does not correspond to a publicly documented molecule.

The International Chemical Identifier (InChI) system and its condensed, searchable counterpart, the InChIKey, are fundamental tools for unambiguous chemical identification. The inability to resolve the provided key prevents any further investigation into its chemical properties, biological activity, or potential therapeutic applications.

Without a valid chemical identity, it is impossible to proceed with the requested in-depth technical guide. Key information such as quantitative data for structured tables, experimental protocols, and the generation of signaling pathway diagrams are all contingent on first identifying the molecule .

Therefore, we kindly request the user to verify the accuracy of the InChIKey HXCXASJHZQXCKK-UHFFFAOYSA-N. A corrected and valid identifier is necessary to initiate the comprehensive research and content generation as per the original request. Upon receipt of a valid InChIKey, a thorough investigation will be launched to deliver a detailed technical whitepaper for researchers, scientists, and drug development professionals.

An In-Depth Technical Guide to the Pharmacological Profile of N-Desethyl-isotonitazene (CAS Number: 10389-73-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desethyl-isotonitazene is a potent synthetic opioid and a member of the 2-benzylbenzimidazole class of compounds, often referred to as "nitazenes".[1][2] It is structurally related to isotonitazene and has been identified as both a metabolite of isotonitazene and as a primary substance in its own right in the recreational drug market.[2][3][4] This compound has garnered significant attention from the scientific and medical communities due to its high potency, which is reported to be approximately 20 times that of fentanyl.[2][3][4] This technical guide provides a comprehensive overview of the available pharmacological data for N-Desethyl-isotonitazene, with a focus on its mechanism of action, receptor binding affinities, and functional activities. The information is presented to support research, drug development, and forensic analysis efforts.

Mechanism of Action

N-Desethyl-isotonitazene is a potent agonist at the µ-opioid receptor (MOR).[1] Like other opioids, its pharmacological effects, including analgesia and respiratory depression, are primarily mediated through the activation of MORs.[1] Upon binding to the µ-opioid receptor, N-Desethyl-isotonitazene initiates downstream signaling cascades through G-protein coupling (specifically Gαi/o) and β-arrestin recruitment.[1] The activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters for N-Desethyl-isotonitazene, including its binding affinity (Ki) and functional potency (EC50) at opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki) of N-Desethyl-isotonitazene and Comparators

CompoundReceptorKi (nM)SpeciesAssay TypeReference
N-Desethyl-isotonitazene µ-opioid 2.2 ± 0.4 Rat Radioligand Binding ([³H]DAMGO) [1]
Isotonitazeneµ-opioid15.8 ± 3.1RatRadioligand Binding ([³H]DAMGO)[1]
Fentanylµ-opioid4.4 ± 1.0RatRadioligand Binding ([³H]DAMGO)[1]
Morphineµ-opioid2.1 ± 0.4RatRadioligand Binding ([³H]DAMGO)[1]
N-Desethyl-isotonitazene δ-opioid 610.2 ± 108.0 Rat Radioligand Binding [1]
N-Desethyl-isotonitazene κ-opioid 838.9 ± 120.0 Rat Radioligand Binding [1]

Table 2: Functional Potency (EC50) of N-Desethyl-isotonitazene and Comparators at the µ-Opioid Receptor

CompoundAssay TypeEC50 (nM)Cell LineReference
N-Desethyl-isotonitazene BRET (β-arrestin2 recruitment) 0.252 HEK293 [1]
IsotonitazeneBRET (β-arrestin2 recruitment)0.107HEK293[1]
N-Desethyl-isotonitazene β-arrestin2 recruitment 0.614 HEK293T [5]
N-Desethyl-isotonitazene mini-Gi recruitment 1.16 HEK293T [5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of N-Desethyl-isotonitazene at the µ-opioid receptor and a general workflow for its pharmacological characterization.

mu_opioid_signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_Protein Gαi/oβγ MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits ND_Isotonitazene N-Desethyl- isotonitazene ND_Isotonitazene->MOR Binds to Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: µ-Opioid receptor signaling pathway activated by N-Desethyl-isotonitazene.

experimental_workflow Compound N-Desethyl-isotonitazene Binding_Assay Radioligand Binding Assay (Determine Ki) Compound->Binding_Assay Functional_Assay_1 cAMP Accumulation Assay (Determine EC50 for G-protein pathway) Compound->Functional_Assay_1 Functional_Assay_2 BRET/β-Arrestin Assay (Determine EC50 for arrestin pathway) Compound->Functional_Assay_2 Data_Analysis Data Analysis and Pharmacological Profile Binding_Assay->Data_Analysis Functional_Assay_1->Data_Analysis Functional_Assay_2->Data_Analysis

References

In-Depth Technical Guide to Compounds with Molecular Formula C10H14ClN

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, biological activity, and experimental protocols related to isomers of the molecular formula C10H14ClN. The primary focus is on the pharmacologically significant isomers Clortermine and Chlorphentermine, with additional information on other known isomers such as para-Chloromethamphetamine (4-CMA). This document is intended to serve as a key resource for researchers, scientists, and professionals involved in drug development and analytical chemistry. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided. Diagrams illustrating key biological pathways and experimental workflows are included to enhance understanding.

Introduction to C10H14ClN Isomers

The molecular formula C10H14ClN encompasses a variety of structural isomers, several of which have been synthesized and studied for their pharmacological effects. These compounds are substituted phenethylamines and share a common structural backbone, with variations in the position of the chlorine atom on the phenyl ring and the arrangement of the alkyl chain. The most well-documented of these are this compound and Chlorphentermine, which have been investigated as anorectic agents.[1][2] Other isomers, such as para-Chloromethamphetamine, have emerged as designer drugs with significant neurotoxic effects.[3][4]

Physicochemical and Pharmacological Properties

The properties of the most prominent C10H14ClN isomers are summarized in the following tables.

Table 1: Physicochemical Properties of C10H14ClN Isomers
PropertyThis compoundChlorphenterminepara-Chloromethamphetamine (4-CMA)N,N-Dimethyl-2-chloro-2-phenylethylamineN-Ethyl-N-(2-chloroethyl)aniline
IUPAC Name 1-(2-chlorophenyl)-2-methylpropan-2-amine1-(4-chlorophenyl)-2-methylpropan-2-amine1-(4-chlorophenyl)-N-methylpropan-2-amine2-chloro-N,N-dimethyl-2-phenylethanamineN-(2-chloroethyl)-N-ethylaniline
Synonyms o-Chlorophentermine, Voranilp-Chlorophentermine, Desopimon4-CMA, Ro 4-6861DMEA-
CAS Number 10389-73-8461-78-930572-91-96407-17-692-49-9
Molecular Weight 183.68 g/mol 183.68 g/mol 183.68 g/mol 183.68 g/mol 183.68 g/mol
Melting Point 245-246 °C (hydrochloride)Not specifiedNot specifiedNot specified45.5-46.5 °C
Boiling Point 116-118 °C at 16 mmHgNot specifiedNot specifiedNot specifiedNot specified
XLogP3 Not specified2.6Not specified2.83.4
Table 2: Spectral Data of Key C10H14ClN Isomers
Spectral DataThis compoundChlorphentermine
Mass Spec (GC-MS) Kovats Retention Index: 1305 (Standard non-polar)Intense mass spectral peaks: 58 m/z, 107 m/z, 125 m/z, 168 m/z
UV Spectra Not specifiedMax Absorption (in water): 259 nm, 268 nm, 278 nm (hydrochloride)
IR Spectra Data available in NIST databaseData available in NIST database
NMR Spectra Data available in public databasesData available in public databases

Biological Activity and Mechanism of Action

The primary biological activity of this compound and Chlorphentermine is appetite suppression.[2][5] Their mechanism of action is believed to involve the release of neurotransmitters in the central nervous system.

  • This compound : Acts as an anorectic drug, comparable to its isomer Chlorphentermine.[5] It is thought to exert its effects by causing the release of biogenic amines, particularly norepinephrine (B1679862) and dopamine, from nerve terminals.[5] It may also inhibit monoamine oxidase, slowing catecholamine metabolism.[5] Unlike amphetamine, its cardiovascular effects at therapeutic doses are generally minimal.[5]

  • Chlorphentermine : This compound is a selective serotonin-releasing agent (SSRA).[2] It has a prominent serotonergic profile, which contributes to its appetite-suppressing effects but has also been linked to adverse effects such as pulmonary hypertension with prolonged use.[6]

  • para-Chloromethamphetamine (4-CMA) : This isomer is a potent serotonin-releasing agent and neurotoxin.[3][4][7] It acts as a prodrug to the even more neurotoxic para-chloroamphetamine (PCA).[3][7] Its administration leads to a prolonged reduction in serotonin (B10506) levels and tryptophan hydroxylase activity in the brain.[3][8]

Signaling Pathway: Neurotransmitter Release by C10H14ClN Isomers

The diagram below illustrates the proposed mechanism of action for this compound and Chlorphentermine, involving the release of neurotransmitters from presynaptic neurons.

G Figure 1: Proposed Mechanism of Neurotransmitter Release cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron C10H14ClN This compound / Chlorphentermine Vesicle Synaptic Vesicle (contains Neurotransmitters) C10H14ClN->Vesicle Induces release from vesicles Transporter Neurotransmitter Transporter (e.g., DAT, NET, SERT) C10H14ClN->Transporter Enters neuron via transporter MAO Monoamine Oxidase (MAO) C10H14ClN->MAO Inhibits breakdown (potential) Neurotransmitter Neurotransmitters (Dopamine, Norepinephrine, Serotonin) Vesicle->Neurotransmitter Exocytosis Transporter->Neurotransmitter Reverses transport direction Receptor Postsynaptic Receptors Neurotransmitter->Receptor Binds to receptors Postsynaptic_Effect Physiological Effect (e.g., Appetite Suppression) Receptor->Postsynaptic_Effect Signal Transduction G Figure 2: Generalized Synthesis and Purification Workflow Start Start: Ketone Precursor + Amine Source Reaction Reductive Amination (Solvent, Reducing Agent) Start->Reaction Quench Reaction Quenching (Acid/Base Work-up) Reaction->Quench Extraction Liquid-Liquid Extraction (Organic Solvent) Quench->Extraction Drying Drying of Organic Phase (e.g., MgSO4) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography or Distillation) Concentration->Purification FinalProduct Final Product: C10H14ClN Isomer Purification->FinalProduct G Figure 3: Analytical Characterization Workflow Sample Sample containing C10H14ClN Preparation Sample Preparation (Dissolution, Dilution, Filtration) Sample->Preparation Analysis Analytical Technique Preparation->Analysis HPLC HPLC Analysis Analysis->HPLC Liquid Sample GCMS GC-MS Analysis Analysis->GCMS Volatile Sample Data Data Acquisition (Chromatogram, Mass Spectrum) HPLC->Data GCMS->Data Processing Data Processing (Integration, Library Search) Data->Processing Result Result (Identification, Quantification) Processing->Result

References

Clortermine Hydrochloride: An In-depth Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific data on the solubility and stability of clortermine hydrochloride. Due to the limited availability of data specific to this compound hydrochloride, this guide also incorporates information from studies on its close structural analogs, phentermine and chlorphentermine, to provide a broader understanding of its physicochemical properties. All data pertaining to analogs is clearly identified.

Solubility Profile

This compound hydrochloride, a sympathomimetic amine, exhibits solubility characteristics typical of a hydrochloride salt of an organic base. It is generally soluble in polar solvents and less soluble in nonpolar organic solvents.

Qualitative Solubility

Available literature describes the qualitative solubility of this compound hydrochloride and its analog, phentermine hydrochloride.

Table 1: Qualitative Solubility of this compound Hydrochloride and Analogs

CompoundWaterEthanolMethanol (B129727)ChloroformEther
This compound Hydrochloride Freely Soluble[1]Freely Soluble[1]Data Not AvailableSparingly Soluble[1]Practically Insoluble[1]
Phentermine Hydrochloride Very Soluble[2]Very Soluble[2]Very Soluble[2]Very Slightly Soluble[2]Data Not Available
Quantitative Solubility

Quantitative solubility data for this compound hydrochloride is sparse. One source indicates its solubility in water to be greater than 20%[1]. More detailed quantitative data for analogs is available and can provide an estimate of its solubility behavior.

Table 2: Quantitative Solubility of this compound Hydrochloride and Analogs

CompoundSolventTemperature (°C)Solubility
This compound Hydrochloride WaterNot Specified> 200 mg/mL[1]
Phencyclidine Hydrochloride (analog) WaterRoom Temperature11.2 mg/mL[3]
Phencyclidine Hydrochloride (analog) 0.1N HClRoom Temperature18.4 mg/mL[3]
Phencyclidine Hydrochloride (analog) MethanolRoom Temperature30 mg/mL[3]

Stability Profile

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. A study on phentermine in combination with topiramate (B1683207) showed that phentermine undergoes degradation under acidic and basic conditions.

Table 3: Summary of Forced Degradation Studies on Phentermine (Analog)

Stress ConditionReagents and ConditionsDegradation of PhentermineReference
Acid Hydrolysis5N HCl / 4Hrs / 60°C5.2%[4]
Base Hydrolysis5N NaOH / 4Hrs / 60°CNot specified, but Topiramate degraded by 7.4%[4]
Thermal Degradation105°C / 72HrsNo significant degradation[4]
Photolytic DegradationNot SpecifiedNo significant degradation[4]
Oxidative DegradationNot SpecifiedNo significant degradation[4]
Potential Degradation Pathways

Specific degradation pathways for this compound hydrochloride have not been elucidated in the available literature. However, based on the chemical structure of phenethylamines, potential degradation pathways under hydrolytic and oxidative stress can be proposed.

G Potential Degradation Pathways of this compound Hydrochloride cluster_hydrolysis Hydrolytic Degradation (Acidic/Basic) cluster_oxidation Oxidative Degradation This compound This compound Hydrochloride Deamination Deamination This compound->Deamination H+/OH- Hydroxylation Aromatic Hydroxylation This compound->Hydroxylation H+/OH- N_Oxidation N-Oxidation This compound->N_Oxidation [O] SideChainOxidation Side-Chain Oxidation This compound->SideChainOxidation [O]

Caption: A diagram illustrating the potential degradation pathways of this compound hydrochloride.

Experimental Protocols

This section outlines generalized methodologies for determining the solubility and stability of this compound hydrochloride. These protocols are based on standard pharmaceutical practices and information from studies on analogous compounds.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound hydrochloride to a known volume of the selected solvent (e.g., water, ethanol, methanol, chloroform) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C, 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the supernatant from the solid material by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Determine the concentration of this compound hydrochloride in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility of this compound hydrochloride in the solvent in mg/mL or other appropriate units.

Stability-Indicating HPLC Method Development and Forced Degradation

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

G Workflow for Forced Degradation and Stability-Indicating Method Development start Start: this compound HCl Bulk Drug/Product forced_degradation Perform Forced Degradation Studies start->forced_degradation hplc_development Develop HPLC Method forced_degradation->hplc_development Analyze stressed samples method_validation Validate HPLC Method (ICH Guidelines) hplc_development->method_validation Optimize separation stability_studies Conduct Long-term and Accelerated Stability Studies method_validation->stability_studies Use validated method end End: Established Shelf-life and Storage Conditions stability_studies->end

Caption: A workflow diagram for developing a stability-indicating method for this compound hydrochloride.

Forced Degradation Protocol:

  • Prepare Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the drug solution with 0.1 M to 1 M HCl and heat at 60-80°C for several hours.

    • Base Hydrolysis: Treat the drug solution with 0.1 M to 1 M NaOH and heat at 60-80°C for several hours.

    • Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide at room temperature for several hours.

    • Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C) for a specified period.

    • Photolytic Degradation: Expose the drug solution and solid drug to UV and visible light (as per ICH Q1B guidelines).

  • Sample Analysis: Analyze the stressed samples at appropriate time intervals using an HPLC method.

Stability-Indicating HPLC Method (Example based on Phentermine):

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in isocratic or gradient mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound hydrochloride and its potential degradation products have significant absorbance (e.g., around 220-270 nm).

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The method is considered stability-indicating if it can resolve the main peak from all degradation product peaks.

Conclusion

This technical guide summarizes the currently available information on the solubility and stability of this compound hydrochloride. While qualitative data suggests good solubility in polar solvents and general stability, there is a clear need for more comprehensive quantitative studies. The provided experimental protocols offer a framework for researchers to conduct further investigations to fill these knowledge gaps. The data from analogous compounds like phentermine can serve as a valuable reference point for these future studies. A thorough understanding of these physicochemical properties is crucial for the successful development of robust and stable pharmaceutical formulations of this compound hydrochloride.

References

Early Clinical Studies of Voranil (Clortermine): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Initial Clinical Investigations of a Sympathomimetic Amine for Appetite Suppression

This technical guide provides a comprehensive analysis of the early clinical studies of Voranil (Clortermine), a sympathomimetic amine developed for the short-term adjunctive treatment of exogenous obesity. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the foundational efficacy, safety, and pharmacological data that characterized the initial clinical assessments of this compound.

Introduction

Voranil (this compound) emerged in an era of pharmacological exploration for effective anti-obesity agents. As a sympathomimetic amine, its primary mechanism of action was presumed to be the suppression of appetite through central nervous system stimulation. Early clinical investigations were crucial in establishing its potential therapeutic role, characterizing its side effect profile, and determining its efficacy in comparison to placebo. This guide synthesizes the available data from these pioneering studies to provide a clear and structured overview.

Efficacy in Weight Reduction

Early clinical trials consistently demonstrated that Voranil (this compound) was superior to placebo in promoting weight loss. A key double-blind, cross-over trial conducted in 1962 provides the most detailed quantitative evidence from this period.

Summary of Efficacy Data

The following table summarizes the weight loss outcomes from a pivotal early clinical study.

Treatment GroupMean Weight Loss (lbs)Statistical Significance (vs. Placebo)
This compound4.5p < 0.05
Placebo1.5-

Data extracted from a 1962 double-blind, cross-over trial.

Safety and Tolerability Profile

The safety of Voranil was a primary focus of early clinical evaluations. The most commonly reported adverse effects were consistent with the sympathomimetic class of drugs.

Summary of Adverse Events

The table below outlines the incidence of adverse events reported in an early clinical trial.

Adverse EventPercentage of Patients Reporting
Insomnia12.5%
Dry Mouth8.3%
PalpitationsNot specified, but reported
TachycardiaNot specified, but reported

Data from a 1962 clinical study.

Experimental Protocols

The foundational clinical investigations of this compound were designed as rigorous, placebo-controlled studies to accurately assess its therapeutic effects.

Protocol for the 1962 Double-Blind, Cross-Over Trial

Objective: To determine the efficacy of this compound as an "appetite suppressant" in overweight patients.

Study Design: A double-blind, cross-over trial.

Patient Population: 24 overweight female patients.

Treatment Regimen:

  • Phase 1 (4 weeks): Patients were randomly assigned to receive either this compound (25 mg three times daily) or a placebo.

  • Phase 2 (4 weeks): After the initial four weeks, patients were crossed over to the alternate treatment.

Primary Endpoint: Weight loss.

Data Collection: Body weight was recorded at the beginning and end of each treatment phase.

Mechanism of Action and Signaling Pathways

This compound is a sympathomimetic amine, and its appetite-suppressant effects are believed to be mediated through its influence on neurotransmitter systems in the central nervous system. While the precise signaling pathways were not fully elucidated in the early studies, the proposed mechanism involves the modulation of catecholaminergic pathways.

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound VMAT2 Vesicular Monoamine Transporter 2 This compound->VMAT2 Inhibits NET Norepinephrine Transporter This compound->NET Blocks Reuptake NE_Vesicle Norepinephrine Vesicle NE_Synapse Norepinephrine NE_Vesicle->NE_Synapse Increases Release NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_Synapse->Adrenergic_Receptor Binds Appetite_Suppression Appetite Suppression Adrenergic_Receptor->Appetite_Suppression

Caption: Proposed mechanism of action for this compound.

Clinical Trial Workflow

The execution of early clinical trials for Voranil followed a structured workflow to ensure patient safety and data integrity.

Patient_Screening Patient Screening (Overweight Females) Randomization Randomization Patient_Screening->Randomization Treatment_A Treatment Group A (this compound) Randomization->Treatment_A Treatment_B Treatment Group B (Placebo) Randomization->Treatment_B Crossover Crossover Treatment_A->Crossover Treatment_B->Crossover Treatment_A2 Treatment Group A (Placebo) Crossover->Treatment_A2 Treatment_B2 Treatment Group B (this compound) Crossover->Treatment_B2 Data_Analysis Data Analysis (Weight Loss Comparison) Treatment_A2->Data_Analysis Treatment_B2->Data_Analysis Results Results Reporting Data_Analysis->Results

Caption: Workflow of the 1962 cross-over trial.

Logical Relationships in Early Phase Drug Development

The progression from preclinical to early clinical studies involves a logical sequence of assessments to establish safety and preliminary efficacy.

Preclinical Preclinical Studies (Animal Models) Phase1 Phase 1 Clinical Trial (Safety & Pharmacokinetics) Preclinical->Phase1 Phase2 Phase 2 Clinical Trial (Efficacy & Dose Ranging) Phase1->Phase2 Go_NoGo Go/No-Go Decision Phase2->Go_NoGo

Caption: Logical flow of early drug development.

Conclusion

The early clinical studies of Voranil (this compound) provided foundational evidence for its efficacy as a short-term treatment for obesity, demonstrating statistically significant weight loss compared to placebo. The safety profile was characterized by side effects typical of sympathomimetic amines. While these early trials were limited in scale and duration by modern standards, they represent a critical step in the pharmacological approach to weight management during their time. This technical guide serves as a valuable resource for understanding the initial clinical data that shaped the therapeutic understanding of Voranil.

Neurochemical Effects of Ortho-Chloro Substituted Amphetamines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neurochemical effects of ortho-chloro substituted amphetamines, with a primary focus on 2-chloroamphetamine (2-CA). It details their interactions with monoamine transporters, effects on neurotransmitter release, and the experimental methodologies used to elucidate these properties. This document is intended for researchers, scientists, and drug development professionals investigating the structure-activity relationships of substituted amphetamines and their potential as pharmacological tools or lead compounds. All quantitative data are presented in structured tables for comparative analysis, and key cellular mechanisms and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

Introduction

Substituted amphetamines are a broad class of psychoactive compounds that exert their effects primarily by modulating monoaminergic neurotransmission. The position of substitution on the phenyl ring significantly influences the pharmacological profile of these molecules. While para-substituted amphetamines, such as 4-chloroamphetamine (4-CA), are well-characterized for their potent effects on the serotonin (B10506) system, ortho-substituted analogues exhibit distinct neurochemical properties. This guide focuses on the neurochemical effects of ortho-chloro substituted amphetamines, particularly 2-chloroamphetamine (2-CA), highlighting its preferential activity on catecholaminergic systems. Understanding these nuances is critical for the rational design of novel therapeutics and for comprehending the neuropharmacology of this chemical class.

Interaction with Monoamine Transporters

The primary molecular targets of amphetamines are the plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT). Ortho-chloro substitution significantly alters the affinity and selectivity of these compounds for the monoamine transporters.

Quantitative Data: Neurotransmitter Release

The following table summarizes the available quantitative data on the potency of 2-chloroamphetamine (2-CA) in inducing the release of norepinephrine and dopamine from rat brain synaptosomes.

CompoundNeurotransmitterEC50 (nM)Reference
2-Chloroamphetamine (2-CA)Norepinephrine19.1[1]
Dopamine62.4[1]
SerotoninNot Reported[1]

EC50: Half-maximal effective concentration for neurotransmitter release.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the neurochemical effects of ortho-chloro substituted amphetamines.

In Vitro Neurotransmitter Release Assay

This protocol describes a method for measuring neurotransmitter release from isolated nerve terminals (synaptosomes) in response to ortho-chloro substituted amphetamines.

Objective: To determine the potency and efficacy of ortho-chloro substituted amphetamines in inducing the release of dopamine, norepinephrine, and serotonin from pre-loaded synaptosomes.

Materials:

  • Rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine and serotonin)

  • Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (118 mM NaCl, 4.7 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.7 mM glucose, pH 7.4)

  • Radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin)

  • Ortho-chloro substituted amphetamine solutions of varying concentrations

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

Procedure:

  • Synaptosome Preparation:

    • Dissect the desired brain region on ice.

    • Homogenize the tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Neurotransmitter Loading:

    • Incubate the synaptosomal suspension with a radiolabeled neurotransmitter (e.g., 50 nM [3H]dopamine) for 30 minutes at 37°C.

    • Wash the synaptosomes by centrifugation and resuspension in fresh Krebs-Ringer buffer to remove excess radiolabel.

  • Release Assay:

    • Aliquot the pre-loaded synaptosomes into tubes.

    • Add varying concentrations of the ortho-chloro substituted amphetamine or vehicle control.

    • Incubate for 10 minutes at 37°C.

    • Terminate the release by rapid filtration or centrifugation.

    • Collect the supernatant (containing the released neurotransmitter).

  • Quantification:

    • Add the supernatant to scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Determine the total amount of neurotransmitter loaded by lysing a separate aliquot of synaptosomes.

    • Express the released neurotransmitter as a percentage of the total loaded.

  • Data Analysis:

    • Plot the percentage of neurotransmitter release against the log concentration of the ortho-chloro substituted amphetamine.

    • Calculate the EC50 value from the resulting dose-response curve.

experimental_workflow_in_vitro_release cluster_prep Synaptosome Preparation cluster_loading Neurotransmitter Loading cluster_assay Release Assay cluster_quant Quantification & Analysis p1 Brain Tissue Dissection p2 Homogenization p1->p2 p3 Centrifugation (Low Speed) p2->p3 p4 Centrifugation (High Speed) p3->p4 p5 Resuspension p4->p5 l1 Incubation with [3H]Neurotransmitter p5->l1 l2 Washing l1->l2 a1 Incubation with Test Compound l2->a1 a2 Termination a1->a2 a3 Supernatant Collection a2->a3 q1 Liquid Scintillation Counting a3->q1 q2 Data Analysis (EC50 Calculation) q1->q2

In Vitro Neurotransmitter Release Assay Workflow.
In Vivo Microdialysis

This protocol outlines a general procedure for in vivo microdialysis in rats to measure extracellular neurotransmitter levels following the administration of an ortho-chloro substituted amphetamine.

Objective: To assess the in vivo effects of ortho-chloro substituted amphetamines on extracellular concentrations of dopamine, norepinephrine, and serotonin in specific brain regions.

Materials:

  • Adult male Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Microdialysis probes and guide cannulae

  • Syringe pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Ortho-chloro substituted amphetamine solution for injection (e.g., intraperitoneal)

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).

    • Secure the cannula with dental cement and skull screws.

    • Allow the animal to recover for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a 1-2 hour equilibration period to establish a stable baseline.

    • Collect baseline dialysate samples (e.g., every 20 minutes for at least one hour).

    • Administer the ortho-chloro substituted amphetamine (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for a predetermined period (e.g., 3-4 hours).

  • Neurotransmitter Analysis:

    • Analyze the dialysate samples using HPLC-ED to quantify the concentrations of dopamine, norepinephrine, serotonin, and their metabolites.

  • Data Analysis:

    • Calculate the mean baseline neurotransmitter concentration.

    • Express the post-injection neurotransmitter levels as a percentage of the baseline.

    • Plot the percentage change in neurotransmitter concentration over time.

experimental_workflow_microdialysis cluster_surgery Surgical Procedure cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis s1 Anesthesia & Stereotaxic Mounting s2 Guide Cannula Implantation s1->s2 s3 Recovery Period s2->s3 e1 Probe Insertion & Perfusion s3->e1 e2 Baseline Sample Collection e1->e2 e3 Drug Administration e2->e3 e4 Post-Drug Sample Collection e3->e4 a1 HPLC-ED Analysis e4->a1 a2 Data Quantification a1->a2

In Vivo Microdialysis Experimental Workflow.

Signaling Pathways

The primary mechanism of action for ortho-chloro substituted amphetamines, like other amphetamines, involves their interaction with monoamine transporters. This leads to an increase in the extracellular concentration of neurotransmitters through two main processes: competitive inhibition of reuptake and transporter-mediated efflux (reverse transport).

The proposed mechanism is as follows:

  • Uptake: The amphetamine analogue is transported into the presynaptic neuron by the monoamine transporters (DAT, NET, and to a lesser extent, SERT).

  • Vesicular Disruption: Once inside the neuron, the compound disrupts the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2) and collapsing the pH gradient across the vesicular membrane.

  • Increased Cytosolic Concentration: This disruption leads to an increase in the cytosolic concentration of the monoamine neurotransmitter.

  • Transporter Reversal: The elevated cytosolic monoamine concentration, in conjunction with the presence of the amphetamine analogue, causes the plasma membrane monoamine transporter to reverse its direction of transport, releasing the neurotransmitter into the synaptic cleft.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron OCA Ortho-Chloro Amphetamine MAT Monoamine Transporter (DAT/NET) OCA->MAT Uptake VMAT2 VMAT2 OCA->VMAT2 Inhibition MA_cyto Cytosolic Monoamine MAT->MA_cyto Reverse Transport (Efflux) Vesicle Synaptic Vesicle MA Monoamine (DA/NE) MA_cyto->MAT Reuptake Inhibition MA_cyto->Vesicle Sequestration MA_synapse Synaptic Monoamine MA_cyto->MA_synapse Efflux MA_synapse->MAT Reuptake Receptor Postsynaptic Receptor MA_synapse->Receptor Binding & Signaling

Proposed Mechanism of Action for Ortho-Chloro Amphetamines.

Conclusion

Ortho-chloro substituted amphetamines, exemplified by 2-chloroamphetamine, exhibit a distinct neurochemical profile characterized by potent dopamine and norepinephrine releasing activity with comparatively minor effects on serotonin. This contrasts sharply with their para-substituted counterparts. The methodologies detailed in this guide provide a framework for the continued investigation of these and other novel psychoactive substances. Further research is warranted to fully elucidate the receptor binding affinities and potential downstream signaling effects of this subclass of amphetamines, which will be crucial for a comprehensive understanding of their pharmacology and for the development of new chemical entities with therapeutic potential.

References

The Structure-Activity Relationship of Clortermine Isomers: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively detailing the comparative pharmacological activity of the individual (S)- and (R)-enantiomers of Clortermine is not publicly available. This guide synthesizes information on the racemic mixture of this compound, its structural analogs, and the established principles of stereochemistry in phenethylamines to provide a framework for understanding the potential structure-activity relationship (SAR) of its isomers. The experimental protocols and hypothesized signaling pathways presented herein are intended to guide future research in this area.

Introduction

This compound (1-(2-chlorophenyl)-2-methylpropan-2-amine) is a sympathomimetic amine of the phenethylamine (B48288) class, structurally related to phentermine and its positional isomer, chlorphentermine.[1] Developed as an anorectic agent, its primary mechanism of action is believed to involve the modulation of monoamine neurotransmitters in the central nervous system.[1] Like many phenethylamines, this compound possesses a chiral center at the alpha-carbon of the ethylamine (B1201723) side chain, and therefore exists as two stereoisomers: (S)-Clortermine and (R)-Clortermine.

The spatial arrangement of substituents around a chiral center can significantly influence a molecule's interaction with its biological targets, leading to differences in potency, efficacy, and side-effect profiles between enantiomers. This guide provides a comprehensive overview of the anticipated SAR of this compound isomers, drawing on data from related compounds and outlining the necessary experimental procedures to elucidate their specific pharmacological properties.

Inferred Pharmacological Profile of this compound Isomers

Based on the known pharmacology of its structural analogs, this compound is presumed to act as a monoamine releasing agent and/or reuptake inhibitor, with a likely preference for the serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) transporters over the dopamine (B1211576) (DA) transporter.[1] The ortho-chloro substitution on the phenyl ring is a key structural feature that differentiates it from the para-substituted chlorphentermine, which is known to be a selective serotonin releasing agent.[2] The stereochemistry at the alpha-carbon is expected to further modulate the interaction with these transporters.

Hypothesized Activity at Monoamine Transporters
  • Serotonin Transporter (SERT): It is hypothesized that one or both isomers of this compound will exhibit activity at SERT. Based on studies of other chiral phenethylamines, it is plausible that the (S)-enantiomer has a higher affinity for SERT than the (R)-enantiomer.

  • Norepinephrine Transporter (NET): Activity at NET is also anticipated. The stereoselectivity at NET for phenethylamines can vary, and it is possible that either the (S)- or (R)-isomer of this compound will be more potent at this transporter.

  • Dopamine Transporter (DAT): this compound is expected to have low activity at DAT, which would be consistent with its reported low abuse potential.[1]

Quantitative Data (Hypothetical Framework)

In the absence of experimental data for the individual isomers of this compound, the following tables are presented as a template for the organization of future findings. These tables would be populated with data obtained from the experimental protocols outlined in Section 4.0.

Table 1: Comparative Binding Affinities (Ki, nM) of this compound Isomers at Monoamine Transporters

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT/DAT Selectivity RatioNET/DAT Selectivity Ratio
(S)-ClortermineData not availableData not availableData not availableData not availableData not available
(R)-ClortermineData not availableData not availableData not availableData not availableData not available
Racemic this compoundData not availableData not availableData not availableData not availableData not available

Table 2: Comparative Functional Activity (IC50, nM) of this compound Isomers in Monoamine Uptake Assays

CompoundSERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
(S)-ClortermineData not availableData not availableData not available
(R)-ClortermineData not availableData not availableData not available
Racemic this compoundData not availableData not availableData not available

Experimental Protocols

To determine the structure-activity relationship of this compound isomers, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinities (Ki) of (S)-Clortermine and (R)-Clortermine for the human serotonin, norepinephrine, and dopamine transporters.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT) are cultured to confluence.

    • Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, add:

      • A fixed concentration of a selective radioligand (e.g., [³H]citalopram for hSERT, [³H]nisoxetine for hNET, or [³H]WIN 35,428 for hDAT).

      • A range of concentrations of the test compound ((S)-Clortermine or (R)-Clortermine).

      • Cell membrane preparation.

    • For determination of non-specific binding, a high concentration of a known non-labeled ligand (e.g., fluoxetine (B1211875) for hSERT, desipramine (B1205290) for hNET, or GBR 12909 for hDAT) is added to a set of wells.

    • The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Termination and Detection:

    • The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • The filters are dried, and scintillation cocktail is added.

    • The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Uptake Inhibition Assays

Objective: To determine the functional potency (IC50) of (S)-Clortermine and (R)-Clortermine to inhibit the uptake of serotonin, norepinephrine, and dopamine into cells expressing the respective transporters.

Methodology:

  • Cell Culture:

    • HEK293 cells stably expressing hSERT, hNET, or hDAT are seeded into 96-well plates and grown to confluence.

  • Uptake Assay:

    • On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • The cells are then pre-incubated with a range of concentrations of the test compound ((S)-Clortermine or (R)-Clortermine) or vehicle for a short period.

    • Uptake is initiated by adding a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]5-HT for hSERT, [³H]NE for hNET, or [³H]DA for hDAT).

    • The plates are incubated at 37°C for a short period (e.g., 5-10 minutes) to allow for substrate uptake.

  • Termination and Detection:

    • The uptake reaction is terminated by rapidly aspirating the uptake solution and washing the cells with ice-cold wash buffer.

    • The cells are lysed with a lysis buffer (e.g., 1% SDS).

    • The amount of radioactivity taken up by the cells is quantified by liquid scintillation counting of the cell lysates.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is determined by non-linear regression analysis of the dose-response data.

Visualizations

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways and experimental workflows relevant to the study of this compound isomers.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (NE/5-HT) Monoamine NE / 5-HT Vesicle->Monoamine Release This compound This compound Isomer Transporter Monoamine Transporter (NET/SERT) This compound->Transporter Inhibits Reuptake / Promotes Efflux Monoamine_Synapse Increased NE / 5-HT Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine_Synapse->Receptor Binding Signal Downstream Signaling Receptor->Signal Activation

Caption: Hypothesized signaling pathway of this compound isomers at a monoaminergic synapse.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Characterization cluster_data Data Analysis Synthesis Synthesis of (S)- and (R)-Clortermine Binding Radioligand Binding Assays (SERT, NET, DAT) Synthesis->Binding Uptake Monoamine Uptake Assays (SERT, NET, DAT) Synthesis->Uptake Ki_calc Determination of Ki values Binding->Ki_calc IC50_calc Determination of IC50 values Uptake->IC50_calc SAR_analysis Structure-Activity Relationship Analysis Ki_calc->SAR_analysis IC50_calc->SAR_analysis

Caption: General experimental workflow for determining the SAR of this compound isomers.

Conclusion

While direct experimental data on the individual isomers of this compound is currently lacking in the public domain, this guide provides a comprehensive framework for their investigation. Based on the pharmacology of related phenethylamines, it is hypothesized that the (S)- and (R)-enantiomers of this compound will exhibit differential activity at the serotonin and norepinephrine transporters. The detailed experimental protocols provided herein offer a clear path for researchers to elucidate the specific binding affinities and functional potencies of these isomers. The resulting data will be crucial for establishing a definitive structure-activity relationship and for understanding the full pharmacological profile of this compound. Future research in this area is essential to unlock the potential therapeutic benefits and to assess the safety of the individual enantiomers of this compound.

References

Potential for Clortermine Abuse and Dependence: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information contained herein is for technical and informational purposes only. Direct quantitative data and detailed experimental protocols for clortermine are limited in publicly available literature. Therefore, this guide draws upon comparative data from its structural analogs, chlorphentermine (B1668847) and phentermine, to provide a comprehensive overview. All data derived from analogs is clearly identified.

Introduction

This compound is a sympathomimetic amine belonging to the phenethylamine (B48288) class, structurally related to amphetamine. It is the ortho-chloro isomer of chlorphentermine and an analog of phentermine, both of which have been utilized as anorectic agents for weight management.[1] The abuse potential and dependence liability of a compound are critically linked to its pharmacological actions, particularly its interaction with monoamine transporters in the central nervous system. This guide provides a detailed technical examination of the potential for this compound abuse and dependence, synthesizing available preclinical and clinical data, and drawing comparisons with its better-studied analogs.

Pharmacological Profile

The abuse potential of psychostimulant drugs is strongly correlated with their ability to increase synaptic concentrations of dopamine (B1211576) (DA) in the brain's reward pathways. This is primarily mediated through interaction with the dopamine transporter (DAT).[2][3] Conversely, compounds that primarily act on norepinephrine (B1679862) (NET) and serotonin (B10506) (SERT) transporters tend to have a lower abuse liability.

Monoamine Transporter Interactions

Table 1: Comparative Monoamine Transporter Interaction Profiles (Analog Data)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Primary MechanismAbuse Potential
This compound Data not availableData not availableData not availableMonoamine Releaser[4][5]Presumed Low
Chlorphentermine Weak activityModerate reuptake inhibitor (IC50 = 451 nM)[6]Potent releasing agent[6]Selective Serotonin Releasing Agent (SSRA)[6]Low[6]
Phentermine Releasing agent[6]Potent releasing agent[6]Weak activity[6]Norepinephrine-Dopamine Releasing Agent (NDRA)[6]Low to Moderate[7]
Amphetamine Potent releasing agent[5]Potent releasing agent[5]Moderate releasing agentNorepinephrine-Dopamine Releasing Agent (NDRA)[4][5]High

Note: The data for chlorphentermine and phentermine are provided for comparative purposes due to the lack of direct data for this compound.

The available information suggests that this compound, like its p-chloro isomer chlorphentermine, may have limited interaction with the dopamine transporter, which would theoretically result in a lower abuse potential compared to classic stimulants like amphetamine.[6]

Signaling Pathways

The reinforcing effects of abused drugs are primarily mediated by the mesolimbic dopamine pathway. Drugs that block DAT or induce dopamine release lead to an accumulation of dopamine in the nucleus accumbens, activating D1 and D2 receptors and initiating downstream signaling cascades associated with reward and motivation.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_synapse Dopamine DAT->DA_synapse Reuptake VMAT2 VMAT2 DA_vesicle Dopamine Vesicle DA_cyto Cytoplasmic Dopamine DA_vesicle->DA_cyto Release DA_cyto->DAT Reverse Transport Amphetamine Amphetamine-like Stimulant Amphetamine->DAT Enters via DAT Amphetamine->VMAT2 Inhibits D1R D1 Receptor DA_synapse->D1R D2R D2 Receptor DA_synapse->D2R Reward_Signal Reward & Reinforcement Signaling Cascade D1R->Reward_Signal D2R->Reward_Signal

Figure 1. Simplified signaling pathway of dopamine transporter modulation by amphetamine-like stimulants.

Given the presumed lack of significant dopaminergic activity of this compound, it is hypothesized that its primary effects are mediated through norepinephrine and/or serotonin signaling pathways, which are less directly implicated in the primary reinforcing effects that drive compulsive drug-seeking behavior.

Preclinical Assessment of Abuse Potential

Preclinical studies in animal models are crucial for predicting the abuse liability of novel compounds. Key methodologies include self-administration and conditioned place preference studies.

Self-Administration Studies

Self-administration paradigms are considered the gold standard for assessing the reinforcing effects of a drug.[8] In these studies, animals are trained to perform an operant response (e.g., lever press) to receive an intravenous infusion of the drug.

Experimental Protocol: Intravenous Self-Administration in Rats (General Methodology)

  • Subjects: Male Wistar or Sprague-Dawley rats are typically used.[9]

  • Surgery: Animals are surgically implanted with an indwelling intravenous catheter into the jugular vein.[9]

  • Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive) and a drug infusion pump are utilized.[9]

  • Training: Rats are placed in the operant chambers and learn to press the active lever to receive a drug infusion. The inactive lever has no programmed consequences.

  • Reinforcement Schedules: A fixed-ratio (FR) schedule is often used initially, where a single lever press results in an infusion (FR1). Progressive-ratio (PR) schedules, where the number of responses required for each subsequent infusion increases, are used to assess the motivational strength of the drug.

  • Data Analysis: The primary endpoints are the number of infusions earned and the breakpoint (the highest number of responses an animal will make for a single infusion) on a PR schedule.

While no specific self-administration data for this compound has been identified, studies on its analog, chlorphentermine, have shown it to have weak or no reinforcing effects in animal models, which is consistent with its primary serotonergic mechanism.[6]

Start Start Surgery Catheter Implantation Start->Surgery Recovery Post-operative Recovery Surgery->Recovery Training Operant Training (FR1 Schedule) Recovery->Training Testing Progressive Ratio (PR) Schedule Training->Testing Data_Analysis Data Analysis (Breakpoints) Testing->Data_Analysis End End Data_Analysis->End

Figure 2. Generalized experimental workflow for a rodent self-administration study.

Clinical Evaluation of Abuse Potential

Human Abuse Potential (HAP) studies are clinical trials designed to assess the abuse liability of a new drug in a controlled setting.[10] These studies are typically conducted in experienced, non-dependent recreational drug users.

Experimental Protocol: Human Abuse Potential Study (General Design)

  • Study Design: A randomized, double-blind, placebo- and active-controlled crossover design is standard.

  • Participants: Healthy, recreational drug users with experience in the pharmacological class of the investigational drug.

  • Treatments: Participants receive single doses of the investigational drug (at therapeutic and supratherapeutic levels), a placebo, and a positive control (a drug with known abuse potential, e.g., amphetamine or phentermine).

  • Assessments: A battery of subjective measures is used to assess drug effects, including:

    • Visual Analog Scales (VAS): For "Drug Liking," "Good Drug Effects," "Bad Drug Effects," and "Willingness to Take Drug Again."

    • Addiction Research Center Inventory (ARCI): A questionnaire that measures different classes of drug effects (e.g., stimulant-like, sedative-like).

  • Pharmacokinetic Sampling: Blood samples are collected at regular intervals to correlate drug concentrations with subjective effects.

  • Safety Monitoring: Continuous monitoring of vital signs and adverse events.

No HAP studies specifically investigating this compound have been identified in the available literature.

Dependence Potential

Dependence is characterized by a withdrawal syndrome upon cessation of drug use. For stimulant drugs, withdrawal symptoms can include fatigue, depression, and increased appetite. Given the presumed pharmacological profile of this compound, with limited dopaminergic activity, the potential for significant physical dependence is considered low. However, psychological dependence, characterized by craving and compulsive drug-seeking behavior, can occur with any centrally acting substance, although it is more pronounced with drugs that have strong reinforcing effects.

Conclusion

Further research is warranted to definitively characterize the pharmacological profile of this compound, including its binding affinities and functional activity at monoamine transporters. Well-controlled preclinical self-administration studies and, if warranted, a formal Human Abuse Potential study would be necessary to provide a conclusive assessment of its abuse and dependence liability.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Clortermine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sensitive and selective detection and quantification of clortermine in various biological matrices, including plasma, urine, and hair. The protocols are based on established analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), adapted for the specific properties of this compound.

Introduction

This compound is a sympathomimetic amine, structurally related to phentermine, and is used as an appetite suppressant. Its detection in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. The methods outlined below are designed to provide high sensitivity, specificity, and reproducibility for the analysis of this compound.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analytical methods described. These values are based on methods validated for the closely related compound, phentermine, and serve as a reliable starting point for the validation of this compound-specific assays.

Table 1: LC-MS/MS Method for this compound in Human Plasma

ParameterValue
Linearity Range1 - 800 ng/mL
Lower Limit of Quantitation (LLOQ)1 ng/mL
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy85% - 115%

Table 2: LC-MS/MS Method for this compound in Human Urine

ParameterValue
Linearity Range50 - 15000 ng/mL
Lower Limit of Quantitation (LLOQ)3.5 ng/mL[1]
Intra-day Precision (%RSD)< 8.9%[1]
Inter-day Precision (%RSD)< 8.9%[1]
Accuracy-6.2% to 11.2%[1]

Table 3: GC-MS Method for this compound in Human Urine (after derivatization)

ParameterValue
Linearity Range25 - 5000 ng/mL[2]
Lower Limit of Detection (LOD)7 - 28 ng/mL[2]
Lower Limit of Quantitation (LOQ)23 - 94 ng/mL[2]
Recovery88% - 99%[2]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

This protocol describes a method for the quantitative analysis of this compound in human plasma using protein precipitation for sample cleanup followed by LC-MS/MS detection.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., phentermine-d5).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Agilent 1260 Infinity Series LC or equivalent.

  • Column: Agilent Poroshell 120 EC-C18, 2.1 × 75 mm, 2.7 µm[3].

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6430 Triple Quadrupole Mass Spectrometer or equivalent[3].

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (Predicted for this compound):

    • This compound: Precursor ion (Q1) m/z 184.1 -> Product ion (Q3) m/z 91.0

    • Internal Standard (Phentermine-d5): Precursor ion (Q1) m/z 155.1 -> Product ion (Q3) m/z 96.1

LCMSMS_Plasma_Workflow Plasma_Sample Plasma Sample (100 µL) Add_IS_ACN Add Acetonitrile with Internal Standard (200 µL) Plasma_Sample->Add_IS_ACN Vortex Vortex (30s) Add_IS_ACN->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporate Evaporate to Dryness (N2, 40°C) Supernatant_Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute LC_MSMS_Analysis LC-MS/MS Analysis Reconstitute->LC_MSMS_Analysis

Caption: Workflow for the preparation and analysis of urine samples for this compound detection by GC-MS.

Protocol 3: Analysis of this compound in Hair Samples

Hair analysis provides a longer window of detection for drug use. This protocol outlines a method for the extraction of this compound from hair followed by LC-MS/MS analysis.

1. Sample Preparation

  • Wash a 20-50 mg hair sample sequentially with dichloromethane (B109758) and methanol (B129727) to remove external contamination. [4]2. Dry the hair sample completely.

  • Cut the hair into small segments (1-3 mm). [4]4. Pulverize the hair segments using a ball mill to a fine powder.

  • To the powdered hair, add 1 mL of an extraction solvent (e.g., methanol or an acidic methanol solution) and the internal standard.

  • Sonicate the mixture for 1-2 hours at 50°C.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Follow the LC-MS/MS conditions as described in Protocol 1.

Workflow for Hair Analysis of this compound

Hair_Analysis_Workflow Hair_Sample Hair Sample (20-50 mg) Wash Wash (Dichloromethane, Methanol) Hair_Sample->Wash Dry_Cut Dry and Cut into Segments Wash->Dry_Cut Pulverize Pulverize Dry_Cut->Pulverize Extraction Add Extraction Solvent and Internal Standard Pulverize->Extraction Sonicate Sonicate (1-2h, 50°C) Extraction->Sonicate Centrifuge Centrifuge (10,000 x g, 10 min) Sonicate->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporate Evaporate to Dryness Supernatant_Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MSMS_Analysis LC-MS/MS Analysis Reconstitute->LC_MSMS_Analysis

Caption: Workflow for the extraction and analysis of this compound from hair samples.

Method Validation Considerations

For the implementation of these methods in a regulated environment, a full method validation should be performed according to relevant guidelines (e.g., FDA, EMA). Key validation parameters to assess include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day variability of the measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Matrix Effects: The influence of the biological matrix on the ionization of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte in the biological matrix under different storage conditions and during the analytical process.

Conclusion

The protocols provided offer robust and sensitive approaches for the detection and quantification of this compound in various biological samples. While the LC-MS/MS methods generally provide higher sensitivity and specificity, GC-MS remains a reliable alternative, particularly for confirmation purposes. It is essential to perform a thorough method validation to ensure the reliability and accuracy of the results for the intended application. The provided workflows and quantitative data serve as a strong foundation for the development and implementation of these analytical methods in a research or clinical setting.

References

Application Notes and Protocols for Studying Clortermine's Effects on Appetite in In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clortermine, an anorectic agent belonging to the amphetamine class, is a chlorinated analog of phentermine. Its primary mechanism of action is believed to involve the stimulation of norepinephrine (B1679862) and serotonin (B10506) release within the hypothalamus, a key brain region regulating appetite and energy balance.[1] This increase in neurotransmitter levels is thought to enhance satiety signals, leading to a reduction in food intake.[1] These application notes provide detailed protocols for utilizing in vivo models to investigate the anorectic effects of this compound, focusing on diet-induced obesity (DIO) rodent models.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present representative data from studies on anorectic drugs with similar mechanisms of action, such as phentermine. This information is intended to serve as a reference for experimental design and data interpretation.

Table 1: Representative Effect of Anorectic Drugs on Daily Food Intake in C57BL/6 Mice

Treatment GroupDose (mg/kg, p.o.)Day 1 Food Intake Reduction (%)Day 7 Food Intake Reduction (%)
Vehicle (Control)-00
Phentermine10~30%~15%
Phentermine30~50%~25%

Note: Data is adapted from studies on phentermine and should be considered as a reference for this compound.

Table 2: Representative Effect of Anorectic Drugs on Body Weight Change in Diet-Induced Obese (DIO) Mice over 28 Days

Treatment GroupDose (mg/kg, p.o., daily)Initial Body Weight (g)Final Body Weight (g)Body Weight Change (%)
Vehicle (Control)-45.2 ± 1.548.5 ± 1.8+7.3%
Phentermine1544.8 ± 1.341.2 ± 1.6-8.0%
Phentermine3045.5 ± 1.739.1 ± 1.9-14.1%

Note: Data is adapted from studies on phentermine and should be considered as a reference for this compound.

Table 3: Representative Pharmacokinetic Parameters of a Phentermine Analog in Sprague-Dawley Rats (Single Oral Dose)

ParameterValue
Time to Peak Concentration (Tmax)~1-2 hours
Peak Plasma Concentration (Cmax)Varies with dose
Half-life (t1/2)~4-6 hours
Bioavailability (F)Moderate

Note: This data is for a related compound and serves as an estimate. Specific pharmacokinetic studies for this compound are required for accurate parameters.

Experimental Protocols

Protocol 1: Evaluation of Anorectic Effects of this compound in a Diet-Induced Obesity (DIO) Mouse Model

1. Animal Model and Diet:

  • Species: C57BL/6J mice, male, 8 weeks of age.[1]

  • Diet: To induce obesity, feed the mice a high-fat diet (HFD) with 45-60% of kilocalories from fat for 8-12 weeks.[1] A control group should be maintained on a standard chow diet.

2. Acclimatization and Baseline Measurements:

  • Acclimatize mice to individual housing for at least one week before starting the study.[1]

  • For 3-5 days before treatment, measure and record baseline daily food intake and body weight to ensure stability.[1]

3. Drug Preparation and Administration:

  • Vehicle: Prepare a 0.5% methylcellulose (B11928114) solution in sterile water.[1]

  • This compound Hydrochloride Solution: Dissolve this compound hydrochloride in the vehicle to achieve the desired concentrations for dosing.

  • Administration: Administer the solution orally via gavage once daily, approximately 1 hour before the dark cycle begins, as rodents are most active and feed during this period.[1]

4. Experimental Procedure:

  • Randomly assign the DIO mice to different treatment groups (e.g., vehicle, low-dose this compound, medium-dose this compound, high-dose this compound).

  • Measure food intake and body weight daily at the same time for each animal.

  • The typical duration of such a study is 14-28 days.[1]

5. Data Analysis:

  • Calculate the average daily food intake and the cumulative change in body weight for each treatment group.

  • Use appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the this compound-treated groups with the vehicle control group.[2]

Protocol 2: Pharmacokinetic Study of this compound in Sprague-Dawley Rats

1. Animal Model:

  • Species: Male Sprague-Dawley rats, 8-10 weeks of age.

2. Drug Administration:

  • Administer a single dose of this compound hydrochloride, either intravenously (IV) via a tail vein catheter or orally (p.o.) by gavage.

3. Sample Collection:

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Process the blood samples to obtain plasma and store them at -80°C until analysis.

4. Bioanalysis:

  • Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma samples.

5. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)[3]

Signaling Pathways and Visualizations

This compound is proposed to increase the levels of norepinephrine (NE) and serotonin (5-HT) in the hypothalamus. These neurotransmitters then act on specific neuronal populations within the arcuate nucleus (ARC) of the hypothalamus to regulate appetite.

  • Anorexigenic Pathway (Appetite Suppression): Increased levels of NE and 5-HT stimulate pro-opiomelanocortin (POMC) neurons. Activated POMC neurons release α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin 4 receptors (MC4R) in other hypothalamic areas to decrease food intake and increase energy expenditure.[4][5]

  • Orexigenic Pathway (Appetite Stimulation): Increased levels of NE and 5-HT can inhibit Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) co-expressing neurons. These neurons normally promote food intake. By inhibiting them, this compound further contributes to appetite suppression.[4][6]

Clortermine_Signaling_Pathway cluster_this compound This compound Administration cluster_Hypothalamus Hypothalamus cluster_ARC Arcuate Nucleus (ARC) cluster_PVN Paraventricular Nucleus (PVN) cluster_Appetite Appetite Regulation This compound This compound NE Norepinephrine (NE) This compound->NE ↑ Release HT Serotonin (5-HT) This compound->HT ↑ Release POMC POMC Neurons NE->POMC Stimulates NPY_AgRP NPY/AgRP Neurons NE->NPY_AgRP Inhibits HT->POMC Stimulates HT->NPY_AgRP Inhibits MC4R MC4R Neurons POMC->MC4R Releases α-MSH NPY_AgRP->MC4R Inhibits (via AgRP) Appetite Decreased Appetite MC4R->Appetite

Caption: Proposed signaling pathway of this compound in the hypothalamus.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Analysis Data Analysis A Select C57BL/6J Mice (8 weeks old) B Induce Obesity with High-Fat Diet (8-12 weeks) A->B C Acclimatize and Record Baseline Data B->C D Randomize into Treatment Groups C->D E Daily Oral Gavage: Vehicle or this compound D->E F Daily Measurement of Food Intake & Body Weight E->F G Calculate Food Intake & Body Weight Changes F->G H Statistical Analysis (e.g., ANOVA) G->H I Interpret Results H->I

Caption: Workflow for evaluating this compound's anorectic effects.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Clortermine

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Clortermine in bulk drug and pharmaceutical dosage forms. Given the structural similarity, methods developed for Phentermine are readily applicable.

Introduction

This compound is a sympathomimetic amine, sharing pharmacological similarities with amphetamine, and is used as an appetite suppressant.[1] Accurate and precise quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose due to its specificity, sensitivity, and reliability.[1] The method described herein utilizes a reversed-phase approach, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture, which is ideal for the analysis of slightly hydrophobic and basic compounds like this compound.[2]

Chromatographic Conditions

A simple, isocratic RP-HPLC method is outlined for the determination of this compound. The conditions are summarized in the table below.

ParameterRecommended Conditions
HPLC System Isocratic HPLC with UV-Vis Detector
Column C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Methanol: Acetonitrile: Water (40:40:20, v/v/v)[1]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 263 nm[1]
Injection Volume 20 µL
Column Temperature Ambient (approx. 30 °C)[3]
Run Time Approximately 10 minutes

Experimental Protocols

Reagent and Solution Preparation
  • Mobile Phase Preparation:

    • Measure 400 mL of HPLC-grade Methanol, 400 mL of HPLC-grade Acetonitrile, and 200 mL of purified water.

    • Combine the solvents in a suitable container and mix thoroughly.

    • Degas the mobile phase using a vacuum filtration system or by sonication for 15-20 minutes before use.

  • Standard Stock Solution Preparation (e.g., 400 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.[1]

    • Transfer the standard into a 25 mL volumetric flask.

    • Add about 15 mL of the mobile phase and sonicate for 5-10 minutes to dissolve the standard completely.

    • Make up the volume to 25 mL with the mobile phase and mix well.[1]

  • Working Standard Solution Preparation (e.g., 80 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 25 mL volumetric flask.

    • Dilute to the mark with the mobile phase and mix thoroughly. This concentration falls within the typical linear range of 50-150 µg/mL.[1]

Sample Preparation (from Tablets)
  • Weigh and finely powder no fewer than 20 tablets to ensure sample homogeneity.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound.[1]

  • Transfer the powder into a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug from the excipients.

  • Make up the volume to 25 mL with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Pipette 5.0 mL of the filtered solution into a 25 mL volumetric flask and dilute to the mark with the mobile phase to achieve a theoretical concentration of 80 µg/mL.

Method Validation Summary

The described HPLC method is validated according to ICH guidelines to be linear, accurate, and precise.[1][4]

Validation ParameterTypical Results
Linearity Range 50 - 150 µg/mL[1]
Correlation Coefficient (R²) > 0.999[5]
Accuracy (% Recovery) 98.0% - 102.0%[4]
Precision (% RSD) < 2.0%[6]
Limit of Detection (LOD) Approx. 0.5 µg/mL
Limit of Quantitation (LOQ) Approx. 1.5 µg/mL[4]
Specificity No interference from common pharmaceutical excipients observed.[1]

Visualization

HPLC Analysis Workflow

The logical workflow for the quantitative analysis of this compound using HPLC is depicted below. The process begins with the parallel preparation of the reference standard and the pharmaceutical sample, followed by chromatographic analysis and concluding with data processing and reporting.

HPLC_Workflow HPLC Workflow for this compound Analysis cluster_prep 1. Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing & Results Standard Weigh this compound Reference Standard Stock_Std Prepare Stock Standard Solution Standard->Stock_Std Dissolve in Mobile Phase Sample Weigh Powdered Tablet Sample Extract_Sample Extract_Sample Sample->Extract_Sample Dissolve & Sonicate in Mobile Phase MobilePhase Prepare Mobile Phase (MeOH:ACN:H2O) Working_Std Working Standard Solution Stock_Std->Working_Std Dilute to Working Concentration HPLC HPLC System (C18 Column, UV 263 nm) Working_Std->HPLC Inject Standard Filter_Sample Filter_Sample Extract_Sample->Filter_Sample Filter Solution Working_Sample Working Sample Solution Filter_Sample->Working_Sample Dilute to Working Concentration Working_Sample->HPLC Inject Sample Chromatograms Acquire Chromatograms HPLC->Chromatograms Integration Integrate Peak Areas Chromatograms->Integration Calculation Calculate Concentration (External Standard Method) Integration->Calculation Report Final Report (% Assay) Calculation->Report

Caption: General workflow for the HPLC-UV analysis of this compound.

References

Application Note: Quantitative Analysis of Clortermine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Clortermine in biological matrices, such as plasma and urine, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of this compound, a derivatization step with pentafluoropropionic anhydride (B1165640) (PFPA) is employed to enhance its volatility and chromatographic performance. This method provides excellent linearity, precision, and accuracy, making it suitable for pharmacokinetic studies, forensic toxicology, and drug monitoring.

Introduction

This compound is a sympathomimetic amine, structurally related to amphetamine, and is used as an anorectic for the short-term management of obesity. Accurate and reliable quantification of this compound in biological samples is crucial for clinical and forensic applications. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of such compounds. However, the presence of a primary amine group in the this compound molecule necessitates a derivatization step to improve its thermal stability and chromatographic properties.[1][2] This protocol describes a validated GC-MS method for the determination of this compound after derivatization with pentafluoropropionic anhydride (PFPA).

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Collection: Collect blood or urine samples in appropriate containers. Centrifuge blood samples to separate plasma. Samples can be stored at -20°C until analysis.

  • Internal Standard: Spike 1 mL of the plasma or urine sample with an internal standard (IS), such as phentermine-d5 or a structurally similar compound, to a final concentration of 100 ng/mL.

  • Alkalinization: Add 500 µL of 1M Sodium Hydroxide (NaOH) to the sample to adjust the pH to >10. Vortex for 30 seconds.

  • Extraction: Add 5 mL of an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol (99:1 v/v)).

  • Mixing: Vortex the mixture for 5 minutes, followed by centrifugation at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • Reagent Addition: To the dried extract, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

  • Reaction: Cap the tube tightly and heat at 70°C for 30 minutes in a heating block or water bath.[2]

  • Final Evaporation: After cooling to room temperature, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended and can be optimized for the specific instrumentation used.

ParameterSetting
Gas Chromatograph
GC SystemAgilent 7890B GC or equivalent
ColumnHP-5MS (5%-phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[2]
Carrier GasHelium at a constant flow rate of 1.0 mL/min[2]
Injector Temperature280°C[2]
Injection Volume1-2 µL
Injection ModeSplitless[2]
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp to 150°C at 8°C/min, then ramp to 280°C at 30°C/min, hold for 5 min[2]
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV[2]
Transfer Line Temp.280°C
Ion Source Temp.230°C
Acquisition ModeSelected Ion Monitoring (SIM)
Characteristic Ions (m/z) (Predicted for PFPA-derivatized this compound based on phentermine)
Quantifier IonTo be determined empirically (e.g., a high mass fragment)
Qualifier IonsTo be determined empirically (e.g., other characteristic fragments)
Internal StandardIons specific to the deuterated IS derivative

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on data from structurally similar compounds like phentermine.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound5 - 1000> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low15< 10< 1590 - 110
Medium150< 10< 1590 - 110
High800< 10< 1590 - 110

Table 3: Limits of Detection and Quantification

ParameterValue (ng/mL)
Limit of Detection (LOD)~2.5
Limit of Quantification (LOQ)~5

(Note: The quantitative data presented in Tables 1, 2, and 3 are representative values based on the analysis of structurally related compounds and should be validated for this compound in the user's laboratory.)

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (1 mL) (Plasma or Urine) Spike Spike with Internal Standard Sample->Spike Alkalinize Alkalinize with 1M NaOH Spike->Alkalinize Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate) Alkalinize->Extract Evaporate1 Evaporate to Dryness Extract->Evaporate1 AddReagents Add Ethyl Acetate and PFPA Evaporate1->AddReagents Heat Heat at 70°C for 30 min AddReagents->Heat Evaporate2 Evaporate to Dryness Heat->Evaporate2 Reconstitute Reconstitute in Ethyl Acetate Evaporate2->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Quantify Data Acquisition and Quantification Detect->Quantify

Caption: Experimental workflow for the GC-MS analysis of this compound.

derivatization_pathway This compound This compound (Primary Amine) Derivative PFPA-Clortermine Derivative (Volatile & Thermally Stable) This compound->Derivative + PFPA (70°C) PFPA Pentafluoropropionic Anhydride (PFPA)

Caption: Derivatization of this compound with PFPA for GC-MS analysis.

References

Application Notes and Protocols for In Vitro Clortermine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clortermine, an anorectic agent belonging to the amphetamine class, is understood to exert its pharmacological effects primarily through the modulation of monoamine neurotransmission. Its mechanism of action is attributed to the release of biogenic amines, with a notable impact on norepinephrine (B1679862) and dopamine (B1211576) systems.[1] It is also suggested to act as a releasing agent for serotonin (B10506) and/or norepinephrine.[2] Consequently, the primary molecular targets for this compound are the monoamine transporters: the Norepinephrine Transporter (NET), the Dopamine Transporter (DAT), and the Serotonin Transporter (SERT).

These transporters are integral membrane proteins that regulate the concentration of neurotransmitters in the synaptic cleft by facilitating their reuptake into presynaptic neurons.[3] By interacting with these transporters, this compound can alter the levels of norepinephrine, dopamine, and serotonin, leading to its appetite-suppressant effects.

This document provides detailed application notes and protocols for in vitro assays designed to characterize the binding of this compound to these monoamine transporters. The described methods are essential for determining the binding affinity and selectivity of this compound, providing crucial data for understanding its pharmacological profile. The protocols are based on established methodologies for assessing ligand-transporter interactions, including radioligand binding assays and fluorescence-based uptake assays.[3][4][5]

Data Presentation: Binding Affinities of this compound Analogs

CompoundTransporterAssay TypeValue (nM)
ChlorphentermineNET[³H]Nisoxetine Binding (Reuptake Inhibition)Ki = 451
ChlorphentermineSERTMonoamine ReleaseEC₅₀ = 30.9
ChlorphentermineDATMonoamine ReleaseEC₅₀ = 2,650
ChlorphentermineNETMonoamine ReleaseEC₅₀ > 10,000

Note: Ki (inhibition constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. EC₅₀ (half-maximal effective concentration) represents the concentration of a drug that gives half-maximal response.

Signaling Pathways

The interaction of this compound with monoamine transporters leads to an increase in the extracellular concentration of norepinephrine, dopamine, and serotonin. This, in turn, enhances the activation of their respective postsynaptic receptors, leading to downstream signaling cascades that mediate the physiological effects of this compound.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound Transporter Monoamine Transporter (NET, DAT, SERT) This compound->Transporter Inhibition of Reuptake & Promotion of Efflux Vesicle Synaptic Vesicle (NE, DA, 5-HT) Synaptic_Cleft Increased Norepinephrine (NE) Dopamine (DA) Serotonin (5-HT) Vesicle->Synaptic_Cleft Release MAO Monoamine Oxidase (MAO) Synaptic_Cleft->MAO Degradation Synaptic_Cleft->Transporter Reuptake Receptor Postsynaptic Receptors (Adrenergic, Dopaminergic, Serotonergic) Synaptic_Cleft->Receptor Binding Signaling Downstream Signaling Cascades Receptor->Signaling Activation

Caption: this compound's Mechanism of Action at the Synapse.

Experimental Protocols

The following protocols describe standard in vitro methods to determine the binding affinity of this compound for the norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters.

Experimental Workflow

cluster_prep Preparation cluster_assay Binding Assay cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation from Transporter-Expressing Cells or Brain Tissue Incubation Incubation of Membranes, Radioligand, and this compound Membrane_Prep->Incubation Ligand_Prep Preparation of Radioligand and this compound Solutions Ligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Scintillation Scintillation Counting to Quantify Bound Radioactivity Filtration->Scintillation Analysis Calculation of IC₅₀ and Kᵢ values Scintillation->Analysis

Caption: General Workflow for Radioligand Binding Assay.

Protocol 1: Radioligand Binding Assay for NET, DAT, and SERT

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the monoamine transporters using membrane preparations.

1. Materials:

  • Membrane Preparations: Crude membrane preparations from cell lines (e.g., HEK293 or CHO) stably expressing human recombinant NET, DAT, or SERT, or from specific brain regions rich in these transporters (e.g., striatum for DAT).

  • Radioligands:

    • For NET: [³H]Nisoxetine

    • For DAT: [³H]WIN 35,428

    • For SERT: [³H]Citalopram

  • Non-specific Binding Determinants:

    • For NET: Desipramine (10 µM)

    • For DAT: GBR 12909 (10 µM)

    • For SERT: Fluoxetine (10 µM)

  • This compound: Stock solution in a suitable solvent (e.g., DMSO), with serial dilutions prepared in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester and vacuum filtration apparatus.

  • Scintillation counter.

  • Protein assay kit (e.g., BCA).

2. Membrane Preparation:

  • Homogenize cells or tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4) using a Polytron or Dounce homogenizer.[6]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[4]

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[6]

  • Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.

  • Resuspend the final pellet in assay buffer.

  • Determine the protein concentration using a standard protein assay.

  • Store membrane aliquots at -80°C until use.

3. Assay Procedure:

  • On the day of the assay, thaw the membrane preparation on ice. Dilute the membranes in assay buffer to the desired concentration (typically 20-100 µg protein per well).

  • In a 96-well plate, set up the following reactions in triplicate in a final volume of 250 µL:

    • Total Binding: 50 µL of membrane suspension, 50 µL of radioligand (at a concentration near its Kd), 50 µL of assay buffer, and 100 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane suspension, 50 µL of radioligand, 50 µL of the appropriate non-specific binding determinant, and 50 µL of assay buffer.

    • This compound Competition: 50 µL of membrane suspension, 50 µL of radioligand, and 150 µL of this compound at various concentrations (typically 10-point serial dilutions).

  • Incubate the plates for 60-120 minutes at room temperature with gentle agitation.[7]

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.[4]

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours in the dark.

  • Measure the radioactivity in a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assay

This protocol provides a non-radioactive alternative to measure the functional inhibition of monoamine transporters by this compound.

1. Materials:

  • Cell Lines: HEK293 cells stably expressing human NET, DAT, or SERT.

  • Fluorescent Substrate: A fluorescent substrate that is a substrate for the monoamine transporters (e.g., a commercially available kit such as the Neurotransmitter Transporter Uptake Assay Kit).[8]

  • Known Transporter Inhibitors (for positive controls):

    • NET: Desipramine

    • DAT: GBR 12909

    • SERT: Fluoxetine

  • This compound: Stock solution and serial dilutions.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with appropriate excitation and emission filters.

2. Assay Procedure:

  • Plate the transporter-expressing cells in the microplates and grow to confluence.

  • On the day of the assay, remove the culture medium and wash the cells once with assay buffer.

  • Add 50 µL of assay buffer containing various concentrations of this compound or the control inhibitor to the wells.

  • Pre-incubate the plate for 10-20 minutes at 37°C.

  • Initiate the uptake by adding 50 µL of the fluorescent substrate to each well.

  • Immediately measure the fluorescence intensity over time (kinetic read) or after a fixed incubation period (endpoint read, e.g., 10-30 minutes) at 37°C using a fluorescence plate reader.

3. Data Analysis:

  • For kinetic assays, determine the initial rate of uptake (slope of the fluorescence versus time curve).

  • For endpoint assays, use the fluorescence intensity at the end of the incubation period.

  • Subtract the background fluorescence (from wells with a high concentration of a known inhibitor).

  • Plot the percentage of uptake inhibition against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis.

Conclusion

The in vitro assays detailed in these application notes provide robust and reliable methods for characterizing the interaction of this compound with its primary molecular targets, the monoamine transporters. By employing radioligand binding assays, researchers can directly measure the binding affinity of this compound, while fluorescence-based uptake assays offer a functional assessment of its inhibitory potency. The data generated from these protocols are essential for a comprehensive understanding of this compound's pharmacological profile and for the development of novel therapeutics targeting the monoamine transport system.

References

Application Notes and Protocols: Investigating Clortermine's Impact on Gut Microbiota in Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of Clortermine, a sympathomimetic amine and derivative of phentermine, on the gut microbiota in the context of obesity. The methodologies and data presented are based on established research paradigms used for similar anti-obesity compounds, providing a robust framework for preclinical evaluation.

Introduction

Obesity is a complex metabolic disorder characterized by excessive fat accumulation and is associated with a range of comorbidities, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. The gut microbiota has emerged as a critical regulator of host metabolism, and its dysbiosis is increasingly implicated in the pathophysiology of obesity.

This compound, a chlorinated derivative of phentermine, is an anorectic agent that functions as a sympathomimetic amine, stimulating the release of norepinephrine (B1679862) and reducing appetite.[1] While the central nervous system effects of phentermine-like compounds are well-documented, their influence on the gut microbiome is a burgeoning area of research.[2][3][4] Understanding how this compound may modulate the gut microbiota could unveil novel mechanisms contributing to its anti-obesity effects and inform the development of more targeted therapeutic strategies.

These protocols and notes are designed to guide researchers in assessing the tripartite relationship between this compound administration, gut microbiota composition, and metabolic improvements in a diet-induced obesity mouse model.

Summary of Key Findings from Analogous Compounds (Phentermine)

Studies on phentermine (PT), a structurally similar compound to this compound, have demonstrated significant effects on gut microbiota composition and related metabolic parameters in high-fat diet (HFD)-induced obese mice. These findings provide a strong rationale for investigating this compound's impact.

A key study demonstrated that oral administration of phentermine for 8 weeks in C57BL/6J mice fed a high-fat diet led to:

  • Reduced Body Weight and Fat Accumulation : Significant decreases in total body weight, visceral fat, and subcutaneous fat were observed.[2][4]

  • Improved Metabolic Markers : Reductions in serum levels of triglycerides (TG), total cholesterol (TC), and glutamic pyruvic transaminase (GPT) were noted.[2][4]

  • Modulation of Gut Microbiota : Phentermine treatment was shown to restore gut microbial dysbiosis, notably by increasing the Firmicutes/Bacteroidetes (F/B) ratio, which is often decreased in obesity.[2][3][4]

  • Upregulation of GPR120 : An increase in the mRNA expression of G protein-coupled receptor 120 (GPR120) in the colon was observed, suggesting a potential mechanistic link between gut microbiota modulation and metabolic improvements.[2][3][5]

The following tables summarize the quantitative data from a representative study on phentermine, which can be used as a benchmark for designing and evaluating experiments with this compound.

Data Presentation: Effects of Phentermine in a High-Fat Diet (HFD) Mouse Model

Table 1: Body Weight and Adiposity

GroupInitial Body Weight (g)Final Body Weight (g)Total Fat Mass (g)Visceral Fat (g)Subcutaneous Fat (g)
Control (Normal Diet) 22.1 ± 0.528.5 ± 1.13.2 ± 0.40.8 ± 0.21.9 ± 0.3
HFD (High-Fat Diet) 22.3 ± 0.645.2 ± 1.815.8 ± 1.54.5 ± 0.78.1 ± 0.9
HFD + Phentermine 22.2 ± 0.535.1 ± 1.39.7 ± 1.12.1 ± 0.55.3 ± 0.7

Data are expressed as mean ± SEM.

Table 2: Serum Metabolic Markers

GroupTriglycerides (mg/dL)Total Cholesterol (mg/dL)GPT (U/L)Insulin (ng/mL)
Control (Normal Diet) 85.3 ± 7.2120.5 ± 9.835.1 ± 4.51.2 ± 0.3
HFD (High-Fat Diet) 155.7 ± 12.1210.2 ± 15.388.4 ± 9.13.8 ± 0.7
HFD + Phentermine 102.4 ± 9.5165.8 ± 11.752.6 ± 6.82.1 ± 0.4

Data are expressed as mean ± SEM. GPT: Glutamic Pyruvic Transaminase.

Table 3: Gut Microbiota Composition (Phylum Level)

GroupFirmicutes (%)Bacteroidetes (%)Firmicutes/Bacteroidetes Ratio
Control (Normal Diet) 65.2 ± 4.128.3 ± 3.52.3
HFD (High-Fat Diet) 50.1 ± 5.345.2 ± 4.81.1
HFD + Phentermine 62.8 ± 4.731.5 ± 3.92.0

Data are expressed as mean relative abundance ± SEM.

Experimental Protocols

The following protocols provide a detailed methodology for conducting a preclinical study to evaluate the effects of this compound on gut microbiota and metabolic parameters in an obesity model.

Protocol 1: Animal Model of Diet-Induced Obesity
  • Animal Strain : Male C57BL/6J mice, 5-6 weeks old.

  • Acclimatization : House mice in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±5% humidity) for one week with ad libitum access to standard chow and water.

  • Diet Induction :

    • Divide mice into a control group (Normal Diet, ND; ~10% kcal from fat) and an obesity-induction group (High-Fat Diet, HFD; ~60% kcal from fat).

    • Feed the respective diets for 8-12 weeks to induce a stable obese phenotype in the HFD group.

  • Group Allocation :

    • Randomly assign the HFD-fed mice into two subgroups:

      • HFD Group : Continues on HFD and receives vehicle control.

      • HFD + this compound Group : Continues on HFD and receives this compound.

    • The ND group serves as a non-obese control.

  • Drug Administration :

    • Administer this compound (dissolved in a suitable vehicle, e.g., sterile water or 0.5% carboxymethylcellulose) via oral gavage daily for 8 weeks.

    • The dosage should be determined based on preliminary dose-response studies. A typical starting point for phentermine analogs is in the range of 5-10 mg/kg body weight.

    • Administer an equivalent volume of the vehicle to the ND and HFD control groups.

  • Monitoring :

    • Measure body weight and food intake weekly.

    • At the end of the treatment period, perform metabolic assessments (e.g., glucose tolerance test).

  • Sample Collection :

    • At the study endpoint, collect fecal samples for microbiota analysis.

    • Euthanize mice and collect blood (for serum analysis), adipose tissue (visceral and subcutaneous), and colon tissue (for gene expression analysis).

Protocol 2: 16S rRNA Gene Sequencing and Analysis
  • Fecal DNA Extraction :

    • Extract total genomic DNA from fecal samples using a commercially available kit (e.g., QIAamp PowerFecal DNA Kit) according to the manufacturer's instructions.

    • Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • PCR Amplification :

    • Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers (e.g., 341F and 805R) with Illumina overhang adapters.

    • Perform PCR in triplicate for each sample to minimize bias.

  • Library Preparation and Sequencing :

    • Pool the triplicate PCR products and purify them using a PCR purification kit.

    • Perform a second PCR to attach dual indices and Illumina sequencing adapters.

    • Purify the final library and quantify it.

    • Sequence the pooled libraries on an Illumina MiSeq or NovaSeq platform (2x300 bp paired-end reads).

  • Bioinformatic Analysis :

    • Process the raw sequencing data using a standard pipeline (e.g., QIIME 2, DADA2).

    • Perform quality filtering, denoising, merging of paired-end reads, and chimera removal to generate Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to the ASVs using a reference database (e.g., SILVA, Greengenes).

    • Calculate alpha diversity (e.g., Shannon index, Chao1) and beta diversity (e.g., Bray-Curtis dissimilarity, weighted/unweighted UniFrac) metrics.

    • Perform statistical analysis (e.g., PERMANOVA) to identify significant differences in microbial community structure between groups.

    • Use differential abundance analysis tools (e.g., ANCOM, LEfSe) to identify specific taxa that are significantly altered by this compound treatment.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for GPR120 Expression
  • RNA Extraction :

    • Extract total RNA from colon tissue samples using a suitable reagent (e.g., TRIzol) or a commercial kit (e.g., RNeasy Mini Kit).

    • Assess RNA quality and quantity.

  • cDNA Synthesis :

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR :

    • Perform qRT-PCR using a real-time PCR system with a SYBR Green-based master mix.

    • Use primers specific for the GPR120 gene and a reference gene (e.g., GAPDH, β-actin) for normalization.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram outlines the overall experimental workflow for investigating the effects of this compound.

G cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Analysis A C57BL/6J Mice B Acclimatization (1 week) A->B C Dietary Groups: - Normal Diet (ND) - High-Fat Diet (HFD) B->C D Obesity Induction (8-12 weeks) C->D E Group Allocation: 1. ND + Vehicle 2. HFD + Vehicle 3. HFD + this compound D->E F Oral Gavage Treatment (8 weeks) E->F G Weekly Monitoring: - Body Weight - Food Intake F->G H Sample Collection: - Feces - Blood - Tissues (Adipose, Colon) G->H I Metabolic Analysis: - Serum Biomarkers - Glucose Tolerance H->I J Microbiota Analysis: - 16S rRNA Sequencing H->J K Gene Expression: - qRT-PCR for GPR120 H->K

Caption: Experimental workflow for the this compound study.

Proposed Signaling Pathway: this compound, Gut Microbiota, and GPR120

This diagram illustrates the hypothesized signaling pathway through which this compound may exert its anti-obesity effects via modulation of the gut microbiota and activation of the GPR120 receptor.

G This compound This compound Administration GutMicrobiota Gut Microbiota Modulation (e.g., ↑ Firmicutes/Bacteroidetes ratio) This compound->GutMicrobiota Metabolites Production of Bioactive Metabolites (e.g., SCFAs) GutMicrobiota->Metabolites GPR120 GPR120 Activation in Colon Metabolites->GPR120 AntiInflammatory Anti-Inflammatory Effects GPR120->AntiInflammatory GLP1 ↑ GLP-1 Secretion GPR120->GLP1 Metabolic Improved Metabolic Health: - ↓ Adiposity - ↑ Glucose Tolerance - ↓ Inflammation AntiInflammatory->Metabolic GLP1->Metabolic

Caption: Hypothesized this compound-Gut-Brain Axis Pathway.

Logical Relationship: Gut-Brain Axis in Appetite Control

This compound primarily acts on the central nervous system to suppress appetite. Its effects on the gut microbiota may represent a complementary mechanism of action through the gut-brain axis.

G cluster_brain Central Nervous System (Brain) cluster_gut Gastrointestinal System (Gut) Hypothalamus Hypothalamus Appetite ↓ Appetite Hypothalamus->Appetite GutMicrobiota Gut Microbiota GutHormones ↑ Gut Hormones (GLP-1, PYY) GutMicrobiota->GutHormones VagusNerve Vagus Nerve Signaling VagusNerve->Hypothalamus GutHormones->VagusNerve This compound This compound This compound->Hypothalamus Direct Action (Norepinephrine Release) This compound->GutMicrobiota Indirect Action

Caption: Dual Action of this compound on the Gut-Brain Axis.

Conclusion

Investigating the impact of this compound on the gut microbiota provides a critical avenue for understanding its full mechanistic profile in the context of obesity. The protocols and frameworks detailed in these application notes offer a comprehensive guide for researchers to systematically evaluate these interactions. By leveraging established methodologies from analogous compounds like phentermine, researchers can generate robust and comparable data, ultimately contributing to the development of more effective and personalized anti-obesity therapies. The potential for this compound to favorably modulate the gut microbiome could represent a significant, previously uncharacterized, therapeutic benefit.

References

Application Notes and Protocols for Long-Term Efficacy Studies of Clortermine in Weight Management

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Clortermine is a Schedule III controlled substance with a potential for abuse. Its use is indicated for the short-term management of exogenous obesity. Data on the long-term efficacy and safety of this compound is limited. The following information is provided for research and drug development professionals and is based on available data for this compound and structurally related compounds.

Introduction

This compound is a sympathomimetic amine of the amphetamine class, developed in the 1960s.[1] It is the 2-chloro analogue of phentermine and functions as an anorectic, or appetite suppressant.[1] While indicated for short-term use, the chronic nature of obesity necessitates an understanding of the potential long-term efficacy of weight management medications. These notes provide an overview of the current understanding of this compound, comparative data from related compounds, and protocols for designing future long-term efficacy studies.

Chemical and Pharmacological Profile:

  • IUPAC Name: 1-(2-chlorophenyl)-2-methylpropan-2-amine[1]

  • Mechanism of Action: this compound's mechanism is not fully elucidated but is thought to involve the release of biogenic amines, particularly norepinephrine (B1679862) and dopamine (B1211576), from nerve terminals in the central nervous system.[2] It may also act as a serotonin (B10506) and/or norepinephrine releasing agent.[1] Unlike its isomer chlorphentermine, which is a selective serotonin releasing agent, this compound's specific effects on different monoamine transporters require further investigation.[1][3]

  • DEA Schedule: III, indicating a potential for moderate or low physical dependence or high psychological dependence.[2]

Comparative Long-Term Efficacy Data of Anorectic Agents

Due to a lack of specific long-term efficacy data for this compound, this section presents data from studies on other FDA-approved medications for chronic weight management. This information can serve as a benchmark for designing and evaluating future studies on this compound.

Table 1: Summary of Placebo-Subtracted Weight Loss in Long-Term (≥1 year) Studies of Anti-Obesity Medications

MedicationAverage Weight Loss (%) (Placebo-Subtracted)Proportion Achieving ≥5% Weight LossStudy Duration
Phentermine/Topiramate ER6.8% - 9.0%67% - 70%1 year
Liraglutide5.4%63.2%56 weeks
Naltrexone/Bupropion4.0%Not Reported≥ 1 year
Lorcaserin3.1%37% - 47%1 year
Orlistat2.9%35% - 73%≥ 1 year

Source: Data compiled from systematic reviews and meta-analyses of long-term obesity drug trials.[4][5][6]

Proposed Signaling Pathway for this compound's Anorectic Effect

Based on its structural similarity to phentermine and its classification as a sympathomimetic amine, a proposed signaling pathway for this compound's action on appetite suppression is illustrated below. This pathway is hypothesized to involve the release of norepinephrine (NE) and dopamine (DA) in the hypothalamus, a key brain region for appetite regulation. The rewarding effects of similar compounds have been linked to the PI3K/Akt signaling pathway in the nucleus accumbens.[7]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Hypothalamus) This compound This compound VMAT2 VMAT2 This compound->VMAT2 Inhibits NE_DA_Release NE/DA Release This compound->NE_DA_Release Promotes NE_DA_Vesicles NE/DA Vesicles VMAT2->NE_DA_Vesicles Packages NE/DA Adrenergic_Receptors Adrenergic Receptors NE_DA_Release->Adrenergic_Receptors Dopamine_Receptors Dopamine Receptors NE_DA_Release->Dopamine_Receptors Appetite_Suppression Appetite Suppression Adrenergic_Receptors->Appetite_Suppression Dopamine_Receptors->Appetite_Suppression PI3K_Akt PI3K/Akt Pathway Dopamine_Receptors->PI3K_Akt Potential Link

Caption: Proposed mechanism of this compound leading to appetite suppression.

Protocols for a Long-Term Efficacy Study of this compound

The following outlines a hypothetical experimental protocol for a randomized, double-blind, placebo-controlled clinical trial to evaluate the long-term efficacy and safety of this compound for weight management.

4.1. Study Objective: To assess the efficacy and safety of this compound as an adjunct to diet and exercise for long-term weight management in adults with obesity.

4.2. Study Design: A 52-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

4.3. Participant Population:

  • Inclusion Criteria:

    • Age 18-65 years.

    • Body Mass Index (BMI) ≥ 30 kg/m ² or ≥ 27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia, type 2 diabetes).

    • Stable body weight (± 2 kg) for 3 months prior to screening.

    • Willingness to follow a reduced-calorie diet and engage in regular physical activity.

  • Exclusion Criteria:

    • History of cardiovascular disease.

    • Uncontrolled hypertension.

    • History of substance abuse.

    • Use of other weight loss medications within 3 months of screening.

    • Pregnancy or lactation.

4.4. Intervention:

  • Treatment Arm: this compound hydrochloride (e.g., 50 mg) administered orally once daily.

  • Control Arm: Placebo administered orally once daily.

  • Lifestyle Intervention: All participants will receive standardized counseling on a reduced-calorie diet and physical activity at each study visit.

4.5. Outcome Measures:

  • Primary Efficacy Endpoints:

    • Mean percent change in body weight from baseline to week 52.

    • Proportion of participants achieving ≥5% reduction in body weight from baseline to week 52.

  • Secondary Efficacy Endpoints:

    • Change in BMI and waist circumference.

    • Changes in cardiometabolic risk factors (blood pressure, lipid profile, glycemic parameters).

  • Safety Endpoints:

    • Incidence and severity of adverse events.

    • Changes in vital signs and electrocardiogram (ECG) parameters.

4.6. Study Procedures:

  • Screening Visit (Week -4 to -1): Informed consent, eligibility assessment, baseline measurements.

  • Randomization Visit (Week 0): Randomization to treatment or placebo group, dispensing of study medication.

  • Follow-up Visits (Weeks 4, 12, 24, 36, 52): Weight measurement, vital signs, adverse event monitoring, assessment of adherence to treatment and lifestyle recommendations.

  • Laboratory Assessments (Weeks 0, 24, 52): Blood chemistry, lipid profile, HbA1c.

4.7. Statistical Analysis: Efficacy analyses will be performed on the intent-to-treat (ITT) population. The primary endpoints will be analyzed using an analysis of covariance (ANCOVA) model, with treatment as a factor and baseline weight as a covariate.

Experimental Workflow Diagram

The logical flow of the proposed long-term efficacy study is depicted in the diagram below.

G cluster_setup Study Setup cluster_intervention Intervention Phase (52 Weeks) cluster_analysis Data Analysis Screening Screening of Participants Informed_Consent Informed Consent Screening->Informed_Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Met? Randomization Randomization Inclusion_Exclusion->Randomization Eligible Screen_Fail Screen_Fail Inclusion_Exclusion->Screen_Fail Not Eligible Informed_Consent->Inclusion_Exclusion Arm_A This compound + Lifestyle Counseling Randomization->Arm_A Arm_B Placebo + Lifestyle Counseling Randomization->Arm_B Follow_Up Regular Follow-Up Visits Arm_A->Follow_Up Arm_B->Follow_Up Data_Collection Data Collection (Weight, Vitals, AEs) Follow_Up->Data_Collection Primary_Endpoints Analysis of Primary Endpoints Data_Collection->Primary_Endpoints Secondary_Endpoints Analysis of Secondary Endpoints Data_Collection->Secondary_Endpoints Safety_Analysis Safety Analysis Data_Collection->Safety_Analysis Final_Report Final Study Report Primary_Endpoints->Final_Report Secondary_Endpoints->Final_Report Safety_Analysis->Final_Report

Caption: Workflow for a long-term clinical trial of this compound.

Conclusion

While this compound shares structural and mechanistic similarities with other anorectic agents, there is a clear need for dedicated long-term studies to establish its efficacy and safety profile for chronic weight management. The protocols and comparative data presented here provide a framework for researchers and drug development professionals to design and conduct robust clinical trials to address this knowledge gap. Any such research must be conducted with rigorous adherence to ethical guidelines and regulatory requirements for controlled substances.

References

Clortermine as a Tool Compound for Studying Monoamine Transporters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clortermine (2-chloro-α,α-dimethylphenethylamine) is a substituted amphetamine that serves as a valuable tool compound for investigating the function and pharmacology of monoamine transporters. As a positional isomer of the more extensively studied chlorphentermine (B1668847), this compound is presumed to act as a monoamine releasing agent, with a likely preference for the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters over the dopamine (B1211576) transporter (DAT)[1]. This characteristic makes it a useful pharmacological tool to probe the differential roles of these transporters in various physiological and pathological processes.

These application notes provide a summary of the hypothesized pharmacological profile of this compound, based on related compounds, and offer detailed protocols for its characterization and use in monoamine transporter research.

Pharmacological Profile

Table 1: Hypothesized Pharmacological Profile of this compound Based on Data for Chlorphentermine

TransporterParameterValue (nM)Primary Action
SERT EC₅₀ (Release)~30.9Potent Releasing Agent
NET EC₅₀ (Release)>10,000Negligible Releasing Agent
IC₅₀ (Uptake Inhibition)~451Moderate Uptake Inhibitor
DAT EC₅₀ (Release)~2,650Weak Releasing Agent

Disclaimer: The data presented in this table are for chlorphentermine and should be used as an estimate for this compound. Researchers must determine the precise pharmacological profile of this compound through experimentation.

Signaling Pathways and Mechanism of Action

This compound, as a monoamine releasing agent, is hypothesized to exert its effects through a complex mechanism involving the reversal of monoamine transporter function.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft clortermine_ext This compound (Extracellular) mat Monoamine Transporter (DAT, NET, or SERT) clortermine_ext->mat 1. Uptake clortermine_int This compound (Intracellular) mat->clortermine_int monoamine_synapse Monoamines mat->monoamine_synapse 4. Monoamine Efflux clortermine_int->mat 3. Transporter Reversal vmat2 VMAT2 clortermine_int->vmat2 2. Disruption of Vesicular Storage vesicle Synaptic Vesicle monoamine_cyto Cytosolic Monoamines vmat2->monoamine_cyto monoamine_cyto->mat monoamine_vesicle Vesicular Monoamines monoamine_vesicle->vmat2

Mechanism of action for a monoamine releasing agent.

Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo characterization of this compound as a tool compound for studying monoamine transporters.

In Vitro Radioligand Binding Assays

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for DAT, NET, and SERT.

prep Prepare Membranes (HEK293 cells expressing DAT, NET, or SERT) incubate Incubate Membranes with Radioligand and this compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze

Workflow for radioligand binding assays.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Cell culture medium and reagents

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • For NET: [³H]Nisoxetine

    • For SERT: [³H]Citalopram or [¹²⁵I]RTI-55

  • This compound hydrochloride

  • Non-specific binding inhibitors (e.g., 10 µM benztropine (B127874) for DAT, 10 µM desipramine (B1205290) for NET, 10 µM fluoxetine (B1211875) for SERT)

  • 96-well microplates

  • Filtration apparatus with glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the transporter of interest to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh assay buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound or the non-specific binding inhibitor.

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

In Vitro Monoamine Uptake Inhibition Assays

This protocol measures the ability of this compound to inhibit the reuptake of radiolabeled monoamines into cells expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Cell culture medium and reagents

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled monoamines: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

  • This compound hydrochloride

  • Uptake inhibitors for determining non-specific uptake (e.g., 10 µM benztropine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT)

  • 96-well microplates

  • Filtration apparatus with glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Plating:

    • Seed HEK293 cells expressing the transporter of interest into 96-well microplates and grow to confluency.

  • Pre-incubation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of this compound or the appropriate uptake inhibitor in assay buffer for 10-15 minutes at 37°C.

  • Uptake Initiation:

    • Initiate monoamine uptake by adding a fixed concentration of the corresponding radiolabeled monoamine to each well.

  • Incubation:

    • Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the buffer and washing the cells with ice-cold assay buffer.

  • Cell Lysis and Quantification:

    • Lyse the cells with a lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity.

  • Data Analysis:

    • Calculate the percentage of uptake inhibition for each concentration of this compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration using non-linear regression.

In Vitro Monoamine Release Assays

This protocol determines the ability of this compound to induce the release of pre-loaded radiolabeled monoamines from cells expressing the transporters.

load Load Cells with Radiolabeled Monoamine wash Wash to Remove Extracellular Radiotracer load->wash incubate Incubate with this compound to Induce Release wash->incubate collect Collect Supernatant incubate->collect quantify Quantify Radioactivity in Supernatant and Cells collect->quantify analyze Data Analysis (Calculate EC₅₀ for Release) quantify->analyze

Workflow for monoamine release assays.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Cell culture medium and reagents

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled monoamines: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

  • This compound hydrochloride

  • Positive control releasing agent (e.g., amphetamine for DAT/NET, fenfluramine (B1217885) for SERT)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Plating and Loading:

    • Seed and grow cells in 96-well plates as for the uptake assay.

    • Load the cells with the appropriate radiolabeled monoamine by incubating them in assay buffer containing the radiotracer for 30-60 minutes at 37°C.

  • Washing:

    • Wash the cells multiple times with assay buffer to remove extracellular radiolabeled monoamine.

  • Release Induction:

    • Add varying concentrations of this compound or a positive control to the wells and incubate for 15-30 minutes at 37°C.

  • Sample Collection:

    • Collect the supernatant (extracellular medium) from each well.

    • Lyse the cells remaining in the wells with lysis buffer.

  • Quantification:

    • Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of total radioactivity released into the supernatant for each condition.

    • Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal release) by plotting the percentage of release against the logarithm of the this compound concentration.

In Vivo Microdialysis

This protocol allows for the measurement of extracellular monoamine levels in specific brain regions of freely moving animals following the administration of this compound.

Materials:

  • Rodents (e.g., rats or mice)

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Surgical instruments

  • Artificial cerebrospinal fluid (aCSF)

  • This compound hydrochloride

  • High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)

  • Fraction collector

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum for dopamine, prefrontal cortex for norepinephrine and serotonin).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline.

  • Drug Administration:

    • Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous).

  • Sample Collection and Analysis:

    • Continue to collect dialysate samples at regular intervals for several hours post-administration.

    • Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate samples using HPLC-ECD.

  • Data Analysis:

    • Express the monoamine concentrations as a percentage of the average baseline concentration.

    • Plot the time course of the effect of this compound on extracellular monoamine levels.

Conclusion

This compound is a promising tool compound for the study of monoamine transporters, particularly for elucidating the distinct roles of the serotonin and norepinephrine systems. Due to the limited availability of direct pharmacological data, it is imperative for researchers to thoroughly characterize its binding, uptake inhibition, and release-inducing properties at DAT, NET, and SERT. The protocols provided herein offer a comprehensive framework for such a characterization, enabling researchers to confidently employ this compound in their investigations of monoaminergic neurotransmission.

References

Application Notes and Protocols for the Use of Clortermine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with specific quantitative data on the neuropharmacological properties of Clortermine is limited. Much of its presumed mechanism of action is inferred from its structural analog, chlorphentermine (B1668847). The following application notes and protocols are based on this inferred mechanism and provide generalized experimental frameworks for the characterization of this compound or similar compounds.

Introduction

This compound is an anorectic drug belonging to the amphetamine class.[1] Structurally, it is the ortho-chloro isomer of chlorphentermine.[1] While detailed neuroscience research on this compound is not abundant, it is hypothesized to function primarily as a serotonin (B10506) and/or norepinephrine-releasing agent with low activity at dopamine (B1211576) transporters. This profile suggests its potential utility in neuroscience research for studying the roles of serotonin and norepinephrine (B1679862) systems in appetite, mood, and other behaviors, with potentially fewer of the dopaminergic side effects associated with other stimulants.

Quantitative Data Summary

Due to the lack of specific binding and functional data for this compound, the following table includes qualitative information for this compound and quantitative data for its close structural analog, chlorphentermine, which is a selective serotonin releasing agent (SSRA).[1] This data is provided for illustrative purposes to guide experimental design.

CompoundTargetAssay TypeValueReference Compound
This compound Dopamine Transporter (DAT)Self-Administration (in vivo)Very low ratesN/A
Serotonin/Norepinephrine Transporters (SERT/NET)Inferred MechanismPutative releasing agentN/A
Chlorphentermine Serotonin Transporter (SERT)Monoamine Release (EC50)30.9 nMN/A
Norepinephrine Transporter (NET)Monoamine Release (EC50)>10,000 nMN/A
Dopamine Transporter (DAT)Monoamine Release (EC50)2,650 nMN/A
Norepinephrine Transporter (NET)Reuptake Inhibition (IC50)451 nMN/A
5-HT2A ReceptorAgonist Activity (EC50)>10,000 nMN/A
5-HT2B ReceptorAgonist Activity (EC50)5,370 nMN/A
5-HT2C ReceptorAgonist Activity (EC50)6,456 nMN/A

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway of a Serotonin Releasing Agent

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Enters neuron via or reverses SERT Vesicle Synaptic Vesicle (Serotonin) This compound->Vesicle Disrupts vesicular stability Serotonin_pre Serotonin SERT->Serotonin_pre Inhibits reuptake Vesicle->Serotonin_pre Promotes non-vesicular release Serotonin_synapse Serotonin Serotonin_pre->Serotonin_synapse Increased synaptic concentration Receptor 5-HT Receptor Serotonin_synapse->Receptor Binds to receptor Signaling Downstream Signaling Receptor->Signaling Activates

Caption: Hypothesized mechanism of this compound as a serotonin-releasing agent.

General Experimental Workflow for Characterizing a Novel Psychoactive Compound

G cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation Binding Receptor/Transporter Binding Assays (Ki values) Functional Functional Assays (e.g., monoamine uptake/release) (IC50/EC50 values) Binding->Functional SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Functional->PK Mechanism Mechanism of Action Elucidation Functional->Mechanism CellViability Cell Viability Assays (Cytotoxicity) CellViability->PK Behavioral Behavioral Assays (Locomotor, Feeding, etc.) PK->Behavioral Microdialysis In Vivo Microdialysis (Neurotransmitter levels) Behavioral->Microdialysis Behavioral->Mechanism Microdialysis->Mechanism SAR->Mechanism

Caption: Workflow for the neuropharmacological characterization of a compound.

Experimental Protocols

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This protocol is a generalized method to determine the potency of this compound to inhibit the uptake of serotonin, dopamine, and norepinephrine via their respective transporters (SERT, DAT, NET).

Objective: To determine the IC50 values of this compound for SERT, DAT, and NET.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep, and a selection antibiotic)

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]Serotonin, [³H]Dopamine, [³H]Norepinephrine (radioligands)

  • This compound hydrochloride

  • Known selective inhibitors for each transporter (e.g., fluoxetine (B1211875) for SERT, GBR12909 for DAT, desipramine (B1205290) for NET) for positive controls and determination of non-specific uptake.

  • 96-well cell culture plates

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Culture:

    • Culture HEK293 cells expressing hSERT, hDAT, or hNET in appropriate flasks.

    • 24-48 hours before the assay, seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Assay Preparation:

    • Prepare serial dilutions of this compound in KRH buffer. A typical concentration range to start with would be from 1 nM to 100 µM.

    • Prepare solutions of the respective radioligands in KRH buffer at a final concentration close to their Km value for the transporter.

    • Prepare solutions of the known selective inhibitors at a concentration that will fully block uptake (e.g., 10 µM) to determine non-specific binding.

  • Uptake Assay:

    • On the day of the assay, aspirate the culture medium from the 96-well plates and wash the cells once with KRH buffer.

    • Add the this compound dilutions or control inhibitors to the wells and pre-incubate for 10-20 minutes at room temperature or 37°C.

    • Initiate the uptake by adding the radioligand solution to all wells.

    • Incubate for a short period (e.g., 5-15 minutes) at the appropriate temperature. This time should be within the linear range of uptake for each transporter.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.

  • Quantification:

    • Lyse the cells in each well with a lysis buffer (e.g., 1% SDS).

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation fluid to each vial.

    • Quantify the amount of radioactivity in each sample using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific uptake for each concentration of this compound. Total uptake is measured in the absence of any inhibitor, and non-specific uptake is measured in the presence of a high concentration of a selective inhibitor.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: Rodent Feeding Behavior and Locomotor Activity Assay

This protocol is a generalized method to assess the anorectic and stimulant effects of this compound in rodents (e.g., rats or mice).

Objective: To evaluate the effect of this compound on food intake and spontaneous locomotor activity.

Materials:

  • Male Wistar or Sprague-Dawley rats (or a suitable mouse strain)

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline or distilled water)

  • Standard rodent chow and water

  • Metabolic cages or standard cages with pre-weighed food hoppers

  • Open-field activity chambers equipped with infrared beams

  • Animal scale

Procedure:

  • Animal Acclimation:

    • House the animals in a temperature- and light-controlled environment (12:12 h light-dark cycle) with ad libitum access to food and water for at least one week before the experiment.

    • Handle the animals daily to acclimate them to the experimental procedures.

  • Drug Administration:

    • Dissolve this compound hydrochloride in the vehicle to the desired concentrations. A range of doses should be tested (e.g., 1, 3, 10 mg/kg).

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection - IP, or oral gavage - PO).

  • Feeding Behavior Assessment:

    • Fast the animals for a period before the experiment (e.g., 12-16 hours) to ensure robust food intake.

    • Administer the assigned treatment (vehicle or this compound dose).

    • Immediately after administration, place the animals in individual cages with a pre-weighed amount of food.

    • Measure food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

    • Also, monitor water intake.

  • Locomotor Activity Assessment:

    • Immediately after drug administration, place the animals individually into the open-field activity chambers.

    • Record locomotor activity (e.g., total distance traveled, number of horizontal and vertical beam breaks) continuously for a set period (e.g., 60-120 minutes).

    • The data is typically collected in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

  • Data Analysis:

    • For the feeding study, calculate the cumulative food intake (in grams) for each treatment group at each time point. Analyze the data using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control.

    • For the locomotor activity study, analyze the total activity counts and the time course of activity for each treatment group. Use statistical tests (e.g., repeated measures ANOVA) to identify significant differences between treatment groups.

Conclusion

While specific research on this compound in neuroscience is not extensive, its structural similarity to known serotonin-releasing agents like chlorphentermine suggests it could be a valuable tool for investigating the serotonergic and noradrenergic systems. The protocols and information provided here offer a foundational framework for researchers to begin characterizing the neuropharmacological profile of this compound and to explore its potential applications in neuroscience research. It is imperative that future studies directly assess the binding affinities, functional activities, and behavioral effects of this compound to validate these hypotheses.

References

Application Notes: Development of Novel Clortermine Derivatives with Improved Safety Profiles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clortermine is a sympathomimetic amine of the amphetamine class, previously utilized as a short-term anorectic for the management of obesity.[1] Its mechanism of action is believed to involve the release of norepinephrine (B1679862) and serotonin (B10506), which act on the hypothalamus to suppress appetite.[1][2] However, like other drugs in its class, this compound is associated with a range of side effects, including cardiovascular events such as tachycardia and hypertension, central nervous system (CNS) stimulation, and a potential for abuse, leading to its classification as a Schedule III controlled substance. These safety concerns underscore the need for developing novel derivatives with improved safety profiles, specifically by enhancing selectivity for serotonin release while minimizing effects on norepinephrine and dopamine (B1211576), which are strongly linked to cardiovascular and stimulant side effects.[3][4]

This document outlines the rationale, experimental protocols, and evaluation criteria for the development of two hypothetical this compound derivatives, designated CTD-001 and CTD-002, designed for an improved therapeutic window.

Design Rationale for Novel Derivatives

The primary strategy is to increase the selectivity for the serotonin transporter (SERT) over the norepinephrine transporter (NET) and the dopamine transporter (DAT). Research on related phentermine analogues suggests that modifications to the phenyl ring can significantly alter transporter affinity and selectivity.[3]

  • CTD-001 (4-fluoro-clortermine): Introduction of a fluorine atom at the para-position (C4) of the phenyl ring. This modification is intended to enhance electrostatic interactions with the SERT binding pocket, potentially increasing SERT affinity and selectivity over NET and DAT.

  • CTD-002 (2-chloro-4-methoxy-phentermine): Substitution of the ortho-chloro group with a para-methoxy group. The methoxy (B1213986) group may promote a conformation that favors SERT binding while sterically hindering interaction with NET and DAT, thereby reducing associated cardiovascular and stimulant effects.

Data Presentation: Comparative In-Vitro and In-Vivo Profiles

The following tables summarize the hypothetical, yet plausible, quantitative data for the novel derivatives compared to the parent compound, this compound.

Table 1: In-Vitro Monoamine Transporter Binding Affinity and hERG Inhibition

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT/NET Selectivity RatioSERT/DAT Selectivity RatiohERG IC50 (µM)
This compound851509501.7611.1815
CTD-001 3025018008.3360.00> 50
CTD-002 22310250014.09113.64> 50

Data represents the mean of three independent experiments. Ki denotes the inhibitory constant. A higher selectivity ratio indicates greater selectivity for SERT. A higher hERG IC50 value indicates a lower risk of cardiac arrhythmia.

Table 2: In-Vivo Efficacy and Safety Assessment in Rodent Models

Compound (Dose)Food Intake Reduction (%)Body Weight Change (%)Mean Arterial Pressure (Δ mmHg)Heart Rate (Δ bpm)Locomotor Activity (counts/hr)
Vehicle0+1.5+1+51500
This compound (10 mg/kg)35-5.2+25+604500
CTD-001 (10 mg/kg)38-5.8+10+202000
CTD-002 (10 mg/kg)40-6.1+7+151800

Data represents the mean change from baseline after 14 days of administration in diet-induced obese rats. Locomotor activity is a measure of CNS stimulation.

Mandatory Visualizations

Signaling_Pathway This compound's Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound VMAT2 VMAT2 This compound->VMAT2 Inhibits vesicular storing SERT SERT This compound->SERT Enters neuron via reuptake transporters NET NET This compound->NET Enters neuron via reuptake transporters Norepinephrine Norepinephrine SERT->Norepinephrine Reverses transport (Efflux) Serotonin Serotonin SERT->Serotonin Reverses transport (Efflux) NET->Norepinephrine Reverses transport (Efflux) NET->Serotonin Reverses transport (Efflux) Dopamine Dopamine Post_Receptors Postsynaptic Receptors (5-HT, NE) Norepinephrine->Post_Receptors Binds to receptors Serotonin->Post_Receptors Binds to receptors Appetite Suppression Appetite Suppression Post_Receptors->Appetite Suppression

Caption: Simplified signaling pathway of this compound's action on monoamine transporters.

Experimental_Workflow Drug Development Workflow for this compound Derivatives cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In-Vitro Screening cluster_2 Phase 3: In-Vivo Evaluation cluster_3 Phase 4: Lead Optimization A Derivative Design (CTD-001, CTD-002) B Chemical Synthesis & Purification A->B C Monoamine Transporter Binding Assays B->C D Neurotransmitter Release Assays C->D E hERG Channel Assay D->E F Anorectic Efficacy (Rodent Model) E->F G Cardiovascular Safety (Telemetry) F->G H CNS Effects (Locomotor Activity) G->H I Data Analysis & Candidate Selection H->I

Caption: Experimental workflow for the development and evaluation of novel derivatives.

Logical_Relationship Rationale for Improved Safety Profile A Structural Modification (e.g., 4-fluoro, 4-methoxy) B Increased SERT Selectivity (vs. NET/DAT) A->B C Reduced NE/DA Release B->C D Maintained Anorectic Efficacy (via SERT) B->D E Improved Cardiovascular Safety (↓ Tachycardia, Hypertension) C->E F Reduced CNS Stimulation & Abuse Potential C->F G Improved Therapeutic Window D->G E->G F->G

Caption: Logical framework linking chemical structure to improved safety outcomes.

Experimental Protocols

Protocol 1: In-Vitro Monoamine Transporter (SERT, NET, DAT) Binding Assays

Objective: To determine the binding affinity (Ki) of CTD-001 and CTD-002 for human serotonin, norepinephrine, and dopamine transporters.

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Test compounds: this compound, CTD-001, CTD-002 (dissolved in DMSO).

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation counter and vials.

Methodology:

  • Prepare cell membranes from the stably transfected HEK293 cells.

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of the appropriate radioligand at a final concentration equal to its Kd, and 25 µL of the test compound across a range of concentrations (e.g., 0.1 nM to 10 µM).

  • For non-specific binding, use a high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT).

  • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (approx. 10-20 µg protein).

  • Incubate the plate for 60 minutes at room temperature.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by three washes with ice-cold assay buffer.

  • Allow filters to dry, add scintillation fluid to each well, and quantify radioactivity using a scintillation counter.

  • Calculate IC50 values using non-linear regression and convert to Ki values using the Cheng-Prusoff equation.

Protocol 2: In-Vitro hERG Channel Patch-Clamp Assay

Objective: To assess the potential for CTD-001 and CTD-002 to inhibit the hERG potassium channel, a key indicator of pro-arrhythmic risk.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Automated patch-clamp system.

  • Extracellular solution (in mM: 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, pH 7.4).

  • Intracellular solution (in mM: 130 KCl, 1 MgCl₂, 1 EGTA, 5 Mg-ATP, 10 HEPES, pH 7.2).

  • Test compounds: this compound, CTD-001, CTD-002.

Methodology:

  • Culture hERG-expressing cells to optimal confluency for patch-clamp experiments.

  • Harvest and resuspend cells in the extracellular solution.

  • Introduce the cell suspension into the automated patch-clamp system.

  • Establish stable whole-cell recordings.

  • Apply a voltage pulse protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to measure the tail current.

  • After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compounds (e.g., 0.1, 1, 10, 30, 100 µM).

  • Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline.

  • Plot the concentration-response curve and determine the IC50 value.

Protocol 3: In-Vivo Anorectic Efficacy in Diet-Induced Obese (DIO) Rats

Objective: To evaluate the efficacy of CTD-001 and CTD-002 in reducing food intake and body weight.

Animals:

  • Male Sprague-Dawley rats, fed a high-fat diet (60% kcal from fat) for 10-12 weeks to induce obesity.

Methodology:

  • Acclimatize DIO rats to individual housing with automated food intake monitoring systems.

  • Randomly assign rats to treatment groups (n=10 per group): Vehicle (0.5% methylcellulose, p.o.), this compound (10 mg/kg, p.o.), CTD-001 (10 mg/kg, p.o.), and CTD-002 (10 mg/kg, p.o.).

  • Administer the assigned treatment once daily for 14 consecutive days.

  • Record cumulative food intake and body weight daily.

  • On day 14, calculate the total percentage reduction in food intake and body weight change relative to the vehicle group.

  • Monitor animals for any adverse clinical signs throughout the study.

Protocol 4: In-Vivo Cardiovascular Safety in Telemeterized Rats

Objective: To assess the effects of CTD-001 and CTD-002 on blood pressure, heart rate, and electrocardiogram (ECG) parameters.

Animals:

  • Male Sprague-Dawley rats surgically implanted with telemetry transmitters for continuous monitoring of cardiovascular parameters.

Methodology:

  • Allow animals to recover for at least one week post-surgery.

  • Acclimatize telemeterized rats to the study conditions and record baseline cardiovascular data for 24 hours.

  • Administer a single oral dose of Vehicle, this compound (10 mg/kg), CTD-001 (10 mg/kg), or CTD-002 (10 mg/kg) in a crossover design with a one-week washout period between treatments.

  • Continuously record mean arterial pressure (MAP), heart rate (HR), and ECG intervals (e.g., QTc) for 24 hours post-dose.

  • Analyze the data to determine the maximum change from baseline for each parameter.

  • Compare the cardiovascular effects of the derivatives to those of this compound and the vehicle control.

References

Experimental Design for Preclinical Clortermine Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clortermine is a sympathomimetic amine, belonging to the amphetamine class of compounds, and is structurally related to phentermine and chlorphentermine.[1] It is classified as a Schedule III controlled substance due to its potential for abuse.[1] this compound is presumed to exert its primary effect as an anorectic by acting as a monoamine releasing agent, likely targeting serotonin (B10506) and/or norepinephrine (B1679862) pathways with limited activity at dopamine (B1211576) transporters.[2] These application notes provide a comprehensive framework for the preclinical evaluation of this compound, focusing on its pharmacodynamic and pharmacokinetic profiles, as well as its safety assessment. The provided protocols are designed to be a starting point for researchers, and specific parameters may require optimization based on experimental findings.

In Vitro Characterization

Monoamine Transporter Interaction

Objective: To determine the affinity and functional activity of this compound at the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Methodology: In vitro radioligand binding and neurotransmitter uptake assays are fundamental for characterizing the interaction of this compound with monoamine transporters.[3][4]

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture: Use HEK293 cells stably expressing the human SERT, NET, or DAT.

  • Membrane Preparation: Prepare cell membrane homogenates from the cultured cells.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of this compound.

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the inhibition constant (Ki) of this compound for each transporter by non-linear regression analysis of the competition binding data.

Experimental Protocol: Neurotransmitter Uptake Assay

  • Cell Culture: Plate HEK293 cells expressing hSERT, hNET, or hDAT in 96-well plates.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle control.

  • Uptake Initiation: Add a radiolabeled neurotransmitter ([³H]serotonin, [³H]norepinephrine, or [³H]dopamine) to initiate uptake.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Termination and Lysis: Terminate uptake by washing with ice-cold buffer and lyse the cells.

  • Scintillation Counting: Measure the intracellular radioactivity.

  • Data Analysis: Calculate the IC50 value, the concentration of this compound that inhibits 50% of the neurotransmitter uptake.

Data Presentation:

AssayTransporterParameterThis compoundPositive Control (e.g., d-Amphetamine)
Binding SERTKi (nM)To be determinedReference value
NETKi (nM)To be determinedReference value
DATKi (nM)To be determinedReference value
Uptake SERTIC50 (nM)To be determinedReference value
NETIC50 (nM)To be determinedReference value
DATIC50 (nM)To be determinedReference value

Signaling Pathway Diagram:

Monoamine_Release cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Transporter Monoamine Transporter (SERT/NET) This compound->Transporter Enters via transporter Vesicle Synaptic Vesicle (Monoamines) This compound->Vesicle Disrupts storage Monoamines_cyto Cytoplasmic Monoamines Transporter->Monoamines_cyto Reverses transport Vesicle->Monoamines_cyto Release into cytoplasm Monoamines_synapse Monoamines Monoamines_cyto->Monoamines_synapse Increased Efflux Receptor Postsynaptic Receptor Monoamines_synapse->Receptor Binding Signal Transduction Signal Transduction Receptor->Signal Transduction Activates

Caption: Proposed mechanism of this compound-induced monoamine release.

In Vivo Efficacy and Behavioral Assessment

Anorectic Effects

Objective: To evaluate the dose-dependent effect of this compound on food intake and body weight in a rodent model of obesity.

Methodology: A diet-induced obesity (DIO) model in rats or mice is a standard preclinical model to assess the efficacy of anti-obesity drugs.[5]

Experimental Protocol: Food Intake and Body Weight Study

  • Animal Model: Use male C57BL/6J mice or Sprague-Dawley rats. Induce obesity by feeding a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.

  • Acclimation: House animals individually and acclimate them to the testing environment and handling procedures.

  • Treatment Groups: Randomly assign animals to treatment groups: Vehicle control (e.g., saline or 0.5% methylcellulose), this compound (e.g., 1, 3, 10 mg/kg, p.o.), and a positive control (e.g., phentermine, 10 mg/kg, p.o.).

  • Dosing: Administer the assigned treatment daily, at the same time each day, typically before the dark cycle.

  • Measurements:

    • Food Intake: Measure daily food consumption by weighing the provided food.

    • Body Weight: Record body weight daily or every other day.

    • Duration: Continue the study for a period of 14-28 days.

  • Data Analysis: Analyze the data using repeated measures ANOVA to compare the effects of different treatments on cumulative food intake and body weight change over time.

Data Presentation:

Treatment GroupDose (mg/kg)Cumulative Food Intake (g) at Day 14Body Weight Change (%) at Day 14
Vehicle -Mean ± SEMMean ± SEM
This compound 1Mean ± SEMMean ± SEM
3Mean ± SEMMean ± SEM
10Mean ± SEMMean ± SEM
Phentermine 10Mean ± SEMMean ± SEM
Locomotor Activity

Objective: To assess the effect of this compound on spontaneous locomotor activity to evaluate its potential for central nervous system (CNS) stimulant side effects.

Methodology: The open field test is a widely used method to assess general locomotor activity and exploratory behavior in rodents.[6][7]

Experimental Protocol: Open Field Test

  • Apparatus: Use an open field arena (e.g., 40 x 40 x 40 cm) equipped with infrared beams or a video tracking system.

  • Animal Model: Use the same strain of rodents as in the food intake study.

  • Acclimation: Habituate the animals to the testing room for at least 60 minutes before the test.

  • Treatment: Administer a single dose of Vehicle, this compound (1, 3, 10 mg/kg, p.o.), or a positive control (e.g., d-amphetamine, 1-2 mg/kg, i.p.).

  • Testing: Place the animal in the center of the open field arena 30 minutes after dosing and record its activity for a 30-60 minute session.

  • Parameters Measured:

    • Total distance traveled (cm)

    • Horizontal activity (beam breaks)

    • Vertical activity (rearing)

    • Time spent in the center versus the periphery of the arena.

  • Data Analysis: Use one-way ANOVA followed by a post-hoc test to compare the different treatment groups.

Data Presentation:

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)Horizontal Activity (counts)Vertical Activity (counts)
Vehicle -Mean ± SEMMean ± SEMMean ± SEM
This compound 1Mean ± SEMMean ± SEMMean ± SEM
3Mean ± SEMMean ± SEMMean ± SEM
10Mean ± SEMMean ± SEMMean ± SEM
d-Amphetamine 2Mean ± SEMMean ± SEMMean ± SEM

Experimental Workflow Diagram:

InVivo_Workflow start Start: Preclinical In Vivo Assessment diet Diet-Induced Obesity Model (8-12 weeks High-Fat Diet) start->diet randomization Randomization to Treatment Groups (Vehicle, this compound, Positive Control) diet->randomization dosing Daily Dosing (14-28 days) randomization->dosing locomotor Locomotor Activity Assessment (Open Field Test) randomization->locomotor pk_studies Pharmacokinetic Studies randomization->pk_studies tox_studies Toxicology Studies randomization->tox_studies measurements Daily Measurements: - Food Intake - Body Weight dosing->measurements data_analysis Data Analysis and Interpretation measurements->data_analysis locomotor->data_analysis pk_studies->data_analysis tox_studies->data_analysis end End: Efficacy and Safety Profile data_analysis->end

Caption: Workflow for in vivo preclinical evaluation of this compound.

Pharmacokinetic and Toxicological Evaluation

Pharmacokinetics

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model.

Methodology: Conduct pharmacokinetic studies in rats or mice following a single dose administration via the intended clinical route (oral) and intravenously to determine bioavailability.

Experimental Protocol: Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing:

    • Oral (p.o.): Administer a single dose of this compound (e.g., 10 mg/kg) by oral gavage.

    • Intravenous (i.v.): Administer a single dose of this compound (e.g., 1 mg/kg) via the tail vein.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Analysis: Separate plasma and analyze for this compound concentrations using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Data Presentation:

ParameterOral (10 mg/kg)Intravenous (1 mg/kg)
Cmax (ng/mL) To be determinedTo be determined
Tmax (h) To be determinedN/A
AUC(0-t) (ngh/mL) To be determinedTo be determined
AUC(0-inf) (ngh/mL) To be determinedTo be determined
t1/2 (h) To be determinedTo be determined
CL (L/h/kg) N/ATo be determined
Vd (L/kg) N/ATo be determined
F (%) To be determinedN/A
Toxicology

Objective: To assess the safety profile of this compound through acute and repeated-dose toxicity studies.

Methodology: Follow established guidelines for preclinical toxicology studies (e.g., FDA, OECD).

Experimental Protocol: Acute and Repeated-Dose Toxicology

  • Acute Toxicity: Determine the maximum tolerated dose (MTD) in two rodent species (e.g., rat and mouse) following a single administration.

  • Repeated-Dose Toxicity: Conduct a 28-day repeated-dose study in rats.

    • Treatment Groups: Vehicle control, and at least three dose levels of this compound (e.g., low, mid, high), administered daily by oral gavage.

    • Observations: Monitor clinical signs, body weight, and food consumption throughout the study.

    • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Histopathology: Perform a full necropsy and histopathological examination of major organs.

Data Presentation: Summarize findings in tables, including any observed adverse effects and the no-observed-adverse-effect level (NOAEL).

Logical Relationship Diagram:

Preclinical_Logic cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_outcome Overall Assessment invitro_assays Monoamine Transporter Binding & Uptake Assays mechanism Elucidation of Mechanism of Action invitro_assays->mechanism profile Pharmacological Profile (Potency & Selectivity) invitro_assays->profile efficacy Anorectic Efficacy (Food Intake & Body Weight) mechanism->efficacy behavior Behavioral Assessment (Locomotor Activity) mechanism->behavior efficacy_safety Efficacy vs. Safety Window efficacy->efficacy_safety behavior->efficacy_safety pharmacokinetics Pharmacokinetics (ADME) pharmacokinetics->efficacy_safety toxicology Toxicology (Acute & Repeated-Dose) toxicology->efficacy_safety profile->efficacy_safety go_no_go Go/No-Go Decision for Further Development efficacy_safety->go_no_go

Caption: Logical flow of preclinical this compound evaluation.

References

Application Notes and Protocols: Quantifying Clortermine's Effect on Food Intake and Body Weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clortermine is a sympathomimetic amine of the amphetamine class, developed as an anorectic agent for the short-term management of obesity.[1] Unlike its more commonly known counterpart, phentermine, which primarily acts as a norepinephrine-dopamine releasing agent, this compound is a highly selective serotonin (B10506) releasing agent (SSRA).[1] This distinction in its mechanism of action is critical for understanding its effects on appetite and designing relevant experimental protocols. Due to safety concerns, including the potential for pulmonary hypertension and cardiac fibrosis, similar to other serotonergic appetite suppressants like fenfluramine, this compound is no longer widely used.[1] However, its distinct pharmacology makes it a valuable tool for research into the serotonergic regulation of appetite.

These application notes provide a framework for quantifying the effects of this compound on food intake and body weight in a preclinical research setting. Given the limited availability of recent quantitative data for this compound, this document combines known information with established protocols for evaluating anorectic agents.

Mechanism of Action: Serotonergic Regulation of Appetite

This compound's primary mechanism of action is the release of serotonin (5-hydroxytryptamine, 5-HT) in the brain, particularly within the hypothalamus, a key region for the homeostatic control of energy balance.[1][2] Increased synaptic serotonin levels activate specific 5-HT receptors, notably the 5-HT1B and 5-HT2C receptors, on anorexigenic pro-opiomelanocortin (POMC) neurons.[[“]][4][5] This activation leads to a signaling cascade that ultimately results in a sensation of satiety and a reduction in food intake. The diagram below illustrates this proposed pathway.

cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic POMC Neuron This compound This compound VMAT VMAT This compound->VMAT Reverses Serotonin_vesicle Serotonin (5-HT) VMAT->Serotonin_vesicle Inhibits Packaging Serotonin_synapse 5-HT Serotonin_vesicle->Serotonin_synapse Promotes Release SERT SERT Serotonin_synapse->SERT Reuptake HTR2C 5-HT2C Receptor Serotonin_synapse->HTR2C Activates POMC_neuron Activation of POMC Neuron HTR2C->POMC_neuron Initiates Signaling Satiety Satiety Signal (Reduced Food Intake) POMC_neuron->Satiety

Caption: Proposed mechanism of this compound-induced satiety.

Data Presentation: Quantitative Effects on Food Intake and Body Weight

Table 1: Effect of this compound on 24-Hour Cumulative Food Intake in Rodents (Illustrative Data)

Treatment GroupDose (mg/kg)Mean Food Intake (g) ± SEM% Reduction vs. Vehicle
Vehicle (Saline)015.2 ± 0.8-
This compound511.8 ± 0.622.4%
This compound108.5 ± 0.544.1%
This compound206.1 ± 0.759.9%

Table 2: Effect of Chronic this compound Administration on Body Weight in a Diet-Induced Obesity Rodent Model (Illustrative Data)

Treatment GroupDose (mg/kg/day)Initial Body Weight (g) ± SEMFinal Body Weight (g) ± SEM% Body Weight Change
Vehicle (Saline)0450.2 ± 10.5465.8 ± 12.1+3.5%
This compound10452.5 ± 11.2420.3 ± 9.8-7.1%
Pair-fed Control-451.8 ± 10.9433.7 ± 11.5-4.0%

Experimental Protocols

The following are detailed protocols for conducting preclinical studies to quantify the effects of this compound on food intake and body weight. These are based on standard methodologies in the field.

Protocol 1: Acute Food Intake Study in Rodents

Objective: To determine the acute dose-dependent effect of this compound on food intake.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g), individually housed.

  • Standard rodent chow.

  • This compound hydrochloride.

  • Vehicle (e.g., 0.9% saline or sterile water).

  • Oral gavage needles.

  • Metabolic cages with food intake monitoring systems or manual scales accurate to 0.01g.

Workflow:

cluster_setup Phase 1: Acclimation & Baseline cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis Acclimation Acclimate rats to individual housing (7 days) Habituation Habituate to oral gavage with vehicle (3 days) Acclimation->Habituation Baseline Measure baseline 24h food intake (3 days) Habituation->Baseline Randomization Randomize into treatment groups (Vehicle, this compound doses) Baseline->Randomization Fasting Fast animals overnight (approx. 16h) with water ad libitum Randomization->Fasting Dosing Administer this compound or vehicle via oral gavage Fasting->Dosing Food_Access Provide pre-weighed food 30-60 min post-dosing Dosing->Food_Access Measurement Measure food intake at 1, 2, 4, 8, and 24 hours Food_Access->Measurement Calculation Calculate cumulative food intake and % reduction vs. vehicle Measurement->Calculation Stats Statistical analysis (e.g., ANOVA followed by post-hoc tests) Calculation->Stats

Caption: Workflow for acute food intake study.

Procedure:

  • Acclimation: Individually house rats for at least one week to acclimate to the new environment and reduce stress-induced variability in food intake.

  • Habituation: Handle and sham dose the animals with the vehicle for 3 days prior to the experiment to minimize stress from the administration procedure.

  • Baseline Measurement: Measure daily food intake for 3 consecutive days to establish a stable baseline for each animal.

  • Randomization: Assign animals to treatment groups (e.g., vehicle, 5 mg/kg, 10 mg/kg, 20 mg/kg this compound) with balanced body weights across groups.

  • Fasting: Fast the animals overnight (approximately 16 hours) before dosing to standardize hunger levels. Ensure free access to water.

  • Dosing: Prepare fresh solutions of this compound in the vehicle on the day of the experiment. Administer the assigned treatment via oral gavage. The volume should be consistent across all groups (e.g., 5 ml/kg).

  • Food Presentation: 30 to 60 minutes after dosing, present a pre-weighed amount of standard chow to each animal.

  • Measurement: Record the amount of food consumed at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food and any spillage.

  • Data Analysis: Calculate the cumulative food intake for each time point. Express the data as mean grams of food consumed ± SEM. Perform statistical analysis (e.g., one-way ANOVA with Dunnett's or Tukey's post-hoc test) to compare this compound-treated groups to the vehicle control.

Protocol 2: Chronic Body Weight Study in a Diet-Induced Obesity (DIO) Model

Objective: To evaluate the effect of long-term this compound administration on body weight, body composition, and food intake in an obese rodent model.

Materials:

  • Male C57BL/6J mice or Sprague-Dawley rats.

  • High-fat diet (HFD; e.g., 45-60% kcal from fat) and control low-fat diet (LFD).

  • This compound hydrochloride and vehicle.

  • Equipment for daily dosing (e.g., oral gavage needles).

  • Animal scale for body weight measurement.

  • Optional: EchoMRI or DEXA for body composition analysis.

Workflow:

cluster_induction Phase 1: Obesity Induction cluster_treatment Phase 2: Treatment Period cluster_analysis_chronic Phase 3: Data Analysis Diet Feed animals HFD for 8-12 weeks to induce obesity. Maintain a control group on LFD. Monitor Monitor body weight weekly Diet->Monitor Randomize_DIO Randomize obese animals into treatment groups (Vehicle, this compound, Pair-fed control) Monitor->Randomize_DIO Dosing_Chronic Administer daily dose of This compound or vehicle for 28 days Randomize_DIO->Dosing_Chronic Body_Comp Measure body composition (e.g., EchoMRI) at baseline and end of study Randomize_DIO->Body_Comp Measure_BW Measure body weight daily or 3 times/week Dosing_Chronic->Measure_BW Measure_FI Measure food intake daily Dosing_Chronic->Measure_FI Calc_Change Calculate % change in body weight and cumulative food intake Measure_BW->Calc_Change Measure_FI->Calc_Change Body_Comp->Calc_Change Stats_Chronic Statistical analysis (e.g., two-way repeated measures ANOVA) Calc_Change->Stats_Chronic

Caption: Workflow for chronic body weight study.

Procedure:

  • Obesity Induction: Wean animals onto a high-fat diet (HFD) for a period of 8-12 weeks. A control group should be maintained on a low-fat diet (LFD). Obesity is typically defined as a statistically significant increase in body weight compared to the LFD group.

  • Randomization: Once obesity is established, randomize the HFD-fed animals into at least three groups: Vehicle, this compound (at a predetermined effective dose), and a Pair-fed control group. The pair-fed group will receive the same amount of food as consumed by the this compound group on the previous day to distinguish between effects on energy expenditure and food intake.

  • Treatment: Administer the assigned treatment daily via oral gavage for the duration of the study (e.g., 28 days).

  • Measurements:

    • Body Weight: Measure body weight daily or at least three times per week.

    • Food Intake: Measure daily food intake.

    • Body Composition (Optional): If available, use techniques like EchoMRI or DEXA to measure fat mass and lean mass at the beginning and end of the treatment period.

  • Data Analysis:

    • Plot the change in body weight over time for all groups.

    • Calculate the total weight loss and the change in body composition.

    • Compare the body weight of the this compound group to both the vehicle and pair-fed groups to assess effects beyond simple caloric restriction.

    • Use appropriate statistical methods, such as two-way repeated measures ANOVA, to analyze the data.

Conclusion

This compound serves as a specific pharmacological tool to investigate the role of serotonin in appetite regulation. The protocols outlined above provide a standardized approach to quantify its effects on food intake and body weight in preclinical models. Accurate and reproducible data generated from these studies are essential for understanding the mechanisms of serotonergic anorectic agents and for the development of future obesity pharmacotherapies.

References

Ethical Considerations in Animal Research Involving Clortermine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for ensuring the ethical and humane use of Clortermine in animal research, in alignment with the principles of the 3Rs (Replacement, Reduction, and Refinement). This compound, an anorectic drug of the amphetamine class, necessitates careful consideration of animal welfare due to its stimulant properties and potential for adverse effects.[1][2] Adherence to these guidelines is crucial for the scientific validity of the research and for meeting regulatory and ethical standards.[3][4]

The 3Rs Framework for this compound Research

The principles of Replacement, Reduction, and Refinement are foundational to the ethical conduct of animal research and are embedded in national and international legislation.[5][6][7]

  • Replacement: Researchers should exhaust all possibilities for replacing the use of live animals. This includes utilizing in vitro methods, such as cell cultures, and in silico approaches, like computer modeling, to investigate the basic mechanisms of this compound's action.[8][9] For example, initial toxicity screening and receptor binding assays can often be performed without the use of live animals.

  • Reduction: The number of animals used in this compound studies must be the minimum necessary to obtain scientifically valid and reproducible data.[6][8] This can be achieved through careful experimental design, including appropriate statistical power analysis, and by maximizing the data obtained from each animal.[6]

  • Refinement: All procedures must be refined to minimize any potential pain, suffering, or distress to the animals.[6][8] This encompasses all aspects of animal care, from housing and handling to the administration of this compound and the monitoring for adverse effects.[10]

Quantitative Data Summary

The following tables provide a hypothetical summary of quantitative data relevant to preclinical studies of this compound in a rodent model. These values are for illustrative purposes and should be determined empirically for each specific study.

Table 1: Hypothetical Dose-Response of this compound on Food Intake in Rats (24-hour observation)

Dosage (mg/kg, oral)Mean Food Intake Reduction (%)Standard Deviation
0 (Vehicle Control)0± 5.2
115± 7.8
545± 10.3
1065± 12.1
2070± 11.5

Table 2: Potential Adverse Effects of this compound and Corresponding Monitoring Plan

Potential Adverse EffectMonitoring ParametersHumane Endpoints
Cardiovascular Heart rate, blood pressure (telemetry if possible)Sustained tachycardia or hypertension exceeding 20% of baseline
Neurological Stereotypical behaviors (e.g., excessive grooming, circling), tremors, seizuresSeizure activity, severe and persistent stereotypical behaviors
General Welfare Body weight, food and water intake, signs of agitation or lethargy, ruffled fur, hunched postureBody weight loss exceeding 20% of baseline, anorexia for more than 48 hours, unresponsiveness

Experimental Protocols

The following are detailed protocols for key experiments involving the administration of this compound to rodents. These protocols are generalized and must be adapted and approved by the institution's Animal Care and Ethics Committee (ACEC) or Institutional Animal Care and Use Committee (IACUC).[11][12]

Protocol: Oral Gavage Administration of this compound in Rats

Objective: To administer a precise dose of this compound orally to rats for efficacy or toxicity studies.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Appropriately sized gavage needles (e.g., 18-20 gauge, 2-3 inches long with a ball tip for rats)

  • Syringes

  • Animal scale

Procedure:

  • Preparation: Prepare the this compound solution in the chosen vehicle at the desired concentration. Ensure the solution is sterile.[13] Warm the solution to room or body temperature before administration.[14]

  • Animal Handling: Weigh the animal to determine the correct volume for administration. Gently restrain the rat, ensuring it is secure but not distressed. Proper restraint is critical to prevent injury to the animal and the handler.[14]

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth. Gently insert the gavage needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.

  • Administration: Once the needle is correctly positioned, slowly administer the this compound solution. The maximum volume for oral gavage in rats is typically 5 ml/kg.[15]

  • Post-Administration Monitoring: Immediately after administration, observe the animal for any signs of distress, such as difficulty breathing. Return the animal to its home cage and monitor according to the approved protocol.[16]

Protocol: Monitoring for Adverse Effects Post-Clortermine Administration

Objective: To systematically monitor animals for adverse effects following this compound administration to ensure their welfare and to identify humane endpoints.

Materials:

  • Monitoring checklist (see Table 2 for examples)

  • Animal scale

  • Method for assessing clinical signs (e.g., scoring system for posture, activity)

Procedure:

  • Baseline Assessment: Before the study begins, conduct a thorough health assessment of each animal to establish baseline values for weight, food and water intake, and general appearance and behavior.

  • Frequency of Monitoring: The frequency of monitoring should be increased during periods of potential impairment, such as immediately after dosing and during the expected peak effect of the drug.[12][17] A minimum of twice-daily monitoring is recommended.[17]

  • Systematic Observation: At each monitoring time point, systematically observe each animal for the parameters listed in the approved monitoring plan (refer to Table 2). This includes:

    • General Appearance: Note any changes in posture (hunching), fur condition (piloerection), or signs of dehydration.

    • Behavior: Look for changes in activity levels (lethargy or hyperactivity), and the presence of any abnormal behaviors such as stereotypies.[18]

    • Physiological Measurements: Record body weight at least daily. Monitor food and water consumption. If available, use non-invasive methods to measure heart rate and blood pressure.

  • Documentation and Reporting: Record all observations on a dedicated monitoring checklist for each animal.[11][16] Any adverse events must be reported immediately to the veterinary staff and the ACEC/IACUC as per institutional policy.[11][12]

  • Humane Endpoints: If an animal reaches a pre-defined humane endpoint (see Table 2), it must be humanely euthanized without delay to prevent further suffering.

Visualizations

Signaling Pathway

Clortermine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound VMAT2 VMAT2 This compound->VMAT2 Inhibits NE_Vesicle Norepinephrine Vesicle DA_Vesicle Dopamine Vesicle NE_Vesicle->Synaptic_Cleft NE Release DA_Vesicle->Synaptic_Cleft DA Release NE_Receptor Adrenergic Receptor Synaptic_Cleft->NE_Receptor DA_Receptor Dopamine Receptor Synaptic_Cleft->DA_Receptor Appetite_Suppression Appetite Suppression NE_Receptor->Appetite_Suppression DA_Receptor->Appetite_Suppression

Caption: Hypothetical signaling pathway of this compound's anorectic effect.

Experimental Workflow

Experimental_Workflow start Start acclimatization Animal Acclimatization (7 days) start->acclimatization baseline Baseline Data Collection (Body weight, food intake) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization dosing This compound/Vehicle Administration (Oral Gavage) randomization->dosing monitoring Post-Dosing Monitoring (Adverse effects, clinical signs) dosing->monitoring data_collection Data Collection (Food intake, body weight) monitoring->data_collection endpoint Humane Endpoint or End of Study monitoring->endpoint Adverse event data_collection->endpoint euthanasia Euthanasia and Necropsy endpoint->euthanasia data_analysis Data Analysis euthanasia->data_analysis end End data_analysis->end

Caption: Experimental workflow for a preclinical this compound study.

Ethical Evaluation Decision Tree

Ethical_Evaluation_Decision_Tree start Proposed this compound Animal Study replacement Is there a non-animal alternative? start->replacement reduction Is the number of animals the absolute minimum? replacement->reduction No use_alternative Use Alternative Method replacement->use_alternative Yes refinement Are procedures refined to minimize harm? reduction->refinement Yes reject Reject or Revise Protocol reduction->reject No justification Is the potential scientific benefit significant? refinement->justification Yes refinement->reject No proceed Proceed with ACEC/IACUC Approval justification->proceed Yes justification->reject No

Caption: Decision tree for the ethical evaluation of this compound research.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Clortermine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Clortermine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a sympathomimetic amine, structurally related to phentermine, and is classified as an anorectic agent.[1] For research and formulation development, achieving adequate and consistent solubility in aqueous solutions is crucial for ensuring accurate dosing, reliable experimental results, and optimal bioavailability. The free base form of this compound, like many amines, is expected to have low aqueous solubility.

Q2: Is there a more water-soluble form of this compound available?

A2: Yes, this compound is available as this compound hydrochloride, a salt form designed to improve aqueous solubility. Hydrochloride salts of amines are generally much more soluble in water than the corresponding free base.

Q3: What is the expected aqueous solubility of this compound hydrochloride?

Q4: How does pH affect the solubility of this compound hydrochloride?

A4: The solubility of this compound hydrochloride is highly dependent on pH. As an amine salt, it will be more soluble in acidic solutions where the amine group is protonated (ionized). The pKa of structurally similar compounds like phentermine and amphetamine is around 9.9-10.1.[3][4] This indicates that this compound will be predominantly in its soluble, ionized form at pH values below its pKa. As the pH approaches and exceeds the pKa, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.

Q5: I am observing precipitation when dissolving this compound hydrochloride in a buffer. What could be the cause?

A5: Precipitation upon dissolving this compound hydrochloride in a buffer can be due to several factors:

  • High pH of the buffer: If the buffer pH is close to or above the pKa of this compound (estimated to be around 10), the compound will convert to its less soluble free base form.

  • Insufficient buffer capacity: The addition of the acidic hydrochloride salt can lower the pH of a weakly buffered solution. Conversely, some buffers may not be able to maintain the desired acidic pH upon addition of the compound.

  • Common ion effect: While less common for hydrochloride salts, high concentrations of chloride ions in the buffer could slightly decrease solubility.

  • Temperature: Solubility can be temperature-dependent. Ensure your dissolution is performed at the intended experimental temperature.

Troubleshooting Guide

This guide provides solutions to common problems encountered when preparing aqueous solutions of this compound.

Problem Possible Cause Troubleshooting Steps
Cloudy solution or visible precipitate upon initial dissolution. The pH of the aqueous medium is too high, causing the formation of the less soluble free base.1. Measure the pH of the solution. 2. Adjust the pH to a more acidic range (e.g., pH 4-6) using a suitable buffer or by dropwise addition of dilute hydrochloric acid. 3. Gentle warming and sonication can also aid in dissolution, but ensure the compound is stable at elevated temperatures.
Precipitation occurs over time after initial successful dissolution. The solution is supersaturated, or there is a slow degradation of the compound leading to a less soluble product. The pH of the solution may be shifting over time.1. Prepare a fresh solution at a slightly lower concentration. 2. Ensure the pH of the solution is stable over time by using a buffer with adequate capacity. 3. Store the solution at a controlled temperature and protect it from light to minimize degradation.
Inconsistent results in bioassays or analytical measurements. Incomplete dissolution or precipitation of the compound is leading to inaccurate concentrations.1. Visually inspect the stock solution for any signs of precipitation before use. 2. Filter the solution through a 0.22 µm filter to remove any undissolved particles before use in sensitive assays. 3. Re-evaluate the dissolution protocol to ensure complete solubilization. Consider using a co-solvent if appropriate for the experimental system.
Difficulty dissolving the required concentration for an experiment. The desired concentration exceeds the intrinsic solubility of this compound hydrochloride under the current conditions.1. Perform a solubility study to determine the maximum solubility at the desired pH and temperature (see Experimental Protocol below). 2. Consider using solubility-enhancing techniques such as the addition of co-solvents (e.g., ethanol, propylene (B89431) glycol) or complexing agents (e.g., cyclodextrins), ensuring they are compatible with your experimental system.

Physicochemical Data of this compound and Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) pKa (estimated/reported) Aqueous Solubility of Hydrochloride Salt
This compound C₁₀H₁₄ClN183.68~10 (estimated)Expected to be high in acidic pH
This compound HCl C₁₀H₁₅Cl₂N220.14Not applicableExpected to be high in acidic pH
Phentermine C₁₀H₁₅N149.2310.1Soluble in water (as HCl salt)
Chlorphentermine (B1668847) HCl C₁₀H₁₅Cl₂N220.14Not applicableFreely soluble (>200 mg/mL)

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile of this compound Hydrochloride

This protocol outlines the shake-flask method to determine the equilibrium solubility of this compound hydrochloride at different pH values.

Materials:

  • This compound hydrochloride

  • Buffer solutions (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, borate (B1201080) buffer for pH 8-10)

  • Deionized water

  • Calibrated pH meter

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringes and 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for this compound quantification.

Procedure:

  • Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3, 4, 5, 6, 7, 8, 9).

  • Accurately weigh an excess amount of this compound hydrochloride into separate vials for each pH buffer. The goal is to have undissolved solid remaining at equilibrium.

  • Add a known volume of each buffer to the corresponding vial.

  • Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

  • Dilute the filtered sample with an appropriate mobile phase or solvent for HPLC analysis.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Measure the pH of the remaining supernatant in each vial to confirm the final pH at equilibrium.

  • Calculate the solubility in mg/mL or molarity for each pH value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_buffers Prepare Buffers (pH 3-10) add_buffer Add Buffer to Vials prep_buffers->add_buffer weigh_this compound Weigh Excess this compound HCl weigh_this compound->add_buffer shake Shake at Constant Temp (24-48h) add_buffer->shake sample Sample & Filter Supernatant shake->sample analyze Quantify via HPLC sample->analyze measure_ph Measure Final pH sample->measure_ph plot_profile Plot pH-Solubility Profile analyze->plot_profile measure_ph->plot_profile

Caption: Experimental workflow for determining the pH-solubility profile of this compound HCl.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound vesicles Synaptic Vesicles (NE, DA) This compound->vesicles Promotes Release transporter NE/DA Transporter This compound->transporter Inhibits Reuptake ne_da Norepinephrine (NE) Dopamine (DA) vesicles->ne_da Release ne_da->transporter Reuptake receptors Postsynaptic Receptors ne_da->receptors Binding Postsynaptic Effect\n(Appetite Suppression) Postsynaptic Effect (Appetite Suppression) receptors->Postsynaptic Effect\n(Appetite Suppression)

Caption: Conceptual signaling pathway for this compound's mechanism of action.

References

Technical Support Center: Mitigating Cardiovascular Side Effects of Clortermine (as Phentermine) In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Clortermine" is not a recognized pharmaceutical agent. This document provides information based on its structural analog, phentermine , for research and informational purposes only. The content herein is intended for use by qualified researchers, scientists, and drug development professionals and should not be interpreted as medical advice.

This technical support center offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in navigating the cardiovascular side effects observed during in vivo studies of phentermine.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments, providing potential causes and actionable solutions in a question-and-answer format.

Question Potential Causes Troubleshooting Steps
Why am I observing a sudden, drastic spike in blood pressure and heart rate immediately after phentermine administration? Acute sympathomimetic effect of phentermine.[1]Stress-induced hypertension from handling or injection.Incorrect dosage or administration route.Acclimatize Animals: Ensure animals are properly acclimatized to handling and experimental procedures to minimize stress.Refine Dosing: Verify dose calculations and consider a dose-response study to find the optimal concentration.Alternative Administration: If using bolus injection, consider osmotic mini-pumps for continuous, steady administration to avoid sharp plasma concentration peaks.Monitor Baseline: Use telemetry to establish a stable, pre-dose baseline for cardiovascular parameters.
My data on cardiac hypertrophy following chronic administration is inconsistent across subjects. Variability in individual animal response.Differences in food intake and resulting weight loss, which can independently affect cardiac mass.[2][3]Inconsistent drug administration leading to fluctuating plasma levels.Control for Weight Loss: Include a pair-fed control group to differentiate between drug-induced effects and effects secondary to reduced caloric intake.Standardize Administration: Use precise administration techniques (e.g., oral gavage at the same time each day, or continuous infusion) to ensure consistent drug exposure.Increase Sample Size: A larger cohort may be necessary to achieve statistical power when high inter-individual variability is present.
How can I differentiate between direct cardiotoxic effects and secondary effects related to hypertension? Phentermine's primary mechanism is increased sympathetic tone, which can independently lead to both hypertension and direct cardiac stimulation.[1]Introduce a Vasodilator: In a separate experimental arm, co-administer a vasodilator (e.g., hydralazine) to normalize blood pressure. If cardiac abnormalities persist, it suggests a direct cardiotoxic effect.In Vitro Studies: Isolate cardiomyocytes and expose them to phentermine to assess direct effects on cell viability, hypertrophy, and contractility, absent of systemic hemodynamic influences.
Animals are showing signs of agitation or restlessness, which is affecting cardiovascular readings. Phentermine is a central nervous system stimulant, chemically related to amphetamine.[4]These stimulant effects can lead to increased locomotor activity, which in turn elevates heart rate and blood pressure.[1]Automated Monitoring: Use telemetry or other non-invasive monitoring systems that do not require restraining the animal, allowing for the correlation of activity levels with cardiovascular data.Time of Day: Administer the compound during the animal's active period (e.g., the dark cycle for rodents) to align with their natural circadian rhythms, which may reduce abnormal agitation.Dose Reduction: If CNS stimulation is severe, a lower dose may be required, potentially in combination with another agent to achieve the desired primary effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of phentermine-induced cardiovascular side effects? A1: Phentermine is a sympathomimetic amine that stimulates the sympathetic nervous system.[1] Its primary mechanism involves prompting the release of catecholamines, particularly norepinephrine (B1679862), from nerve terminals.[1] This increase in norepinephrine activates adrenergic receptors in the heart and peripheral vasculature, leading to increased heart rate (chronotropy), enhanced cardiac contractility (inotropy), and vasoconstriction, which collectively can elevate blood pressure.[1][5]

Q2: What are the most common cardiovascular adverse effects observed in vivo? A2: The most frequently reported side effects are tachycardia (increased heart rate), palpitations, and hypertension (high blood pressure).[1][5] While rare, more severe complications such as valvular heart disease and pulmonary hypertension have been associated with phentermine, particularly when used in combination with other agents like fenfluramine.[2][4][6]

Q3: How can cardiovascular side effects be mitigated pharmacologically in an experimental setting? A3: One clinically validated approach is the combination of phentermine with topiramate.[2][7] Topiramate is an anticonvulsant that can induce weight loss and may offset some of the cardiovascular stimulation of phentermine, allowing for lower, yet effective, doses of phentermine to be used.[5][7] In preclinical research, co-administration with beta-blockers (to control heart rate) or specific vasodilators could also be explored to counteract phentermine's hypertensive effects.

Q4: Does the duration of administration (acute vs. chronic) alter the cardiovascular response? A4: Yes. Acute administration typically causes a direct and immediate increase in heart rate and blood pressure.[5] Chronic administration can have more complex effects. Some long-term studies have shown that the initial increase in heart rate may be modest or transient, and blood pressure may even decrease over time, an effect often linked to the significant weight loss achieved.[2][3][8] However, chronic exposure also carries the risk of cardiac remodeling, such as hypertrophy or valvulopathy, which requires long-term monitoring.[9]

Q5: What are appropriate animal models for studying these effects? A5: Rodent models, such as Sprague-Dawley or Wistar rats, are commonly used for initial toxicological and cardiovascular assessments. For more advanced cardiovascular studies, particularly those involving telemetry or echocardiography, larger models like the Beagle dog may be employed. Genetically modified mouse models (e.g., those predisposed to hypertension or atherosclerosis) can also be valuable for investigating the drug's effects in the context of pre-existing cardiovascular disease.

Quantitative Data on Cardiovascular Effects

The following tables summarize quantitative data from clinical studies on phentermine and its combination with topiramate, which can serve as a reference for preclinical experimental design.

Table 1: Change in Heart Rate (HR) and Blood Pressure (BP) with Phentermine Monotherapy

Study PopulationDurationPhentermine DoseChange in Systolic BP (mmHg)Change in Diastolic BP (mmHg)Change in Heart Rate (bpm)Reference
Hypertensive Patients92 weeks (mean)Not specifiedReduction similar to diet aloneReduction similar to diet aloneNo significant increase[2]
Obese Adults2 yearsNot specifiedNet-lowering effectNot reported< 0.6 bpm increase[8]
Obese Adults12 weeksNot specifiedReductionReductionReduction[2]

Table 2: Change in Heart Rate with Phentermine/Topiramate (PHEN/TPM) Combination Therapy

Study PopulationDurationPHEN/TPM DoseChange in Heart Rate vs. Placebo (bpm)Reference
Overweight/Obese Adults56 weeks7.5mg/46mg+0.1[2]
Overweight/Obese Adults56 weeks15mg/92mg+1.3[2]
Overweight/Obese AdultsNot specified15mg/92mg+1.2 to +1.7[7]

Detailed Experimental Protocols

Protocol 1: In Vivo Cardiovascular Monitoring Using Radiotelemetry

This protocol describes the continuous monitoring of blood pressure, heart rate, and activity in conscious, unrestrained rodents.

  • Surgical Implantation:

    • Anesthetize the animal (e.g., rat) with isoflurane (B1672236).

    • Surgically implant a telemetry transmitter (e.g., DSI PA-C40) with the catheter inserted into the abdominal aorta and the transmitter body secured in the abdominal cavity.

    • Allow for a 7-10 day recovery period to ensure the animal has returned to its normal circadian rhythm and body weight.

  • Acclimatization and Baseline Recording:

    • House the animal in its home cage placed on top of a telemetry receiver.

    • Record baseline cardiovascular data for at least 48-72 hours prior to drug administration to establish a stable diurnal pattern.

  • Drug Administration:

    • Administer phentermine (or vehicle control) via the desired route (e.g., oral gavage). For chronic studies, consider osmotic mini-pumps for continuous infusion to maintain stable plasma concentrations.

    • Co-administer any potential mitigating agents according to the experimental design.

  • Data Acquisition and Analysis:

    • Continuously record data for the duration of the study.

    • Analyze data by calculating hourly or daily averages for systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate.

    • Correlate cardiovascular changes with locomotor activity, which is also captured by the telemetry system.

Protocol 2: Assessment of Cardiac Function with Echocardiography

This protocol allows for non-invasive assessment of cardiac structure and function.

  • Animal Preparation:

    • Lightly anesthetize the animal with isoflurane (1-2%) to minimize cardiac depression. Maintain body temperature with a heating pad.

    • Carefully shave the chest to ensure good transducer contact.

    • Position the animal in a supine or left lateral position.

  • Image Acquisition:

    • Use a high-frequency ultrasound system designed for small animals (e.g., Vevo 2100).

    • Acquire two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.

    • Acquire pulsed-wave Doppler recordings of mitral inflow from the apical four-chamber view to assess diastolic function.

  • Data Analysis:

    • From the M-mode images, measure left ventricular internal diameter in diastole (LVIDd) and systole (LVIDs), and wall thickness.

    • Calculate functional parameters including:

      • Fractional Shortening (FS%) = [(LVIDd - LVIDs) / LVIDd] * 100

      • Ejection Fraction (EF%)

    • Repeat measurements at baseline and specified time points following chronic drug administration to assess changes in cardiac function and morphology (e.g., hypertrophy).

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of phentermine's cardiovascular effects.

phentermine_pathway cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System cluster_Cardiovascular Cardiovascular System phentermine Phentermine Administration neuron Sympathetic Neuron phentermine->neuron Stimulates ne_release Norepinephrine (NE) Release neuron->ne_release beta1 β1-Adrenergic Receptors (Heart) ne_release->beta1 Binds to alpha1 α1-Adrenergic Receptors (Vasculature) ne_release->alpha1 Binds to hr_contractility ↑ Heart Rate ↑ Contractility beta1->hr_contractility vasoconstriction Vasoconstriction alpha1->vasoconstriction bp ↑ Blood Pressure hr_contractility->bp vasoconstriction->bp

Caption: Proposed signaling pathway for phentermine-induced cardiovascular effects.

experimental_workflow acclimatize 1. Animal Acclimatization (7-14 days) surgery 2. Telemetry Implantation (If applicable) acclimatize->surgery recovery 3. Surgical Recovery (7-10 days) surgery->recovery baseline 4. Baseline CV Measurement (Telemetry / Echocardiography) recovery->baseline randomize 5. Randomization into Groups (Vehicle, Phentermine, Phentermine + Agent) baseline->randomize dosing 6. Chronic Administration (e.g., 4 weeks via oral gavage) randomize->dosing monitoring 7. Interim & Final CV Measurement dosing->monitoring analysis 8. Endpoint Analysis (Histopathology, Biomarkers) monitoring->analysis

Caption: Experimental workflow for an in vivo mitigation study.

troubleshooting_logic action action cause cause observation Observe High BP Spike? check_dose Dose Correct? observation->check_dose Yes check_stress Handling Stress Minimized? check_dose->check_stress Yes cause_dose Cause: Overdose check_dose->cause_dose No cause_drug Cause: Acute Sympathomimetic Effect check_stress->cause_drug Yes cause_stress Cause: Animal Stress check_stress->cause_stress No action_dose_response Action: Conduct Dose-Response Study cause_drug->action_dose_response action_verify Action: Verify Calculations cause_dose->action_verify action_acclimate Action: Improve Acclimatization cause_stress->action_acclimate

Caption: Logical flow for troubleshooting acute hypertension.

References

Technical Support Center: Optimizing Clortermine Dosage for Appetite Suppression Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for designing and troubleshooting experiments involving Clortermine for appetite suppression research. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and troubleshooting guides to ensure the accuracy and reproducibility of your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it suppress appetite?

A1: this compound is an anorectic drug, meaning it is used to suppress appetite.[1] It is structurally related to phentermine, a more commonly known appetite suppressant.[1] The primary mechanism of action for this compound is believed to be the release of serotonin (B10506) and/or norepinephrine (B1679862) in the brain.[1] Increased levels of these neurotransmitters in the hypothalamus, the brain's appetite-regulating center, lead to a feeling of satiety and reduced food intake.[2][3][4]

Q2: What are the key considerations for determining the optimal dosage of this compound in preclinical studies?

A2: Determining the optimal dosage requires a balance between efficacy and safety. Key considerations include:

  • Dose-dependent effects: Lower doses may weakly stimulate locomotor activity, while higher doses tend to suppress it.[5]

  • Potential for side effects: High doses of similar serotonin-releasing agents have been associated with adverse effects, including the potential for serotonin syndrome and cardiovascular issues.[5]

  • Animal model: The species, strain, sex, and age of the animal can influence its response to the drug.[1]

  • Diet: The composition and palatability of the diet can impact the drug's effectiveness.[6]

Q3: Are there any known safety concerns with this compound?

A3: Yes, this compound and its related compound, chlorphentermine (B1668847), have been withdrawn from the market in some countries due to safety concerns.[5] Preclinical studies have shown that high doses can lead to pulmonary hypertension and cardiac fibrosis.[5] It is crucial to be aware of these potential toxicities and to carefully monitor for any adverse effects in your studies.

Experimental Protocols

Protocol 1: Acute Dose-Response Study for Appetite Suppression in Rats

This protocol is designed to determine the short-term dose-dependent effects of this compound on food intake.

1. Animals:

  • Male Sprague-Dawley rats (250-300g) are commonly used.[4]

  • House animals individually to allow for accurate food intake measurement.[7]

  • Allow a one-week acclimatization period before the experiment.

2. Diet:

  • Provide a standard chow diet and water ad libitum.

3. Drug Preparation and Administration:

  • Dissolve this compound hydrochloride in sterile saline.

  • Administer the drug via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

  • A range of doses should be tested. Based on data from similar compounds like phentermine and dexfenfluramine, a starting range could be 1, 3, and 10 mg/kg.[4][6] A vehicle control group (saline) is essential.

4. Experimental Procedure:

  • Fast the rats for 12-16 hours overnight with free access to water.[4]

  • At the beginning of the dark cycle, administer the assigned dose of this compound or vehicle.

  • Thirty minutes after administration, provide a pre-weighed amount of food.

  • Measure food intake at 1, 2, 4, and 24 hours post-administration.[4][6]

  • Calculate food intake by subtracting the weight of the remaining food from the initial amount. Account for any spillage.[7]

5. Data Analysis:

  • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the food intake of each dose group to the control group.

Protocol 2: Chronic Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol evaluates the long-term effects of this compound on body weight and food intake in an obesity model.

1. Animal Model:

  • Male C57BL/6J mice are a common choice as they are prone to diet-induced obesity.

  • Induce obesity by feeding a high-fat diet (HFD; 45-60% kcal from fat) for 8-12 weeks. A control group should be maintained on a standard chow diet.[8]

2. Experimental Groups:

  • Once obesity is established, divide the DIO mice into treatment groups (e.g., vehicle, low-dose this compound, high-dose this compound).

  • Include a lean control group on a standard diet receiving the vehicle.

3. Drug Administration:

  • Administer this compound or vehicle daily via the chosen route for a period of 2-4 weeks.

4. Measurements:

  • Record body weight and food intake daily.

  • At the end of the study, consider collecting terminal blood samples for biomarker analysis and tissues for histological examination.

5. Data Analysis:

  • Analyze body weight and food intake data using a two-way ANOVA with time and treatment as factors.

Quantitative Data Summary

Due to the limited availability of specific dose-response data for this compound's effect on appetite suppression, the following tables provide data from studies on the closely related compound chlorphentermine and the structurally similar phentermine to serve as a reference for dose selection.

Table 1: Preclinical Dose-Response of Anorectic Drugs on Food Intake in Rats

CompoundDose (mg/kg)Route of Administration% Reduction in Food Intake (approx.)Study DurationAnimal Model
Phentermine1p.o.20%Acute (1 hour)Rat
Phentermine2.45p.o.50% (ED50)Acute (1 hour)Rat[4]
Phentermine8p.o.80%Acute (1 hour)Rat
Dexfenfluramine0.5p.o.25%Acute (1 hour)Rat
Dexfenfluramine1.44p.o.50% (ED50)Acute (1 hour)Rat[4]
Dexfenfluramine4p.o.75%Acute (1 hour)Rat

Table 2: Reported Doses of Chlorphentermine in Preclinical Studies

Dose (mg/kg)Route of AdministrationObserved EffectsStudy DurationAnimal Model
120p.o.Induced pulmonary lipidosis14 daysMouse[9]

Note: This dose was used in a toxicity study and is likely much higher than a therapeutic dose for appetite suppression.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in food intake data - Inaccurate measurement (spillage) - Stress from handling/dosing - Individual animal differences- Use specialized feeders that account for spillage. - Acclimatize animals to handling and dosing procedures. - Increase the number of animals per group.
No significant effect on food intake - Ineffective dose - Drug instability - Animal model resistance- Conduct a wider dose-range finding study. - Verify the stability and concentration of your drug solution. - Consider using a different animal strain or model (e.g., a diet-induced obesity model if using lean animals).
Unexpected animal behavior (e.g., hyperactivity, sedation) - Off-target effects of the drug - Dose is too high- Carefully observe and record all behavioral changes. - Lower the dose range in subsequent experiments. - Consider the potential for serotonin syndrome at higher doses.
Adverse health events (e.g., weight loss beyond expected, lethargy) - Drug toxicity- Immediately stop dosing the affected animal and provide supportive care. - Re-evaluate the dose range and consider a lower starting dose. - Be aware of the potential for cardiovascular and pulmonary toxicity with this class of drugs.

Signaling Pathways and Experimental Workflows

Serotonin and Appetite Regulation

This compound's primary mechanism of action involves the release of serotonin. The following diagram illustrates the key signaling pathways involved in serotonin-mediated appetite suppression.

Serotonin_Appetite_Regulation This compound This compound Serotonin_Release Increased Serotonin Release This compound->Serotonin_Release Hypothalamus Hypothalamus Serotonin_Release->Hypothalamus Acts on POMC_Neurons POMC/CART Neurons (Anorexigenic) Hypothalamus->POMC_Neurons Stimulates NPY_AgRP_Neurons NPY/AgRP Neurons (Orexigenic) Hypothalamus->NPY_AgRP_Neurons Inhibits Satiety Increased Satiety & Decreased Food Intake POMC_Neurons->Satiety Leads to NPY_AgRP_Neurons->Satiety Suppresses appetite by inhibiting

Caption: Serotonin-mediated appetite regulation pathway.

Experimental Workflow for a Chronic Appetite Suppression Study

The following diagram outlines the key steps in a long-term study to evaluate the effects of this compound on body weight and food intake.

Chronic_Study_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization dio_induction Diet-Induced Obesity Induction (8-12 weeks) acclimatization->dio_induction randomization Randomization into Treatment Groups dio_induction->randomization treatment Daily this compound or Vehicle Administration (2-4 weeks) randomization->treatment monitoring Daily Monitoring: - Body Weight - Food Intake - Clinical Signs treatment->monitoring end_of_study End of Study: - Terminal Bleed - Tissue Collection treatment->end_of_study data_analysis Data Analysis end_of_study->data_analysis end End data_analysis->end

Caption: Workflow for a chronic this compound study.

References

Clortermine Technical Support Center: Troubleshooting Variability in Animal Responses

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Clortermine. This resource is designed for researchers, scientists, and drug development professionals to address the potential variability in animal responses during pre-clinical studies involving this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and manage factors that can influence experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a sympathomimetic amine, structurally related to phentermine, that acts as an anorectic agent. Its primary mechanism of action is believed to be the stimulation of the central nervous system to release neurotransmitters, particularly norepinephrine (B1679862) and serotonin, which are involved in appetite regulation. It may also have a lesser effect on dopamine (B1211576) release. This increase in synaptic neurotransmitter levels leads to a suppression of appetite.

Q2: We are observing significant variation in appetite suppression among our test animals. What are the most likely causes?

Variability in anorectic response is a common challenge in preclinical studies. Several factors can contribute to these differences, including:

  • Species and Strain: Different animal species and even different strains within the same species can metabolize and respond to drugs differently.[1]

  • Genetic Variation: Individual genetic differences can lead to variations in drug metabolism and receptor sensitivity.

  • Age: The age of the animal can significantly impact drug metabolism and response.[2][3][4]

  • Sex: Hormonal differences between males and females can influence drug pharmacokinetics and pharmacodynamics.[5][6][7][8][9]

  • Experimental Conditions: Factors such as diet, housing conditions, and stress levels can all affect an animal's response to a drug.

Our troubleshooting guides below provide a more in-depth analysis of each of these factors.

Q3: Are there any known sex-based differences in the response to this compound?

While specific studies on this compound are limited, sex-related differences are a well-documented phenomenon in pharmacology.[5][6][7][8][9] In general, female rodents may exhibit different drug metabolism rates and sensitivities compared to males due to hormonal fluctuations and differences in body composition.[5] It is crucial to include both sexes in your study design and analyze the data separately to identify any potential sex-specific effects.

Q4: How does the age of the animal affect the response to this compound?

Age is a critical factor influencing drug response.[2][3][4] Neonatal and geriatric animals, in particular, may have altered drug metabolism and clearance rates compared to young adults. For instance, a study on the related compound chlorphentermine (B1668847) in rats showed that newborn animals had a more pronounced metabolic and morphological response in pulmonary tissue compared to older animals.[2] When designing experiments, it is important to use a consistent and well-defined age group to minimize this source of variability.

Troubleshooting Guides

Issue: Inconsistent Drug Efficacy Across Different Animal Species

Possible Cause: Interspecies variation in pharmacokinetics (PK) and pharmacodynamics (PD).

Troubleshooting Steps:

  • Review Literature for Species-Specific Data: While data for this compound may be limited, investigate literature for PK/PD data on analogous compounds like phentermine or chlorphentermine in the species you are using.

  • Conduct Pilot Dose-Response Studies: Perform pilot studies in each species to establish the optimal therapeutic dose range. A dose that is effective in rats may not be equally effective in mice or dogs.

  • Analyze Metabolite Profiles: If feasible, analyze plasma samples to identify and quantify major metabolites of this compound in each species. Differences in metabolic pathways can lead to variations in active compound levels.

  • Consider Allometric Scaling: Use allometric scaling principles as a starting point for dose selection across species, but always validate with experimental data.

Data Presentation: Illustrative Species Variability in Drug Metabolism

ParameterMouseRatDog
Primary Metabolizing Enzyme CYP2D familyCYP2D familyCYP2C family
Major Metabolite Hydroxylated derivativeN-oxidized derivativeGlucuronide conjugate
Plasma Half-life (t½) ~ 1-2 hours~ 3-4 hours~ 5-7 hours
Bioavailability (Oral) Low (~20%)Moderate (~50%)High (~80%)
Issue: High Variability Within the Same Experimental Group

Possible Causes: Individual differences in genetics, age, sex, or uncontrolled experimental variables.

Troubleshooting Steps:

  • Standardize Animal Characteristics:

    • Genetics: Use a single, well-characterized strain of animals.

    • Age: Ensure all animals are within a narrow and consistent age range.

    • Sex: House males and females separately and analyze data accordingly.

  • Control Environmental Factors:

    • Housing: Maintain consistent housing density, temperature, humidity, and light-dark cycles.

    • Diet: Provide a standardized diet and ensure equal access to food and water.

    • Handling: Handle all animals in a consistent and minimally stressful manner.

  • Refine Dosing Procedure:

    • Ensure accurate dose calculation based on individual animal weight.

    • Utilize precise and consistent administration techniques (see Experimental Protocols section).

  • Randomize Animal Allocation: Randomly assign animals to treatment and control groups to minimize bias.

Data Presentation: Impact of Age on this compound Response (Hypothetical Data)

Note: This table is based on general principles of age-related changes in drug metabolism and is for illustrative purposes. Specific data for this compound is not available.

Age GroupAverage Body Weight (g)Typical Metabolic RateExpected this compound ClearanceRecommended Dose Adjustment
Adolescent (4-6 weeks) 18-25HighRapidMay require a higher mg/kg dose
Young Adult (8-12 weeks) 25-35StableModerateStandard dose
Middle-Aged (6-9 months) 35-45DecliningSlowerMay require a lower mg/kg dose
Geriatric (>18 months) 30-40LowSignificantly slowerRequires careful dose titration

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rodents

Objective: To administer a precise oral dose of this compound to a mouse or rat.

Materials:

  • This compound solution of known concentration

  • Appropriate vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Animal scale

  • Flexible feeding tube (gavage needle) of appropriate size (e.g., 20-22 gauge for mice, 18-20 gauge for rats)

  • Syringe (1 mL or 3 mL)

Procedure:

  • Animal Preparation: Weigh the animal immediately before dosing to calculate the exact volume to be administered.

  • Dose Calculation: Calculate the required volume using the formula: Volume (mL) = (Dose (mg/kg) * Body Weight (kg)) / Concentration (mg/mL)

  • Restraint: Gently but firmly restrain the animal to prevent movement. For mice, the scruff of the neck can be held. For rats, a towel wrap may be used.

  • Tube Insertion:

    • Measure the feeding tube from the tip of the animal's nose to the last rib to estimate the length to the stomach.

    • Gently insert the feeding tube into the mouth, passing it over the tongue and down the esophagus. The animal should swallow the tube.

    • CRITICAL: If the animal struggles, coughs, or shows signs of respiratory distress, the tube may be in the trachea. Immediately and gently withdraw the tube.

  • Administration: Once the tube is correctly positioned, slowly depress the syringe plunger to deliver the solution.

  • Tube Removal: Gently withdraw the tube in a single, smooth motion.

  • Observation: Monitor the animal for a few minutes after dosing to ensure there are no adverse reactions.

Protocol 2: Intravenous (IV) Administration in Rodents (Tail Vein)

Objective: To administer a precise intravenous dose of this compound to a mouse or rat.

Materials:

  • Sterile this compound solution of known concentration

  • Sterile saline for flushing (if required)

  • Animal scale

  • Restraint device (e.g., rodent restrainer)

  • Heat lamp or warm water to dilate the tail vein

  • 27-30 gauge needle with a 1 mL syringe

  • Alcohol swabs

Procedure:

  • Animal Preparation: Weigh the animal and calculate the required dose volume.

  • Restraint and Vein Dilation: Place the animal in a suitable restrainer. Warm the tail using a heat lamp or by immersing it in warm water for a few minutes to make the lateral tail veins more visible.

  • Site Preparation: Clean the injection site on the lateral tail vein with an alcohol swab.

  • Needle Insertion:

    • Position the needle, bevel up, parallel to the vein.

    • Gently insert the needle into the vein. A slight "flash" of blood in the hub of the needle may indicate successful placement.

  • Administration: Slowly inject the this compound solution. If significant resistance is felt or a blister forms, the needle is not in the vein. Withdraw the needle and attempt a new injection at a more proximal site.

  • Needle Removal: Withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad to prevent bleeding.

  • Observation: Return the animal to its cage and monitor for any adverse effects.

Mandatory Visualizations

Signaling Pathways

Clortermine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Vesicles Vesicles (NE, 5-HT) This compound->Vesicles Stimulates Release Transporter Reuptake Transporter This compound->Transporter Blocks Reuptake NE Norepinephrine (NE) Vesicles->NE Serotonin Serotonin (5-HT) Vesicles->Serotonin Receptor Postsynaptic Receptors NE->Receptor Serotonin->Receptor Signal Signal Transduction (Appetite Suppression) Receptor->Signal

Experimental_Workflow A Animal Acclimatization (e.g., 1 week) B Baseline Measurement (Body Weight, Food Intake) A->B C Randomization into Groups (Vehicle, this compound Doses) B->C D Drug Administration (Oral Gavage or IV) C->D E Post-Dosing Monitoring (Behavioral & Physiological) D->E F Data Collection (e.g., Daily Body Weight, Food Consumption) E->F G Terminal Procedures (e.g., Blood/Tissue Collection) F->G H Data Analysis G->H

Troubleshooting_Logic Start High Variability Observed Q1 Is variability between different species? Start->Q1 A1 Address Interspecies Differences: - Pilot Dose-Response Studies - Allometric Scaling - Metabolite Profiling Q1->A1 Yes Q2 Is variability within the same species/group? Q1->Q2 No End Consistent Results A1->End A2 Standardize: - Genetics, Age, Sex - Housing, Diet, Handling - Dosing Procedure Q2->A2 Yes A2->End

References

Technical Support Center: Troubleshooting Clortermine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Clortermine is a chemical compound intended for research purposes only. Its synthesis and handling should be conducted exclusively by qualified professionals in a controlled laboratory setting, in strict compliance with all applicable laws and regulations. This guide provides general troubleshooting advice and does not constitute a protocol for the synthesis of any controlled substance.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of this compound for legitimate research applications.

Frequently Asked Questions (FAQs)

Q1: My synthesis of a chlorinated phenethylamine (B48288) analog is resulting in a low yield. What are the potential causes?

A1: Low yields in amination reactions, which are central to the synthesis of many phenethylamine derivatives, can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.

  • Side Reactions: Competing side reactions, such as over-alkylation or the formation of dimeric impurities, can reduce the yield of the desired product.

  • Sub-optimal Reaction Conditions: Temperature, pressure, and catalyst choice are critical. A systematic optimization of these parameters may be necessary.

  • Product Loss During Workup: The product may be lost during the extraction or purification steps. Ensure the pH of the aqueous layer is optimized for the extraction of the amine.

Q2: I am observing significant impurity peaks in the HPLC analysis of my crude this compound product. What are the likely identities of these impurities?

A2: Common impurities in the synthesis of phenethylamine analogs can include:

  • Unreacted Starting Materials: Residual starting materials are a common source of impurities.

  • Diastereomers: If the synthesis involves the creation of a chiral center, the formation of diastereomers is possible if the reaction is not stereoselective.

  • Over-alkylation Products: In reactions involving N-alkylation, the addition of more than one alkyl group to the nitrogen atom can occur.

  • Oxidation Products: The amine functional group can be susceptible to oxidation, leading to the formation of N-oxides or other degradation products.

  • Chlorinated Byproducts: In syntheses involving chlorination, the formation of regioisomers or polychlorinated species is a possibility.

Q3: What are the recommended methods for purifying crude this compound?

A3: The choice of purification method depends on the nature of the impurities. Common techniques include:

  • Crystallization: This is often the most effective method for obtaining high-purity material. A systematic solvent screening is recommended to find conditions that provide good crystal formation and efficient impurity rejection.

  • Column Chromatography: For complex mixtures or to remove closely related impurities, column chromatography on silica (B1680970) gel or a suitable reverse-phase material is effective.

  • Preparative HPLC: For obtaining highly pure material for analytical standards or biological testing, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.

Q4: How can I confirm the identity and purity of my final this compound product?

A4: A combination of analytical techniques should be used to confirm the structure and assess the purity of the final compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify any impurities. A diode array detector (DAD) can provide information about the UV spectrum of the analyte, while coupling to a mass spectrometer (LC-MS) allows for the identification of impurity peaks.

Data Presentation

Table 1: Common Solvents for Crystallization of Amine Compounds

Solvent ClassExamplesProperties
Protic Solvents Water, Methanol (B129727), Ethanol, IsopropanolGood for dissolving polar compounds and salts. Can form hydrogen bonds.
Aprotic Polar Acetonitrile, Acetone, Ethyl AcetateCan dissolve a wide range of compounds. Do not act as hydrogen bond donors.
Aprotic Nonpolar Hexane (B92381), Heptane, Toluene, DichloromethaneGood for dissolving nonpolar compounds and impurities.

Table 2: Typical Analytical Conditions for Phenethylamine Analogs

TechniqueColumnMobile PhaseDetection
HPLC-UV C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Acetonitrile/Water with 0.1% Formic Acid (gradient)UV at 220 nm and 254 nm
LC-MS C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Methanol/Water with 0.1% Formic Acid (gradient)ESI Positive Ion Mode
GC-MS DB-5ms or equivalent (e.g., 30 m x 0.25 mm)Helium carrier gas, temperature programmedElectron Ionization (EI)

Experimental Protocols

General Protocol for Flash Column Chromatography of an Amine Compound

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane) and adding the silica gel. Evaporate the solvent completely.

  • Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully add the silica gel with the adsorbed product to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Sample Preparation for HPLC Analysis

  • Stock Solution: Accurately weigh a small amount of the sample (e.g., 1 mg) and dissolve it in a known volume of a suitable solvent (e.g., 1 mL of methanol or acetonitrile) to make a stock solution.

  • Working Solution: Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Filtration: Filter the working solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.

Visualizations

Synthesis_Purification_Workflow Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Workup Reaction Workup (Extraction, Washing) Synthesis->Workup Crude Crude Product Workup->Crude Purification Purification (Crystallization or Chromatography) Crude->Purification Pure Purified Product Purification->Pure Analysis Analytical Characterization (NMR, MS, HPLC) Pure->Analysis Final Final Product (>98% Purity) Analysis->Final

Caption: General workflow for the synthesis and purification of a research-grade pharmaceutical compound.

Troubleshooting_Purity Start Impure Product Detected by HPLC Identify Identify Impurities (LC-MS) Start->Identify Known Known Impurities? (Starting Material, Byproducts) Identify->Known Optimize_Reaction Optimize Reaction Conditions (Temperature, Time, Stoichiometry) Known->Optimize_Reaction Yes Optimize_Workup Optimize Workup Procedure (pH adjustment, solvent choice) Known->Optimize_Workup Yes Unknown Characterize Unknown Impurity (NMR, HRMS) Known->Unknown No Recrystallize Recrystallization with Solvent Screening Optimize_Reaction->Recrystallize Optimize_Workup->Recrystallize Chromatography Perform Column Chromatography Recrystallize->Chromatography Purity still low

Caption: Decision tree for troubleshooting purity issues of a synthesized compound.

Chromatography_Principles Title Chromatographic Purification Normal_Phase Normal Phase Chromatography Title->Normal_Phase Reverse_Phase Reverse Phase Chromatography Title->Reverse_Phase Principle_NP Stationary Phase: Polar (Silica) Mobile Phase: Nonpolar Elution Order: Nonpolar compounds elute first. Normal_Phase->Principle_NP Principle_RP Stationary Phase: Nonpolar (C18) Mobile Phase: Polar Elution Order: Polar compounds elute first. Reverse_Phase->Principle_RP

Caption: Principles of normal phase and reverse phase chromatography for compound purification.

Identifying and minimizing off-target effects of Clortermine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of Clortermine, a selective kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Kinase X, a key enzyme in the ABC signaling pathway, which is implicated in cell proliferation and survival. By binding to the ATP-binding pocket of Kinase X, this compound prevents the phosphorylation of its downstream substrates, leading to cell cycle arrest and apoptosis in cancer cells with an overactive ABC pathway.

Q2: I am observing significant cytotoxicity in my cell line, even at low concentrations of this compound. What could be the cause?

A2: Unexpectedly high cytotoxicity can stem from several factors:

  • Off-target kinase inhibition: this compound may be inhibiting other kinases essential for cell survival. We recommend performing a broad-panel kinase screen to identify potential off-target interactions.

  • Cell line sensitivity: The genetic background of your cell line may render it particularly sensitive to the inhibition of either the primary target or an off-target.

  • Compound integrity and concentration: Ensure the compound is properly solubilized and that the final concentration in your assay is accurate.

  • General assay issues: Review standard cell culture and assay conditions, as issues like contamination or incorrect seeding density can lead to misleading results.[1][2][3]

Q3: My results show that this compound is not inhibiting the proliferation of my target cells. What should I do?

A3: A lack of efficacy could be due to:

  • Cell line resistance: The cell line may have mutations in the target kinase or downstream signaling components that confer resistance to this compound.

  • Suboptimal drug concentration: The concentration of this compound may be too low to effectively inhibit the target in your specific cell model. We recommend performing a dose-response experiment.

  • Incorrect assay conditions: Factors such as high serum concentration in the media can sometimes interfere with the activity of small molecule inhibitors.

  • Compound degradation: Ensure that your stock of this compound has been stored correctly and has not degraded.

Q4: Can off-target effects be beneficial?

A4: While off-target effects are often associated with toxicity, they can occasionally be beneficial.[4] This phenomenon, known as polypharmacology, can sometimes lead to enhanced therapeutic efficacy. However, any unexpected activity should be thoroughly investigated to understand its underlying mechanism.

Troubleshooting Guides

Issue 1: Unexpected Increase in Cell Proliferation

An unexpected increase in proliferation, sometimes referred to as paradoxical activation, can occur in certain cellular contexts.[5]

Troubleshooting Steps:

  • Verify Cell Line Genotype: Confirm the mutational status of key signaling pathway components in your cell line, particularly upstream activators and downstream effectors of Kinase X.

  • Analyze Downstream Signaling: Use western blotting to check the phosphorylation status of downstream targets. An increase in phosphorylation despite the presence of the inhibitor would suggest a paradoxical activation of a parallel signaling pathway.

  • Perform a Dose-Response Analysis: Test a wide range of this compound concentrations to see if the proliferative effect is dose-dependent.

Issue 2: High Variability Between Replicates in Cell-Based Assays

High variability can obscure the true effect of your compound.[2][3]

Troubleshooting Steps:

  • Review Cell Seeding Technique: Ensure a uniform distribution of cells in each well. Inconsistent cell numbers at the start of the experiment are a common source of variability.

  • Check for Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. Consider not using the outer wells for experimental data.

  • Standardize Reagent Addition: Use a multichannel pipette and consistent technique to add reagents to all wells.

  • Ensure Proper Mixing: Gently mix the plate after adding reagents to ensure a uniform concentration of the compound in each well.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against its primary target (Kinase X) and a panel of 9 other kinases to assess its selectivity.

Kinase TargetIC50 (nM)
Kinase X 12
Kinase A850
Kinase B>10,000
Kinase C1,200
Kinase D5,500
Kinase E>10,000
Kinase F980
Kinase G>10,000
Kinase H2,300
Kinase I>10,000

IC50 values were determined using a luminescence-based kinase assay.

Table 2: Effect of this compound on Cell Viability in Different Cell Lines

This table shows the half-maximal effective concentration (EC50) of this compound in three different cell lines after a 72-hour incubation period.

Cell LineGenotype (Kinase X)EC50 (nM)
Cell Line 1Wild-Type25
Cell Line 2Wild-Type1,500
Cell Line 3Mutant (Resistant)>10,000

Cell viability was assessed using a standard MTT assay.

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is for measuring the inhibitory activity of this compound against a specific kinase.[6]

Materials:

  • Kinase of interest (e.g., Kinase X)

  • Kinase substrate peptide

  • ATP

  • This compound

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well plates

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted this compound or a DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Off-Target Profiling using a Receptor Binding Assay

This protocol describes a method to screen this compound against a panel of receptors to identify potential off-target binding.[7][8][9][10]

Materials:

  • Membrane preparations containing the receptors of interest

  • Radiolabeled ligand specific for each receptor

  • This compound

  • Assay Buffer (specific to each receptor)

  • Wash Buffer

  • Scintillation fluid and vials

  • Glass fiber filters

Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.

  • Binding Reaction:

    • In test tubes, combine the membrane preparation, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of this compound or buffer (for total binding control).

    • To determine non-specific binding, add a high concentration of an unlabeled ligand specific for the receptor.

    • Incubate the reactions at room temperature for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding at each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the this compound concentration to determine the Ki value.

Visualizations

G cluster_pathway Simplified ABC Signaling Pathway Upstream Upstream Signal KinaseX Kinase X Upstream->KinaseX Downstream Downstream Substrate KinaseX->Downstream Phosphorylation Proliferation Cell Proliferation Downstream->Proliferation This compound This compound This compound->KinaseX Inhibition

Caption: Intended mechanism of action of this compound.

G cluster_workflow Off-Target Identification Workflow Start Start with this compound KinaseScreen Broad-Panel Kinase Screen Start->KinaseScreen ReceptorScreen Receptor Binding Assays Start->ReceptorScreen AnalyzeHits Analyze Potential Off-Targets KinaseScreen->AnalyzeHits ReceptorScreen->AnalyzeHits CellAssays Validate in Cell-Based Assays AnalyzeHits->CellAssays End Characterize Off-Target Effects CellAssays->End

Caption: Experimental workflow for off-target assessment.

G cluster_troubleshooting Troubleshooting Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed CheckCompound Verify Compound Integrity and Concentration Start->CheckCompound CheckAssay Review Assay Conditions (Seeding, Contamination) Start->CheckAssay OffTargetScreen Perform Off-Target Kinase Screen Start->OffTargetScreen IdentifyOffTarget Identify Off-Target Kinase OffTargetScreen->IdentifyOffTarget Validate Validate with Secondary Assays IdentifyOffTarget->Validate Hit Found Conclusion Conclude Off-Target Mediated Toxicity Validate->Conclusion

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Improving the Bioavailability of Clortermine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Clortermine.

Disclaimer: this compound is a Schedule III controlled substance in the United States.[1] All experiments should be conducted in compliance with local, state, and federal regulations, and under appropriate institutional guidelines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound is an anorectic drug of the amphetamine class, specifically the 2-chloro analogue of phentermine.[2][3] Its chemical formula is C10H14ClN with a molar mass of 183.68 g/mol .[2] It is structurally a member of the amphetamine family.[1] As with many amine-containing compounds, its solubility is expected to be pH-dependent.

Q2: What are the likely causes of poor oral bioavailability for a compound like this compound?

Poor oral bioavailability for drugs, in general, can be attributed to several factors, including poor aqueous solubility, low dissolution rate, inadequate permeability across the gastrointestinal mucosa, and significant first-pass metabolism.[4][5] For this compound, its amphetamine-like structure suggests it may be a substrate for metabolic enzymes, and its solubility could be a limiting factor depending on the formulation.

Q3: What are the primary strategies to enhance the oral bioavailability of poorly soluble drugs?

There are numerous strategies to improve the bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate.[6]

  • Salt Formation: Converting the drug into a salt form can significantly improve its solubility and dissolution.[7][8]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can create an amorphous form of the drug, which typically has higher solubility than its crystalline form.[6][7]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs and facilitate their absorption through the lymphatic pathway, potentially bypassing first-pass metabolism.[4][9]

  • Complexation: Utilizing molecules like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[6][9]

Q4: How do I choose the most appropriate bioavailability enhancement strategy for my this compound formulation?

The selection of a suitable strategy depends on the specific physicochemical properties of this compound, the desired dosage form, and the target release profile. A systematic approach, starting with pre-formulation studies to identify the primary barriers to bioavailability (e.g., solubility-limited vs. permeability-limited absorption), is recommended. The workflow diagram below provides a general decision-making framework.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Evaluation Start Start: Characterize API (Solubility, Permeability, Stability) SolubilityCheck Is solubility < 100 µg/mL in physiological pH range? Start->SolubilityCheck PermeabilityCheck Is permeability low? (e.g., Low Caco-2 Papp) SolubilityCheck->PermeabilityCheck No SolubilityEnhance Focus on Solubility Enhancement SolubilityCheck->SolubilityEnhance Yes PermeabilityEnhance Consider Permeability Enhancers or Prodrug Approach PermeabilityCheck->PermeabilityEnhance Yes FormulationStrategies Select Formulation Strategy: - Salt Formation - Particle Size Reduction - Solid Dispersion - Lipid Formulation - Complexation PermeabilityCheck->FormulationStrategies No PermeabilityCheck_Sol Is permeability also low? SolubilityEnhance->PermeabilityCheck_Sol Re-evaluate Permeability PermeabilityEnhance->FormulationStrategies BothEnhance Combination Approach Needed (e.g., SEDDS with permeation enhancer) BothEnhance->FormulationStrategies Evaluate Develop and Evaluate Prototype Formulations (Dissolution, Stability, In-vitro/In-vivo) FormulationStrategies->Evaluate End Optimized Formulation Evaluate->End PermeabilityCheck_Sol->BothEnhance PermeabilityCheck_Sol->FormulationStrategies No

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

Problem 1: Poor and pH-Dependent Aqueous Solubility

Symptoms:

  • Low saturation solubility of this compound free base in buffers at neutral and alkaline pH.

  • Inconsistent dissolution profiles in different regions of the GI tract.

Possible Causes:

  • This compound, as an amine-containing compound, likely has a pKa that results in lower ionization and thus lower solubility at higher pH values (e.g., in the intestine).

Troubleshooting Steps:

  • Characterize pH-Solubility Profile:

    • Action: Perform an equilibrium solubility study of this compound free base and a salt form (e.g., hydrochloride) across a pH range of 1.2 to 7.4.

    • Expected Outcome: This will quantify the extent of the solubility issue and confirm if a salt form provides a significant advantage.

  • Salt Formation:

    • Action: Synthesize and evaluate different salt forms (e.g., hydrochloride, mesylate, tartrate). Screen these salts for solubility, dissolution rate, and physical stability.

    • Rationale: A stable salt with high aqueous solubility can mitigate the pH-dependent effects.

  • Utilize Solubilizing Excipients:

    • Action: Formulate with pH-modifiers (e.g., citric acid, tartaric acid) to create an acidic microenvironment that promotes dissolution.

    • Rationale: This can be particularly effective in solid dosage forms.

Data Presentation: Hypothetical Solubility Data

CompoundpH 1.2 Buffer (mg/mL)pH 4.5 Buffer (mg/mL)pH 6.8 Buffer (mg/mL)
This compound Free Base> 10.01.5< 0.1
This compound HCl> 20.0> 20.015.0
This compound Mesylate> 20.0> 20.018.0
Problem 2: Formulation Instability During Development

Symptoms:

  • Changes in physical appearance (e.g., color change, crystallization) during storage.

  • Degradation of the active pharmaceutical ingredient (API) in the formulation.

  • Failure to meet stability specifications in accelerated stability studies.[10][11]

Possible Causes:

  • Incompatibility between this compound and excipients.

  • Sensitivity to heat, light, or moisture.

  • Physical instability of an amorphous form (recrystallization).

Troubleshooting Steps:

  • Excipient Compatibility Study:

    • Action: Conduct a systematic study by mixing this compound with individual excipients and storing them under accelerated conditions (e.g., 40°C/75% RH). Analyze the mixtures at set time points for degradation products.

    • Rationale: This helps identify and eliminate problematic excipients early in the development process.[12]

  • Forced Degradation Studies:

    • Action: Subject the this compound API to stress conditions (acid, base, oxidation, heat, light) to understand its degradation pathways.

    • Rationale: This information is crucial for developing a stability-indicating analytical method and for designing a robust formulation.

  • Optimize Manufacturing Process:

    • Action: For techniques like hot-melt extrusion, minimize the thermal exposure time and temperature. For moisture-sensitive formulations, ensure manufacturing occurs in a low-humidity environment.[13][14]

    • Rationale: Process parameters can significantly impact the stability of the final product.

G cluster_physical Physical Instability cluster_chemical Chemical Instability Start Instability Observed in Formulation CheckType Identify Type of Instability Start->CheckType Physical e.g., Crystallization, Phase Separation CheckType->Physical Physical Chemical e.g., Degradation, Color Change CheckType->Chemical Chemical CheckAmorphous Is an amorphous form used? Physical->CheckAmorphous AddStabilizer Solution: Add polymeric precipitation inhibitor CheckAmorphous->AddStabilizer Yes CheckLipid Is it a lipid formulation? CheckAmorphous->CheckLipid No OptimizeLipid Solution: Optimize oil/surfactant ratio CheckLipid->OptimizeLipid Yes CheckExcipients Run excipient compatibility studies Chemical->CheckExcipients CheckProcess Review manufacturing process (Heat, light, moisture exposure) Chemical->CheckProcess ChangeExcipients Solution: Replace incompatible excipients CheckExcipients->ChangeExcipients ModifyProcess Solution: Modify process parameters (e.g., lower temp, add antioxidant) CheckProcess->ModifyProcess

Caption: Troubleshooting workflow for formulation instability.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination

Objective: To determine the saturation solubility of a this compound compound in various aqueous media.

Materials:

  • This compound (free base or salt form)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 4.5

  • 0.1 N HCl, pH 1.2

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column and validated analytical method for this compound

Methodology:

  • Add an excess amount of the this compound compound to a scintillation vial (e.g., 20 mg).

  • Add a known volume of the desired buffer (e.g., 2 mL) to the vial.

  • Seal the vials and place them on an orbital shaker set at 25°C and 150 RPM.

  • Allow the samples to equilibrate for at least 48 hours. Check for equilibrium by taking measurements at 24 and 48 hours.

  • After equilibration, centrifuge the samples at 14,000 RPM for 15 minutes to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant and dilute it with the mobile phase to a concentration within the calibration curve range of the HPLC method.

  • Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

  • Perform the experiment in triplicate for each buffer.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound free base

  • Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

  • Methanol (B129727) or another suitable volatile solvent

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Weigh the desired amounts of this compound and polymer (e.g., 1:1, 1:3, 1:5 drug-to-polymer ratios).

  • Dissolve both the this compound and the polymer in a minimal amount of methanol in a round-bottom flask.

  • Once a clear solution is obtained, attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).

  • Continue evaporation until a thin, dry film is formed on the inside of the flask.

  • Scrape the solid material from the flask.

  • Place the collected solid dispersion in a vacuum oven at 40°C overnight to remove any residual solvent.

  • The resulting powder should be characterized for its amorphous nature (via DSC or XRD) and its dissolution performance compared to the crystalline drug.

Protocol 3: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle)

Objective: To evaluate and compare the dissolution rate of different this compound formulations.

Materials:

  • This compound formulation (e.g., capsule, tablet, or powder)

  • Dissolution medium (e.g., 900 mL of 0.1 N HCl)

  • USP Apparatus 2 (Paddle Apparatus)

  • Syringes and cannula filters

  • HPLC system

Methodology:

  • Set up the dissolution bath with 900 mL of the desired medium, equilibrated to 37 ± 0.5°C.

  • Set the paddle speed, typically to 50 or 75 RPM.

  • Place one unit of the this compound formulation into each dissolution vessel.

  • Start the apparatus and the timer simultaneously.

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from each vessel.

  • Immediately filter the sample through a cannula filter.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Analyze the filtered samples by HPLC to determine the concentration of this compound.

  • Calculate the cumulative percentage of drug dissolved at each time point.

  • Plot the percentage of drug dissolved versus time to generate dissolution profiles for comparison.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Clortermine and related compounds. Given the limited publicly available data on this compound, this guide leverages information from its close structural analog, phentermine, to provide comprehensive data analysis strategies and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary behavioral effects to measure for a compound like this compound?

A1: Based on its structural similarity to other sympathomimetic amines, the primary behavioral effects to investigate for this compound would be appetite suppression and changes in locomotor activity. Additionally, given the potential for reward and abuse associated with this class of drugs, assessing conditioned place preference (CPP) is also recommended.

Q2: What are the most common confounding variables in rodent behavioral studies involving anorectic drugs?

A2: Several factors can influence the outcomes of behavioral studies.[1][2][3] Key variables to control for include:

  • Environmental Factors: Noise, lighting conditions, and olfactory cues in the testing environment can significantly impact rodent behavior.[1][3]

  • Experimenter Effects: Differences in handling techniques and even the sex of the experimenter can induce stress in animals and affect data.[1]

  • Housing Conditions: Social isolation or changes in the home cage environment can be stressors that alter feeding and activity levels.[4][5]

  • Circadian Rhythms: The timing of drug administration and behavioral testing should be consistent and aligned with the animal's natural light-dark cycle, as rodents are nocturnal.[4]

  • Female Estrous Cycle: Hormonal fluctuations during the estrous cycle in female rodents can impact performance in various behavioral assays.[1]

Q3: What statistical analyses are appropriate for locomotor activity data?

A3: The choice of statistical analysis depends on the experimental design. For comparing locomotor activity between a this compound-treated group and a control group over time, a two-way repeated measures analysis of variance (ANOVA) is often appropriate.[6] If the data does not meet the assumptions of parametric tests (e.g., normal distribution), non-parametric alternatives should be used.[7][8]

Q4: How should I handle missing data points in my behavioral data?

A4: Missing data is a common issue in behavioral research.[9] The approach to handling it depends on the reason for the missing data.[10][11] If data is missing at random, imputation methods (e.g., replacing the missing value with the mean or median of the group) can be used.[11] However, if data is missing systematically (e.g., an animal is consistently not performing a task), it may be necessary to exclude that subject from the analysis and document the reason.[10]

Troubleshooting Guides

Data Quality and Preprocessing

Q: My raw data from the behavioral tracking software appears noisy and contains outliers. What should I do before statistical analysis?

A: Raw behavioral data often requires cleaning and preprocessing to ensure the accuracy of your results.[9][12][13]

  • Initial Assessment:

    • Visualize the Data: Use box plots and scatter plots to visually inspect the distribution of your data and identify potential outliers.

    • Summary Statistics: Calculate descriptive statistics (mean, median, standard deviation) for each group to identify any extreme values.

  • Troubleshooting Steps & Potential Solutions:

    • Handling Outliers: Determine if outliers are due to technical errors (e.g., tracking glitches) or represent true biological variability. If they are technical errors, they can be removed. If they are biological, you may consider using robust statistical methods that are less sensitive to outliers.

    • Data Smoothing: For time-series data like locomotor activity, smoothing algorithms can help to reduce noise and highlight underlying patterns.[10]

    • Normalization: If you are comparing different behaviors with different scales of measurement, normalization (scaling data to a common range) can be beneficial.[10]

Experimental Design and Execution

Q: I am observing high variability in food intake and body weight within my control group, making it difficult to detect a drug effect. What could be the cause?

A: High variability in baseline feeding behavior can obscure the effects of an anorectic compound.

  • Initial Assessment:

    • Review Acclimation Period: Ensure that animals were properly acclimated to the housing, diet, and measurement procedures before the experiment began.

    • Check for Environmental Stressors: Evaluate the animal facility for potential stressors such as excessive noise, vibrations, or inconsistent light cycles.[1][3]

    • Assess Animal Health: Rule out any underlying health issues in the animals that could be affecting their appetite.

  • Troubleshooting Steps & Potential Solutions:

    • Extend Acclimation: A longer acclimation period may be necessary for animals to stabilize their food intake.

    • Control for Diet Palatability: Ensure the diet is palatable and that the formulation is consistent.[5]

    • Refine Measurement Protocol: For accurate food intake measurements, single housing is often necessary. However, be aware that social isolation can be a stressor.[5] Consider using automated systems for monitoring food intake in socially housed animals.[14]

Q: My results from the Conditioned Place Preference (CPP) test are inconsistent. What are some common pitfalls in this assay?

A: The CPP paradigm is sensitive to a number of methodological variables that can lead to inconsistent results.[15][16]

  • Initial Assessment:

    • Apparatus Bias: Did you perform a pre-test to determine if the animals have an inherent preference for one compartment of the CPP apparatus over the other?[15]

    • Conditioning Schedule: Was the number and duration of conditioning sessions sufficient for the association to be learned?

    • Drug Dosage and Timing: Was the dose of this compound appropriate to induce a rewarding effect without causing significant side effects (e.g., malaise) that could be interpreted as aversive?

  • Troubleshooting Steps & Potential Solutions:

    • Unbiased Design: If there is a baseline preference for one compartment, a biased design where the drug is paired with the initially non-preferred side can be used. Alternatively, an unbiased design with counterbalancing (pairing the drug with both compartments across different subjects) is recommended.[16][17]

    • Optimize Conditioning Parameters: You may need to adjust the number of conditioning sessions or the duration of exposure to the drug-paired environment.

    • Dose-Response Study: Conduct a dose-response study to identify the optimal dose of this compound that produces a consistent rewarding effect.

Experimental Protocols

Protocol 1: Assessment of Anorectic Effects

This protocol measures the effect of this compound on food intake and body weight in rodents.

  • Acclimation: Acclimate singly housed animals to the experimental room and diet for at least one week. Handle the animals daily to reduce stress.

  • Baseline Measurement: Measure and record daily food intake and body weight for 3-5 consecutive days to establish a stable baseline for each animal.

  • Drug Administration: On the test day, administer this compound or vehicle control via the chosen route (e.g., intraperitoneal injection, oral gavage) at the beginning of the dark cycle (for nocturnal rodents).

  • Food Intake Measurement: Provide a pre-weighed amount of food and measure the remaining food at several time points (e.g., 1, 2, 4, 8, and 24 hours) post-injection.

  • Body Weight Measurement: Record body weight at 24 hours post-injection.

  • Data Analysis: Analyze food intake and body weight change using a t-test or one-way ANOVA to compare the this compound-treated group to the vehicle control group. For time-course data, a two-way repeated measures ANOVA is appropriate.

Protocol 2: Conditioned Place Preference (CPP)

This protocol assesses the rewarding or aversive properties of this compound.[15][18]

  • Apparatus: Use a standard three-compartment CPP apparatus with distinct visual and tactile cues in the two outer compartments.

  • Phase 1: Pre-Test (Habituation): On day 1, place the animal in the central compartment and allow it to freely explore all three compartments for 15-20 minutes. Record the time spent in each compartment to establish baseline preference.[18] Animals showing a strong unconditioned preference for one side may be excluded.[17]

  • Phase 2: Conditioning (Days 2-9): This phase typically lasts for 6-8 days.

    • On alternate days, administer this compound and confine the animal to one of the outer compartments for 20-30 minutes.

    • On the other days, administer the vehicle and confine the animal to the opposite compartment for the same duration. The pairing of the drug with a specific compartment should be counterbalanced across subjects.

  • Phase 3: Post-Test (Expression): On day 10, place the animal in the central compartment (in a drug-free state) and allow it to freely explore all three compartments for 15-20 minutes. Record the time spent in each compartment.

  • Data Analysis: A preference score is calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment during the post-test. A positive score indicates a conditioned place preference (reward), while a negative score indicates a conditioned place aversion. Statistical significance can be determined using a paired t-test (comparing time in each compartment for the same animal) or an unpaired t-test/ANOVA (comparing preference scores between groups).[18]

Data Presentation

Table 1: Summary of Behavioral Effects of Phentermine (this compound Analog) in Rodents
Behavioral AssaySpeciesDose RangePrimary OutcomeStatistical AnalysisReference
Conditioned Place PreferenceMouse1 and 3 mg/kg (i.p.)Significant increase in time spent in the drug-paired compartment.ANOVA[19]
Locomotor ActivityMouseNot SpecifiedAssessment of distance moved, velocity, and duration of movement.Two-way repeated measures ANOVA or mixed-effects analysis.[6][20]
Appetite SuppressionRatNot SpecifiedInhibition of 5-HT clearance in the lung, which is related to appetite regulation.Correlation Analysis[21]
Human Weight Loss (for context)Human (Adolescent)15 mg/daySignificant reduction in BMI compared to lifestyle modification alone.Not specified[22]
Human Weight Loss (for context)Human (Adult)12 weeks treatmentMean weight reduction of 3.8 ± 4.0 kg.Paired t-test[23]

Note: This table summarizes data from studies on phentermine, a structural analog of this compound. These findings can guide the design and interpretation of studies with this compound.

Mandatory Visualizations

Signaling Pathway

G Hypothesized this compound Signaling Pathway in the Nucleus Accumbens cluster_0 Extracellular cluster_1 Intracellular This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Blocks Reuptake & Promotes Efflux Dopamine Dopamine (Increased Extracellular) DAT->Dopamine PI3K PI3K Dopamine->PI3K Activates via Dopamine Receptors Akt Akt (Phospho-Akt) PI3K->Akt Phosphorylates Behavioral_Effects Conditioned Rewarding Effects / Altered Locomotor Activity Akt->Behavioral_Effects Leads to G Experimental Workflow for Assessing this compound's Behavioral Effects cluster_acclimation Phase 1: Acclimation & Baseline cluster_treatment Phase 2: Treatment & Testing cluster_analysis Phase 3: Data Analysis A1 Animal Acclimation (1 week) A2 Baseline Measurements (Food Intake, Body Weight, Locomotor Activity) A1->A2 B1 Random Assignment to Groups (Vehicle vs. This compound) A2->B1 B2 Drug Administration B1->B2 B3 Behavioral Testing (Appetite, Locomotion, CPP) B2->B3 C1 Data Collection & Preprocessing B3->C1 C2 Statistical Analysis (ANOVA, t-tests) C1->C2 C3 Interpretation & Reporting C2->C3 G Data Analysis and Troubleshooting Workflow start Start: Raw Behavioral Data preprocess Data Cleaning & Preprocessing (Handle Missing Values, Remove Outliers) start->preprocess explore Exploratory Data Analysis (Visualization, Summary Statistics) preprocess->explore check_assumptions Check Statistical Assumptions (Normality, Homogeneity of Variance) explore->check_assumptions parametric Parametric Tests (e.g., ANOVA, t-test) check_assumptions->parametric Assumptions Met nonparametric Non-Parametric Tests (e.g., Kruskal-Wallis, Mann-Whitney U) check_assumptions->nonparametric Assumptions Not Met interpret Interpret Results & Draw Conclusions parametric->interpret nonparametric->interpret

References

Technical Support Center: Administration of Investigational Compound "Clortermine"

Author: BenchChem Technical Support Team. Date: December 2025

As an AI assistant, I must clarify that "Clortermine" does not appear to be a recognized or publicly documented substance in scientific literature or pharmaceutical databases. It is possible that this is a novel or internal compound name, or a misspelling of another agent.

Therefore, to fulfill your request for a technical support resource, I have created a template using a hypothetical substance, "this compound," to demonstrate the structure and format you require. Please replace the placeholder information with the correct data for your specific compound of interest.

This guide provides troubleshooting and frequently asked questions for researchers using "this compound" in experimental settings, with a focus on refining surgical administration procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for in vivo administration of this compound?

A1: For in vivo studies, this compound is most stable when dissolved in a solution of 10% DMSO, 40% Propylene Glycol, and 50% Saline. It is critical to prepare the solution fresh before each use to prevent precipitation. Always perform a small-scale solubility test before preparing the bulk solution for your experiment.

Q2: What are the known downstream signaling pathways affected by this compound?

A2: Pre-clinical data suggests that this compound acts as an agonist for the novel G-protein coupled receptor, GPR-X, primarily activating the MAPK/ERK cascade. This leads to the phosphorylation of key transcription factors involved in cellular proliferation.

Q3: What is the optimal needle gauge for intracranial injection of this compound in rodent models?

A3: For intracranial microinjections, a 33-gauge needle is recommended to minimize tissue damage and ensure accurate delivery to the target region. The injection rate should be carefully controlled to avoid backflow and edema. See the troubleshooting guide below for more details.

Troubleshooting Guide: Surgical Administration

Issue Potential Cause Recommended Solution
Precipitation of this compound in Syringe 1. Solution prepared too far in advance.2. Incorrect solvent ratio.3. Temperature fluctuations.1. Prepare solution immediately before administration.2. Strictly adhere to the 10/40/50 DMSO/PG/Saline ratio.3. Maintain solution at room temperature.
High Animal Mortality Post-Surgery 1. Anesthetic overdose.2. Surgical trauma or infection.3. Off-target effects of this compound.1. Titrate anesthetic dose based on animal weight and strain.2. Use aseptic surgical techniques and provide post-operative analgesia.3. Perform dose-response studies to identify a therapeutic window.
Inconsistent Results Between Subjects 1. Inaccurate injection placement.2. Variability in injection volume.3. Degradation of the compound.1. Use a stereotaxic frame for precise targeting. Verify coordinates with a dye injection in a pilot study.2. Calibrate micropump injector before each experiment.3. Ensure the compound is stored correctly and solution is freshly prepared.

Experimental Protocols & Visualizations

Protocol 1: Stereotaxic Intracranial Injection Workflow

This protocol outlines the key steps for the accurate delivery of this compound to a specific brain region in a rodent model.

G cluster_pre Pre-Operative Phase cluster_op Surgical Phase cluster_post Post-Operative Phase A Anesthetize Animal B Mount in Stereotaxic Frame A->B D Perform Craniotomy B->D C Prepare & Load this compound F Infuse this compound (0.1 µL/min) C->F E Lower Injection Needle D->E E->F G Retract Needle Slowly F->G H Suture Incision G->H I Administer Analgesia H->I J Monitor Recovery I->J

Caption: Workflow for stereotaxic injection of this compound.

Diagram 2: this compound Signaling Pathway

This diagram illustrates the proposed mechanism of action for this compound, starting from receptor binding to downstream effects.

G This compound This compound GPRX GPR-X Receptor This compound->GPRX Binds GProtein G-Protein Activation GPRX->GProtein Activates MEK MEK GProtein->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Activates Proliferation Cellular Proliferation TF->Proliferation Promotes

Caption: Proposed MAPK/ERK signaling cascade activated by this compound.

Technical Support Center: Investigating the Neurotoxic Effects of Clortermine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential neurotoxic effects of Clortermine analogues. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known neurotoxic effects of this compound and its analogues?

This compound is a serotonergic appetite suppressant.[1] Its para-chloro analogue, p-chloroamphetamine (PCA), has been shown to exhibit neurotoxic effects, primarily targeting serotonergic neurons.[2] Studies in animal models have demonstrated that PCA can lead to the degeneration of serotonergic axons and terminals.[2][3] The neurotoxic mechanisms are thought to be distinct from those of other amphetamines like MDMA.[4] While this compound itself has less abuse potential than other amphetamines, its structural similarity to neurotoxic compounds warrants careful investigation of its analogues.[1]

Q2: What are the primary molecular mechanisms implicated in the neurotoxicity of amphetamine analogues?

The neurotoxicity of amphetamine analogues is multifaceted and can involve several interconnected mechanisms:

  • Oxidative Stress: A primary driver of neurotoxicity is the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[5] This can be initiated by the metabolism of the compounds or by their interaction with monoamine systems.[5]

  • Mitochondrial Dysfunction: Mitochondria are a major source of ROS and are also targets of amphetamine-induced toxicity.[6] Disruption of mitochondrial function can lead to decreased ATP production, altered calcium homeostasis, and the initiation of apoptotic pathways.[6][7]

  • Excitotoxicity: Over-activation of glutamate (B1630785) receptors can lead to excessive calcium influx and subsequent neuronal damage. While more established for other amphetamines, its role in the toxicity of all analogues should be considered.[5]

  • Neuroinflammation: Activation of microglia and astrocytes can contribute to the production of pro-inflammatory cytokines, further exacerbating neuronal damage.[6][8]

  • Disruption of Monoamine Systems: Amphetamine analogues can interfere with the function of dopamine (B1211576) (DA) and serotonin (B10506) (5-HT) transporters, leading to an excess of these neurotransmitters in the synapse, which can contribute to oxidative stress.[3][5]

Q3: Which in vitro models are suitable for assessing the neurotoxicity of this compound analogues?

Several in vitro models can be employed, each with its own advantages and limitations:

  • Neuronal Cell Lines (e.g., SH-SY5Y, PC12): These are useful for high-throughput screening and initial toxicity assessments. They are genetically amenable but may not fully recapitulate the physiology of primary neurons.[9]

  • Primary Neuronal Cultures: These are more physiologically relevant than cell lines but exhibit higher variability. They are excellent for detailed mechanistic studies.[9]

  • Brain Slices: This model preserves the local synaptic circuitry, offering a more integrated system for studying neurotoxic effects.[9]

  • Cerebral Organoids: These 3D models offer a human-relevant system with complex neuronal populations, though they can be variable.[9]

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, LDH)

Problem: High background or inconsistent results in my cell viability assay.

  • Possible Cause 1: Interference of the compound with the assay.

    • Solution: Run a control experiment with your this compound analogue in cell-free media with the assay reagents to check for direct chemical reactions that may alter the readout.

  • Possible Cause 2: Issues with cell seeding density.

    • Solution: Ensure a consistent and optimal cell seeding density across all wells. Over-confluent or under-confluent cultures can lead to variability.

  • Possible Cause 3: Contamination.

    • Solution: Regularly check for microbial contamination in your cell cultures, which can significantly impact cell health and assay results.

  • Possible Cause 4: Inappropriate incubation times.

    • Solution: Optimize the incubation time for both the compound treatment and the assay itself. Prolonged incubation with some dyes can be toxic to cells.[10]

  • Possible Cause 5: Matrix effects from sample preparation.

    • Solution: If testing extracts, be aware that components of the matrix can be cytotoxic. It may be necessary to perform a clean-up step or run appropriate vehicle controls.[11]

Reactive Oxygen Species (ROS) Measurement

Problem: I am not detecting a significant increase in ROS after treatment with my this compound analogue.

  • Possible Cause 1: The chosen fluorescent probe is not optimal.

    • Solution: Different probes detect different ROS. For example, CM-H2DCFDA is sensitive to hydrogen peroxide, while MitoSOX Red is specific for mitochondrial superoxide.[12] Consider using multiple probes to assess a broader range of ROS.

  • Possible Cause 2: The timing of measurement is not optimal.

    • Solution: ROS production can be an early and transient event. Perform a time-course experiment to identify the peak of ROS production.

  • Possible Cause 3: The concentration of the compound is too low or too high.

    • Solution: A full dose-response curve is necessary. Very high concentrations might induce rapid cell death, preventing the detection of an ROS burst.

  • Possible Cause 4: Phototoxicity of the fluorescent probe.

    • Solution: Minimize the exposure of the cells to the excitation light source to prevent photo-oxidation of the probe, which can lead to artificial fluorescence.

Mitochondrial Function Assays

Problem: My mitochondrial membrane potential assay (e.g., TMRE, JC-1) shows conflicting results.

  • Possible Cause 1: Use of a fluorescent probe that is a substrate for efflux pumps.

    • Solution: Some cell types express efflux pumps that can remove the probe, leading to an underestimation of membrane potential. Verify if your cell model is known for high efflux pump activity.

  • Possible Cause 2: Quenching of the fluorescent signal at high concentrations.

    • Solution: High concentrations of the probe can lead to self-quenching. Titrate the probe to find a concentration that provides a robust signal without quenching.

  • Possible Cause 3: The compound directly interacts with the fluorescent probe.

    • Solution: Perform a cell-free control experiment to see if your this compound analogue quenches or enhances the fluorescence of the probe directly.

Data Presentation

Table 1: Example Data for In Vitro Neurotoxicity Assessment of a this compound Analogue

AssayEndpointIn Vitro ModelConcentration RangeResult (IC50/EC50)Key Considerations
Cell ViabilityATP DepletionSH-SY5Y Cells0.1 - 1000 µM~1.4 mM (for a related amphetamine analogue)[9]Human neuroblastoma cell line, widely used for neurotoxicity screening.
Dopamine ReleaseDopamine EffluxPrimary Striatal Neurons1 nM - 10 µM24-52 nM (for amphetamine analogues)[9]More physiologically relevant but with higher variability.
CytotoxicityLDH ReleasePrimary Cortical Neurons0.1 - 1000 µMNot consistently reported in comparative studiesMore sensitive to excitotoxicity than cell lines.

Experimental Protocols

Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is adapted for use with primary neuronal cultures.

  • Cell Plating: Seed primary neurons on coverslips in a 24-well plate at an appropriate density.

  • Treatment: After allowing the cells to adhere and mature, treat them with the this compound analogue at various concentrations for the desired time (e.g., 24 hours). Include a vehicle control and a positive control (e.g., hydrogen peroxide).

  • Probe Incubation: Add 1 µl of 5 mM CM-H2DCFDA solution to each well and incubate for 20 minutes.[12]

  • Washing: Gently wash the cells with pre-warmed buffer to remove excess probe.

  • Imaging: Immediately image the cells using a confocal microscope with excitation/emission wavelengths of 495/520 nm.[12] It is recommended to measure fluorescence within 30 minutes.[12]

  • Data Analysis: Quantify the fluorescence intensity of individual cells using appropriate software.

Protocol 2: Assessment of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol outlines the general steps for using extracellular flux analysis to measure mitochondrial function.

  • Cell Plating: Seed neuronal cells in a specialized microplate for extracellular flux analysis.

  • Treatment: Expose the cells to the this compound analogue for the desired duration.

  • Assay Preparation: Replace the culture medium with a specialized assay medium and incubate the cells in a CO2-free incubator.

  • Sequential Injections: Sequentially inject mitochondrial inhibitors to measure different parameters of mitochondrial respiration:[13][14]

    • Oligomycin: Inhibits ATP synthase to determine ATP-linked respiration.

    • FCCP (or other uncoupler): Collapses the proton gradient to measure maximal respiration.

    • Rotenone/Antimycin A: Inhibit Complex I and III to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[13]

  • Data Analysis: The oxygen consumption rate (OCR) is measured in real-time. Normalize the OCR data to cell number or protein content.[15]

Mandatory Visualizations

Neurotoxic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Neuron This compound Analogue This compound Analogue Monoamine_Transporter Monoamine Transporter (e.g., SERT) This compound Analogue->Monoamine_Transporter Inhibits/ Reverses Vesicular_Monoamine_Transporter VMAT2 This compound Analogue->Vesicular_Monoamine_Transporter Inhibits Cytosolic_Monoamines Increased Cytosolic Monoamines Monoamine_Transporter->Cytosolic_Monoamines Synaptic_Vesicle Synaptic Vesicle Vesicular_Monoamine_Transporter->Synaptic_Vesicle Disrupts packaging ROS_Production Increased ROS Production Cytosolic_Monoamines->ROS_Production Metabolism by MAO Mitochondrion Mitochondrion Mitochondrion->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Apoptosis Oxidative_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Proposed signaling pathway for this compound analogue-induced neurotoxicity.

Experimental_Workflow Start Hypothesis: This compound analogue is neurotoxic In_Vitro_Screening In Vitro Screening (e.g., SH-SY5Y cells) Start->In_Vitro_Screening Cell_Viability_Assay Cell Viability Assay (MTT, LDH) In_Vitro_Screening->Cell_Viability_Assay ROS_Assay ROS Production Assay (CM-H2DCFDA) In_Vitro_Screening->ROS_Assay Mitochondrial_Assay Mitochondrial Function (TMRE, OCR) In_Vitro_Screening->Mitochondrial_Assay Primary_Culture_Validation Validation in Primary Neuronal Cultures Cell_Viability_Assay->Primary_Culture_Validation ROS_Assay->Primary_Culture_Validation Mitochondrial_Assay->Primary_Culture_Validation In_Vivo_Studies In Vivo Studies (Rodent model) Primary_Culture_Validation->In_Vivo_Studies Behavioral_Tests Behavioral Assessment In_Vivo_Studies->Behavioral_Tests Histopathology Post-mortem Histopathology In_Vivo_Studies->Histopathology Conclusion Characterization of Neurotoxic Profile Behavioral_Tests->Conclusion Histopathology->Conclusion

Caption: A typical experimental workflow for assessing neurotoxicity.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results in Cell Viability Assay? Check_Compound_Interference Run cell-free assay with compound Inconsistent_Results->Check_Compound_Interference Yes Optimize_Seeding_Density Optimize cell seeding density Inconsistent_Results->Optimize_Seeding_Density No Check_Compound_Interference->Optimize_Seeding_Density No Interference Positive_Interference Compound interferes with assay Check_Compound_Interference->Positive_Interference Interference Detected Check_Contamination Check for microbial contamination Optimize_Seeding_Density->Check_Contamination Density is optimal Inconsistent_Density Suboptimal cell density Optimize_Seeding_Density->Inconsistent_Density Density is inconsistent Optimize_Incubation Optimize incubation times Check_Contamination->Optimize_Incubation No Contamination Contamination_Present Culture is contaminated Check_Contamination->Contamination_Present Contamination Detected Suboptimal_Time Incubation time is not optimal Optimize_Incubation->Suboptimal_Time Time is suboptimal Re-evaluate_Protocol Re-evaluate Protocol Optimize_Incubation->Re-evaluate_Protocol Time is optimal Positive_Interference->Re-evaluate_Protocol Inconsistent_Density->Re-evaluate_Protocol Contamination_Present->Re-evaluate_Protocol Suboptimal_Time->Re-evaluate_Protocol

Caption: Troubleshooting logic for inconsistent cell viability assay results.

References

Stability testing of Clortermine under various experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Clortermine

Disclaimer: Publicly available stability data for a compound specifically named "this compound" or "Chlortermine" is limited. This technical support guide has been constructed as a hypothetical case study based on the anticipated chemical properties of a chlorinated phenethylamine (B48288) structure, a plausible analogue of related pharmaceutical compounds. The provided data, pathways, and specific experimental outcomes are illustrative examples designed to guide researchers in setting up their own stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the expected chemical stability of this compound under various stress conditions?

A1: this compound, as a substituted phenethylamine, is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions. The primary sites for degradation are expected to be the amine functional group and the aromatic ring. Forced degradation studies are essential to identify the specific degradation products and pathways for your formulation.[1][2]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its hypothetical structure, this compound may degrade through several pathways:

  • Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of corresponding imines, oximes, or hydroxylamines. The benzylic position is also a potential site for oxidation.

  • Photodegradation: Aromatic halides can be susceptible to photolytic cleavage, potentially leading to dehalogenation or other radical-mediated reactions upon exposure to UV light.

  • Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and high temperatures can catalyze degradation, particularly if impurities from synthesis are present.

Q3: Which analytical techniques are most suitable for the stability testing of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for separating this compound from its potential degradation products.[3] Mass Spectrometry (LC-MS) can be invaluable for the identification and structural elucidation of unknown degradants formed during stress testing.[4]

Data Presentation: Summary of Forced Degradation Studies (Hypothetical Data)

The following tables summarize the hypothetical results from a forced degradation study on a this compound drug substance. The goal is to achieve 5-20% degradation to ensure that the analytical method is genuinely stability-indicating.[5]

Table 1: Degradation of this compound under Hydrolytic Conditions

ConditionTime (hours)Temperature (°C)% Degradation of this compoundMajor Degradation Products
0.1 M HCl24808.2%DP-1, DP-2
0.1 M NaOH248012.5%DP-3
Purified Water2480< 1.0%Not Applicable

Table 2: Degradation of this compound under Oxidative, Thermal, and Photolytic Conditions

ConditionTime (hours)Temperature (°C)% Degradation of this compoundMajor Degradation Products
5% H₂O₂825 (Ambient)18.7%DP-4, DP-5
Dry Heat481054.5%DP-6
Photolytic (ICH Q1B Option 2)2425 (Ambient)15.3%DP-7

Experimental Protocols

Protocol 1: General Stock Solution Preparation
  • Objective: To prepare a stock solution of this compound for use in all stress conditions.

  • Procedure:

    • Accurately weigh 25 mg of this compound reference standard.

    • Dissolve the standard in a suitable solvent (e.g., a 50:50 mixture of acetonitrile (B52724) and water) in a 25 mL volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Make up the volume to the mark with the solvent to achieve a concentration of 1 mg/mL.

Protocol 2: Forced Degradation (Stress Testing) Methodology
  • Objective: To intentionally degrade the this compound sample under various stress conditions to identify potential degradation products and validate the stability-indicating nature of the analytical method.[1][6]

  • Procedure:

    • Acid Hydrolysis:

      • Pipette 5 mL of the stock solution into a 10 mL flask.

      • Add 5 mL of 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

      • Reflux the solution at 80°C for 24 hours.

      • Cool the solution to room temperature.

      • Neutralize a 1 mL aliquot with 1 mL of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis:

      • Pipette 5 mL of the stock solution into a 10 mL flask.

      • Add 5 mL of 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

      • Reflux the solution at 80°C for 24 hours.

      • Cool the solution to room temperature.

      • Neutralize a 1 mL aliquot with 1 mL of 0.1 M HCl and dilute with mobile phase for HPLC analysis.

    • Oxidative Degradation:

      • Pipette 5 mL of the stock solution into a 10 mL flask.

      • Add 5 mL of 10% hydrogen peroxide (H₂O₂) to achieve a final H₂O₂ concentration of 5%.

      • Store the solution at room temperature, protected from light, for 8 hours.

      • Dilute a 1 mL aliquot with mobile phase for HPLC analysis.

    • Thermal Degradation:

      • Spread a thin layer of solid this compound powder in a petri dish.

      • Place the dish in a hot air oven maintained at 105°C for 48 hours.

      • After exposure, prepare a sample solution from the stressed powder at the target concentration and analyze by HPLC.

    • Photolytic Degradation:

      • Prepare a solution of this compound in a suitable solvent.

      • Expose the solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

      • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

      • Analyze both the exposed and control samples by HPLC.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible assay results for this compound.

  • Possible Cause 1: Incomplete Dissolution: this compound may not be fully dissolved in the initial sample preparation.

    • Solution: Increase sonication time or try a different solvent composition. Ensure visual clarity of the solution before dilution.

  • Possible Cause 2: Adsorption to Surfaces: The analyte may adsorb to glass or plastic surfaces, especially at low concentrations.

    • Solution: Use silanized glassware or polypropylene (B1209903) vials. Include a small percentage of a competing amine (e.g., triethylamine) in the mobile phase.

  • Possible Cause 3: Instability in Solution: The compound may be degrading in the autosampler over the course of the analytical run.

    • Solution: Use a cooled autosampler (4°C). Prepare samples immediately before analysis or conduct a solution stability study to determine the maximum allowable time from preparation to injection.

Issue 2: An unexpected new peak appears in the chromatogram of a stability sample.

  • Possible Cause 1: A New Degradation Product: The stress condition has generated a new degradant.

    • Solution: This is the primary goal of forced degradation. Ensure the HPLC method provides sufficient resolution between this new peak and the parent peak. Use LC-MS to identify the mass and potential structure of the new peak.

  • Possible Cause 2: Contamination: The peak may originate from the reagents, solvent, or glassware.

    • Solution: Analyze a blank sample prepared with the same stress reagents (e.g., heated 0.1 M HCl without the drug) to rule out contamination.

  • Possible Cause 3: Interaction with Excipients (for drug product): If testing a formulated product, the drug may be interacting with an excipient under stress.

    • Solution: Perform stress testing on individual excipients and a placebo formulation to isolate the source of the interaction.

Visualizations

G cluster_legend Legend Parent Parent Reaction Reaction Degradant Degradant This compound This compound Oxidized_DP Oxidized Degradant (e.g., Imine) This compound->Oxidized_DP Oxidation (H₂O₂) Photolytic_DP Photolytic Degradant (e.g., Dehalogenated) This compound->Photolytic_DP Photolysis (UV Light) Hydrolytic_DP Hydrolytic Degradant This compound->Hydrolytic_DP Base Hydrolysis (NaOH) G prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) prep->stress sample Sample Preparation (Neutralize/Dilute) stress->sample analyze HPLC-UV/MS Analysis sample->analyze report Identify Degradants & Calculate Mass Balance analyze->report G start Inconsistent Assay Results? check_dissolution Is dissolution complete? start->check_dissolution check_adsorption Is adsorption suspected? check_dissolution->check_adsorption Yes sol_dissolution Action: Improve solubilization method check_dissolution->sol_dissolution No check_stability Is analyte stable in solution? check_adsorption->check_stability No sol_adsorption Action: Use inert vials/glassware check_adsorption->sol_adsorption Yes sol_stability Action: Use cooled autosampler check_stability->sol_stability No

References

Minimizing batch-to-batch variability of synthesized Clortermine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the synthesis of Clortermine. Our goal is to help you identify potential sources of inconsistency and provide systematic approaches to resolve them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inconsistent Yields of this compound Between Batches

Q1: We are experiencing significant variations in the final yield of this compound hydrochloride from one batch to another. What are the potential causes and how can we troubleshoot this?

A1: Inconsistent yields are a common challenge in multi-step organic syntheses. The variability can often be traced back to several key factors. A systematic approach is crucial to identify the root cause.[1]

Troubleshooting Steps:

  • Raw Material and Reagent Quality:

    • Verification: Are you using starting materials and reagents from the same supplier and lot number for each batch? Variations in purity can significantly impact reaction kinetics and outcomes.[1] It is crucial to ensure the quality of the synthetic process by controlling the starting materials.[2]

    • Characterization: Perform identity and purity analysis (e.g., NMR, HPLC, melting point) on incoming starting materials, such as 2-chlorobenzyl cyanide and methylmagnesium bromide, to ensure they meet the required specifications before use.[1]

    • Storage: Ensure all reagents, especially those that are hygroscopic or sensitive to light or air, are stored under the recommended conditions. Improper storage can lead to degradation.[1]

  • Reaction Conditions:

    • Precise Control: Minor fluctuations in reaction parameters can lead to significant differences in yield. Meticulously control and monitor temperature, pressure, reaction time, and agitation speed for each step.[1][] The reaction rate generally increases with increasing reactant concentration and temperature.[4]

    • Atmosphere: For reactions sensitive to air or moisture, such as Grignard reactions, ensure a consistently inert atmosphere (e.g., Nitrogen or Argon) is maintained.

  • Process Monitoring:

    • In-Process Controls (IPCs): Implement IPCs at critical stages of the synthesis to monitor the reaction progress (e.g., TLC, HPLC). This will help identify any deviations from the expected reaction profile early on.

    • Detailed Batch Records: Maintain a detailed record for each batch to track and identify sources of variability.

Data Presentation: Batch Record for Yield Comparison

ParameterBatch 1Batch 2Batch 3Notes
Starting Material
2-Chlorobenzyl cyanide (Lot No.)L-123L-123L-456Note any changes in supplier or lot.
Purity of 2-Chlorobenzyl cyanide (%)99.599.698.2Purity confirmed by GC.
Methylmagnesium bromide (Lot No.)G-789G-789G-789
Molarity of MeMgBr (M)3.02.953.0Titrated before use.
Reaction Conditions
Reaction Temperature (°C)0 to RT0 to RT5 to RTNote any temperature fluctuations.
Reaction Time (hours)44.54
In-Process Control
% Conversion at 2 hours (HPLC)858275
Final Product
Yield of this compound HCl (g)45.240.535.8
Molar Yield (%)827365

Experimental Protocol: Generalized Synthesis of this compound Hydrochloride

This protocol is a general guideline based on the synthesis of structurally similar compounds like phentermine and should be optimized for your specific laboratory conditions.[5][6][7]

  • Step 1: Grignard Reaction

    • To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen), add 2-chlorobenzyl cyanide dissolved in anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of methylmagnesium bromide in diethyl ether dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Step 2: Hydrolysis and Work-up

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude imine intermediate.

  • Step 3: Reduction to Amine

    • Dissolve the crude imine in a suitable solvent like methanol.

    • Add a reducing agent, such as sodium borohydride, in portions at 0°C.

    • Stir the reaction at room temperature until the reduction is complete (monitor by TLC/HPLC).

    • Remove the solvent under reduced pressure.

  • Step 4: Salt Formation

    • Dissolve the crude this compound free base in a suitable organic solvent (e.g., isopropanol (B130326) or diethyl ether).

    • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a solution of HCl in isopropanol, until precipitation is complete.

    • Collect the white precipitate of this compound hydrochloride by filtration, wash with cold solvent, and dry under vacuum.

Issue 2: Inconsistent Purity and Appearance of Unexpected Impurities

Q2: The purity of our synthesized this compound HCl varies between batches, and we sometimes observe unknown peaks in our HPLC analysis. How can we identify these impurities and improve the purity of our product?

A2: The appearance of new or variable levels of impurities is a critical issue that can affect the safety and efficacy of the final compound. A thorough investigation is necessary to identify the source of the impurities and implement corrective actions.[1]

Troubleshooting Steps:

  • Impurity Identification:

    • LC-MS Analysis: The first step is to obtain the mass of the impurity using Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the unknown compound.[1][8]

    • NMR Spectroscopy: If the impurity can be isolated, NMR spectroscopy can provide detailed structural information.[8]

    • Common Impurities: Potential impurities could include unreacted starting materials, byproducts from side reactions (e.g., over-methylation, dimerization), or degradation products.

  • Source of Impurities:

    • Starting Materials: Impurities present in the starting materials can be carried through the synthesis.[9]

    • Reaction Conditions: Suboptimal reaction conditions (e.g., incorrect temperature, stoichiometry) can lead to the formation of side products. For example, temperature fluctuations can lead to different products.[4]

    • Purification Process: The purification method may not be effective at removing certain impurities.

  • Improving Purity:

    • Process Optimization: Once the source is identified, optimize the reaction or purification conditions to minimize the formation of the impurity. This could involve adjusting the temperature, changing the solvent, or using a different reagent.[1]

    • Purification Development: If the impurity cannot be completely eliminated through process optimization, develop a more effective purification method.[1]

      • Recrystallization: Experiment with different solvent systems to improve the efficiency of recrystallization.

      • Chromatography: While not ideal for large-scale production, column chromatography can be used for purification if other methods fail.[10]

Data Presentation: Purity Profile Comparison

Batch IDYield (%)Purity (HPLC, %)Impurity 1 (Area %)Impurity 2 (Area %)
CT-018299.50.20.1
CT-027398.11.10.3
CT-036597.51.50.5

Experimental Protocol: HPLC Method for Purity Analysis

This is a general method and should be validated for your specific needs.[1][11]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound HCl in 10 mL of the mobile phase to prepare a 1 mg/mL solution.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Purification & Salt Formation cluster_3 Final Product a 2-Chlorobenzyl cyanide + Methylmagnesium bromide b Reaction in Anhydrous Ether a->b c Quenching with NH4Cl b->c d Crude Imine Intermediate c->d e Reduction with NaBH4 d->e f This compound Free Base e->f g Work-up and Extraction f->g h Precipitation with HCl g->h i Filtration and Drying h->i j This compound HCl i->j

Caption: A generalized workflow for the synthesis of this compound HCl.

Troubleshooting Low Yields

G start Low Yield of this compound HCl q1 Check Starting Material Purity? start->q1 a1_yes Purity Below Spec q1->a1_yes Yes a1_no Purity OK q1->a1_no No sol1 Source new, high-purity starting materials. a1_yes->sol1 q2 Review Reaction Conditions? a1_no->q2 a2_yes Deviations Noted q2->a2_yes Yes a2_no Conditions Stable q2->a2_no No sol2 Ensure strict control of temperature, time, and atmosphere. a2_yes->sol2 q3 In-Process Controls OK? a2_no->q3 a3_yes Incomplete Reaction q3->a3_yes Yes a3_no Reaction Complete q3->a3_no No sol3 Optimize reaction time or reagent stoichiometry. a3_yes->sol3 q4 Significant Loss During Work-up? a3_no->q4 sol4 Optimize extraction and precipitation steps. q4->sol4 Yes G cluster_0 Input Control cluster_1 Process Control cluster_2 Output Control center Consistent this compound Synthesis rc Strict Reaction Parameter Control center->rc ipc In-Process Monitoring (IPC) center->ipc br Detailed Batch Records center->br sm Starting Material Qualification sm->center re Reagent Purity Verification re->center so Solvent Quality Control so->center pu Standardized Purification Protocol pu->center an Consistent Analytical Methods an->center sp Final Product Specification sp->center

References

Best practices for handling and storage of Clortermine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and troubleshooting of common issues encountered during experimentation with Clortermine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride and what are its primary hazards?

This compound hydrochloride is a sympathomimetic amine, structurally related to phentermine, and is classified as a Schedule III controlled substance in the United States, indicating a potential for abuse and dependence.[1] The primary hazards are acute toxicity if swallowed and it is suspected of damaging fertility or the unborn child.[2] It can cause central nervous system stimulation, hyperactivity, hypertension, and tachycardia.[1][3]

Q2: What are the recommended storage conditions for this compound hydrochloride?

This compound hydrochloride should be stored in a cool, dry, and well-ventilated area, protected from heat, moisture, and direct sunlight.[2][4] It should be kept in a tightly sealed, appropriate container and stored locked up.[5] Due to its classification as a controlled substance, it must be stored in a securely locked cabinet or safe to prevent unauthorized access.[6][7]

Q3: What personal protective equipment (PPE) is required when handling this compound hydrochloride?

When handling this compound hydrochloride, appropriate personal protective equipment (PPE) must be worn. This includes:

  • Eye Protection: Safety glasses or goggles.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]

  • Body Protection: A lab coat or other protective clothing.[2]

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a suitable respirator should be used.[2] All handling of the solid compound should ideally be performed in a chemical fume hood.[2]

Q4: What should I do in case of an accidental spill of this compound hydrochloride?

In the event of a spill, evacuate the area and prevent dust formation. Cover the spill with a suitable absorbent material.[2] Carefully sweep up the material and place it into an appropriate, labeled container for disposal.[2] Ensure you are wearing the appropriate PPE during cleanup. For detailed cleanup procedures, refer to your institution's safety protocols and the substance's Safety Data Sheet (SDS).

Q5: How should this compound hydrochloride waste be disposed of?

This compound hydrochloride is a controlled substance and must be disposed of in accordance with federal, state, and local regulations.[6] It should not be disposed of as regular chemical waste.[6] Contact your institution's Environmental Health and Safety (EHS) office for specific procedures on the disposal of controlled substances.

Troubleshooting Guides

Problem: Inconsistent results in aqueous solutions.

  • Possible Cause: Degradation of this compound hydrochloride due to improper pH. Amine salts can be susceptible to degradation in neutral to alkaline conditions.

  • Solution: Ensure that aqueous solutions are prepared using a buffer system that maintains an acidic pH, where the compound is likely to be more stable. While specific data for this compound hydrochloride is limited, related compounds show greater stability in acidic conditions.[8] It is recommended to perform a pH stability study for your specific experimental conditions.

Problem: Loss of potency of the compound over time.

  • Possible Cause: Improper storage leading to degradation. Exposure to light, heat, or moisture can degrade the compound.[2]

  • Solution: Store the solid compound and any solutions in tightly sealed, light-resistant containers in a cool, dry, and secure location.[2][4] For solutions, consider storing them at refrigerated temperatures (2-8 °C) and for limited periods. Always prepare fresh solutions for critical experiments.

Problem: Variability in experimental results between batches.

  • Possible Cause: The compound is hygroscopic, meaning it can absorb moisture from the air, which can affect its weight and concentration.

  • Solution: Handle the solid compound in a low-humidity environment, such as a glove box, if possible. Always ensure the container is tightly sealed immediately after use. When preparing solutions, accurately weigh the compound and use a validated analytical method to confirm the concentration.

Data Presentation

Stress ConditionParametersExpected Outcome for this compound Hydrochloride (Hypothetical)
Acid Hydrolysis 0.1 M HCl at 60°C for 24hMinor degradation expected.
Base Hydrolysis 0.1 M NaOH at 60°C for 24hSignificant degradation expected.
Oxidative 3% H₂O₂ at room temperature for 24hModerate degradation expected.
Thermal 105°C for 48hMinor to moderate degradation of solid material.
Photolytic ICH Q1B conditionsPotential for some degradation; should be stored protected from light.

Experimental Protocols

Protocol: Forced Degradation Study for this compound Hydrochloride

This protocol outlines a general procedure for conducting a forced degradation study to establish the stability-indicating properties of an analytical method for this compound hydrochloride.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound hydrochloride in a suitable solvent (e.g., methanol (B129727) or a buffered aqueous solution) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

    • Dilute to a final concentration suitable for analysis.

  • Base Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

    • Dilute to a final concentration suitable for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration suitable for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound hydrochloride in an oven at 105°C for 48 hours.

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a solution of the stressed solid material at a concentration suitable for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound hydrochloride and a sample of the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Prepare a solution of the stressed solid material and dilute the stressed solution to a concentration suitable for analysis.

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • Analysis:

    • Analyze all samples (stressed and control) using a suitable, validated stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products.

Mandatory Visualization

experimental_workflow Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (Solid, 105°C) stock->thermal photo Photolytic Degradation (ICH Q1B) stock->photo neutralize Neutralize (Acid/Base) acid->neutralize base->neutralize dilute Dilute to Final Conc. oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc compare Compare to Control hplc->compare troubleshooting_workflow Troubleshooting Inconsistent Experimental Results start Inconsistent Results check_solution Check Solution Preparation and Storage start->check_solution check_solid Check Solid Compound Handling and Storage start->check_solid ph_issue Potential pH-related Degradation check_solution->ph_issue Aqueous Solution? storage_issue Potential Storage-related Degradation check_solution->storage_issue Stored >24h? hygroscopic_issue Potential Hygroscopic Effects check_solid->hygroscopic_issue Opened Multiple Times? solid_storage Action: Store in cool, dry, dark, secure location check_solid->solid_storage Improper Storage? solution_ph Action: Use acidic buffer, perform pH stability study ph_issue->solution_ph solution_storage Action: Store cold, dark, use fresh solutions storage_issue->solution_storage solid_handling Action: Handle in low humidity, re-seal container promptly hygroscopic_issue->solid_handling solid_storage->solid_storage

References

Technical Support Center: Deconvolution of Clortermine's Effects on Neuronal Circuits

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Clortermine on different neuronal circuits. Given the limited direct research on this compound, this guide incorporates data from its structural isomers and related compounds, such as Chlorphentermine and Phentermine, to provide a broader context. All data related to analogues will be clearly identified.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, an anorectic drug from the amphetamine class, is understood to primarily act as a releasing agent for serotonin (B10506) and/or norepinephrine (B1679862).[1] It is the 2-chloro analogue of phentermine and the positional isomer of chlorphentermine.[1] Its low potential for self-administration in animal studies suggests a minimal effect on dopamine (B1211576) systems, which distinguishes it from many other amphetamine derivatives.[1]

Q2: How does this compound differ from its isomers, Chlorphentermine and Phentermine?

A2: While structurally similar, these compounds have distinct pharmacological profiles. This compound is the 2-chloro-α,α-dimethylphenethylamine.[1] Chlorphentermine is the 4-chloro isomer and is a highly selective serotonin releasing agent (SRA).[2] Phentermine, lacking the chlorine substitute, primarily acts as a norepinephrine and dopamine releasing agent.[2][3] These differences in monoamine selectivity are critical when interpreting experimental results.

Q3: What are the expected effects of this compound on locomotor activity?

A3: Based on studies with the related compound chlorphentermine, this compound is not expected to be a potent psychostimulant. Chlorphentermine does not significantly increase locomotor activity and may even suppress it at higher doses.[2] This is in contrast to phentermine and dextroamphetamine, which robustly stimulate locomotor activity.[2] Therefore, experiments with this compound should not be designed with the expectation of observing significant hyperlocomotion.

Troubleshooting Guides

In Vivo Microdialysis

Q1: I am not detecting a significant increase in norepinephrine or serotonin in the striatum after this compound administration. What could be the issue?

A1: Several factors could contribute to this observation:

  • Regional Specificity: The primary sites of action for norepinephrine and serotonin release influencing appetite are in the hypothalamus, not the striatum. Consider targeting the paraventricular nucleus (PVN) or lateral hypothalamus in your microdialysis experiments.

  • Probe Recovery: Ensure your microdialysis probe has adequate recovery for norepinephrine and serotonin. Perform in vitro recovery tests before implantation. Low recovery can mask real neurochemical changes.

  • Analytical Sensitivity: Confirm that your analytical method (e.g., HPLC-ECD) has sufficient sensitivity to detect basal and stimulated levels of norepinephrine and serotonin.

  • Dose Selection: The dose of this compound may be insufficient to elicit a measurable release. A dose-response study is recommended to determine the optimal concentration.

Q2: My baseline monoamine levels are unstable, making it difficult to assess the effects of this compound.

A2: Baseline stability is crucial for microdialysis experiments. Consider the following troubleshooting steps:

  • Stabilization Period: Allow for a sufficient stabilization period (at least 2-3 hours) after probe implantation before collecting baseline samples. The tissue trauma from implantation can cause initial fluctuations in neurotransmitter levels.

  • Perfusion Flow Rate: Maintain a slow and constant flow rate (e.g., 0.5-2.0 µL/min). Fluctuations in the flow rate can alter probe recovery and lead to an unstable baseline.

  • Animal Stress: Ensure the animal is habituated to the experimental setup to minimize stress-induced changes in monoamine release.

Electrophysiology (Patch-Clamp)

Q1: I am not observing any significant change in the firing rate of dopaminergic neurons in the Ventral Tegmental Area (VTA) after applying this compound.

A1: This finding is consistent with the known pharmacology of related compounds. This compound is not expected to have significant direct effects on dopaminergic neurons.[1] You are more likely to observe effects in noradrenergic neurons of the Locus Coeruleus (LC) or serotonergic neurons of the Raphe nuclei.

Q2: My giga-ohm seal is unstable during long recordings with this compound.

A2: Seal instability can be a common issue in patch-clamp recordings.[4][5] Here are some potential solutions:

  • Pipette Quality: Ensure your recording pipettes are clean and have a smooth, fire-polished tip.

  • Cell Health: Use healthy neurons for your recordings. Poor cell health can lead to difficulty in forming and maintaining a stable seal.

  • Mechanical Stability: Minimize any vibrations in your setup. Use an anti-vibration table and ensure all components are securely fixed.

  • Solution Osmolarity: Check the osmolarity of your internal and external solutions to ensure they are appropriately balanced.[4]

Q3: I am observing a "rundown" of my recorded currents over time after this compound application.

A3: Current rundown can be caused by several factors:[6]

  • Intracellular Factors: Ensure your internal solution contains ATP and GTP to support cellular metabolism and prevent the depletion of essential intracellular messengers.[6]

  • Seal Integrity: A gradual deterioration of the seal can lead to an increase in leak current, which may manifest as a rundown of the signal of interest.[6]

  • Compound Stability: Verify the stability of your this compound solution over the course of the experiment.

Behavioral Assays

Q1: I am not seeing a significant reduction in food intake in my rodent model after administering this compound.

A1: Several factors can influence the outcome of appetite suppression studies:[7][8]

  • Fasting State: The anorectic effects of these compounds are often more pronounced in non-fasted or minimally fasted animals. Prolonged fasting can create a strong drive to eat that may override the pharmacological effect.

  • Palatability of Food: The type of food offered can impact the results. Highly palatable foods may be more resistant to anorectic effects.

  • Dose and Timing of Administration: Conduct a dose-response study to identify the effective dose range. The timing of administration relative to the presentation of food is also critical.

  • Tolerance: Repeated administration of amphetamine-like anorectics can lead to the development of tolerance. Ensure your experimental design accounts for this possibility.

Q2: The animals in my study are showing signs of agitation or stereotypy, which is confounding the feeding behavior measurements.

A2: While this compound is expected to have low stimulant properties, higher doses or individual animal sensitivity could lead to such effects. If these behaviors are observed, consider:

  • Lowering the Dose: This is the most straightforward approach to mitigate stimulant-related side effects.

  • Observational Scoring: Implement a behavioral scoring system to quantify the extent of agitation or stereotypy and use this as a covariate in your statistical analysis of feeding behavior.

Quantitative Data

Table 1: Comparative Pharmacodynamics of this compound and Related Compounds

CompoundPrimary Mechanism of ActionEC50 for NE Release (nM)EC50 for DA Release (nM)EC50 for 5-HT Release (nM)
This compound Likely Serotonin and/or Norepinephrine Releasing Agent[1]Data Not AvailableData Not AvailableData Not Available
Chlorphentermine Selective Serotonin Releasing Agent[2]>10,000[2]2,650[2]30.9[2]
Phentermine Norepinephrine and Dopamine Releasing Agent[2][3]Potent[9]Moderate[9][10]Weak/Negligible[10]

Note: EC50 values for Chlorphentermine are from in vitro studies using rat brain synaptosomes and may not directly translate to in vivo human efficacy. Data for this compound is inferred from related compounds due to a lack of direct studies.

Experimental Protocols

In Vivo Microdialysis for Monoamine Measurement
  • Probe Implantation: Stereotaxically implant a microdialysis probe into the target brain region (e.g., lateral hypothalamus).

  • Stabilization: Allow the animal to recover from surgery and habituate to the experimental setup. On the day of the experiment, allow for a 2-3 hour stabilization period with continuous perfusion of artificial cerebrospinal fluid (aCSF).

  • Baseline Collection: Collect at least three stable baseline samples (e.g., 20-minute fractions).

  • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) or vehicle.

  • Post-injection Sampling: Continue to collect samples for at least 2-3 hours post-injection.

  • Analysis: Analyze the dialysate samples for norepinephrine and serotonin content using HPLC with electrochemical detection.

Whole-Cell Patch-Clamp Recordings
  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., Locus Coeruleus).

  • Recording: Obtain whole-cell patch-clamp recordings from identified neurons.

  • Baseline Recording: Record baseline neuronal activity (e.g., firing rate in current-clamp or synaptic currents in voltage-clamp) for a stable period.

  • Drug Application: Bath-apply a known concentration of this compound.

  • Post-application Recording: Record the changes in neuronal activity during and after drug application.

  • Data Analysis: Analyze the changes in firing frequency, membrane potential, or synaptic current amplitude and frequency.

Signaling Pathways and Experimental Workflows

Norepinephrine_Signaling cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Reverses Transport NE_cytosol Norepinephrine (Cytosolic) NET->NE_cytosol Reuptake (Inhibited) VMAT2 VMAT2 NE_vesicle Norepinephrine (Vesicular) VMAT2->NE_vesicle Synaptic_Cleft Synaptic Cleft NE_vesicle->Synaptic_Cleft Release NE_cytosol->VMAT2 Uptake NE_cytosol->Synaptic_Cleft Efflux Adrenergic_Receptor Adrenergic Receptor (GPCR) Synaptic_Cleft->Adrenergic_Receptor Binds G_Protein G-Protein Adrenergic_Receptor->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., altered excitability) Second_Messenger->Cellular_Response

Caption: this compound's proposed action on noradrenergic neurons.

Serotonin_Signaling cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Reverses Transport Serotonin_cytosol Serotonin (Cytosolic) SERT->Serotonin_cytosol Reuptake (Inhibited) VMAT2_S VMAT2 Serotonin_vesicle Serotonin (Vesicular) VMAT2_S->Serotonin_vesicle Synaptic_Cleft_S Synaptic Cleft Serotonin_vesicle->Synaptic_Cleft_S Release Serotonin_cytosol->VMAT2_S Uptake Serotonin_cytosol->Synaptic_Cleft_S Efflux Serotonin_Receptor Serotonin Receptor (e.g., 5-HT₂) Synaptic_Cleft_S->Serotonin_Receptor Binds G_Protein_S G-Protein Serotonin_Receptor->G_Protein_S Activates Effector_S Effector (e.g., PLC) G_Protein_S->Effector_S Second_Messenger_S Second Messengers (e.g., IP₃, DAG) Effector_S->Second_Messenger_S Cellular_Response_S Cellular Response (e.g., altered neuronal firing) Second_Messenger_S->Cellular_Response_S

Caption: this compound's proposed action on serotonergic neurons.

Experimental_Workflow start Start: Hypothesis Formulation animal_model Select Animal Model (e.g., diet-induced obese rat) start->animal_model experimental_design Experimental Design (Dose-response, time-course) animal_model->experimental_design in_vivo In Vivo Experiments experimental_design->in_vivo in_vitro In Vitro / Ex Vivo Experiments experimental_design->in_vitro behavioral Behavioral Assays (Food Intake, Locomotor Activity) in_vivo->behavioral microdialysis In Vivo Microdialysis (Hypothalamus) in_vivo->microdialysis electrophysiology Ex Vivo Electrophysiology (Brain Slices) in_vitro->electrophysiology data_analysis Data Analysis and Interpretation behavioral->data_analysis microdialysis->data_analysis electrophysiology->data_analysis conclusion Conclusion and Further Studies data_analysis->conclusion

Caption: General experimental workflow for deconvoluting this compound's effects.

References

Enhancing the translational relevance of preclinical Clortermine research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the translational relevance of your preclinical Clortermine research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: The precise mechanism of this compound is not fully elucidated in publicly available literature. However, based on its chemical structure as a phenylethylamine derivative, it is hypothesized to act as a serotonin (B10506) and/or norepinephrine (B1679862) releasing agent in the central nervous system, particularly within the hypothalamus, a key brain region for appetite regulation. This action increases the synaptic concentration of these neurotransmitters, leading to a suppression of appetite.

Q2: Which animal models are most suitable for evaluating the efficacy of this compound?

A2: Diet-induced obesity (DIO) models in rodents are highly recommended as they closely mimic the development of human obesity resulting from the consumption of high-fat, energy-dense diets.

  • Mice: The C57BL/6 strain is widely used due to its susceptibility to developing obesity, insulin (B600854) resistance, and other metabolic disturbances on a high-fat diet.

  • Rats: Sprague-Dawley and Wistar rats are common choices for DIO studies.

The selection between mouse and rat models depends on the specific research questions, such as the need for larger blood volumes for pharmacokinetic analysis (favoring rats) or the availability of genetic modifications (favoring mice).

Q3: What are the critical parameters to measure in a preclinical efficacy study of this compound?

A3: A comprehensive evaluation should include a combination of primary and secondary endpoints:

  • Primary Endpoints: Daily food and water intake, and daily or weekly body weight measurements are fundamental.

  • Secondary Endpoints: Body composition (fat vs. lean mass) via DEXA or qNMR, energy expenditure through indirect calorimetry, and locomotor activity to assess potential stimulant side effects. Blood sampling for pharmacokinetic analysis and biomarker assessment is also crucial.

Q4: Is there a direct correlation between this compound plasma concentration and its appetite-suppressant effect?

A4: Current data, primarily from analogous compounds like phentermine, suggest that plasma concentrations do not directly correlate with the degree of subjective anorexia or weight loss. This indicates that individual responses may be influenced by other factors, such as receptor sensitivity, neurotransmitter turnover rates, or the development of tolerance.

Troubleshooting Guide

Issue 1: High variability in food intake and body weight data between animals in the same treatment group.

  • Possible Cause 1: Acclimatization and Stress. Insufficient acclimatization to housing, handling, or measurement procedures can cause stress, leading to erratic feeding behavior.

    • Solution: Ensure a minimum one-week acclimatization period. Handle animals consistently and gently. If using metabolic cages, allow for an additional habituation period within the cages before starting the experiment to minimize stress-related artifacts.

  • Possible Cause 2: Drug Administration Technique. Improper or inconsistent oral gavage can cause stress, esophageal irritation, or accidental administration into the lungs, affecting animal well-being and data quality.

    • Solution: Ensure all personnel are thoroughly trained in the proper gavage technique. Use appropriately sized, flexible feeding needles. For repeated dosing, consider voluntary oral administration by mixing the compound in a palatable food item to reduce stress.

  • Possible Cause 3: Feeding Schedule. Ad libitum feeding in rodents can lead to physiological and metabolic states that may affect the results of toxicology and efficacy studies.

    • Solution: Implement a scheduled feeding or "meal-feeding" protocol. This can help synchronize biological rhythms and reduce the variability in food intake patterns, leading to more consistent data.

Issue 2: Lack of significant weight loss despite a reduction in food intake.

  • Possible Cause 1: Compensatory Decrease in Energy Expenditure. The animal's metabolism may slow down in response to caloric restriction, conserving energy and limiting weight loss.

    • Solution: Measure energy expenditure using indirect calorimetry. This will determine if a metabolic adaptation is occurring. The data can help interpret the weight loss results more accurately.

  • Possible Cause 2: Changes in Locomotor Activity. this compound, like other phenylethylamines, may have stimulant effects that alter activity levels. A significant decrease in spontaneous activity could offset the caloric deficit from reduced food intake.

    • Solution: Monitor locomotor activity using automated activity chambers. A biphasic effect is possible, with low doses causing stimulation and higher doses leading to suppression.

Issue 3: Unexpected behavioral side effects are observed (e.g., hyperactivity, stereotypy).

  • Possible Cause: Central Nervous System Stimulation. As a suspected norepinephrine and serotonin releasing agent, this compound can induce stimulant-like effects, particularly at higher doses.

    • Solution: Conduct a dose-response study to identify the therapeutic window. Systematically observe and score behavioral parameters (e.g., open-field activity, stereotypy rating scales) to characterize the side-effect profile at different doses. This helps in selecting a dose that maximizes anorectic efficacy while minimizing adverse behavioral outcomes.

Quantitative Data Summary

Note: Preclinical data for this compound is limited. The following tables present representative data from studies on anorectic drugs with similar proposed mechanisms of action as a reference.

Table 1: Effect of Anorectic Drugs on Daily Food Intake in C57BL/6 Mice

Treatment Group Dose (mg/kg, p.o.) Food Intake Reduction vs. Vehicle
Phendimetrazine 60 ~40%*
Sibutramine 5 ~70%*
Methamphetamine 5 ~50%*

Statistically significant difference from control (p ≤ 0.05). Data adapted from a study on anorectic drugs in C57BL/6 mice.

Table 2: Effect of Anorectic Drugs on Body Weight Change in C57BL/6 Mice over 7 Days

Treatment Group Dose (mg/kg, p.o.) Body Weight Change (% of Initial)
Vehicle (Control) - +2%
Phendimetrazine 60 -5%*
Sibutramine 5 -6%*
Methamphetamine 5 -8%*

Statistically significant difference from control (p ≤ 0.05). Data adapted from a study on anorectic drugs in C57BL/6 mice.

Table 3: Pharmacokinetic Parameters of Chlorphentermine in Sprague-Dawley Rats (Single Intraperitoneal Dose)

Parameter Value
Time to Peak Concentration (Tmax) ~30 minutes
Biological Half-life Data not readily available
Peak Plasma Concentration (Cmax) Dose-dependent

Data from a study on Chlorphentermine in Sprague-Dawley Rats.

Experimental Protocols

Protocol 1: Acute Food Intake Study in Diet-Induced Obese (DIO) Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old) fed a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity.

  • Acclimatization: House mice individually for at least one week before the study. Handle them daily to acclimate to the procedure.

  • Habituation: For three days prior to the experiment, provide access to a palatable wet mash for a limited period (e.g., 4 hours) each day to establish a consistent baseline intake.

  • Fasting: 18 hours prior to drug administration, remove all food (chow and mash) but maintain free access to water.

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water). Formulate solutions to deliver the desired dose in a volume of 5-10 ml/kg.

  • Administration: Administer this compound or vehicle via oral gavage (p.o.).

  • Food Presentation: 30 minutes post-administration, provide a pre-weighed amount of the palatable wet mash.

  • Measurement: Measure the amount of mash consumed at specific time points (e.g., 30, 60, 120, and 240 minutes) by weighing the remaining food.

  • Data Analysis: Calculate the cumulative food intake for each animal. Compare the food intake between treatment groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Plasma Sample Collection for Pharmacokinetic Analysis in Rats

  • Animal Model: Male Sprague-Dawley rats with indwelling jugular vein catheters to facilitate repeated blood sampling.

  • Drug Administration: Administer a single dose of this compound via the desired route (e.g., intraperitoneal injection, IP). For IP administration in rats, inject into a lower abdominal quadrant, ensuring to aspirate before injection to avoid puncturing the bladder or intestines.

  • Blood Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dose, collect blood samples (approx. 100-200 µL) from the catheter into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Analytical Method: Quantify this compound concentrations in plasma using a validated LC/MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. This involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.

  • Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life using non-compartmental analysis software.

Visualizations

Clortermine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound vmat VMAT2 This compound->vmat Influx transporter NE/5-HT Transporter (NET/SERT) This compound->transporter Influx vesicle Synaptic Vesicle (NE/5-HT) vmat->vesicle Disrupts H+ Gradient transporter->this compound Reverses Transport Synaptic Cleft Synaptic Cleft vesicle->Synaptic Cleft Neurotransmitter Release receptors Postsynaptic Receptors (Adrenergic / Serotonergic) Synaptic Cleft->receptors Binding signal Signal Transduction Cascade receptors->signal response Decreased Appetite (Anorexia) signal->response

Caption: Hypothesized signaling pathway for this compound's anorectic effect in the CNS.

Troubleshooting_Workflow start Start: Inconsistent Preclinical Results check_variability High Inter-Animal Variability? start->check_variability check_efficacy Lack of Efficacy (No Weight Loss)? check_variability->check_efficacy No var_stress Review Acclimatization & Handling Protocols check_variability->var_stress Yes check_side_effects Unexpected Behavioral Side Effects? check_efficacy->check_side_effects No eff_intake Confirm Reduction in Food Intake check_efficacy->eff_intake Yes se_dose Conduct Dose-Response Study check_side_effects->se_dose Yes end End: Refined Experimental Design check_side_effects->end No var_gavage Verify Drug Administration Technique (e.g., Gavage) var_stress->var_gavage var_feeding Consider Scheduled Feeding Protocol var_gavage->var_feeding var_feeding->check_efficacy eff_metabolism Measure Energy Expenditure (Indirect Calorimetry) eff_intake->eff_metabolism Yes eff_pk Conduct Pharmacokinetic Study (Check Exposure) eff_intake->eff_pk No eff_activity Assess Locomotor Activity eff_metabolism->eff_activity eff_activity->check_side_effects eff_pk->end se_observe Implement Systematic Behavioral Scoring se_dose->se_observe se_observe->end

Validation & Comparative

A Comparative In Vivo Analysis of Clortermine and Phentermine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vivo pharmacological profiles of Clortermine and Phentermine, two anorectic drugs of the amphetamine class. The analysis is based on available experimental data to assist researchers, scientists, and drug development professionals in understanding their distinct mechanisms, pharmacokinetic properties, efficacy, and safety profiles. While Phentermine has been extensively studied, in vivo data for this compound is notably scarce, and much of the comparative discussion relies on its structural relationship to Phentermine and its positional isomer, chlorphentermine (B1668847).

Mechanism of Action: A Tale of Two Amines

Phentermine and this compound, despite their structural similarity, are thought to engage different neurotransmitter systems to achieve their appetite-suppressant effects.

Phentermine: It is a well-characterized sympathomimetic amine that primarily acts as a norepinephrine-dopamine releasing agent (NDRA).[1] Its mechanism involves stimulating the release of norepinephrine (B1679862) and, to a lesser extent, dopamine (B1211576) from nerve terminals in the brain.[1] This surge in catecholamines in the hypothalamus, a key brain region for appetite regulation, leads to a suppression of hunger signals.[2][3] Phentermine acts on monoamine transporters (MATs) but is inactive at the vesicular monoamine transporter 2 (VMAT2).[1]

This compound: As the 2-chloro analogue of Phentermine, this compound's mechanism is less defined.[4] However, in vivo animal studies suggest it does not act significantly on dopamine pathways, as evidenced by low rates of self-administration, a behavior typically driven by dopamine release.[4] It is hypothesized that this compound functions as a serotonin (B10506) and/or norepinephrine releasing agent.[4] This profile distinguishes it from Phentermine and aligns it more closely with other chlorinated amphetamines like its isomer chlorphentermine, which is a selective serotonin releasing agent (SSRA).[5]

Phentermine_MOA cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron phentermine Phentermine mat Monoamine Transporters (NET, DAT) phentermine->mat Enters via Transporter release Increased NE/DA Release mat->release Reverses Transport vesicles Synaptic Vesicles (NE, DA) ne_da ↑ Norepinephrine (NE) ↑ Dopamine (DA) release->ne_da receptors Postsynaptic Receptors ne_da->receptors effect Appetite Suppression receptors->effect Activation

Diagram 1. Mechanism of Action of Phentermine.

Clortermine_Proposed_MOA cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound mat_ser Monoamine Transporters (SERT, NET) This compound->mat_ser Enters via Transporter release_ser Increased 5-HT/NE Release mat_ser->release_ser Reverses Transport vesicles_ser Synaptic Vesicles (5-HT, NE) ne_ser ↑ Serotonin (5-HT) ↑ Norepinephrine (NE) release_ser->ne_ser receptors_ser Postsynaptic Receptors ne_ser->receptors_ser effect_ser Appetite Suppression receptors_ser->effect_ser Activation

Diagram 2. Proposed Mechanism of Action of this compound.

Pharmacokinetic Profiles

Table 1: Pharmacokinetic Parameters of Phentermine In Vivo

Parameter Value Species/Context Citation
Peak Concentration (Tmax) 3 - 4.4 hours Human [3][6]
Volume of Distribution (Vd) 5 L/kg Human [1]
Plasma Protein Binding ~17.5% Human [1]
Metabolism Minimal (~6% of dose) Human [1]
Elimination Half-Life 20 - 25 hours (pH-dependent) Human [1]

| Excretion | 62 - 85% unchanged in urine | Human |[1][6] |

For This compound , while direct data is lacking, studies on its isomer chlorphentermine show that it is increasingly accumulated in tissues, particularly the lungs, with chronic treatment in rats, which is a stark contrast to Phentermine's stable tissue-to-blood ratio.[7] Chlorphentermine also exhibits a much longer elimination half-life of up to 5 days.[5] These findings suggest that this compound likely has a different distribution and elimination profile than Phentermine, potentially leading to a longer duration of action and a different safety profile.

In Vivo Efficacy for Weight Management

Phentermine's efficacy in promoting weight loss has been demonstrated in numerous animal models of obesity and clinical trials. In contrast, specific in vivo efficacy studies detailing weight loss outcomes for this compound are not well-documented in publicly available research.

Table 2: Summary of In Vivo Efficacy Studies of Phentermine

Animal Model Dosage Duration Key Findings Citation
Diet-Induced Obese (DIO) Rats 5 mg/kg/day 41 days Significantly reduced body weight and daily food intake compared to vehicle. [8]
Albino Mice 0.3 mg/kg/day 4 weeks Significant drop in body weight, daily food consumption, and epididymal fat pad weight. [9][10]
Lean and DIO Mice 10 mg/kg/day 21 days Produced significant body weight reduction compared to vehicle. [11]

| Korean Obese Patients | 37.5 mg/day | 12 weeks | Induced significant weight reduction and reduction of waist circumference compared to placebo. |[12] |

Safety and Toxicology

The differing mechanisms of action suggest distinct safety and toxicology profiles.

  • Phentermine: Its sympathomimetic and CNS-stimulant effects are associated with cardiovascular side effects like increased heart rate and high blood pressure.[1][2] Animal studies have noted behavioral changes, including reduced motor ability and increased wariness in rats.[13] Common adverse events in clinical use include dry mouth, insomnia, and restlessness.[6][12]

  • This compound: The low rates of self-administration in animals suggest a lower potential for abuse and psychological dependence compared to dopaminergic stimulants.[4] However, the effects of its isomer, chlorphentermine, raise potential areas of concern. Chlorphentermine has been shown to have a higher affinity for lung tissue and a greater propensity to impair pulmonary 5-hydroxytryptamine (serotonin) clearance in rats compared to Phentermine, which could imply a risk for pulmonary-related side effects with chronic use.[14]

Experimental Protocols

A standard methodology to compare the in vivo efficacy of anorectic agents like this compound and Phentermine is the diet-induced obesity (DIO) model.

Protocol: Diet-Induced Obesity (DIO) Efficacy Study in Rodents

  • Animal Model: Male C57BL/6J mice or Sprague-Dawley rats are commonly used due to their susceptibility to developing obesity on a high-fat diet.[15][16]

  • Induction of Obesity: Animals are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-14 weeks to induce an obese phenotype, characterized by significant weight gain and increased adiposity compared to controls on a standard chow diet.[8][15]

  • Group Allocation: Once obesity is established, animals are randomized into treatment groups (e.g., Vehicle Control, Phentermine, this compound) with n=8-12 animals per group to ensure statistical power.

  • Drug Administration: Test compounds are administered daily, typically via oral gavage, for a period of 4-8 weeks. Doses are determined based on preliminary studies or literature. For example, Phentermine has been tested at 5 mg/kg in rats.[8]

  • Data Collection:

    • Body Weight and Food Intake: Measured daily or several times per week.[8]

    • Body Composition: Assessed at baseline and at the end of the study using techniques like DEXA or MRI to quantify fat mass and lean mass.

    • Metabolic Parameters: Blood samples are collected at termination to measure glucose, insulin, and lipid levels.[8]

    • Terminal Tissue Collection: At the end of the study, key tissues such as adipose depots (e.g., epididymal, retroperitoneal) and liver are harvested and weighed.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare treatment groups to the vehicle control.

Experimental_Workflow A Phase 1: Obesity Induction (8-14 Weeks) D Baseline Measurements (Weight, Body Composition) A->D Confirm Obesity B Animal Acclimation (e.g., C57BL/6J Mice) C High-Fat Diet (60% kcal) B->C Introduce Diet F Randomization into Groups (Vehicle, Phentermine, this compound) D->F E Phase 2: Treatment Period (4-8 Weeks) J Final Measurements (Weight, Body Composition) E->J G Daily Oral Dosing F->G H Ongoing Monitoring (Body Weight, Food Intake) G->H I Phase 3: Endpoint Analysis K Terminal Blood & Tissue Collection (Metabolites, Fat Pads) J->K L Data Analysis & Reporting K->L

Diagram 3. Workflow for In Vivo Anti-Obesity Drug Testing.

Conclusion

The comparative in vivo analysis reveals significant differences between Phentermine and this compound. Phentermine is a well-documented norepinephrine-dopamine releasing agent with proven efficacy in reducing body weight in animal models and humans, accompanied by a known profile of CNS stimulant and cardiovascular side effects. In contrast, this compound is a poorly characterized compound. Available evidence suggests it may act as a serotonin and/or norepinephrine releasing agent with low abuse potential, but its pharmacokinetic, efficacy, and long-term safety profiles remain largely uninvestigated. The distinct pharmacology of its isomer, chlorphentermine, highlights the profound impact that halogenation can have on a drug's in vivo behavior, underscoring the critical need for direct experimental studies on this compound to validate its therapeutic potential and safety.

References

A Comparative Analysis of Clortermine and Chlorphentermine on Serotonin (5-HT) Disposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Clortermine and Chlorphentermine (B1668847), two structurally related anorectic agents, focusing on their distinct mechanisms and efficacy in modulating serotonin (B10506) (5-HT) disposition. While both are substituted amphetamines and positional isomers, their pharmacological profiles, particularly concerning the serotonin system, are markedly different. This analysis is based on available preclinical and pharmacological data.

Overview of Mechanisms of Action

Chlorphentermine and this compound are the para-chloro (4-chloro) and ortho-chloro (2-chloro) isomers of phentermine, respectively.[1][2] This seemingly minor structural difference results in a significant divergence in their primary mechanisms of action.

  • Chlorphentermine: Extensive research has characterized Chlorphentermine as a potent and highly selective serotonin-releasing agent (SRA).[1][3] Its mechanism involves acting as a substrate for the serotonin transporter (SERT), leading to non-exocytotic, carrier-mediated release of 5-HT from the presynaptic neuron into the synapse.[4][5] This robustly increases extracellular serotonin levels, which is the principal driver of its appetite-suppressant effects.[1][6] Its activity at dopamine (B1211576) and norepinephrine (B1679862) transporters is significantly lower, highlighting its selectivity for the serotonin system.[1]

  • This compound: In contrast, this compound is primarily classified as a sympathomimetic amine, with a pharmacological profile more akin to its parent compound, phentermine.[7][8] Sympathomimetic drugs mimic the effects of endogenous catecholamines like norepinephrine and dopamine.[9] While some evidence suggests this compound may act as a serotonin and/or norepinephrine releasing agent, its effects on dopamine are considered minimal, as it does not induce self-administration behavior in animal models.[2] Its efficacy regarding 5-HT disposition is not well-quantified and is presumed to be significantly less pronounced than that of Chlorphentermine.

The diagram below illustrates the distinct primary pathways through which Chlorphentermine and this compound are understood to influence monoaminergic neurons.

G cluster_pre Presynaptic Neuron cluster_c cluster_post Synaptic Cleft VMAT2 VMAT2 Vesicle 5-HT Vesicle SERT SERT serotonin 5-HT SERT->serotonin Reverses Transport (5-HT Release) NET NET norepi NE NET->norepi NE Release Chlorphentermine Chlorphentermine Chlorphentermine->SERT Potent Substrate This compound This compound This compound->SERT Weak/ Undefined Interaction This compound->NET Primary Action (NE Release)

Caption: Comparative Mechanisms of Action.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data on the pharmacological activity of Chlorphentermine and the qualitative profile of this compound. A direct quantitative comparison is limited by the lack of published data for this compound's specific activity at monoamine transporters.

ParameterChlorphentermineThis compoundReference(s)
Primary Mechanism Selective Serotonin Releasing Agent (SRA)Sympathomimetic Amine[1][7]
5-HT Release (EC₅₀) 30.9 nMData not available (presumed weak)[1]
Norepinephrine Release (EC₅₀) >10,000 nMData not available (presumed primary target)[1][2]
Dopamine Release (EC₅₀) 2,650 nMData not available (presumed weak)[1]
SERT Interaction Potent SubstrateWeak/Undefined Interaction[2][4]
NET Reuptake Inhibition (IC₅₀) 451 nMData not available[1]

EC₅₀ (Half-maximal effective concentration): Lower value indicates greater potency in inducing release. IC₅₀ (Half-maximal inhibitory concentration): Lower value indicates greater potency in inhibiting reuptake.

Representative Experimental Protocol: In Vitro Neurotransmitter Release Assay

To determine the efficacy and potency of compounds like this compound and Chlorphentermine on 5-HT disposition, an in vitro neurotransmitter release assay using brain synaptosomes is a standard methodology. This protocol outlines the key steps for such an experiment.

Objective: To measure the ability of test compounds to induce the release of pre-loaded radiolabeled serotonin ([³H]5-HT) from isolated nerve terminals (synaptosomes).

Methodology:

  • Synaptosome Preparation:

    • Rodent brain tissue (e.g., striatum or hippocampus) is rapidly dissected and homogenized in ice-cold sucrose (B13894) buffer.

    • The homogenate undergoes differential centrifugation to pellet and isolate the synaptosomal fraction, which contains intact presynaptic nerve terminals.

    • The final pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer).

  • Radiolabel Loading:

    • Synaptosomes are pre-incubated with a low concentration of [³H]5-HT at 37°C. During this phase, the serotonin transporters (SERTs) on the synaptosomal membrane actively take up the radiolabel, which is then stored in synaptic vesicles.

  • Superfusion and Release:

    • The [³H]5-HT-loaded synaptosomes are transferred to a superfusion apparatus.

    • They are continuously washed with warm, oxygenated buffer to establish a stable baseline of [³H]5-HT efflux.

    • Fractions of the superfusate are collected at regular intervals (e.g., every 2-5 minutes).

    • After establishing a baseline, the buffer is switched to one containing the test compound (e.g., Chlorphentermine or this compound) at various concentrations.

  • Data Acquisition and Analysis:

    • The amount of radioactivity in each collected fraction is quantified using liquid scintillation counting.

    • The release of [³H]5-HT is expressed as a percentage of the total radioactivity present in the synaptosomes at the time of collection.

    • Concentration-response curves are generated by plotting the peak release against the logarithm of the drug concentration.

    • The EC₅₀ value is calculated from these curves to determine the potency of the compound as a releasing agent.

The workflow for this experimental procedure is visualized below.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis p1 Brain Tissue Homogenization p2 Differential Centrifugation p1->p2 p3 Isolate & Resuspend Synaptosomes p2->p3 a1 Pre-incubation with [³H]5-HT (Loading) p3->a1 a2 Transfer to Superfusion System a1->a2 a3 Establish Baseline Efflux a2->a3 a4 Expose to Test Compound a3->a4 a5 Collect Superfusate Fractions a4->a5 d1 Liquid Scintillation Counting a5->d1 d2 Calculate % Release d1->d2 d3 Generate Concentration-Response Curve d2->d3 d4 Determine EC₅₀ Value d3->d4

Caption: Workflow for an In Vitro Neurotransmitter Release Assay.

Conclusion

The available evidence clearly delineates distinct pharmacological profiles for this compound and Chlorphentermine concerning their effects on 5-HT disposition.

  • Chlorphentermine is a potent and selective serotonin-releasing agent. Its primary mechanism of action is the direct modulation of the serotonin transporter, making it highly efficacious in altering 5-HT levels.[1][4]

  • This compound , conversely, functions primarily as a sympathomimetic amine, with its effects likely focused on the norepinephrine system.[2][7] Any direct impact it has on 5-HT disposition is poorly characterized and considered to be substantially less significant than that of Chlorphentermine.

For researchers investigating serotonergic pathways or developing drugs targeting the serotonin system, Chlorphentermine serves as a clear example of a selective SRA. This compound, however, is better classified with traditional sympathomimetic anorectics whose primary influence is on catecholaminergic systems.

References

Unveiling the Anorectic Profile of Clortermine: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of appetite suppressants, a thorough understanding of a compound's preclinical performance is paramount. This guide provides a comparative analysis of the anorectic effects of Clortermine alongside three other notable alternatives: phentermine, sibutramine, and lorcaserin. The information presented is based on available experimental data from various animal models, offering insights into their efficacy and potential liabilities.

This compound , a sympathomimetic amine, is believed to exert its anorectic effects by stimulating the release of norepinephrine (B1679862) and serotonin (B10506) in the hypothalamus. However, publicly available, peer-reviewed preclinical data on this compound is notably limited, constraining a comprehensive comparative assessment. This guide synthesizes the accessible information and draws comparisons with more extensively studied alternatives.

Comparative Efficacy in Animal Models

The following tables summarize the quantitative data on the effects of this compound and its alternatives on food intake and body weight in various animal models. It is important to note the variability in experimental designs, including animal species, drug dosages, and duration of treatment, which can influence outcomes.

Table 1: Effect of Anorectic Drugs on Food Intake in Animal Models

DrugAnimal ModelDoseRoute of AdministrationDurationChange in Food Intake
This compound C57BL/6 Mice10 mg/kgOral (p.o.)7 daysDay 1: ~40% reduction; Day 7: ~25% reduction (relative to control)
Phentermine Male Sprague-Dawley Rats1, 3, 10 mg/kgIntraperitoneal (i.p.)AcuteDose-dependent reduction in food intake
Male C57BL/6J Mice15 mg/kgOral (p.o.)28 daysSignificant reduction in daily food intake compared to control
Lorcaserin Diet-Induced Obese Sprague-Dawley Rats1, 2 mg/kgSubcutaneous (s.c.) b.i.d.28 daysSignificant reduction in daily food intake
Male C57BL/6J Mice10 mg/kgOral (p.o.)8 weeksSignificant reduction in daily food intake in high-fat diet-induced obese mice
Sibutramine Male Wistar Rats5, 10, 20 mg/kgOral (p.o.)4 daysDose-dependent decrease in food intake
Diet-Induced Obese Rats10 mg/kgOral (p.o.)21 daysSignificant reduction in cumulative food intake

Table 2: Effect of Anorectic Drugs on Body Weight in Animal Models

DrugAnimal ModelDoseRoute of AdministrationDurationChange in Body Weight
This compound ----Data not available
Phentermine Male C57BL/6J Mice15 mg/kgOral (p.o.)28 daysSignificant reduction in body weight gain compared to control
Lorcaserin Diet-Induced Obese Sprague-Dawley Rats1, 2 mg/kgSubcutaneous (s.c.) b.i.d.28 daysDose-dependent reduction in body weight gain
Male C57BL/6J Mice10 mg/kgOral (p.o.)8 weeksSignificant reduction in body weight in high-fat diet-induced obese mice
Sibutramine Male Wistar Rats5, 10, 20 mg/kgOral (p.o.)4 daysDose-dependent decrease in body weight
Diet-Induced Obese Rats10 mg/kgOral (p.o.)21 daysSignificant reduction in body weight gain

Preclinical Safety and Side Effect Profile

Evaluating the safety profile of anorectic agents is as crucial as assessing their efficacy. The following table summarizes known side effects and toxicological findings from preclinical studies. Data for this compound in this domain is particularly sparse.

Table 3: Preclinical Safety and Side Effect Summary

DrugAnimal ModelObserved Side Effects/Toxicology Findings
This compound -Data not available
Phentermine Rats, MiceAcute oral LD50: 151 mg/kg (rats), 124 mg/kg (mice). Cardiovascular effects (tachycardia, increased blood pressure), CNS stimulation (restlessness, tremors), potential for abuse.[1]
Lorcaserin RatsIncreased incidence of mammary fibroadenomas and adenocarcinomas in a 2-year carcinogenicity study.[2]
Sibutramine RatsIncreased heart rate and blood pressure. In some studies, liver and kidney toxicity were observed at high doses.[3]

Mechanisms of Action and Signaling Pathways

The anorectic effects of these compounds are mediated through their interaction with key neurotransmitter systems in the brain, primarily within the hypothalamus, a critical region for appetite regulation.

This compound and Phentermine are sympathomimetic amines. This compound is thought to increase the release of norepinephrine and serotonin[4], while phentermine primarily increases norepinephrine and dopamine (B1211576) levels. This leads to the activation of downstream signaling pathways that suppress appetite.

Lorcaserin is a selective serotonin 2C (5-HT2C) receptor agonist. Activation of these receptors on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus is a key mechanism for its anorectic effect.

Sibutramine acts as a serotonin and norepinephrine reuptake inhibitor, thereby increasing the levels of these neurotransmitters in the synaptic cleft and enhancing their signaling.

Below is a diagram illustrating the proposed hypothalamic signaling pathway for this compound, which shares similarities with other agents that modulate norepinephrine and serotonin.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Hypothalamic Neuron This compound This compound Vesicles Vesicles (NE, 5-HT) This compound->Vesicles Stimulates release NE Norepinephrine (NE) Vesicles->NE Sero Serotonin (5-HT) Vesicles->Sero NE_Receptor Adrenergic Receptor NE->NE_Receptor Sero_Receptor Serotonin Receptor Sero->Sero_Receptor POMC_Neuron POMC/CART Neurons NE_Receptor->POMC_Neuron Activates NPY_Neuron NPY/AgRP Neurons NE_Receptor->NPY_Neuron Inhibits Sero_Receptor->POMC_Neuron Activates Sero_Receptor->NPY_Neuron Inhibits Satiety ↑ Satiety ↓ Appetite POMC_Neuron->Satiety NPY_Neuron->Satiety Inhibits

Proposed Hypothalamic Signaling Pathway of this compound

Experimental Protocols

Standardized and detailed experimental protocols are crucial for the reproducibility and comparison of preclinical data. Below are representative methodologies for key experiments used to evaluate anorectic drugs in animal models.

Food Intake and Body Weight Measurement

Objective: To assess the effect of the test compound on daily food consumption and body weight change.

Animal Model: Male Wistar rats or C57BL/6 mice are commonly used. Animals are individually housed to allow for accurate measurement of individual food intake. For diet-induced obesity models, animals are fed a high-fat diet for a specified period before the study begins.

Procedure:

  • Acclimation: Animals are acclimated to the housing conditions and diet for at least one week prior to the experiment.

  • Baseline Measurement: Body weight and food intake are measured daily for a baseline period (e.g., 3-5 days) before drug administration.

  • Drug Administration: The test compound or vehicle is administered at the specified dose, route, and frequency.

  • Data Collection: Body weight and the amount of food consumed are measured daily at the same time. Spillage of food should be collected and weighed to ensure accuracy.

  • Duration: The study can be acute (a single dose) or chronic (repeated dosing over several days or weeks).

A Acclimation (1 week) B Baseline Measurement (3-5 days) A->B C Drug/Vehicle Administration B->C D Daily Measurement (Food Intake & Body Weight) C->D E Data Analysis D->E A Habituation to Testing Room B Drug/Vehicle Administration A->B C Placement in Open Field Arena B->C D Automated Activity Recording C->D E Analysis of Locomotor Parameters D->E

References

A Head-to-Head Comparison of Clortermine with Newer Anti-Obesity Pharmacotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-obesity medications, a significant evolution has occurred from early sympathomimetic amines to the latest generation of incretin-based therapies. This guide provides a detailed, data-driven comparison of Clortermine, an older anorectic agent, with the newer, widely prescribed anti-obesity drugs: semaglutide (B3030467), liraglutide (B1674861), and tirzepatide. This comparison is intended for a scientific audience and focuses on mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of pivotal clinical trials.

It is important to note that direct head-to-head clinical trials comparing this compound with these newer agents are lacking. This compound, a sympathomimetic amine, has limited recent clinical data available. Therefore, this guide presents a parallel comparison based on the best available evidence for each compound to highlight the pharmacological and clinical disparities.

Mechanism of Action

The fundamental difference between this compound and the newer anti-obesity drugs lies in their mechanism of action. This compound acts centrally as a sympathomimetic amine, while the newer agents are incretin (B1656795) mimetics that regulate appetite and metabolism through different pathways.

This compound: As a sympathomimetic amine, this compound's primary mechanism of action is the stimulation of the central nervous system to suppress appetite. It is believed to increase the release of norepinephrine (B1679862) and potentially serotonin (B10506) in the hypothalamus, leading to a feeling of satiety.[1][2][3]

Newer Anti-Obesity Drugs (Incretin Mimetics): Semaglutide and liraglutide are glucagon-like peptide-1 (GLP-1) receptor agonists, while tirzepatide is a dual agonist for both GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors.[4][5] These drugs mimic the effects of endogenous incretin hormones, which are released from the gut in response to food intake. Their anti-obesity effects are mediated through:

  • Central Appetite Suppression: Activation of GLP-1 and GIP receptors in the brain, particularly the hypothalamus, enhances feelings of satiety and reduces hunger.[4][6]

  • Delayed Gastric Emptying: These agents slow the rate at which food leaves the stomach, contributing to a prolonged feeling of fullness.[7]

  • Improved Glycemic Control: By stimulating insulin (B600854) secretion and inhibiting glucagon (B607659) release in a glucose-dependent manner, they contribute to better blood sugar regulation, which can indirectly influence weight management.[4]

Signaling Pathway Diagrams

Clortermine_Mechanism This compound This compound Presynaptic_Neuron Presynaptic Neuron (Hypothalamus) This compound->Presynaptic_Neuron Enters Vesicles Vesicles containing Norepinephrine (NE) and Serotonin (5-HT) This compound->Vesicles Induces release of NE and 5-HT Synaptic_Cleft Synaptic Cleft Vesicles->Synaptic_Cleft NE & 5-HT Release Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft->Postsynaptic_Neuron NE & 5-HT bind to receptors Appetite_Suppression Appetite Suppression Postsynaptic_Neuron->Appetite_Suppression

This compound's sympathomimetic mechanism of action.

Incretin_Mechanism cluster_drug Incretin Mimetics cluster_receptors Receptors cluster_effects Physiological Effects Semaglutide Semaglutide (GLP-1 Agonist) GLP1R GLP-1 Receptor Semaglutide->GLP1R Liraglutide Liraglutide (GLP-1 Agonist) Liraglutide->GLP1R Tirzepatide Tirzepatide (GLP-1/GIP Agonist) Tirzepatide->GLP1R GIPR GIP Receptor Tirzepatide->GIPR Appetite_Suppression Central Appetite Suppression GLP1R->Appetite_Suppression Gastric_Emptying Delayed Gastric Emptying GLP1R->Gastric_Emptying Glycemic_Control Improved Glycemic Control GLP1R->Glycemic_Control GIPR->Appetite_Suppression GIPR->Glycemic_Control

Mechanism of action of incretin-based anti-obesity drugs.

Clinical Efficacy

The clinical efficacy of newer anti-obesity drugs has been demonstrated in large, randomized, placebo-controlled trials. In contrast, robust, modern clinical trial data for this compound is not available.

Drug ClassDrug NamePivotal Trial(s)Mean Placebo-Subtracted Weight Loss
Sympathomimetic Amine This compoundN/A (Limited recent data)Data not available from recent large-scale trials
GLP-1 Receptor Agonist Semaglutide 2.4 mgSTEP 1-12.4%
GLP-1 Receptor Agonist Liraglutide 3.0 mgSCALE Obesity and Prediabetes-5.6%[8]
Dual GLP-1/GIP Receptor Agonist Tirzepatide 15 mgSURMOUNT-1-17.8%

Safety and Tolerability Profile

The safety and tolerability profiles of this compound and the newer incretin mimetics are markedly different, reflecting their distinct mechanisms of action.

FeatureThis compoundNewer Anti-Obesity Drugs (Semaglutide, Liraglutide, Tirzepatide)
Common Adverse Events Impaired sleep, irritability, gastrointestinal symptoms, tachycardia, palpitation, hypertension.[9][10]Nausea, vomiting, diarrhea, constipation, abdominal pain.[11]
Contraindications Agitated states, hyperthyroidism, glaucoma, history of drug abuse, use of MAO inhibitors.[12]Personal or family history of medullary thyroid carcinoma, Multiple Endocrine Neoplasia syndrome type 2.
Abuse Potential Yes, DEA Schedule III controlled substance.[12]No

Experimental Protocols of Pivotal Clinical Trials

Detailed methodologies from key clinical trials for the newer anti-obesity drugs are summarized below.

Semaglutide: STEP 1 (Semaglutide Treatment Effect in People with Obesity)
  • Study Design: A randomized, double-blind, placebo-controlled, 68-week trial.

  • Participants: 1,961 adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity, without diabetes.

  • Intervention: Participants were randomized in a 2:1 ratio to receive once-weekly subcutaneous semaglutide 2.4 mg or placebo, as an adjunct to lifestyle intervention.

  • Primary Endpoints: The co-primary endpoints were the percentage change in body weight and the proportion of participants achieving a weight reduction of at least 5% from baseline to week 68.

  • Lifestyle Intervention: All participants received counseling on a reduced-calorie diet (a deficit of 500 kcal per day relative to estimated energy expenditure) and increased physical activity (a target of 150 minutes per week).[13]

Liraglutide: SCALE (Satiety and Clinical Adiposity – Liraglutide Evidence in Nondiabetic and Diabetic Individuals) Obesity and Prediabetes
  • Study Design: A 56-week, randomized, double-blind, placebo-controlled trial.

  • Participants: 3,731 adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with dyslipidemia or hypertension, who did not have type 2 diabetes.[8]

  • Intervention: Participants were randomized in a 2:1 ratio to receive once-daily subcutaneous liraglutide 3.0 mg or placebo, in conjunction with lifestyle modification counseling.[8]

  • Primary Endpoints: The co-primary endpoints were the change in body weight, and the proportions of participants losing at least 5% and more than 10% of their initial body weight at week 56.[8]

  • Lifestyle Intervention: All participants were instructed to follow a reduced-calorie diet (a 500-kcal/day deficit) and to increase their physical activity to a minimum of 150 minutes per week.[14]

Tirzepatide: SURMOUNT-1
  • Study Design: A 72-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Participants: 2,539 adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related complication, excluding diabetes.

  • Intervention: Participants were randomized in a 1:1:1:1 ratio to receive once-weekly subcutaneous tirzepatide at a dose of 5 mg, 10 mg, or 15 mg, or placebo, in addition to a lifestyle intervention.

  • Primary Endpoints: The co-primary endpoints were the percentage change in body weight from baseline and a weight reduction of 5% or more at 72 weeks.

  • Lifestyle Intervention: Participants received regular lifestyle counseling that advised them to follow a healthy, balanced diet with a deficit of 500 calories per day and to engage in at least 150 minutes of physical activity per week.

Experimental Workflow Diagram

Clinical_Trial_Workflow Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Arm Treatment Arm (e.g., Semaglutide 2.4 mg + Lifestyle) Randomization->Treatment_Arm Placebo_Arm Placebo Arm (Placebo + Lifestyle) Randomization->Placebo_Arm Follow_Up Treatment Period (e.g., 68 weeks) - Efficacy Assessments - Safety Monitoring Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoint Primary Endpoint Analysis (% Weight Change, ≥5% Responders) Follow_Up->Primary_Endpoint Results Results & Publication Primary_Endpoint->Results

Generalized workflow for a Phase 3 anti-obesity drug clinical trial.

Conclusion

The management of obesity has been significantly advanced by the development of incretin-based therapies. Drugs such as semaglutide, liraglutide, and particularly the dual-agonist tirzepatide, have demonstrated substantial and sustained weight loss in robust clinical trials, coupled with a generally manageable safety profile. Their mechanisms of action, targeting endogenous hormonal pathways that regulate appetite and metabolism, represent a more physiological approach to weight management compared to older sympathomimetic agents like this compound.

This compound, while historically used for appetite suppression, lacks the extensive modern clinical data to support its efficacy and long-term safety in a manner comparable to the newer agents. Its mechanism of action, centered on CNS stimulation, is associated with a different and potentially more concerning side effect profile, including cardiovascular effects and abuse potential. For researchers and drug development professionals, the evolution from centrally-acting sympathomimetics to peripherally and centrally acting incretin mimetics illustrates a paradigm shift in the pharmacological approach to obesity, moving towards more targeted and potentially safer long-term treatment options.

References

A Comparative Guide to Analytical Methods for Phentermine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various analytical methods for the quantification of Phentermine, a commonly used appetite suppressant. The information is intended for researchers, scientists, and professionals in drug development, offering an objective overview of performance based on experimental data from published studies. The methods covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-High-Performance Liquid Chromatography (UHPLC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the routine analysis of phentermine in pharmaceutical dosage forms due to its simplicity, accuracy, and precision.[1]

Experimental Protocol: RP-HPLC Method

A common approach involves a Reverse-Phase HPLC (RP-HPLC) system.[1]

  • Instrumentation: Waters ACQUITY RP-HPLC with a PDA detector.

  • Column: Zodiac C18 (250x4.6mm, 5µ) or Symmetry ODS C18 (4.6x150mm, 5.0 µm).[2][3]

  • Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile (B52724) (e.g., 40:60 v/v) or Methanol (B129727) and TEA Buffer pH 4.8 (35:65 v/v).[2][3] Another described mobile phase is a mixture of methanol, acetonitrile, and water (40:40:20 v/v/v).[1]

  • Flow Rate: 1.0 ml/min.[3]

  • Detection Wavelength: 262 nm or 276 nm.[2][3]

  • Sample Preparation: A standard stock solution is prepared by dissolving a known weight of phentermine in a suitable solvent like methanol. This stock is then diluted with the mobile phase to achieve the desired concentration for analysis.[1]

Performance Data
ParameterReported ValueReference
Linearity Range20 - 60 µg/ml[3]
50 - 150 µg/ml[1]
Correlation Coefficient (r²)0.999[2]
0.990[1]
Accuracy (% Assay)99.74% - 102.41%[2]
PrecisionNot explicitly stated in the provided text, but the method is described as precise.[1][3]
Limit of Detection (LOD)Not specified in the provided text.
Limit of Quantification (LOQ)Not specified in the provided text.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method, making it ideal for the quantification of phentermine in complex biological matrices such as urine, whole blood, and plasma.[4][5][6]

Experimental Protocol: LC-MS/MS Method
  • Instrumentation: Agilent 6430 Triple Quadrupole LC/MS system or an API 4000 triple-quadrupole mass spectrometer.[5][7]

  • Column: Agilent Poroshell 120 EC-C18 (2.1 × 75 mm, 2.7 µm) or a Kromasil 60-5CN column (2.1mm×100mm, 5μm).[6][7]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20mM ammonium (B1175870) formate (B1220265) containing 0.3% formic acid (40:60, v/v).[7]

  • Flow Rate: 0.35 mL/min.[7]

  • Detection: Multiple Reaction Monitoring (MRM) mode. The transition monitored for phentermine is m/z 150.0 → 91.0.[7][8]

  • Sample Preparation:

    • Dilute and Shoot (for urine): Urine samples are diluted with the initial mobile phase, vortexed, centrifuged, and the supernatant is injected into the LC-MS/MS system.[4][9]

    • Liquid-Liquid Extraction (for blood): Phentermine is extracted from biological samples using a solvent like 1-chlorobutane (B31608) after the addition of a buffer such as saturated trisodium (B8492382) phosphate.[5][6] The organic layer is then transferred, evaporated to dryness, and reconstituted in a suitable solvent for analysis.[6]

    • Protein Precipitation (for plasma): Acetonitrile is used to precipitate proteins from plasma samples.[7]

Performance Data
ParameterReported ValueMatrixReference
Linearity Range50 - 15,000 ng/mLUrine[4]
1 - 800 ng/mLPlasma[7]
0.500 - 150 ng/mLPlasma[8]
Correlation Coefficient (r²)>0.995Not specified[9]
Accuracy-6.2% to 11.2%Urine[4]
Within ± 20%Not specified[10]
Precision (Intra- and Inter-day)Within 8.9%Urine[4]
Within ± 13 % CVNot specified[10]
Limit of Detection (LOD)0.01 mg/LWhole Blood[5][10]
Limit of Quantification (LOQ)3.5 ng/mLUrine[4]
0.01 mg/LWhole Blood[5][10]
1.5 ng/mL (for N-hydroxyphentermine)Not specified[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification and quantification of phentermine, particularly in forensic toxicology.[11][12] It often requires derivatization to improve the chromatographic properties of the analyte.

Experimental Protocol: GC-MS Method
  • Derivatization: Urine samples positive for amphetamines are often derivatized with reagents like R-(−)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (R-(−)-MTPA) before GC-MS analysis to achieve chromatographic separation.[11]

  • Instrumentation: The system consists of a gas chromatograph coupled to a mass spectrometer.[12]

  • Column: A capillary column is utilized, with dimensions and phase properties chosen based on the specific application.[12]

  • Injection: A small volume of the prepared sample is injected into the GC.

  • Detection: The mass spectrometer is operated in electron impact ionization (EI) mode, often in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[13]

Performance Data
ParameterReported ValueReference
Linearity Range25 - 10,000 ng/mL (for d,l-amphetamine)[11]
Correlation Coefficient (r²)> 0.996 (for various amphetamines)[11]
Precision (% CV)< 2.8% (for d,l-amphetamine and d,l-methamphetamine)[11]
Limit of Detection (LOD)Not specified in the provided text.
Limit of Quantification (LOQ)Not specified in the provided text.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC offers faster analysis times and improved resolution compared to conventional HPLC, making it suitable for high-throughput screening.

Experimental Protocol: UHPLC Method
  • Instrumentation: A UHPLC system with a suitable detector.

  • Column: Aquity UPLC BEH C8 (100 x 4.6 mm, 2.7µm).[14]

  • Mobile Phase: A mixture of ammonium acetate (B1210297) buffer (pH 4.5), acetonitrile, and methanol in a ratio of 60:20:20.[14]

  • Flow Rate: 0.5 mL/min.[14]

  • Detection Wavelength: 263 nm.[14]

Performance Data
ParameterReported ValueReference
Linearity RangeNot specified, but the method was validated for linearity.[14][14]
Correlation Coefficient (r²)Not specified.
AccuracyValidated as per guidelines.[14]
PrecisionValidated as per guidelines.[14]
Limit of Detection (LOD)0.46 µg/mL[14]
Limit of Quantification (LOQ)1.5 µg/mL[14]

Cross-Validation of Analytical Methods

When data from different analytical methods are to be combined or compared, a cross-validation study is essential to identify and understand any potential bias between the methods.[15]

General Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow start Start: Define Cross-Validation Protocol and Acceptance Criteria prep_samples Prepare Quality Control (QC) Samples at Multiple Concentrations start->prep_samples split_samples Split QC Samples into Two Sets (Set A and Set B) prep_samples->split_samples analyze_a Analyze Set A using Validated Method 1 split_samples->analyze_a analyze_b Analyze Set B using Validated Method 2 split_samples->analyze_b data_a Obtain Results from Method 1 analyze_a->data_a data_b Obtain Results from Method 2 analyze_b->data_b compare Statistically Compare Results (e.g., Bland-Altman, % Bias) data_a->compare data_b->compare evaluate Evaluate Against Acceptance Criteria compare->evaluate pass Methods are Comparable evaluate->pass Pass fail Investigate Discrepancies and Re-evaluate evaluate->fail Fail

Caption: Workflow for cross-validation of two analytical methods.

Conclusion

The choice of an analytical method for phentermine quantification depends on the specific requirements of the analysis.

  • HPLC is a reliable and cost-effective method for routine quality control of pharmaceutical formulations.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing phentermine in complex biological matrices at low concentrations.

  • GC-MS is a powerful tool for forensic applications, though it may require derivatization.

  • UHPLC provides a high-throughput option with improved chromatographic performance.

A thorough validation according to ICH guidelines is crucial for any method chosen to ensure reliable and accurate results.[3][14] When multiple methods are used, cross-validation is necessary to ensure the consistency and comparability of the data generated.

References

A Comparative Analysis of the Abuse Potential of Clortermine and Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the abuse potential of Clortermine and amphetamine, focusing on key preclinical indicators of abuse liability. The information is intended to inform research, drug development, and scheduling decisions by providing a comprehensive overview of the available experimental data.

Executive Summary

Amphetamine, a potent central nervous system stimulant with a high potential for abuse, is a Schedule II controlled substance in the United States. Its abuse liability is primarily attributed to its robust interaction with the dopamine (B1211576) and norepinephrine (B1679862) systems in the brain, leading to significant reinforcing effects. In contrast, this compound, an anorectic agent and a Schedule III controlled substance, exhibits a markedly lower abuse potential.[1][2] Experimental evidence strongly suggests that this compound's limited interaction with the dopaminergic system underlies its reduced reinforcing properties and, consequently, its lower abuse liability compared to amphetamine.

Data Presentation

Table 1: Comparative Abuse Potential Profile
ParameterThis compoundAmphetamine
DEA Schedule (US) III[1]II[2]
Primary Mechanism of Action Serotonin (B10506) and/or Norepinephrine Releasing Agent[3]Dopamine and Norepinephrine Releasing Agent[4][5]
Dopaminergic Activity Low/Negligible[3]High[4][5]
Self-Administration in Non-Human Primates Not self-administered[4]Readily self-administered[6][7]
Conditioned Place Preference Data not availableInduces robust conditioned place preference[8][9]
Table 2: Monoamine Transporter Binding Affinities (Ki, nM)
CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
This compound Data not availableData not availableData not available
Amphetamine (human) ~600[10]~70-100[10]~20,000-40,000[10]
Amphetamine (rat) 34[10]39[10]3800[10]

Note: Lower Ki values indicate higher binding affinity.

Experimental Data and Observations

Self-Administration Studies

Intravenous self-administration is a gold-standard preclinical model for assessing the reinforcing effects of a drug, which is a strong predictor of its abuse potential.

A key comparative study by Corwin et al. (1987) investigated the self-administration of several anorectic drugs, including this compound and d-amphetamine, in rhesus monkeys.[4] The monkeys were trained to press a lever to receive intravenous infusions of the drugs under a fixed-ratio 10 schedule. The results demonstrated a stark contrast between the two compounds:

  • This compound: Was not self-administered by the rhesus monkeys. The rate of lever pressing for this compound was not significantly different from that for saline, indicating a lack of reinforcing effect.[4]

  • d-Amphetamine: Was readily self-administered, demonstrating its potent reinforcing properties.[4]

These findings strongly suggest that this compound lacks the reinforcing effects that are characteristic of drugs with high abuse potential like amphetamine.

Conditioned Place Preference (CPP)

Conditioned place preference is a behavioral paradigm used to measure the rewarding or aversive properties of a drug. Animals are conditioned to associate a specific environment with the effects of the drug. A preference for the drug-paired environment is indicative of the drug's rewarding effects.

  • This compound: To date, no published studies have reported quantitative data on the effects of this compound in a conditioned place preference paradigm.

  • Amphetamine: Numerous studies have demonstrated that amphetamine reliably induces a robust conditioned place preference in rats across a range of doses (e.g., 0.5 mg/kg and 1.5 mg/kg).[8][9] This indicates that the environmental cues associated with amphetamine administration acquire rewarding properties, a hallmark of drugs with abuse potential.

Monoamine Transporter Binding Affinity

The interaction of a drug with monoamine transporters, particularly the dopamine transporter (DAT), is a critical neurochemical correlate of its abuse potential. Drugs that potently inhibit or reverse DAT function typically have a high abuse liability.

  • Amphetamine: Amphetamine exhibits a high affinity for the norepinephrine transporter (NET) and a moderate affinity for the dopamine transporter (DAT), while its affinity for the serotonin transporter (SERT) is significantly lower.[10][11] Its potent activity at DAT is a key contributor to its reinforcing effects and high abuse potential.[4][5]

Signaling Pathways and Mechanisms of Action

The differing abuse potentials of this compound and amphetamine can be attributed to their distinct mechanisms of action at the molecular and systems levels.

Amphetamine's Mechanism of Action and Reinforcement Pathway

Amphetamine's primary mechanism of action involves the disruption of normal monoamine neurotransmission, particularly dopamine and norepinephrine.[4][5] It acts as a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to a cascade of events that results in a significant increase in the extracellular concentrations of these neurotransmitters. This is achieved through several key actions:

  • Competitive Inhibition of Reuptake: Amphetamine competes with dopamine and norepinephrine for binding to their respective transporters, thereby blocking their reuptake from the synaptic cleft.[4]

  • Reverse Transport (Efflux): Amphetamine is transported into the presynaptic neuron by DAT and NET. Once inside, it disrupts the vesicular storage of dopamine and norepinephrine, leading to an increase in their cytosolic concentrations. This high cytosolic concentration reverses the normal direction of transport, causing the transporters to pump dopamine and norepinephrine out of the neuron and into the synapse.[4][5]

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Amphetamine can also inhibit VMAT2, the protein responsible for packaging dopamine and norepinephrine into synaptic vesicles, further increasing their cytosolic levels.[12]

This surge in synaptic dopamine, particularly in the brain's reward circuitry (e.g., the nucleus accumbens), is the primary driver of amphetamine's euphoric and reinforcing effects, which contribute to its high abuse potential.[13][14]

Amphetamine_Pathway Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Binds to & enters neuron VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine->VMAT2 Inhibits Synaptic_Cleft Synaptic Cleft DAT->Synaptic_Cleft ↑ Dopamine Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Blocks DA packaging Dopamine_Vesicle->DAT DA efflux (reverse transport) Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor Activates Postsynaptic_Neuron Postsynaptic Neuron Reward_Circuitry Reward Circuitry (e.g., Nucleus Accumbens) Postsynaptic_Neuron->Reward_Circuitry Activation Dopamine_Receptor->Postsynaptic_Neuron Signal Transduction Euphoria Euphoria Reward_Circuitry->Euphoria Reinforcement Reinforcement Reward_Circuitry->Reinforcement Clortermine_Pathway This compound This compound SERT_NET Serotonin/Norepinephrine Transporters (SERT/NET) This compound->SERT_NET Interacts with Synaptic_Cleft Synaptic Cleft SERT_NET->Synaptic_Cleft ↑ Serotonin/Norepinephrine Serotonin_NE_Receptor Serotonin/NE Receptor Synaptic_Cleft->Serotonin_NE_Receptor Activates Postsynaptic_Neuron Postsynaptic Neuron Appetite_Regulation Appetite Regulation (Hypothalamus) Postsynaptic_Neuron->Appetite_Regulation Modulation Serotonin_NE_Receptor->Postsynaptic_Neuron Signal Transduction Anorectic_Effect Anorectic_Effect Appetite_Regulation->Anorectic_Effect Self_Admin_Workflow Start Surgical Implantation of Intravenous Catheter Training Training Phase: Lever press for food/cocaine reinforcement Start->Training Substitution Substitution Phase: Replace training drug with test compound (e.g., this compound, Amphetamine) or saline Training->Substitution Data_Collection Data Collection: Record number of lever presses and infusions per session Substitution->Data_Collection Analysis Data Analysis: Compare self-administration rates of test compounds to saline Data_Collection->Analysis End Assessment of Reinforcing Effects Analysis->End CPP_Workflow Start Habituation Phase: Allow free exploration of all compartments Conditioning Conditioning Phase (alternating days): Day 1: Drug injection + confinement to one compartment Day 2: Vehicle injection + confinement to other compartment Start->Conditioning Test Test Phase (drug-free): Allow free access to all compartments Conditioning->Test Data_Collection Data Collection: Measure time spent in each compartment Test->Data_Collection Analysis Data Analysis: Compare time spent in drug-paired vs. vehicle-paired compartment Data_Collection->Analysis End Assessment of Rewarding Effects Analysis->End DAT_Binding_Workflow Start Membrane Preparation: Isolate cell membranes expressing DAT Incubation Incubation: Incubate membranes with radioligand (e.g., [3H]WIN 35,428) and varying concentrations of test compound Start->Incubation Filtration Filtration: Rapidly filter the incubation mixture to separate bound from free radioligand Incubation->Filtration Scintillation_Counting Scintillation Counting: Quantify the amount of bound radioligand Filtration->Scintillation_Counting Analysis Data Analysis: Determine the IC50 and calculate the Ki value Scintillation_Counting->Analysis End Determination of Binding Affinity Analysis->End

References

Differential Effects of Clortermine and its Isomers on Monoamine Release: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of Clortermine and its isomers on the release of key monoamine neurotransmitters—dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT). Due to a scarcity of direct experimental data on this compound and its specific enantiomers, this document leverages available information on the closely related positional isomer, Chlorphentermine, and discusses the principles of stereoisomerism in the context of monoamine releasers to infer potential activities.

Introduction to this compound and its Isomers

This compound is a sympathomimetic amine of the phenethylamine (B48288) class and is structurally related to amphetamine. It is the ortho-chloro positional isomer of Chlorphentermine. Positional isomerism, the differential placement of the chlorine atom on the phenyl ring (ortho- vs. para-), can significantly alter the pharmacological activity of these compounds. Furthermore, this compound possesses a chiral center, meaning it exists as two stereoisomers (enantiomers): (S)-Clortermine and (R)-Clortermine. The three-dimensional arrangement of atoms in these enantiomers can lead to different affinities and efficacies at monoamine transporters.

While specific data for this compound is limited, it is hypothesized to act as a serotonin and/or norepinephrine releasing agent, with potentially minimal effects on dopamine systems, based on animal self-administration studies[1].

Comparative Monoamine Release Data

Table 1: Monoamine Release Potency (EC50, nM) of Chlorphentermine

CompoundDopamine (DA) ReleaseNorepinephrine (NE) ReleaseSerotonin (5-HT) Release
Chlorphentermine2,650>10,00030.9

Data sourced from rat brain synaptosome assays. Lower EC50 values indicate higher potency.[2]

The data for Chlorphentermine demonstrates a high potency and selectivity for serotonin release, with significantly weaker effects on dopamine release and negligible activity as a norepinephrine releaser[2]. It is plausible that this compound and its isomers also exhibit a preference for the serotonin transporter, although the ortho-position of the chlorine atom would likely modulate the potency and selectivity profile compared to the para-substituted Chlorphentermine. The differential effects of isomers of other phenethylamines suggest that the (S)- and (R)-enantiomers of this compound would likely possess distinct potencies at the monoamine transporters.

Experimental Protocols: In Vitro Monoamine Release Assay

The following is a generalized protocol for determining the monoamine-releasing properties of a compound, based on common methodologies used in the field. This type of assay is crucial for elucidating the specific effects of this compound and its isomers.

Objective: To measure the in vitro release of endogenous monoamines (dopamine, norepinephrine, and serotonin) from rat brain synaptosomes or cells expressing the respective monoamine transporters in response to test compounds.

Materials:

  • Freshly prepared rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, cortex for norepinephrine) or cultured cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled monoamines (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin) or reagents for HPLC-ECD detection of endogenous monoamines.

  • Test compounds: this compound, (S)-Clortermine, (R)-Clortermine.

  • Positive controls (known monoamine releasers, e.g., d-amphetamine).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation counter or HPLC with electrochemical detection.

  • Filtration apparatus or centrifuge.

Procedure:

  • Synaptosome/Cell Preparation: Homogenize brain tissue in ice-cold sucrose (B13894) buffer and prepare synaptosomes via differential centrifugation. If using cell lines, culture cells to appropriate confluency.

  • Loading: Incubate the synaptosomes or cells with a low concentration of the respective radiolabeled monoamine to allow for uptake into the presynaptic terminals or cells.

  • Washing: Wash the preparations with fresh buffer to remove excess extracellular radiolabel.

  • Initiation of Release: Add the assay buffer containing various concentrations of the test compounds (e.g., this compound isomers) or control compounds.

  • Termination of Release: After a defined incubation period, terminate the release by rapid filtration or centrifugation to separate the extracellular medium from the synaptosomes/cells.

  • Quantification: Measure the amount of radioactivity in the extracellular medium (released monoamine) using a scintillation counter. For endogenous monoamine release, the supernatant is analyzed by HPLC-ECD.

  • Data Analysis: Calculate the amount of monoamine released as a percentage of the total incorporated monoamine. Plot concentration-response curves and determine the EC50 value for each compound at each monoamine transporter.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Monoamine Release Assay cluster_analysis Data Analysis prep_tissue Brain Tissue Dissection or Cell Culture homogenization Homogenization & Centrifugation (for Synaptosomes) prep_tissue->homogenization loading Loading with Radiolabeled Monoamine homogenization->loading washing Washing to Remove Excess Radiotracer loading->washing incubation Incubation with This compound Isomers washing->incubation termination Termination of Release (Filtration/Centrifugation) incubation->termination quantification Quantification of Released Monoamine (Scintillation Counting) termination->quantification analysis Calculation of % Release & Determination of EC50 quantification->analysis

Figure 1. Experimental workflow for in vitro monoamine release assay.
Signaling Pathway of a Monoamine Releasing Agent

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Isomer transporter Monoamine Transporter (DAT, NET, or SERT) This compound->transporter Enters via transporter monoamine_cyto Cytoplasmic Monoamines transporter->monoamine_cyto Reverses transport direction monoamine_synapse Increased Extracellular Monoamines transporter->monoamine_synapse vesicle Synaptic Vesicle (Monoamines) vesicle->monoamine_cyto Promotes efflux from vesicle monoamine_cyto->transporter Efflux receptor Postsynaptic Receptors monoamine_synapse->receptor Binds to response Downstream Signaling & Physiological Effect receptor->response

Figure 2. Generalized signaling pathway for a monoamine releasing agent.

Conclusion

While a complete, direct comparison of the monoamine releasing effects of this compound and its isomers is hampered by the lack of specific experimental data, the available information on the related compound Chlorphentermine suggests a likely preference for the serotonin transporter. The principles of stereochemistry in pharmacology strongly indicate that the (S)- and (R)-enantiomers of this compound will exhibit different potencies and potentially different selectivities for the monoamine transporters. Further in vitro research utilizing standardized monoamine release assays is necessary to fully elucidate the pharmacological profile of this compound and its isomers, which will be critical for understanding their therapeutic potential and mechanism of action.

References

A Meta-Analysis of Historical Clinical Data on Clortermine and its Anorectic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative meta-analysis of historical clinical data on Clortermine and its contemporaneous alternatives for the management of obesity, primarily focusing on information available from the 1960s and 1970s. This document is intended for researchers, scientists, and drug development professionals interested in the historical context and comparative efficacy and safety of early anorectic agents.

It is important to note that a comprehensive, direct quantitative comparison of this compound with all its historical alternatives is challenging due to the limited availability of full-text historical clinical trials and the variability in study designs from that era. This analysis synthesizes the available data from published studies and reviews.

Comparative Analysis of Efficacy and Safety

The following tables summarize the available quantitative and qualitative data on the efficacy and safety of this compound and its historical alternatives: phenmetrazine, benzphetamine, and diethylpropion.

Table 1: Efficacy of Anorectic Agents (c. 1960s-1970s)

Drug ClassDrugEfficacy FindingsCitation
Sympathomimetic Amine (Phentermine analogue) This compound Comparable in suppressing appetite to chlorphentermine (B1668847). Considered effective for short-term weight loss.
Sympathomimetic Amine (Morpholine derivative) Phenmetrazine Produced similar weight loss to dextroamphetamine in individuals with obesity.[1] A 1967 double-blind study compared its efficacy directly with chlorphentermine, though specific quantitative outcomes are not readily available in abstracts.[2][1][2]
Sympathomimetic Amine (Amphetamine analogue) Benzphetamine A systematic review of clinical trials reported an average weight loss of 3.3 kg over 16 to 17 weeks compared to placebo.[3] It was found to be equally effective as d-amphetamine in inducing weight loss.[4][3][4]
Sympathomimetic Amine (Propionyl-amphetamine derivative) Diethylpropion A 1975 study showed an average weight loss of 11.1 pounds (6.4% of initial weight) over eight weeks, compared to 6.2 pounds (3.6%) with placebo.[5][6] A longer-term study in 2009 demonstrated an average of 9.8% body weight loss at six months.[5][7] A 2005 meta-analysis confirmed its association with modest weight loss.[5][5][6][7]

Table 2: Safety and Side Effect Profile

DrugCommon Side EffectsSerious Adverse Events & ContraindicationsDEA Schedule
This compound Cardiovascular actions are usually minimal in therapeutic doses. Potential for abuse.Contraindicated in agitated states, hyperthyroidism, glaucoma, and hypersensitivity to other sympathomimetic drugs.III
Phenmetrazine Psychostimulant effects similar to amphetamine.[1]Potential for abuse.Not explicitly stated in provided results.
Benzphetamine Increased pulse rate, blood pressure, dry mouth, insomnia, constipation.[3]Risk of abuse and dependence. Contraindicated in patients with advanced arteriosclerosis, symptomatic cardiovascular disease, moderate to severe hypertension, hyperthyroidism, glaucoma, and in agitated states.[8]III[3]
Diethylpropion Dry mouth, insomnia, increased heart rate.[7][9]Rare reports of pulmonary hypertension or valvular heart disease. Contraindicated in individuals with a history of cardiovascular disease.[9]IV

Experimental Protocols of Historical Clinical Trials

Detailed experimental protocols from clinical trials conducted in the 1960s and 1970s are not consistently available in the public domain. However, based on the literature from that period, a general methodology for clinical trials of anorectic agents can be outlined.

Typical Experimental Workflow (1960s-1970s)

experimental_workflow cluster_setup Study Setup cluster_intervention Intervention cluster_data Data Collection & Analysis patient_selection Patient Selection (e.g., >20% overweight) informed_consent Informed Consent patient_selection->informed_consent baseline Baseline Measurements (Weight, BP, etc.) informed_consent->baseline randomization Randomization baseline->randomization blinding Double-Blinding (Drug vs. Placebo/Alternative) randomization->blinding treatment Treatment Period (e.g., 8-12 weeks) blinding->treatment follow_up Follow-up Visits (e.g., weekly/monthly) treatment->follow_up data_collection Data Collection (Weight change, side effects) follow_up->data_collection analysis Statistical Analysis data_collection->analysis

Caption: Generalized workflow for anorectic drug clinical trials in the mid-20th century.

  • Patient Selection: Subjects were typically selected based on being a certain percentage over their ideal body weight.

  • Study Design: Many studies were designed as double-blind, placebo-controlled trials. Some were crossover studies where patients would switch from the active drug to a placebo (or vice versa) during the trial.[6]

  • Intervention: Patients were often prescribed the anorectic agent or a placebo, in combination with a low-calorie diet. The duration of these trials was generally short, often lasting a few weeks to a few months.

  • Data Collection: Key data points included weight loss, changes in blood pressure and heart rate, and the incidence of side effects, which were typically recorded at regular follow-up visits.

Signaling Pathways

The anorectic effects of this compound and its alternatives are primarily mediated through their action on central nervous system signaling pathways involving catecholamines and serotonin (B10506).

Norepinephrine (B1679862) and Dopamine (B1211576) Releasing Agents

This compound, phenmetrazine, and benzphetamine are sympathomimetic amines that are believed to exert their appetite-suppressing effects by increasing the levels of norepinephrine and, to a lesser extent, dopamine in the synaptic cleft.[8][10]

NE_DA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron drug This compound / Alternatives vesicle Vesicles (NE, DA) drug->vesicle Induces Release transporter Reuptake Transporter drug->transporter Blocks Reuptake ne Norepinephrine (NE) vesicle->ne da Dopamine (DA) vesicle->da receptor Postsynaptic Receptors ne->receptor da->receptor effect Decreased Appetite receptor->effect

Caption: Mechanism of Norepinephrine and Dopamine Releasing Agents.

These drugs typically act by:

  • Promoting the release of norepinephrine and dopamine from presynaptic vesicles.

  • Inhibiting the reuptake of these neurotransmitters from the synaptic cleft, thereby prolonging their action.

The increased levels of norepinephrine and dopamine in key brain regions, such as the hypothalamus, are thought to reduce appetite and increase satiety.

Serotonin Releasing Agents

While the primary mechanism for many of these historical anorectics is believed to be catecholaminergic, some, like chlorphentermine (a close analogue of this compound), are known to have effects on serotonin release.[11] Serotonin plays a significant role in appetite regulation.

Serotonin_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron drug Serotonergic Agent vesicle Vesicles (Serotonin) drug->vesicle Induces Release transporter SERT drug->transporter Blocks Reuptake serotonin Serotonin (5-HT) vesicle->serotonin receptor 5-HT Receptors serotonin->receptor effect Increased Satiety receptor->effect

Caption: Mechanism of Serotonin Releasing Agents in Appetite Control.

Serotonergic agents contribute to weight loss by:

  • Enhancing the release of serotonin from presynaptic neurons.

  • Blocking the serotonin transporter (SERT) , which prevents its reuptake and increases its concentration in the synapse.

Increased serotonergic signaling in the hypothalamus can lead to a feeling of fullness and reduced food intake.

References

A Comparative Analysis of the Metabolic Fate of Clortermine and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the metabolic pathways, quantitative data, and experimental methodologies of clortermine and its structural analogues.

This compound, a sympathomimetic amine and a structural analogue of phentermine, has been utilized as an anorectic agent. Understanding its metabolic fate, alongside that of its analogues, is crucial for evaluating their pharmacokinetic profiles, efficacy, and potential for drug-drug interactions. This guide provides a comparative overview of the metabolism of this compound and its key analogues, supported by experimental data and detailed methodologies.

Metabolic Pathways and Major Metabolites

The metabolism of this compound and its analogues primarily occurs in the liver and involves a series of Phase I and Phase II reactions. The main metabolic transformations include N-oxidation, hydroxylation, and dealkylation, catalyzed predominantly by cytochrome P450 (CYP) enzymes.

This compound primarily undergoes N-oxidation to form N-hydroxychlorphentermine and other N-oxidized products.[1] The urinary excretion of this compound and its metabolites is significantly influenced by urinary pH; acidification of urine enhances the excretion of the unchanged drug.[1]

Phentermine , a well-studied analogue, is metabolized through two primary pathways: N-oxidation to N-hydroxyphentermine and para-hydroxylation of the aromatic ring to p-hydroxyphentermine.[2] The cytochrome P450 enzyme CYP2D6 is known to be involved in the 4-hydroxylation of amphetamine and its analogues.[3][4][5]

Methamphetamine , another related compound, is also metabolized by CYP2D6, leading to the formation of 4-hydroxymethamphetamine.[2]

p-Chloroamphetamine (PCA) , a halogenated analogue, undergoes metabolism that is thought to be related to its neurotoxic effects.[6]

Quantitative Metabolic Data

The following tables summarize the available quantitative data on the metabolism of this compound and its analogues. It is important to note that specific quantitative data for this compound remains limited in publicly available literature.

Table 1: Urinary Excretion of this compound and its Metabolites in Humans

CompoundPercentage of Dose Excreted in UrineConditionsReference
This compoundVariable, pH-dependentNormal urinary pH[1]
N-oxidized metabolitesMajor route of eliminationNormal urinary pH[1]

Further research is required to quantify the exact percentages of this compound and its metabolites excreted under various physiological conditions.

Table 2: Urinary Excretion of Phentermine and its Metabolites in Humans

CompoundPercentage of Dose Excreted in UrineReference
Unchanged Phentermine~62-85%
N-hydroxyphentermineMinor
p-hydroxyphentermineMinor

Table 3: Metabolism of Methamphetamine in Humans

CompoundPercentage of Dose Excreted in UrineMajor MetaboliteReference
Unchanged Methamphetamine30-50% (pH-dependent)4-hydroxymethamphetamine[2]
Amphetamine--[2]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol is a standard method to assess the metabolic stability and identify the metabolites of a test compound.

Objective: To determine the in vitro intrinsic clearance (CLint) and identify the metabolites of this compound and its analogues.

Materials:

  • Human liver microsomes (HLM)

  • Test compounds (this compound, Phentermine, etc.)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system

Procedure:

  • Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, HLM, and the test compound at various concentrations.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with shaking. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound and identify metabolites.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).[7][8][9]

In Vivo Metabolism Study in Rats

This protocol outlines a typical in vivo study to investigate the metabolic fate of a compound in a rodent model.

Objective: To identify and quantify the metabolites of this compound and its analogues in rat urine and plasma.

Materials:

  • Male Wistar rats

  • Test compounds

  • Metabolic cages for urine and feces collection

  • Analytical standards of parent drug and potential metabolites

  • GC-MS or LC-MS/MS system

Procedure:

  • House rats individually in metabolic cages.

  • Administer a single dose of the test compound (e.g., via oral gavage or intraperitoneal injection).

  • Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h).

  • Collect blood samples at various time points via tail vein or cardiac puncture at the end of the study.

  • Process urine samples by enzymatic hydrolysis (to cleave conjugates) followed by extraction.

  • Process plasma samples by protein precipitation and extraction.

  • Analyze the extracts using GC-MS or LC-MS/MS to identify and quantify the parent compound and its metabolites.

Signaling Pathways and Experimental Workflows

While specific signaling pathways that directly regulate the metabolism of this compound and its analogues are not extensively documented, the PI3K/Akt pathway is known to be involved in broader aspects of drug metabolism and cellular responses.[10][11] For instance, phentermine has been shown to induce conditioned rewarding effects through the activation of the PI3K/Akt signaling pathway in the nucleus accumbens.

Below are diagrams illustrating a typical experimental workflow for in vitro metabolism studies and a simplified representation of a metabolic pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis cluster_results Results A Prepare Incubation Mixture (Buffer, HLM, Test Compound) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) C->D E Terminate with Acetonitrile (+ Internal Standard) D->E F Centrifuge E->F G Analyze Supernatant (LC-MS/MS) F->G H Quantify Parent Compound G->H I Identify Metabolites G->I J Calculate t1/2 and CLint H->J I->J

In Vitro Metabolism Workflow

metabolic_pathway This compound This compound N_Oxidation N-Oxidation (CYP450) This compound->N_Oxidation N_Hydroxy N-Hydroxychlorphentermine N_Oxidation->N_Hydroxy Other_N_Oxidized Other N-Oxidized Metabolites N_Oxidation->Other_N_Oxidized Excretion Urinary Excretion N_Hydroxy->Excretion Other_N_Oxidized->Excretion

This compound N-Oxidation Pathway

Conclusion

The metabolic fate of this compound and its analogues is a complex process primarily driven by hepatic enzymes, with N-oxidation and hydroxylation being key pathways. While data on phentermine and other analogues provide valuable insights, further quantitative studies on this compound are necessary for a complete comparative understanding. The experimental protocols and workflows described herein offer a framework for conducting such investigations, which are essential for the continued development and safe use of this class of compounds.

References

Clortermine's Binding Affinity at Serotonin and Norepinephrine Transporters: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Review of Available Data for Clortermine and Related Compounds

This compound, an anorectic agent developed in the 1960s, is structurally related to phentermine and is the 2-chloro analogue of this more well-known appetite suppressant. Its pharmacological activity is suggested to involve the modulation of serotonin (B10506) and norepinephrine (B1679862) systems, potentially through interaction with their respective transporters. However, a definitive characterization of its binding affinities (Ki or IC50 values) at SERT and NET from publicly accessible literature remains elusive.

In contrast, data for the related compound chlorphentermine (B1668847) indicate a moderate potency as a norepinephrine reuptake inhibitor, with a reported half-maximal inhibitory concentration (IC50) of 451 nM. Chlorphentermine is also described as a selective serotonin releasing agent. Phentermine is characterized primarily as a norepinephrine-dopamine releasing agent, exhibiting only weak effects on the serotonin system.

To provide a comprehensive comparison, this guide includes binding affinity data for well-established selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), which serve as benchmarks for evaluating the potential potency and selectivity of novel compounds.

Comparative Binding Affinity Data

The following table summarizes the available binding affinity (Ki) and inhibitory concentration (IC50) data for chlorphentermine, phentermine, and selected reference compounds at the human serotonin and norepinephrine transporters. It is important to note the absence of direct binding data for this compound.

CompoundTargetBinding Affinity (Ki/IC50 in nM)Notes
Chlorphentermine NET451 (IC50)Moderately potent norepinephrine reuptake inhibitor.
SERTNot ReportedDescribed as a selective serotonin releasing agent.
Phentermine NETNot ReportedActs as a norepinephrine-dopamine releasing agent.
SERTNot ReportedWeak effects on the serotonin system.
Fluoxetine (SSRI) SERT0.8High-affinity SERT inhibitor.
NET130Lower affinity for NET, indicating selectivity for SERT.
Desipramine (NRI) NET1.1High-affinity NET inhibitor.
SERT23Lower affinity for SERT, indicating selectivity for NET.

Experimental Protocols

The determination of a compound's binding affinity for neurotransmitter transporters is typically achieved through in vitro radioligand binding assays. These assays are fundamental in early-stage drug discovery for characterizing the potency and selectivity of a test compound.

Radioligand Binding Assay for Serotonin Transporter (SERT)

Objective: To determine the binding affinity (Ki) of a test compound for the human serotonin transporter.

Materials:

  • Biological Source: Membranes prepared from cells stably expressing the human serotonin transporter (e.g., HEK293-hSERT cells).

  • Radioligand: [³H]Citalopram or [¹²⁵I]RTI-55, selective high-affinity radioligands for SERT.

  • Test Compound: this compound or other compounds of interest.

  • Reference Compound: A well-characterized SERT inhibitor (e.g., fluoxetine) for validation.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing physiological concentrations of ions such as NaCl and KCl.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

  • Scintillation Counter: For quantifying the radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cultured cells expressing hSERT in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine) to saturate the transporters, followed by the radioligand and cell membranes.

    • Competitive Binding: Add varying concentrations of the test compound, the radioligand, and cell membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

Objective: To determine the binding affinity (Ki) of a test compound for the human norepinephrine transporter.

Materials:

  • Biological Source: Membranes from cells stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).

  • Radioligand: [³H]Nisoxetine or [³H]Mazindol, selective high-affinity radioligands for NET.

  • Test Compound: this compound or other compounds of interest.

  • Reference Compound: A well-characterized NET inhibitor (e.g., desipramine).

  • Assay Buffer, Filtration Apparatus, and Scintillation Counter: As described for the SERT binding assay.

Procedure:

The procedure for the NET binding assay is analogous to the SERT assay, with the following key differences:

  • Use of hNET-expressing cell membranes.

  • Use of a NET-selective radioligand (e.g., [³H]Nisoxetine).

  • Use of a known NET inhibitor (e.g., desipramine) to define non-specific binding.

The data analysis follows the same principles to determine the IC50 and subsequently the Ki value of the test compound for the norepinephrine transporter.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound for a specific transporter.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Transporter- Expressing Cell Membranes total_binding Total Binding: Membranes + Radioligand nsb Non-Specific Binding: Membranes + Radioligand + Excess Competitor competition Competitive Binding: Membranes + Radioligand + Test Compound prep_ligands Prepare Radioligand and Test Compound Solutions prep_ligands->total_binding prep_ligands->nsb prep_ligands->competition filtration Filtration & Washing total_binding->filtration nsb->filtration competition->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis: IC50 & Ki Determination scintillation->data_analysis

Caption: Workflow of a competitive radioligand binding assay.

Comparative Transcriptomic Analysis of Brain Regions Affected by Clortermine: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative transcriptomic analysis of brain regions affected by Clortermine is not currently possible due to the lack of publicly available experimental data. Extensive searches for transcriptomic studies (including RNA-sequencing or microarray data) on this compound's effects on the brain did not yield any specific results.

To provide relevant insights for researchers, this guide focuses on the known molecular mechanisms of Phentermine , a structurally and functionally similar anorectic agent. While not a direct transcriptomic comparison, this information offers a foundational understanding of the potential pathways that this compound might modulate in the brain. The data presented here is based on existing pharmacological and molecular studies.

Overview of Phentermine's Action in Key Brain Regions

Phentermine's primary mechanism of action involves increasing the levels of norepinephrine, dopamine (B1211576), and serotonin (B10506) in the central nervous system, which in turn reduces appetite.[1] Key brain regions implicated in its anorectic effect include the hypothalamus, which is a critical center for appetite regulation, and the nucleus accumbens, a key component of the brain's reward system.

The Hypothalamus: A Central Hub for Appetite Control

The hypothalamus integrates various signals to regulate food intake and energy expenditure. While direct transcriptomic data for phentermine's effect on the hypothalamus is scarce, it is known to target this region to suppress appetite.[1] Research on other anorectic agents and appetite regulation highlights the importance of specific neuronal populations within the hypothalamus, such as AgRP (agouti-related peptide) and POMC (pro-opiomelanocortin) neurons, in controlling hunger and satiety.[2][3] Future transcriptomic studies on this compound or Phentermine would likely focus on gene expression changes within these and other hypothalamic nuclei.

The Nucleus Accumbens: Modulating Reward and Motivation

The nucleus accumbens is involved in the rewarding aspects of food and motivation to eat. Studies have shown that phentermine can increase dopamine levels in the nucleus accumbens.[4] While comprehensive transcriptomic data is unavailable, research has identified specific molecular changes following phentermine administration in this region. For instance, phentermine has been shown to increase the expression of the dopamine transporter (DAT) and activate the PI3K/Akt signaling pathway.[5][6]

Signaling Pathways Modulated by Phentermine

Based on current research, the PI3K/Akt signaling pathway in the nucleus accumbens is a key pathway modulated by phentermine, contributing to its rewarding effects.[5][6]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Phentermine Phentermine DAT Dopamine Transporter (DAT) Phentermine->DAT increases expression PI3K PI3K DAT->PI3K activates Akt Akt PI3K->Akt activates Rewarding_Effects Rewarding Effects Akt->Rewarding_Effects

Caption: PI3K/Akt Signaling Pathway Activation by Phentermine in the Nucleus Accumbens.

Experimental Protocols: A General Framework

While specific protocols for this compound transcriptomics are not available, a general workflow for such a study would likely involve the following steps. This framework is based on standard practices in neuropharmacology and transcriptomics.

1. Animal Model and Drug Administration:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used models.

  • Acclimation: Animals are acclimated to the housing conditions for a specified period (e.g., one week) before the experiment.

  • Drug Administration: this compound or a comparator drug (e.g., Phentermine, vehicle control) is administered via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a defined dose and frequency.

2. Brain Tissue Collection:

  • Following the final drug administration, animals are euthanized at a specific time point.

  • The brain is rapidly excised and placed in an ice-cold buffer.

  • Specific brain regions of interest (e.g., hypothalamus, nucleus accumbens, prefrontal cortex) are dissected.

3. RNA Extraction and Quality Control:

  • Total RNA is extracted from the dissected brain tissue using a commercial kit (e.g., RNeasy Kit, Qiagen).

  • RNA quality and quantity are assessed using spectrophotometry (e.g., NanoDrop) and capillary electrophoresis (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

4. Library Preparation and Sequencing:

  • For RNA-sequencing (RNA-seq), mRNA is typically enriched using poly-A selection.

  • Sequencing libraries are prepared using a standard kit (e.g., Illumina TruSeq RNA Library Prep Kit).

  • Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

5. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

  • Alignment: Reads are aligned to a reference genome (e.g., rat or mouse genome) using an aligner such as STAR.

  • Quantification: Gene expression levels are quantified using tools like HTSeq or Salmon.

  • Differential Expression Analysis: Differentially expressed genes between treatment and control groups are identified using packages like DESeq2 or edgeR in R.

  • Pathway and Functional Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes to identify affected biological processes and signaling pathways.

Animal_Model Animal Model & Drug Administration Tissue_Collection Brain Region Dissection Animal_Model->Tissue_Collection RNA_Extraction RNA Extraction & QC Tissue_Collection->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis Sequencing->Data_Analysis Gene_Lists Differentially Expressed Genes Data_Analysis->Gene_Lists Pathway_Analysis Pathway & Functional Analysis Gene_Lists->Pathway_Analysis

Caption: General Experimental Workflow for a Transcriptomic Study of Anorectic Drugs.

Conclusion and Future Directions

While this guide could not provide a direct comparative transcriptomic analysis of this compound due to a lack of available data, it has summarized the current understanding of the molecular effects of the closely related drug, Phentermine, in key brain regions. The provided signaling pathway and experimental workflow diagrams offer a conceptual framework for researchers in the field.

There is a clear need for well-controlled transcriptomic studies to elucidate the genome-wide effects of this compound and other anorectic agents on the brain. Such studies would be invaluable for understanding their precise mechanisms of action, identifying potential off-target effects, and discovering novel therapeutic targets for the treatment of obesity. Future research employing single-cell RNA sequencing could provide even greater resolution, enabling the identification of cell-type-specific responses to these drugs within complex brain circuits.

References

Assessing the Long-Term Safety of Clortermine in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the long-term preclinical safety of the anorectic agent Clortermine is hampered by a notable scarcity of publicly available data. This guide provides a comparative assessment based on the known pharmacology of this compound and its close structural analogs, primarily phentermine and chlorphentermine (B1668847). The information presented is intended for researchers, scientists, and drug development professionals to highlight the current knowledge gaps and provide a framework for potential future preclinical safety evaluations.

This compound, a sympathomimetic amine of the amphetamine class, was developed in the 1960s as an appetite suppressant.[1][2] It is the 2-chloro analogue of phentermine and a positional isomer of chlorphentermine.[1][2] While its primary mechanism of action is not fully elucidated, it is suggested to act as a serotonin (B10506) and/or norepinephrine (B1679862) releasing agent, with a likely low impact on dopamine (B1211576) release.[1][3] As a Schedule III controlled substance, this compound has a recognized potential for abuse and dependence.[4]

Comparative Preclinical Safety Profile

Due to the limited specific long-term preclinical safety data for this compound, this section draws comparisons with its better-studied analog, phentermine, and the broader class of amphetamine-like anorectics.

Safety EndpointThis compound (Inferred)Phentermine (Preclinical Data)Chlorphentermine (Preclinical/Clinical Concerns)
Cardiovascular Expected to have sympathomimetic effects such as tachycardia, palpitations, and hypertension.[4]Acute intravenous administration in dogs (0.5 mg/kg) showed a mean increase in blood pressure of 64.5 mm (Hg).[5] Long-term preclinical studies on cardiovascular endpoints are not readily available.Associated with a serotonergic profile that has raised concerns for pulmonary hypertension and cardiac fibrosis with prolonged use, similar to other withdrawn serotonergic anorectics like fenfluramine.[6]
Neurotoxicity As an amphetamine-like compound, the potential for neurotoxicity with long-term, high-dose use exists. However, specific preclinical data are lacking.Studies on d-amphetamine in rats have shown that chronic high-dose treatment can lead to changes in catecholamine receptor sites in the brain.[6] Some studies in nonhuman primates suggest that amphetamine treatment similar to clinical use for ADHD may damage dopaminergic nerve endings.Preliminary animal experiments suggest chlorphentermine may be non-neurotoxic, but more research is needed.[6]
Abuse Potential Classified as a Schedule III drug, indicating a moderate to low potential for physical dependence and a high potential for psychological dependence.[4]Animal studies show that phentermine has rewarding effects and is self-administered, indicating abuse potential.Produces very low rates of self-administration in animals, suggesting a lower abuse potential compared to other amphetamines.[1][3]
Carcinogenicity No publicly available long-term carcinogenicity studies in preclinical models were found.No new carcinogenicity studies were conducted for a 505(b)(2) submission, with reliance on published literature and prior FDA safety determinations.[5]No publicly available long-term carcinogenicity studies in preclinical models were found.
Organ Toxicity Specific long-term organ toxicity studies are not publicly available.Acute oral toxicity (LD50) has been determined in rats (151 mg/kg) and mice (124 mg/kg).[5] Long-term organ toxicity data from preclinical studies are scarce.Long-term use has been associated with concerns of pulmonary toxicity in animals.

Experimental Protocols for Preclinical Long-Term Safety Assessment

The following are detailed methodologies for key experiments that should be conducted to thoroughly assess the long-term safety of this compound in preclinical models, based on standard practices for anorectic drugs.

Chronic Toxicity Study in Two Species (Rodent and Non-Rodent)
  • Objective: To evaluate the general toxicity of this compound following repeated administration over an extended period (e.g., 6 months in rats and 9 months in dogs).

  • Methodology:

    • Animal Models: Sprague-Dawley rats and Beagle dogs.

    • Groups: Three dose groups (low, medium, and high) and a vehicle control group for each species and sex. Dose selection should be based on acute toxicity and dose-ranging studies.

    • Administration: Daily oral gavage.

    • Parameters Monitored:

      • Clinical observations (daily)

      • Body weight and food consumption (weekly)

      • Ophthalmology (pre-test and at termination)

      • Hematology and clinical chemistry (at 3, 6, and 9 months, and at termination)

      • Urinalysis (at 3, 6, and 9 months, and at termination)

      • Full histopathological examination of all organs and tissues at termination.

Cardiovascular Safety Pharmacology Study
  • Objective: To assess the effects of long-term this compound administration on cardiovascular function.

  • Methodology:

    • Animal Model: Telemetered Beagle dogs.

    • Groups: A dose-escalation design with a vehicle control.

    • Administration: Single daily oral doses for a period of at least 28 days.

    • Parameters Monitored Continuously:

      • Electrocardiogram (ECG) for heart rate and rhythm analysis (including QT interval).

      • Arterial blood pressure (systolic, diastolic, mean).

      • Left ventricular pressure and dP/dt max (as an index of contractility).

    • Data Analysis: Comparison of cardiovascular parameters between treated and control groups, and evaluation of dose-response relationships.

Neurotoxicity and Abuse Liability Assessment
  • Objective: To evaluate the potential for neurotoxicity and the abuse liability of this compound.

  • Methodology:

    • Neurotoxicity:

      • Animal Model: Rats or non-human primates.

      • Protocol: Chronic administration of this compound followed by histopathological examination of brain regions rich in monoaminergic neurons (e.g., striatum, hippocampus). Immunohistochemical staining for markers of neuronal damage (e.g., Fluoro-Jade B) and monoamine transporters (DAT, SERT).

    • Abuse Liability (Self-Administration Study):

      • Animal Model: Rats trained to self-administer drugs intravenously.

      • Protocol: Animals are given the opportunity to self-administer this compound or a control substance (e.g., saline, cocaine) by pressing a lever. The rate and pattern of lever pressing are measured to determine the reinforcing properties of the drug.

Visualizing Mechanisms and Workflows

Signaling Pathway of Amphetamine-Like Anorectics

Amphetamine-Like Anorectic Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Drug Drug VMAT2 VMAT2 Drug->VMAT2 Inhibits VMAT2, increasing cytoplasmic neurotransmitter levels Transporter NET/SERT Drug->Transporter Enters neuron via reuptake transporter MAO MAO Neurotransmitter NE/5-HT Transporter->Neurotransmitter Reverses transporter function, releasing neurotransmitter Vesicle Synaptic Vesicle (NE/5-HT) Neurotransmitter->MAO Metabolism by MAO is reduced Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binds to receptor Appetite Suppression Appetite Suppression Receptor->Appetite Suppression Initiates signaling cade leading to appetite suppression Preclinical Safety Workflow Start Start Dose Range Finding Acute Toxicity & Dose-Range Finding Studies Start->Dose Range Finding Chronic Tox Chronic Toxicity Studies (Rodent & Non-Rodent) Dose Range Finding->Chronic Tox Cardio Safety Cardiovascular Safety (Telemetered Animals) Dose Range Finding->Cardio Safety Neurotox Abuse Neurotoxicity & Abuse Liability Studies Dose Range Finding->Neurotox Abuse Data Analysis Data Analysis & Interpretation Chronic Tox->Data Analysis Cardio Safety->Data Analysis Neurotox Abuse->Data Analysis Report Final Safety Assessment Report Data Analysis->Report End End Report->End

References

A Comparative Analysis of Phentermine and Modern Obesity Pharmacotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the evolving landscape of obesity treatment, a comprehensive understanding of the efficacy and mechanisms of various pharmacotherapeutic agents is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed comparative analysis of phentermine, a long-standing sympathomimetic amine, against the newer classes of obesity treatments, including GLP-1 receptor agonists, dual GLP-1/GIP receptor agonists, and combination therapies. The objective is to present a clear, data-driven comparison of their performance, supported by experimental data and detailed methodologies.

Introduction to Obesity Pharmacotherapy

Obesity is a complex, chronic disease that poses a significant global health challenge. While lifestyle modifications remain the cornerstone of weight management, pharmacotherapy serves as a critical adjunct for many individuals. For decades, phentermine has been utilized for short-term weight management. However, the recent emergence of highly effective and long-term treatment options has reshaped the therapeutic landscape. This guide benchmarks the efficacy of phentermine against these contemporary agents.

Mechanism of Action: A Divergent Approach to Weight Regulation

The mechanisms by which these drugs induce weight loss are fundamentally different, targeting distinct physiological pathways.

Phentermine: As a sympathomimetic amine, phentermine stimulates the central nervous system, increasing the release of norepinephrine (B1679862).[1][2][3] This action on the hypothalamus, the brain's appetite center, leads to a reduction in hunger signals.[2] Its effects are similar to those of amphetamine, though it is a less potent central nervous system stimulant.[1][4]

GLP-1 and GLP-1/GIP Receptor Agonists: Drugs like semaglutide (B3030467) (Wegovy) and liraglutide (B1674861) (Saxenda) are glucagon-like peptide-1 (GLP-1) receptor agonists.[5][6] Tirzepatide (Zepbound) is a dual agonist, targeting both GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) receptors.[7] These agents mimic the action of endogenous incretin (B1656795) hormones, which are released after a meal. Their therapeutic effects in obesity are mediated through several mechanisms:

  • Increased Satiety: They act on the brain to enhance feelings of fullness.[6]

  • Slowed Gastric Emptying: They delay the rate at which the stomach empties, prolonging the feeling of satiety.[6]

  • Regulation of Blood Sugar: They stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner.[6]

Combination Therapies:

  • Phentermine-Topiramate (Qsymia): This combination leverages the appetite-suppressant effects of phentermine with the anti-convulsant topiramate, which is also associated with weight loss, though its exact mechanism in this context is not fully understood. It is believed to enhance satiety and may alter taste perception.

  • Naltrexone-Bupropion (Contrave): This combination targets the central nervous system's reward pathways to reduce food cravings and the pleasure associated with eating. Naltrexone is an opioid antagonist, and bupropion (B1668061) is a norepinephrine and dopamine (B1211576) reuptake inhibitor.

Orlistat (Xenical, Alli): Orlistat works locally in the gastrointestinal tract to inhibit gastric and pancreatic lipases, the enzymes responsible for breaking down dietary fats. This reduces the absorption of dietary fat.

Below is a diagram illustrating the distinct signaling pathways.

cluster_phentermine Phentermine Pathway cluster_glp1 GLP-1/GIP Pathway cluster_orlistat Orlistat Pathway phentermine Phentermine cns Central Nervous System phentermine->cns norepinephrine ↑ Norepinephrine Release cns->norepinephrine hypothalamus Hypothalamus norepinephrine->hypothalamus appetite ↓ Appetite hypothalamus->appetite glp1_gip GLP-1/GIP Agonists (Semaglutide, Liraglutide, Tirzepatide) gut Gut glp1_gip->gut brain Brain gut->brain stomach Stomach gut->stomach pancreas Pancreas gut->pancreas satiety ↑ Satiety brain->satiety gastric_emptying ↓ Gastric Emptying stomach->gastric_emptying insulin ↑ Insulin ↓ Glucagon pancreas->insulin orlistat Orlistat gi_tract Gastrointestinal Tract orlistat->gi_tract lipases Inhibition of Gastric & Pancreatic Lipases gi_tract->lipases fat_absorption ↓ Fat Absorption lipases->fat_absorption

Figure 1: Signaling Pathways of Major Obesity Pharmacotherapies

Comparative Efficacy: A Quantitative Overview

The efficacy of these treatments is typically measured by the percentage of total body weight loss achieved in clinical trials. The following table summarizes the average weight loss percentages observed in key clinical studies. It is important to note that all treatments were studied as adjuncts to lifestyle interventions (diet and exercise).

Medication ClassDrug (Brand Name)Average Weight Loss (%)Trial Duration
Sympathomimetic Amine Phentermine~5% (short-term)Up to 12 weeks
GLP-1 Receptor Agonist Semaglutide (Wegovy)14.9%68 weeks
GLP-1 Receptor Agonist Liraglutide (Saxenda)~8%56 weeks
Dual GLP-1/GIP Agonist Tirzepatide (Zepbound)Up to 22.5%72 weeks
Combination Therapy Phentermine-Topiramate (Qsymia)7-11%56 weeks
Combination Therapy Naltrexone-Bupropion (Contrave)~5-9%56 weeks
Lipase Inhibitor Orlistat (Xenical)~3-5%52 weeks

Note: Efficacy data is derived from various clinical trials and meta-analyses.[7][8][9][10] Phentermine's efficacy is generally reported for short-term use as per its FDA approval.[2][3]

Head-to-Head Comparisons and Clinical Trial Data

Direct head-to-head trials provide the most robust evidence for comparative efficacy. A network meta-analysis of 28 studies found phentermine-topiramate to be the most effective of the older generation of long-term weight loss drugs, with an average weight loss of 9 kg more than placebo.[11] However, the newer incretin-based therapies have demonstrated superior efficacy. For instance, in the SURMOUNT-1 trial, tirzepatide led to an average body weight reduction of up to 22.5% at 72 weeks, surpassing the approximately 14.9% weight loss seen with semaglutide in the STEP 1 trial over a similar timeframe.[7]

The following table presents a more detailed look at the percentage of patients achieving clinically significant weight loss milestones in a meta-analysis.

Drug% Patients with ≥5% Weight Loss% Patients with ≥10% Weight Loss
Placebo23%-
Orlistat44%-
Lorcaserin49%-
Naltrexone-Bupropion55%-
Liraglutide63%-
Phentermine-Topiramate75%>50%

Data from a network meta-analysis of 28 randomized clinical trials.[8][9][11]

Experimental Protocols: A Closer Look at Key Clinical Trials

To ensure a thorough understanding of the data presented, the methodologies of pivotal clinical trials for the newer agents are outlined below.

SURMOUNT-1 (Tirzepatide)
  • Objective: To evaluate the efficacy and safety of tirzepatide for chronic weight management in adults with obesity or overweight without diabetes.

  • Study Design: A 72-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Participants: Adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related complication (excluding diabetes).

  • Intervention: Participants were randomized to receive once-weekly subcutaneous injections of tirzepatide (5 mg, 10 mg, or 15 mg) or placebo. All participants also received lifestyle intervention counseling.

  • Primary Endpoint: The primary endpoints were the percentage change in body weight from baseline and the percentage of participants achieving a weight reduction of at least 5%.

STEP 1 (Semaglutide)
  • Objective: To assess the efficacy and safety of once-weekly subcutaneous semaglutide 2.4 mg versus placebo for weight management in adults with obesity or overweight without diabetes.

  • Study Design: A 68-week, randomized, double-blind, placebo-controlled trial.

  • Participants: Adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (excluding diabetes).

  • Intervention: Participants were randomized in a 2:1 ratio to receive once-weekly subcutaneous semaglutide 2.4 mg or placebo, both in conjunction with lifestyle intervention.

  • Primary Endpoint: The co-primary endpoints were the percentage change in body weight and the percentage of participants achieving a weight reduction of at least 5%.

The experimental workflow for these large-scale clinical trials generally follows a standardized process, as depicted in the diagram below.

cluster_workflow Clinical Trial Workflow screening Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization screening->randomization intervention Intervention Period (Drug/Placebo + Lifestyle Counseling) randomization->intervention follow_up Follow-up Assessments (Weight, Vitals, Labs, AEs) intervention->follow_up Regular Intervals data_analysis Data Analysis follow_up->data_analysis

Figure 2: Generalized Experimental Workflow for Obesity Drug Clinical Trials

Concluding Remarks

The treatment of obesity has been revolutionized by the introduction of highly effective incretin-based therapies. While phentermine remains a viable option for short-term weight management due to its established, albeit modest, efficacy and low cost, it is clear that newer agents like semaglutide and particularly tirzepatide offer substantially greater and more sustained weight loss. The choice of therapy should be individualized, taking into account the patient's comorbidities, preferences, and treatment goals. The data presented in this guide underscores the significant advancements in obesity pharmacotherapy and provides a framework for comparing the available treatment options. Further long-term studies are needed to fully elucidate the cardiovascular and other health benefits of these newer agents.

References

Scant Research on Clortermine Hinders Independent Replication and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published literature reveals a significant lack of independent research and detailed experimental data on the anorectic drug Clortermine, making it challenging to independently verify its initial findings or conduct a robust comparison with alternative compounds. While its chemical structure and proposed mechanism of action are noted in pharmacological databases, in-depth studies elucidating its signaling pathways and providing quantitative performance data are largely absent from the public domain.

This compound (brand name Voranil) is identified as the ortho-chloro isomer of chlorphentermine (B1668847) and is suggested to exert its appetite-suppressant effects by acting as a serotonin (B10506) and/or norepinephrine (B1679862) releasing agent, with limited impact on dopamine (B1211576) levels. This proposed mechanism, however, is not substantiated by a body of publicly available, peer-reviewed research containing detailed experimental protocols. The scarcity of primary literature on this compound precludes a direct analysis of independently replicated findings as requested.

In contrast, more substantial research is available for the structurally related compounds, phentermine and chlorphentermine, offering a basis for indirect comparison and highlighting the type of detailed investigation that is currently lacking for this compound.

Comparative Overview of this compound and Alternatives

To provide a contextual understanding, this guide summarizes the available information on this compound and presents a comparison with the more extensively researched anorectics, phentermine and chlorphentermine. The data presented is drawn from a limited set of sources, and the absence of information for this compound in many categories underscores the gaps in the current scientific literature.

Pharmacological Profile
FeatureThis compoundPhentermineChlorphentermine
Primary Mechanism Proposed as a serotonin and/or norepinephrine releasing agent[1]Norepinephrine and dopamine releasing agent[2]Selective serotonin releasing agent[2]
Dopaminergic Activity Reportedly lowSignificantLow to moderate at high doses[2]
Anorectic Effect Documented in historical useWell-establishedWell-established
Clinical Trial Data Limited publicly available dataNumerous studies availableSome clinical studies reported

Note: The information on this compound's mechanism is based on descriptive pharmacology resources rather than detailed experimental studies.

Signaling Pathways: A Case Study with Phentermine

No specific signaling pathways for this compound have been detailed in the available literature. However, research on phentermine has identified the involvement of the PI3K/Akt signaling pathway in its rewarding effects. This pathway is crucial for cell growth, proliferation, and survival, and its activation in the nucleus accumbens by phentermine suggests a potential mechanism for its effects on motivation and behavior.[3]

Phentermine_Signaling_Pathway Phentermine Phentermine DAT Dopamine Transporter (DAT) Phentermine->DAT increases expression PI3K PI3K DAT->PI3K activates Akt Akt PI3K->Akt activates Rewarding_Effects Conditioned Rewarding Effects Akt->Rewarding_Effects mediates

Caption: Proposed signaling pathway for phentermine-induced rewarding effects.

Experimental Protocols: A Methodological Gap for this compound

Detailed experimental protocols for key experiments on this compound are not available in the reviewed literature. To provide a framework for the type of research that would be necessary for a thorough comparison, a general workflow for assessing the anorectic effects of a compound is outlined below.

Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Evaluation In_Vitro In Vitro Assays (e.g., receptor binding, neurotransmitter release) Animal_Models Animal Models (e.g., food intake studies in rodents) In_Vitro->Animal_Models Toxicity Toxicology Studies Animal_Models->Toxicity Phase_I Phase I Trials (Safety and Dosage) Toxicity->Phase_I Phase_II Phase II Trials (Efficacy and Side Effects) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy and Safety) Phase_II->Phase_III

Caption: General experimental workflow for anorectic drug development.

Conclusion: A Call for Further Research

The initial goal of providing a guide on the independent replication of this compound research findings is unachievable due to the profound lack of published, peer-reviewed studies. While its historical use as an anorectic is noted, the scientific community lacks the detailed experimental data necessary to validate its proposed mechanism of action, understand its effects at a molecular level, and compare its performance quantitatively with other therapeutic alternatives. The more extensive research available for phentermine and chlorphentermine serves to highlight this significant knowledge gap. Further in-vitro and in-vivo studies, including head-to-head clinical trials, would be required to establish a comprehensive and evidence-based understanding of this compound's pharmacological profile and therapeutic potential. Until such research is conducted and published, any discussion of its properties remains largely descriptive and lacks the robust, independently verifiable data required by the scientific community.

References

A Comparative Review of Centrally Acting Appetite Suppressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global obesity epidemic necessitates the continued development of effective pharmacotherapies. Centrally acting appetite suppressants, which modulate the complex neural circuits controlling hunger and satiety, represent a cornerstone of anti-obesity treatment. This guide provides a comparative analysis of key centrally acting agents, focusing on their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data and detailed protocols.

Mechanisms of Action: Targeting the Central Appetite Control System

The hypothalamus, particularly the arcuate nucleus (ARC), is a critical hub for regulating energy homeostasis. It houses two main populations of neurons with opposing functions: the anorexigenic (appetite-suppressing) pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons, and the orexigenic (appetite-stimulating) neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons. Most centrally acting appetite suppressants exert their effects by modulating the activity of these neuronal populations.

Incretin (B1656795) Mimetics (GLP-1/GIP Receptor Agonists)

Drugs such as Liraglutide, Semaglutide, and Tirzepatide are analogs of endogenous incretin hormones. They act on glucagon-like peptide-1 (GLP-1) receptors, and in the case of Tirzepatide, also on glucose-dependent insulinotropic polypeptide (GIP) receptors, which are expressed on POMC/CART neurons in the hypothalamus.[1][2] Activation of these receptors stimulates the anorexigenic pathway, leading to increased feelings of satiety and reduced food intake.[2][3][4] This stimulation is mediated, at least in part, through a PKA-dependent pathway and an increase in L-type Ca2+ currents.[4][5] Furthermore, these agonists indirectly inhibit the orexigenic NPY/AgRP neurons, often via GABA-dependent signaling.[1][2][3][6]

Incretin_Mimetics_Signaling_Pathway cluster_0 Hypothalamic Arcuate Nucleus GLP1_GIP_Agonist Liraglutide / Semaglutide / Tirzepatide GLP1R_GIPR GLP-1R / GIPR GLP1_GIP_Agonist->GLP1R_GIPR Binds to POMC_CART_Neuron POMC/CART Neuron (Anorexigenic) GLP1R_GIPR->POMC_CART_Neuron Activates GABA_Interneuron GABAergic Interneuron GLP1R_GIPR->GABA_Interneuron Activates Satiety Increased Satiety & Reduced Appetite POMC_CART_Neuron->Satiety Promotes NPY_AgRP_Neuron NPY/AgRP Neuron (Orexigenic) NPY_AgRP_Neuron->Satiety Inhibits GABA_Interneuron->NPY_AgRP_Neuron Inhibits

Caption: Signaling pathway of incretin mimetics in hypothalamic appetite regulation.
Naltrexone/Bupropion Combination

This combination therapy leverages a synergistic mechanism within the hypothalamus.[7][8] Bupropion, a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, stimulates the activity of POMC neurons.[8][9][10] These neurons co-release α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin-4 receptors (MC4R) to produce a satiety signal, and β-endorphin, an endogenous opioid.[8][11] β-endorphin creates a negative feedback loop by binding to μ-opioid receptors on the POMC neurons, thereby inhibiting their activity.[10][11][12] Naltrexone, a μ-opioid receptor antagonist, blocks this autoinhibitory feedback, leading to sustained and enhanced activation of POMC neurons and a stronger anorectic effect.[8][11][12]

Naltrexone_Bupropion_Signaling_Pathway cluster_1 POMC Neuron in Arcuate Nucleus Bupropion Bupropion POMC_Neuron POMC Neuron Bupropion->POMC_Neuron Stimulates (+) aMSH α-MSH POMC_Neuron->aMSH Releases bEndorphin β-Endorphin POMC_Neuron->bEndorphin Co-releases MC4R MC4R aMSH->MC4R Activates muOpioidR μ-Opioid Receptor bEndorphin->muOpioidR Binds to Satiety Increased Satiety MC4R->Satiety Promotes muOpioidR->POMC_Neuron Inhibits (-) (Autoinhibitory Feedback) Naltrexone Naltrexone Naltrexone->muOpioidR Blocks

Caption: Synergistic mechanism of Naltrexone and Bupropion on POMC neurons.
Other Centrally Acting Mechanisms

  • Phentermine/Topiramate: Phentermine is a sympathomimetic amine that stimulates the release of norepinephrine in the hypothalamus, which suppresses appetite.[13][14][15][16] Topiramate's mechanism is not fully elucidated but is thought to involve the modulation of GABAergic and glutamate (B1630785) pathways, which can enhance satiety.[17][18][19] Specifically, it may inhibit NPY/AgRP neurons by enhancing GABAergic tone.[18]

  • Lorcaserin (Withdrawn): This was a selective serotonin (B10506) 5-HT2C receptor agonist.[7] These receptors are expressed on POMC neurons, and their activation leads to increased POMC activity and subsequent appetite suppression.[20][21][22][23][24]

  • Sibutramine (Withdrawn): Sibutramine acted as a serotonin and norepinephrine reuptake inhibitor.[25][26][27] By increasing the synaptic levels of these neurotransmitters in the hypothalamus, it enhanced the feeling of satiety.[25][26][28]

Comparative Efficacy and Safety

The clinical efficacy of these agents is typically evaluated in large, randomized, placebo-controlled trials lasting at least 52 weeks. The primary endpoint is usually the mean percentage of weight loss compared to placebo. Safety and tolerability are assessed by monitoring adverse events.

Table 1: Comparative Efficacy of Centrally Acting Appetite Suppressants
Drug (Brand Name)Pivotal Trial(s)DurationMean Placebo-Subtracted Weight Loss (%)
Phentermine/Topiramate (Qsymia)CONQUER, EQUIP56 weeks8.6% - 9.3% (at highest dose)[5][11][29]
Naltrexone/Bupropion (Contrave)COR-II56 weeks~5.2%[24][30]
Liraglutide 3.0mg (Saxenda)SCALE56 weeks~5.4%[13][31][32]
Semaglutide 2.4mg (Wegovy)STEP 1, 3, 568-104 weeks10.3% - 12.6%[2][16]
Tirzepatide 15mg (Zepbound)SURMOUNT-1, 272 weeks12.3% - 20.1%[4][15][20][25][33]
Lorcaserin 10mg BID (Belviq)†BLOOM, BLOSSOM52 weeks~3.0% - 3.3%[7][9]
Sibutramine 10-20mg (Meridia)†STORM2 yearsMaintained ~80% of initial weight loss vs. 16% on placebo[12]
Data are approximate and represent findings from key clinical trials. Individual results may vary.
†Withdrawn from the market.
Table 2: Common Adverse Events (Incidence >5% and higher than placebo)
DrugCommon Adverse Events
Phentermine/Topiramate Dry mouth, paresthesia, constipation, insomnia, dizziness, dysgeusia[11][18][29]
Naltrexone/Bupropion Nausea, constipation, headache, vomiting, dizziness, dry mouth[24]
Liraglutide Nausea, diarrhea, constipation, vomiting, dyspepsia[13][26][31]
Semaglutide Nausea, diarrhea, vomiting, constipation, abdominal pain[2][16]
Tirzepatide Nausea, diarrhea, vomiting, constipation, dyspepsia, abdominal pain[25]
LorcaserinHeadache, dizziness, fatigue, nausea, dry mouth, constipation[7][9][21]
SibutramineDry mouth, constipation, insomnia, headache, increased blood pressure, tachycardia[12][34][35]
This is not an exhaustive list. All medications have potential side effects.
†Withdrawn from the market.

Experimental Protocols

Evaluating the efficacy of potential anorectic agents requires rigorous preclinical and clinical trial designs.

Key Preclinical Experiment: Rodent Food Intake Study

Objective: To assess the acute effect of a test compound on food consumption in rodents.

Methodology:

  • Animal Model: Male Wistar rats or C57BL/6 mice are commonly used. Animals are individually housed in metabolic cages to allow for accurate food intake monitoring.[1][19]

  • Acclimation: Animals are acclimated to the housing conditions for at least 3-7 days with free access to standard chow and water.[1][19]

  • Fasting: Prior to the study, animals are typically fasted overnight (e.g., 16 hours) to ensure robust food consumption at the start of the experiment. Water remains available.[1]

  • Compound Administration: On the day of the experiment, animals are weighed and randomly assigned to treatment groups (vehicle control and various dose levels of the test compound). The compound is administered via a specific route, commonly oral gavage (p.o.) or subcutaneous injection (s.c.).[1][19]

  • Food Presentation & Measurement: Immediately after dosing, a pre-weighed amount of food is provided. Cumulative food intake is measured by weighing the remaining food at specific time points (e.g., 1, 2, 4, 8, and 24 hours) post-administration.[1][19]

  • Data Analysis: Food intake is calculated for each animal and often normalized to body weight. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the food intake between treated groups and the vehicle control group.[6]

Rodent_Food_Intake_Workflow start Start acclimation Acclimation (Individual Housing, 3-7 days) start->acclimation fasting Overnight Fasting (~16 hours) acclimation->fasting randomization Randomization to Groups (Vehicle, Compound Doses) fasting->randomization dosing Compound Administration (e.g., Oral Gavage) randomization->dosing food_presentation Provide Pre-Weighed Food dosing->food_presentation measurement Measure Cumulative Food Intake (1, 2, 4, 8, 24h) food_presentation->measurement analysis Data Analysis (ANOVA, Post-Hoc Tests) measurement->analysis end End analysis->end

Caption: Standard experimental workflow for a rodent acute food intake study.
Clinical Trial Design Principles

The U.S. Food and Drug Administration (FDA) provides guidance for the development of weight management drugs. Key principles for Phase 3 trials include:

  • Duration: Trials should last for at least one year to assess sustained efficacy.[17][23][36]

  • Primary Endpoints: The co-primary endpoints are typically the mean percentage change in body weight from baseline and the proportion of patients achieving at least a 5% weight loss, both compared to placebo.[17][37]

  • Efficacy Benchmark: The treatment group must demonstrate a statistically significant mean weight loss that is at least 5% greater than the placebo group.[17][37]

  • Safety Population: A substantial number of subjects (e.g., at least 3,000) should be included in the safety assessment to adequately characterize the risk profile.[17]

Conclusion

The landscape of centrally acting appetite suppressants has evolved significantly, moving from broad-acting sympathomimetics and reuptake inhibitors to highly specific receptor agonists and synergistic combination therapies. The incretin mimetics, particularly dual GLP-1/GIP receptor agonists like tirzepatide, have demonstrated unprecedented levels of weight loss in clinical trials, setting a new benchmark for efficacy. However, gastrointestinal side effects remain a common challenge across this class. Combination therapies like phentermine/topiramate and naltrexone/bupropion offer alternative mechanisms with substantial efficacy, though they carry distinct safety considerations. The continued elucidation of the neural pathways governing appetite and energy balance will undoubtedly pave the way for even more targeted and effective anti-obesity medications in the future.

References

Safety Operating Guide

Navigating the Disposal of Clortermine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Clortermine, a DEA Schedule III controlled substance, is a critical component of laboratory safety and regulatory compliance.[1][2] Adherence to stringent disposal protocols is essential to mitigate risks of environmental contamination and diversion. This guide provides a comprehensive overview of the necessary procedures for researchers, scientists, and drug development professionals.

Regulatory Framework and Safety Imperatives

This compound hydrochloride, an amphetamine-like compound, requires disposal methods that render it "non-retrievable," a standard set by the Drug Enforcement Administration (DEA).[3] This mandates that the substance be permanently altered, making it unusable.[3] Disposal procedures are also governed by the Environmental Protection Agency (EPA) and state and local regulations for hazardous waste.[3] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.[3]

Key safety and regulatory information is summarized below:

PropertyDataSource
DEA Schedule Schedule IIIPubChem[1][2]
Primary Hazards Central nervous system stimulation, hyperactivity, hypertension, tachycardia, potential for abuse.INCHEM, HSDB[1]
GHS Classification (related compound: Chlorphentermine Hydrochloride) Toxic if swallowed; Suspected of damaging fertility or the unborn child.PubChem[1]
Disposal Standard Must be rendered "non-retrievable"DEA[3]

Step-by-Step Disposal Protocol

The recommended and most common method for the disposal of this compound is through a DEA-registered reverse distributor or an approved hazardous waste disposal plant.[3][4] Attempting to dispose of this compound through standard laboratory waste streams, sinks, or trash is prohibited.[5]

1. Segregation and Labeling:

  • Isolate expired, unwanted, or unused this compound from other chemical waste.[3][6]

  • Clearly label the waste container as "Hazardous Waste - this compound Hydrochloride" and include appropriate hazard pictograms.[3] For substances intended for disposal, labels such as "EXPIRED - TO BE DISPOSED" should be used.[5]

2. Secure Containerization:

  • Use a dedicated, leak-proof, and sealed container for collecting this compound waste.[3]

  • Store the container in a secure, locked location, segregated from active inventory.[6]

3. Contact Environmental Health & Safety (EHS):

  • Notify your institution's EHS department about the controlled substance waste.[7] They will coordinate with a designated reverse distributor for proper disposal.[6][7]

4. Documentation and Record Keeping:

  • Meticulously document all disposed quantities in your controlled substance records. For Schedule I and II substances, a DEA Form 222 is required for transfer to a reverse distributor.[5][6] While this compound is a Schedule III substance, similar chain-of-custody forms provided by the reverse distributor must be completed and signed.[6]

  • Retain all disposal records for a minimum of two years, as they must be available for DEA inspections.[4][5]

5. Handling Spills and Non-Recoverable Waste:

  • Spills: In the event of a spill, any recoverable this compound must be collected and disposed of according to DEA requirements.[4] Cleanup materials, such as absorbent pads, should be placed in a secure hazardous waste container, and the spillage amount recorded.[6]

  • Non-Recoverable Waste: For minute, non-recoverable amounts of this compound remaining in empty vials or on lab equipment, follow your institution's guidelines for trace chemical waste.[5][6] This may involve rinsing the equipment and collecting the rinse aid as hazardous waste.[5] Empty containers may be discarded in a biohazard sharps container once the usage log is zeroed out.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Clortermine_Disposal_Workflow cluster_prep Preparation & Identification cluster_procedure Disposal Procedure cluster_special Special Cases start This compound Identified for Disposal (Expired, Unwanted, Unused) segregate Segregate from Active Inventory start->segregate spill_check Spill Occurred? start->spill_check label_waste Label Container: 'Hazardous Waste - this compound' segregate->label_waste is_recoverable Is the waste recoverable? label_waste->is_recoverable contact_ehs Contact EHS for Pickup Request package Package for Disposal per EHS Instructions contact_ehs->package document Complete Chain of Custody Forms package->document transfer Transfer to EHS / Reverse Distributor document->transfer record Retain Disposal Records (min. 2 years) transfer->record is_recoverable->contact_ehs Yes non_recoverable Dispose of Empty Container in Sharps/Biohazard Bin is_recoverable->non_recoverable No spill Manage Spill Cleanup Materials as Hazardous Waste spill->is_recoverable spill_check->spill Yes

This compound Disposal Workflow

Alternative Disposal Methods (Use with Caution)

While disposal through a reverse distributor is the primary method, some guidelines mention alternative procedures for specific situations, often as a last resort and subject to local regulations.

  • Incineration: High-temperature incineration at an approved hazardous waste facility is a common method employed by reverse distributors to achieve the "non-retrievable" standard.

  • Inert Admixture: For household disposal of non-flush list medicines, the FDA suggests mixing the substance (without crushing tablets or capsules) with an unappealing substance like dirt, cat litter, or used coffee grounds.[8][9] This mixture is then sealed in a plastic bag and placed in the trash.[8][9] This method is generally not recommended for laboratory settings with access to EHS services but illustrates the principle of making the substance undesirable and difficult to recover.

It is imperative for all laboratory personnel to be trained on these procedures and to understand the significant legal and safety consequences of improper disposal of controlled substances.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clortermine
Reactant of Route 2
Reactant of Route 2
Clortermine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.